Oxytocin
Descripción
Propiedades
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOPRXBHLZRZKH-DSZYJQQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N12O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048361 | |
| Record name | Oxytocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1007.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, butanol | |
| Record name | Oxytocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
50-56-6 | |
| Record name | Oxytocin [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxytocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxytocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxytocin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxytocin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2182 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
192-194 ℃ | |
| Record name | Oxytocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Oxytocin Signaling Pathway in Social Bonding: A Technical Guide for Researchers
Abstract
Oxytocin, a nine-amino acid neuropeptide, is a pivotal modulator of complex social behaviors, including the formation and maintenance of social bonds. Its intricate signaling pathway, primarily mediated through the this compound receptor (OXTR), presents a compelling target for therapeutic intervention in neuropsychiatric disorders characterized by social deficits. This technical guide provides an in-depth exploration of the molecular and neurobiological underpinnings of the this compound signaling cascade in the context of social bonding. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details robust experimental methodologies, and offers field-proven insights to facilitate the investigation of this critical pathway. We will delve into the canonical and non-canonical signaling cascades initiated by OXTR activation, the key neural circuits governing this compound-mediated social behaviors, and a comprehensive overview of state-of-the-art techniques to probe this system.
Introduction: The Molecular Architecture of a Social Neuropeptide System
The nonapeptide this compound is synthesized predominantly in the magnocellular neurons of the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus.[1] From these hypothalamic nuclei, this compound is released into the peripheral circulation via the posterior pituitary gland, where it enacts its classic hormonal functions in parturition and lactation.[2] However, of paramount interest to neuroscientists are the intracerebral projections of oxytocinergic neurons to a wide array of brain regions implicated in social cognition and behavior.[3] These regions include the amygdala, prefrontal cortex, nucleus accumbens, and hippocampus, forming a complex neural network that governs social recognition, trust, empathy, and attachment.[3]
The biological effects of this compound are mediated through its specific receptor, the this compound receptor (OXTR). The OXTR is a class I G-protein coupled receptor (GPCR) belonging to the rhodopsin-type family.[2][4] Its activation by this compound initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability, synaptic plasticity, and gene expression, thereby shaping social behavior.[1]
The this compound Receptor Signaling Cascade: A Multi-faceted Transduction System
The binding of this compound to the OXTR triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. The OXTR primarily couples to Gαq/11 proteins, initiating the canonical phospholipase C (PLC) signaling pathway.[5][6]
The Canonical Gαq/11-PLC Pathway
Upon activation, Gαq/11 stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
-
IP3-mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] This transient increase in cytosolic Ca2+ is a critical signaling event that activates a plethora of downstream effectors, including calcium/calmodulin-dependent protein kinases (CaMKs).[8]
-
DAG-mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC).[8] PKC, in turn, phosphorylates a wide range of substrate proteins, influencing cellular processes such as neurotransmitter release and gene expression.
Figure 1: The canonical Gαq/11-PLC signaling pathway activated by this compound.
Non-Canonical Signaling Pathways
Increasing evidence suggests that OXTR signaling is not limited to the Gαq/11 pathway. The receptor can also couple to other G proteins, such as Gαi, and activate alternative signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[8] This diversity in signaling allows for cell-type-specific and context-dependent responses to this compound.
Neural Circuits Underlying this compound-Mediated Social Bonding
This compound exerts its pro-social effects by modulating the activity of specific neural circuits. Key brain regions with high densities of OXTRs are central to this regulation.
-
Amygdala: this compound acts on the amygdala, particularly the central nucleus, to reduce fear and anxiety, thereby facilitating social approach behavior.[9] It modulates the activity of inhibitory interneurons, leading to a dampening of amygdala output to brainstem regions that mediate fear responses.[9]
-
Nucleus Accumbens (NAc): The NAc is a critical hub in the brain's reward circuitry. This compound signaling in the NAc is thought to enhance the rewarding value of social stimuli, promoting the formation of social preferences and pair bonds.[10]
-
Prefrontal Cortex (PFC): The PFC is involved in higher-order cognitive functions, including social decision-making and empathy. This compound modulates neuronal activity in the PFC, potentially by enhancing the signal-to-noise ratio of social information processing.[1]
-
Hippocampus: this compound has been shown to modulate synaptic plasticity in the hippocampus, a brain region crucial for learning and memory, including social memory.[11]
Figure 2: Key neural circuits modulated by this compound in social bonding.
Experimental Methodologies for Interrogating the this compound Signaling Pathway
A multi-faceted experimental approach is essential to comprehensively understand the role of this compound signaling in social bonding. This section details key in vitro and in vivo techniques.
In Vitro Assays
This assay is used to determine the binding affinity (Kd) and density (Bmax) of ligands to the OXTR.[12]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human OXTR (e.g., CHO or HEK293 cells).[13]
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the unlabeled test compound, a fixed concentration of a radiolabeled ligand (e.g., [3H]this compound) near its Kd, and the cell membranes.[13] Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled this compound).[13]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.[13]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[13]
-
Detection: Dry the filter plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.[13]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value of the test compound using the Cheng-Prusoff equation.
| Compound | Receptor | Ki (nM) | Species |
| Atosiban | This compound | - | Human, Rat |
| L-368,899 | This compound | 8.9 - 26 | Human, Rat |
| L-371,257 | This compound | 19 | Human |
| Barusiban | This compound | 0.8 | Human |
| Retosiban | This compound | 0.65 | Human |
| Table 1: Binding affinities of common this compound receptor antagonists. Data serves as a reference for expected potencies.[14] |
This functional assay measures the activation of the OXTR by quantifying the expression of a reporter gene (luciferase) under the control of a response element that is activated by the downstream signaling cascade (e.g., NFAT response element for the Gαq/11 pathway).[2][15]
Protocol: NFAT-Luciferase Reporter Assay
-
Cell Seeding: Seed reporter cells stably expressing the human OXTR and a luciferase gene under the control of an NFAT response element into a 96-well plate.[13]
-
Compound Addition: Prepare serial dilutions of the test compound (agonist or antagonist). For antagonist testing, co-incubate with a known concentration of this compound.
-
Incubation: Incubate the plate for 3-6 hours at 37°C in a CO2 incubator.[13]
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence signal using a luminometer.[13]
-
Data Analysis: Quantify the change in luciferase activity relative to control wells to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo and Ex Vivo Techniques
IHC allows for the anatomical localization of OXTR-expressing neurons in specific brain regions.[16]
Protocol: Free-Floating Immunohistochemistry for OXTR
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain. Section the brain into 40µm sections using a cryostat or vibratome.[17]
-
Antigen Retrieval: If necessary, perform antigen retrieval using a citrate buffer.[5]
-
Blocking: Incubate sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[17]
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against OXTR overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.[17]
-
Mounting and Imaging: Mount the sections on slides and visualize using a fluorescence or confocal microscope.
This technique allows for the real-time measurement of extracellular this compound concentrations in specific brain regions of freely moving animals.[18]
Protocol: In Vivo Microdialysis for this compound Measurement
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[8]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[8]
-
Analysis: Measure this compound concentrations in the dialysate using a sensitive analytical method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[18]
These powerful techniques allow for the precise temporal and spatial control of this compound neuron activity to establish causal links between neural circuit function and social behavior.[19][20]
Workflow: Optogenetic/Chemogenetic Manipulation of this compound Neurons
-
Vector Delivery: Inject a viral vector expressing an opsin (e.g., Channelrhodopsin for activation, Halorhodopsin for inhibition) or a Designer Receptor Exclusively Activated by a Designer Drug (DREADD) into the PVN or SON of a transgenic animal expressing Cre recombinase under the control of the this compound promoter (Oxt-Cre).[19][21]
-
Fiber/Cannula Implantation: For optogenetics, implant an optic fiber above the injection site. For chemogenetics, no implant is necessary for systemic drug administration.
-
Activation/Inhibition:
-
Optogenetics: Deliver light of the appropriate wavelength through the optic fiber to activate or inhibit the targeted neurons.[19]
-
Chemogenetics: Administer the designer drug (e.g., clozapine-N-oxide, CNO) systemically or via local microinjection to activate or inhibit the DREADD-expressing neurons.[22]
-
-
Behavioral Assessment: Concurrently assess changes in social behavior using standardized paradigms such as the social preference test or the resident-intruder test.
Figure 3: An integrated experimental workflow for studying the this compound signaling pathway.
Assessing Social Bonding in Animal Models
Quantifying social bonding behavior is crucial for correlating molecular and circuit-level changes with functional outcomes.
-
Social Preference Test: This test assesses an animal's preference to spend time with a novel conspecific versus a novel object. An increased time spent with the conspecific is indicative of sociability.
-
Partner Preference Test: This paradigm is the gold standard for assessing pair bonding in monogamous species like prairie voles. After a period of cohabitation with a partner, the test animal is given a choice between its partner and a novel conspecific. A significant preference for the partner indicates the formation of a pair bond.[23]
-
Maternal Behavior Assessment: This involves observing and quantifying behaviors such as pup retrieval, licking/grooming, and nursing to assess the quality of maternal care.
Conclusion and Future Directions
The this compound signaling pathway is a complex and highly regulated system that plays a fundamental role in shaping social bonds. A thorough understanding of its molecular mechanisms and the neural circuits it modulates is essential for the development of novel therapeutic strategies for social deficits in disorders such as autism spectrum disorder and schizophrenia. The experimental approaches outlined in this guide provide a robust framework for researchers to dissect this intricate pathway.
Future research should focus on elucidating the context-dependent nature of this compound signaling, the interplay between this compound and other neuromodulatory systems (e.g., dopamine, serotonin), and the long-term effects of modulating the this compound system on brain development and plasticity. The continued development and application of advanced techniques, such as in vivo calcium imaging and single-cell transcriptomics, will undoubtedly provide unprecedented insights into the role of this "social neuropeptide" in health and disease.
References
- Hazan, R., & Zilkha, N. (2020). Wireless Optogenetic Stimulation of this compound Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors. Cell Reports, 31(11), 107765.
- Grinevich, V., & Neumann, I. D. (2021). Brain this compound: from concepts to practice. Nature Reviews Neuroscience, 22(12), 787-802.
- Jurek, B., & Neumann, I. D. (2018). The this compound Receptor: From Intracellular Signaling to Behavior. Physiological Reviews, 98(3), 1805–1908.
- Ross, H. E., & Young, L. J. (2009). This compound and the neural mechanisms regulating social cognition and affiliative behavior. Frontiers in Neuroendocrinology, 30(4), 534-547.
- Gimpl, G., & Fahrenholz, F. (2001). The this compound receptor system: structure, function, and regulation. Physiological Reviews, 81(2), 629-683.
- Protocol Online. (2018). Microdialysis protocol.
- Froemke, R. C., & Young, L. J. (2021). This compound, Neural Plasticity, and Social Behavior. Annual Review of Neuroscience, 44, 359-381.
- Boccia, M. L., Goursaud, A. P., Bachevalier, J., & Choleris, E. (2013). Immunohistochemical localization of this compound receptors in human brain. Neuroscience, 253, 125-136.
- INDIGO Biosciences. (n.d.). INDIGO Biosciences Releases Cell-Based Luciferase Reporter Assay for the Human this compound Receptor.
- Oettl, L. L., et al. (2016). This compound enhances social recognition by modulating cortical inhibition.
- Zucconi, K. (2020, November 9).
- Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
- Carter, C. S. (2014). This compound pathways and the evolution of human behavior. Annual Review of Psychology, 65, 17-39.
- Mitre, M., et al. (2016). This compound modulates social approach and avoidance in the medial prefrontal cortex of juvenile rats. Psychoneuroendocrinology, 74, 233-242.
- Emory University. (n.d.). Luciferase Assay protocol.
- Tasan, R. O., et al. (2016). The role of the amygdala in social fear and anxiety. Neuropsychopharmacology, 41(1), 121-133.
- INDIGO Biosciences. (n.d.). Human OXTR Reporter Assay System (OXTR).
- Baracz, S. J., & Cornish, J. L. (2013). The role of the central nucleus of the amygdala in the rewarding properties of psychostimulants. Frontiers in Behavioral Neuroscience, 7, 103.
- Williams, J. R., et al. (1994). Central administration of an this compound antagonist prevents partner preference formation in female prairie voles. Physiology & Behavior, 55(6), 1133-1136.
- Boccia, M. L., et al. (2024, August 10). Immunohistochemical Localization of this compound Receptors in Human Brain.
- Lukas, M., & Neumann, I. D. (2012). The neuropeptide this compound facilitates pro-social behavior and prevents social avoidance in rats and mice. Neuropsychopharmacology, 37(13), 2876-2885.
- Berridge, M. J. (2016). The inositol trisphosphate/calcium signaling pathway: a short history. Current Biology, 26(15), R701-R704.
- Caldwell, H. K. (2012). This compound and vasopressin: powerful regulators of social behavior. Neuroscientist, 18(2), 173-186.
- Bakos, J., et al. (2018). Molecular Mechanisms of this compound Signaling at the Synaptic Connection. International Journal of Molecular Sciences, 19(7), 1933.
- Kelly, A. M., & Goodson, J. L. (2014). Social creatures: Model animal systems for studying the neuroendocrine mechanisms of social behaviour. Hormones and Behavior, 66(3), 488-497.
- Walum, H., & Young, L. J. (2018). The neurobiology of pair bonding. Nature Reviews Neuroscience, 19(11), 643-654.
- Addgene. (n.d.). Viral Vectors 101: Chemogenetics.
- Engelmann, M., et al. (1998). Intraamygdaloid this compound increases time spent on social interaction in valproate-induced autism animal model. International Journal of Molecular Sciences, 24(13), 5432.
- Song, Z., et al. (2012). Simultaneous this compound and arg-vasopressin measurements in microdialysates using capillary liquid chromatography-mass spectrometry.
- Kerekes, N., et al. (2021). This compound immunohistochemistry of the cerebral cortex.
- Campbell, E. J., & Marchant, N. J. (2018). The use of chemogenetics in behavioural neuroscience: receptor variants, targeting approaches and caveats. British Journal of Pharmacology, 175(11), 1935-1946.
- Farine, D. R. (2017). Analysing animal social network dynamics: the potential of stochastic actor-oriented models. Journal of Animal Ecology, 86(5), 987-999.
- Zhu, H., & Roth, B. L. (2014). Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action. Progress in Neurobiology, 121, 1-17.
- Walt, A., et al. (2018). Crystal structure of the human this compound receptor. Nature Structural & Molecular Biology, 25(1), 50-56.
- Stachniak, T. J., et al. (2014). Pathway-Specific Chemogenetic Manipulation by Applying Ligand to Axonally Expressed DREADDs. In Chemogenetics (pp. 103-116). Humana Press, New York, NY.
- Hosey, G., & Melfi, V. (2014). Measuring the Strength of Human–Animal Bonds in Zoos. Anthrozoös, 27(3), 303-314.
- Chen, X., et al. (2022). Lighting up this compound Neurons to Nurture the Brain. Neuroscience Bulletin, 38(12), 1545-1547.
- Yizhar, O., et al. (2011). Optogenetic Manipulation of Neuronal Activity to Modulate Behavior in Freely Moving Mice. JoVE (Journal of Visualized Experiments), (53), e2936.
- Anikeeva, P., et al. (2012). Optogenetic Manipulation of Neuronal Activity to Modulate Behavior in Freely Moving Mice.
Sources
- 1. Predicting this compound binding dynamics in receptor genetic variants through computational modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pharmacologic characterization of the this compound receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parameters for the Analysis of Social Bonds in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Molecular Mechanisms of this compound Signaling at the Synaptic Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Enriched Environment Exposure Enhances Social Interactions and this compound Responsiveness in Male Long-Evans Rats [frontiersin.org]
- 8. goums.ac.ir [goums.ac.ir]
- 9. The role of this compound in shaping complex social behaviours: possible interactions with other neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances neurogenesis and synaptic plasticity to attenuate age-related cognitive decline in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, Neural Plasticity, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Immunohistochemical localization of this compound receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry (IHC) protocol [hellobio.com]
- 18. Simultaneous this compound and arg-vasopressin measurements in microdialysates using capillary liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wireless Optogenetic Stimulation of this compound Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.addgene.org [blog.addgene.org]
- 21. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The use of chemogenetics in behavioural neuroscience: receptor variants, targeting approaches and caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ETD | Quantifying animal social behavior during pair bond formation | ID: dj52w5986 | Emory Theses and Dissertations [etd.library.emory.edu]
The Role of Oxytocin in Neurodevelopmental Disorders: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxytocin, a neuropeptide traditionally recognized for its role in parturition and lactation, has emerged as a critical modulator of social cognition and behavior. Dysregulation of the this compound system is increasingly implicated in the pathophysiology of several neurodevelopmental disorders (NDDs), including Autism Spectrum Disorder (ASD), Prader-Willi Syndrome (PWS), and Fragile X Syndrome (FXS). This technical guide provides a comprehensive overview of the current understanding of this compound's role in NDDs, focusing on its neurobiological mechanisms, the genetic and epigenetic factors influencing its signaling, and the challenges and opportunities in the development of this compound-based therapeutics. We delve into the intricacies of preclinical and clinical research, offering insights into experimental design, outcome measures, and the critical need for robust and reproducible methodologies. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals navigating the complex landscape of the this compound system in the context of neurodevelopmental disorders.
The this compound System: A Neurobiological Overview
This compound is a nine-amino acid peptide primarily synthesized in the magnocellular and parvocellular neurons of the hypothalamus, specifically in the supraoptic (SON) and paraventricular nuclei (PVN).[1][2][3] From the hypothalamus, this compound is released into the bloodstream via the posterior pituitary gland, acting as a hormone, and also centrally within the brain, where it functions as a neuromodulator.[3] The central this compound system is characterized by a network of projections from the PVN to various brain regions crucial for social behavior, including the amygdala, nucleus accumbens, and prefrontal cortex.
The biological effects of this compound are mediated by the this compound receptor (OXTR), a G-protein coupled receptor. The distribution of OXTR in the brain is a key determinant of this compound's influence on neural circuits.[1] Studies have shown that OXTR expression patterns in the brain are dynamic across development, with a peak during early childhood, suggesting a critical role in the wiring of the social brain.[1]
This compound Signaling Pathway
The binding of this compound to its receptor initiates a cascade of intracellular signaling events that modulate neuronal activity. Understanding this pathway is fundamental for the development of targeted therapeutics.
Caption: this compound signaling cascade upon binding to its receptor.
This compound in Autism Spectrum Disorder (ASD)
ASD is a complex neurodevelopmental disorder characterized by deficits in social communication and interaction, and the presence of restricted, repetitive behaviors.[4] A compelling body of research suggests a link between this compound dysregulation and the pathophysiology of ASD.
Evidence of this compound Dysregulation in ASD
Multiple studies have reported lower peripheral this compound levels in individuals with ASD, particularly in children, compared to their neurotypical peers.[5][6][7] A meta-analysis of 31 studies confirmed that children with ASD have significantly lower blood this compound levels.[5][6] This finding has led to the hypothesis that an this compound deficiency may contribute to the development or expression of ASD symptoms.[7] Interestingly, some research suggests that this compound levels might normalize in adulthood, which could correlate with the observed improvement in some autistic symptoms with age.[5][7]
Genetic and Epigenetic Factors
The this compound receptor gene (OXTR) has been a major focus of genetic research in ASD.[8] Several single nucleotide polymorphisms (SNPs) within the OXTR gene have been associated with an increased risk for ASD and with the severity of social deficits.[9][10][11] Epigenetic modifications, such as DNA methylation of the OXTR gene, have also been implicated in ASD.[8][12] Hypermethylation of the OXTR gene, which can lead to reduced gene expression, has been observed in individuals with ASD and may correlate with clinical outcomes.[8]
Clinical Trials of Intranasal this compound in ASD: A Mixed Landscape
The potential of intranasal this compound as a therapeutic for the core social symptoms of ASD has been extensively investigated, with mixed and often conflicting results.[6][13]
-
Early Promise: Initial smaller studies suggested that intranasal this compound could enhance social cognition, such as improving performance on theory of mind tests and increasing eye contact.[6][14] Some research also indicated that this compound might reduce repetitive behaviors.[4]
-
Challenges and Inconclusive Large-Scale Trials: However, larger, more definitive clinical trials have failed to demonstrate a significant overall benefit of intranasal this compound compared to placebo for improving social functioning in children and adolescents with ASD.[15][16] One of the largest trials to date, the SOARS-B study, found no significant improvements in social or cognitive functioning after 24 weeks of treatment.[16]
Table 1: Summary of Key Clinical Trials of Intranasal this compound in ASD
| Study/Trial | Participants | Dosage | Duration | Key Findings | Citation(s) |
| Gordon et al. (fMRI study) | 17 children with ASD | Single dose | N/A | Increased brain activity in social processing regions. | [14] |
| Sikich et al. (SOARS-B) | 290 children and adolescents with ASD (3-17 years) | Up to 48 IU daily | 24 weeks | No significant improvement in social or cognitive functioning compared to placebo. | [16] |
| Anagnostou et al. | 250 autistic children | Not specified | Not specified | No more effective than placebo at increasing social behaviors. | [15] |
| A randomized clinical trial | 87 children with ASD (3-12 years) | 32 IU per day | 12 weeks | No overall effect on social responsiveness, but some indication of a treatment effect in younger children (3-5 years). | [17] |
The reasons for these discrepant findings are likely multifactorial and highlight the complexity of targeting the this compound system. Factors such as patient heterogeneity, appropriate dosing, duration of treatment, and the choice of outcome measures are all critical considerations for future research.[18]
This compound in Other Neurodevelopmental Disorders
The role of this compound extends beyond ASD to other NDDs characterized by social deficits.
Prader-Willi Syndrome (PWS)
PWS is a genetic disorder characterized by hyperphagia, intellectual disability, and behavioral problems, including social difficulties.[19][20] Research has shown a significant reduction in the number of this compound-producing neurons in individuals with PWS.[20][21] This has provided a strong rationale for investigating this compound as a therapeutic target.
Clinical trials of intranasal this compound in PWS have shown more consistently positive results compared to those in ASD. Studies have reported that this compound treatment can improve social behavior, reduce hyperphagia, and decrease repetitive and disruptive behaviors in individuals with PWS.[19][20][21][22] Notably, early administration of this compound to infants with PWS has shown promise in improving feeding and social skills.[21][23]
Fragile X Syndrome (FXS)
FXS is the most common inherited cause of intellectual disability and a leading monogenic cause of ASD.[24] Individuals with FXS often exhibit social anxiety and gaze avoidance.[24] Preclinical studies in Fmr1-knockout mice, an animal model of FXS, have shown that early-life this compound treatment can rescue deficits in social behavior and synaptic plasticity.[25]
A small clinical trial in males with FXS found that intranasal this compound administration improved eye gaze and reduced salivary cortisol levels, suggesting a reduction in social anxiety.[24] These findings, though preliminary, suggest that this compound may be a valuable therapeutic avenue for addressing the social deficits in FXS.[26]
Methodological Considerations for this compound Research
Robust and reproducible research is paramount in advancing our understanding of the this compound system and its therapeutic potential. This requires careful consideration of experimental design and methodology.
Measurement of Endogenous this compound
Measuring endogenous this compound levels presents significant challenges due to its low concentrations, short half-life, and the potential for cross-reactivity with other peptides.[27][28]
Table 2: Comparison of this compound Measurement Techniques
| Sample Type | Advantages | Disadvantages | Common Assays |
| Plasma/Serum | Well-established methods, reflects peripheral levels.[28] | Invasive, potential for contamination from platelets. | Radioimmunoassay (RIA), Enzyme Immunoassay (EIA), Liquid Chromatography-Mass Spectrometry (LC-MS).[27] |
| Saliva | Non-invasive, easy to collect, suitable for repeated measures.[29] | Lower concentrations, potential for contamination, inconsistent findings.[28][30] | RIA, EIA.[29] |
| Cerebrospinal Fluid (CSF) | Directly reflects central nervous system levels. | Highly invasive, not feasible for large-scale or longitudinal studies. | RIA, EIA, LC-MS. |
| Urine | Non-invasive. | Reflects accumulated output, not real-time levels. | RIA, EIA. |
Decision Tree for Measuring Human this compound Concentrations:
Caption: A decision-making workflow for measuring endogenous this compound.
Preclinical Research: The Role of Animal Models
Animal models are indispensable for dissecting the neurobiological mechanisms of the this compound system and for the initial screening of potential therapeutics.[31][32]
-
Genetically Modified Models: Mice with targeted deletions of the Oxt or Oxtr genes exhibit deficits in social recognition and other social behaviors, providing strong evidence for the role of this system in social cognition.
-
Models of NDDs: Animal models that recapitulate the genetic or behavioral features of specific NDDs, such as Fmr1-knockout mice for FXS and various genetic models of ASD, are crucial for studying the role of this compound in these disorders and for testing the efficacy of this compound-based interventions.[31][32][33][34]
Experimental Workflow for Preclinical this compound Studies:
Caption: A typical experimental workflow for preclinical studies of this compound.
Clinical Trial Design for this compound-Based Therapeutics
The mixed results from clinical trials of intranasal this compound underscore the need for more sophisticated and robust trial designs.
Key Considerations for Clinical Trials:
-
Patient Stratification: Given the heterogeneity of NDDs, future trials may benefit from stratifying participants based on biomarkers, such as baseline this compound levels or OXTR genotype, to identify subgroups who are more likely to respond to treatment.[32]
-
Dosing and Administration: Optimizing the dose and frequency of this compound administration is crucial. Chronic dosing may be necessary to induce lasting changes in neural circuits.[35][36]
-
Outcome Measures: The selection of sensitive and ecologically valid outcome measures is critical for detecting treatment effects. This may include a combination of clinician-rated scales, caregiver reports, and objective behavioral and neurophysiological measures.
-
Combination Therapies: Exploring the synergistic effects of this compound combined with behavioral interventions may be a promising therapeutic strategy.[13][18]
Future Directions and Conclusion
The this compound system remains a highly promising target for the development of novel therapeutics for the core social deficits in a range of neurodevelopmental disorders. While the path to translating this promise into clinical reality has been challenging, particularly for ASD, the field is continually evolving.
Future research should focus on:
-
Personalized Medicine Approaches: Tailoring treatments to individuals based on their unique biological and genetic profiles.
-
Novel Drug Delivery Systems: Developing methods to enhance the delivery of this compound to the brain.
-
Exploring this compound Analogues: Investigating novel compounds that target the this compound receptor with improved pharmacokinetic and pharmacodynamic properties.
-
Longitudinal Studies: Conducting long-term studies to assess the safety and efficacy of chronic this compound administration, particularly in early development.
References
- Researchers report new findings about this compound and ASD. (n.d.). [Source not available].
- Tabak, B. A., et al. (2022). Advances in human this compound measurement: challenges and proposed solutions. Translational Psychiatry, 12(1), 343.
- The Connection Between this compound and Autism. (2025, March 30). [Source not available].
- Longer Use of Intranasal this compound Helped Boys With PWS. (2021, January 14). Prader-Willi Syndrome News.
- This compound's Link To Autism. (n.d.). Grateful Care ABA.
- This compound's Link To Autism. (2025, February 28). Mastermind Behavior Services.
- This compound vs. placebo for the treatment of hyperphagia in Prader-Willi syndrome. (n.d.). [Source not available].
- Gordon, I., et al. (2013). This compound enhances brain function in children with autism. Proceedings of the National Academy of Sciences, 110(52), 20953-20958.
- This compound Treatment May Improve Infant Feeding and Social Skills in Prader-Willi Syndrome. (2017, February 1). [Source not available].
- Freeman, S. M., et al. (2022). This compound receptor expression patterns in the human brain across development. Nature Communications, 13(1), 1694.
- Le, L., et al. (2018). Intranasal this compound, social cognition and neurodevelopmental disorders: A meta-analysis. Neuroscience & Biobehavioral Reviews, 90, 359-370.
- Eapen, V., et al. (2022). The effect of this compound nasal spray on social interaction in young children with autism: a randomized clinical trial. Molecular Psychiatry, 27(10), 4082-4090.
- Hall, S. S., et al. (2012). Effects of intranasal this compound on social anxiety in males with fragile X syndrome. Psychoneuroendocrinology, 37(4), 509-518.
- Tabak, B. A., et al. (2022). Advances in human this compound measurement: challenges and proposed solutions. Translational Psychiatry, 12(1), 343.
- Swaab, D. F. (2024). Is this compound a Contributor to Behavioral and Metabolic Features in Prader–Willi Syndrome?. International Journal of Molecular Sciences, 25(16), 8758.
- The Search for an Effective Therapy to Treat Fragile X Syndrome: Dream or Reality?. (n.d.). Frontiers.
- Siu, M. T., et al. (2021). DNA Methylation of the this compound Receptor Across Neurodevelopmental Disorders. Journal of Autism and Developmental Disorders, 51(10), 3610-3623.
- Is this compound for PWS Beneficial? An Overview of Research. (2019, February 27). Foundation for Prader-Willi Research.
- Intranasal this compound ineffective for autism in large trial. (2021, October 13). The Transmitter.
- This compound drives development of neural connections in adult-born neurons, study finds. (2022, December 9). [Source not available].
- Intranasal this compound and Social Functioning in Autism Spectrum Disorder. (n.d.). [Source not available].
- Study on the Effects of Intranasal this compound on Social and Repetitive Behaviors in Youth with Autism Spectrum Disorder. (2025, December 12). ClinicalTrials.eu.
- This compound drives development of neural connections in adult-born neurons. (2022, December 9). Baylor College of Medicine.
- Intranasal this compound for the Treatment of Autism Spectrum Disorders. (2020, February 12). CenterWatch.
- Molecular Mechanisms of this compound Signaling at the Synaptic Connection. (n.d.). PubMed Central.
- This compound Drives Development of Neural Connections in Adult-Born Neurons. (2022, December 8). Neuroscience News.
- Hammock, E. A. D. (2017). This compound Receptor Polymorphisms are Differentially Associated with Social Abilities across Neurodevelopmental Disorders. Scientific Reports, 7(1), 1-11.
- The this compound system in drug discovery for autism: Animal models and novel therapeutic strategies. (n.d.). PubMed Central.
- Harony-Nicolas, H., et al. (2017). This compound and Animal Models for Autism Spectrum Disorder. Current Topics in Behavioral Neurosciences, 35, 257-281.
- Early-life this compound Rescues Hippocampal Synaptic Plasticity and Episodic Memory in a Mouse Model of Fragile X Syndrome. (2024, December 21). bioRxiv.
- Involvement of this compound receptor deficiency in psychiatric disorders and behavioral abnormalities. (n.d.). Frontiers.
- Wagner, S., & Harony-Nicolas, H. (n.d.). This compound and Animal Models for Autism Spectrum Disorder. [Source not available].
- Roles of the this compound Receptor (OXTR) in Human Diseases. (n.d.). MDPI.
- This compound and vasopressin systems in genetic syndromes and neurodevelopmental disorders. (n.d.). PubMed Central.
- This compound and the Social Brain. (n.d.). PubMed Central.
- Research Review: Social motivation and this compound in autism – implications for joint attention development and intervention. (n.d.). PubMed Central.
- Decision tree for measuring human this compound concentrations. This figure.... (n.d.). ResearchGate.
- The Emergence of this compound Assays. (2019, April 1). myadlm.org.
- "Trust" hormone this compound found at heart of rare genetic disorder. (2012, June 22). Salk Institute.
- Rigor and Reproducibility: A Breakthrough for Salivary this compound Testing. (n.d.). Salimetrics.
- This compound and Animal Models for Autism Spectrum Disorder. (n.d.). ResearchGate.
- This compound in Animal Models of Autism Spectrum Disorder. (n.d.). ResearchGate.
- Lerer, E., et al. (2008). Association between the this compound receptor (OXTR) gene and autism: relationship to Vineland Adaptive Behavior Scales and cognition. Molecular Psychiatry, 13(10), 980-988.
- This compound in neurodevelopmental disorders: Autism spectrum disorder and Prader-Willi syndrome. (2025, October 13). ResearchGate.
- Ebert, A., & Brüne, M. (2017). This compound and Social Cognition. Current Topics in Behavioral Neurosciences, 35, 3-23.
- Macdonald, K., & Feifel, D. (2013). Helping this compound deliver: considerations in the development of this compound-based therapeutics for brain disorders. Frontiers in Neuroscience, 7, 35.
- This compound in neurodevelopmental disorders: Autism spectrum disorder and Prader-Willi syndrome. (2024, October 23). PubMed Central.
- Cognition and behavior: this compound improves sensitivity to social cues. (n.d.). The Transmitter.
- The Role of this compound in Autism Spectrum Disorder: Current Evidence and Therapeutic Implications. (2024, December 30). ResearchGate.
- Macdonald, K., & Feifel, D. (2013). Helping this compound deliver: considerations in the development of this compound-based therapeutics for brain disorders. Frontiers in Neuroscience, 7, 35.
Sources
- 1. This compound receptor expression patterns in the human brain across development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and vasopressin systems in genetic syndromes and neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and the Social Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal this compound for the Treatment of Autism Spectrum Disorders | Clinical Research Trial Listing [centerwatch.com]
- 5. autism.org [autism.org]
- 6. The Connection Between this compound and Autism | Advanced Autism Services [advancedautism.com]
- 7. This compound's Link To Autism | Grateful Care ABA [gratefulcareaba.com]
- 8. Frontiers | Involvement of this compound receptor deficiency in psychiatric disorders and behavioral abnormalities [frontiersin.org]
- 9. This compound Receptor Polymorphisms are Differentially Associated with Social Abilities across Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Association between the this compound receptor (OXTR) gene and autism: relationship to Vineland Adaptive Behavior Scales and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Methylation of the this compound Receptor Across Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound's Link To Autism [mastermindbehavior.com]
- 14. pnas.org [pnas.org]
- 15. Intranasal this compound ineffective for autism in large trial | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 16. Intranasal this compound and Social Functioning in Autism Spectrum Disorder - MGH Psychiatry News [mghpsychnews.org]
- 17. The effect of this compound nasal spray on social interaction in young children with autism: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fpwr.org [fpwr.org]
- 20. mdpi.com [mdpi.com]
- 21. publications.aap.org [publications.aap.org]
- 22. praderwillinews.com [praderwillinews.com]
- 23. fpwr.org [fpwr.org]
- 24. Effects of intranasal this compound on social anxiety in males with fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Frontiers | The Search for an Effective Therapy to Treat Fragile X Syndrome: Dream or Reality? [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. Advances in human this compound measurement: challenges and proposed solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. salimetrics.com [salimetrics.com]
- 30. researchgate.net [researchgate.net]
- 31. The this compound system in drug discovery for autism: Animal models and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. This compound and Animal Models for Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Frontiers | Helping this compound deliver: considerations in the development of this compound-based therapeutics for brain disorders [frontiersin.org]
- 36. Helping this compound deliver: considerations in the development of this compound-based therapeutics for brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
Oxytocin's Foundational Influence on the Neurobiology of Maternal-Infant Bonding
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The formation of a secure bond between a mother and her infant is a fundamental biological process critical for offspring survival, development, and the propagation of species. This guide provides a deep technical exploration of the neuropeptide oxytocin (OT) as the central mediator of this bond. We move beyond a surface-level description to dissect the core molecular mechanisms, neuroanatomical circuits, and dynamic interplay with other neurochemical systems. This document details the profound plasticity of the maternal brain under the influence of this compound, the reciprocal role of this compound in the developing infant brain, and the validated experimental methodologies required to rigorously investigate these pathways. For researchers and drug development professionals, this guide serves as a foundational resource, elucidating the causality behind experimental choices and providing robust protocols to advance our understanding of this essential neurobiological system.
The Maternal this compound System: A Framework of Neurobiological Plasticity
The transition to motherhood is orchestrated by a series of dramatic neurobiological adaptations, with the this compound system at its epicenter. Synthesized primarily within the magnocellular neurons of the hypothalamic paraventricular (PVN) and supraoptic (SON) nuclei, this compound acts as both a hormone released into the periphery from the posterior pituitary and a neuromodulator released within the central nervous system.[1]
During late pregnancy and the postpartum period, the maternal brain undergoes remarkable structural and functional plasticity to prime it for caregiving behaviors.[1][2] This is not a passive process but an active remodeling driven by hormonal shifts:
-
Receptor Upregulation: A pre-parturition drop in progesterone, a potent inhibitor of this compound release, coupled with rising estrogen levels, triggers a significant increase in this compound receptor (OTR) expression in brain regions critical for maternal behavior.[1] This upregulation sensitizes the brain to the effects of the this compound surge that occurs during labor and lactation.
-
Neuronal Restructuring: this compound neurons themselves exhibit plasticity, including changes in the geometry of their dendritic trees, which enhances their excitability and signaling efficiency in preparation for and during the postpartum period.[1]
This reconfigured oxytocinergic network projects to and modulates a specific circuit of brain regions essential for the initiation and maintenance of maternal care.
| Brain Region | Role in Maternal-Infant Bonding | This compound's Influence |
| Medial Preoptic Area (MPOA) | The core integration center for the onset of maternal behavior.[1][3] | High density of OTRs; OT release in the MPOA is critical for initiating pup-directed behaviors and reducing neophobia towards pups.[1][4] |
| Ventral Tegmental Area (VTA) | A key node in the brain's reward circuitry; central to motivational states. | OT projections from the PVN activate VTA dopamine neurons, linking pup cues to a rewarding stimulus.[1][5] |
| Nucleus Accumbens (NAc) | Part of the ventral striatum; integrates motivational and emotional information to drive goal-directed behavior. | Receives dopaminergic input from the VTA and direct OT input from the hypothalamus; co-activation facilitates the reinforcing properties of infant interaction.[5][6][7] |
| Bed Nucleus of the Stria Terminalis (BNST) | Involved in processing anxiety and sustained threat. | OTR activation in the BNST has anxiolytic effects, reducing maternal anxiety and allowing for focused caregiving.[8] |
| Amygdala | Processes salient environmental cues, particularly those related to fear and emotion. | OT modulates amygdala activity, reducing fear responses and enhancing the processing of positive social cues from the infant.[8] |
Core Signaling Cascades and Neurotransmitter Crosstalk
This compound does not act in isolation. Its influence on maternal bonding is realized through its direct signaling pathway and its profound modulation of other critical neurotransmitter systems.
This compound Receptor (OTR) Signaling
The OTR is a G-protein-coupled receptor (GPCR) belonging to the rhodopsin-type family.[9] Its activation initiates a canonical signaling cascade that underlies its cellular effects.
Causality: The binding of OT to its receptor primarily activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately modulates ion channel activity, increases neuronal excitability, and facilitates neurotransmitter release, forming the biochemical basis for this compound's actions.[10]
The this compound-Dopamine Reinforcement Loop
A critical function of this compound is to imbue infant-related cues with rewarding value, transforming maternal duties into a motivated, goal-directed behavior. This is achieved through a powerful interaction with the mesolimbic dopamine (DA) system.[11][12] The interaction between this compound and dopamine is key to many mother-infant bonding behaviors.[5]
-
Mechanism: Oxytocinergic neurons originating in the PVN project directly to the VTA.[5][11] The release of OT in the VTA stimulates DA neurons, which then release DA into the NAc.[1][5] This DA release reinforces the specific behaviors the mother is engaged in at that moment—such as licking, grooming, or nursing—making them feel pleasurable and compelling her to repeat them.[11][12] Reciprocally, DA terminals can activate this compound neurons, creating a self-reinforcing positive feedback loop that is foundational to the bond.[5]
This compound-Serotonin Interactions and HPA Axis Modulation
While the OT-DA pathway drives motivation, interactions with the serotonin (5-HT) system and the hypothalamic-pituitary-adrenal (HPA) axis are crucial for regulating the mother's emotional state.
-
Serotonin: OT-5-HT interactions appear to regulate postpartum anxiety, aggression, and the calm state required for nursing.[11][12] This interplay is less understood than the DA connection but is critical for the full suite of maternal adaptations.
-
HPA Axis: this compound is a potent anxiolytic and acts as a physiological buffer against stress. It directly inhibits the release of corticotropin-releasing hormone (CRH) from the PVN, thereby downregulating the entire HPA axis and blunting the cortisol stress response in both the mother and, via maternal care, the infant.[13][14][15][16] This creates a calm, low-stress environment conducive to bonding.
The Infant's Brain: An Active Participant in the Bonding Dyad
The maternal-infant bond is a reciprocal process. The infant brain is not a passive recipient but is exquisitely tuned to respond to and elicit maternal care, a process in which this compound is also pivotal.
-
Developmental Sensitivity: The developing brain shows a peak in OTR expression during early childhood (around two to three weeks in mice and two to three years in humans), indicating a critical window of sensitivity to this compound's effects.[17][18]
-
Response to Maternal Cues: Tactile stimulation from the mother, such as licking and grooming, is a powerful trigger for this compound release in the infant's brain.[19] This OT release promotes a state of calm, reduces separation-induced distress (as measured by ultrasonic vocalizations in pups), and reinforces the infant's attachment to the mother.[17][19]
-
Long-Term Programming: The quality of early maternal care, and the corresponding activation of the infant's this compound system, has long-lasting effects. It can epigenetically program the development of the brain, influencing stress reactivity, social behavior, and even future parenting styles in adulthood.[6][19]
Methodologies for Interrogating the this compound-Bonding Axis
Investigating this complex system requires a multi-faceted approach using robust, validated methodologies. The choice of technique must be driven by the specific scientific question, from quantifying peptide levels to manipulating neural circuits in vivo.
Animal Models
The selection of an appropriate animal model is paramount. While no model perfectly recapitulates the human experience, several provide powerful, genetically tractable systems for mechanistic investigation.
-
Rats (e.g., Sprague-Dawley, Long-Evans): The classic model for maternal behavior research. They exhibit a rich and easily quantifiable repertoire of caregiving behaviors (pup retrieval, licking/grooming, nursing postures).
-
Mice (e.g., C57BL/6, BALB/c): Offer immense advantages for genetic manipulation (knockout/knock-in models, optogenetics, chemogenetics). Strain differences in anxiety and maternal care can also be exploited.[20]
-
Prairie Voles (Microtus ochrogaster): A monogamous rodent model used to study the neurobiology of social bonding more broadly, including pair bonding and alloparental care, providing comparative insights.[21][22]
Protocol: Quantification of this compound Levels
Measuring endogenous this compound is notoriously challenging due to its short half-life, low concentration, and potential for binding to other proteins.[23] The choice of matrix and assay is critical for generating reliable data.
Trustworthiness Principle: Peripheral (plasma, saliva) this compound levels do not always reliably correlate with central (CSF) levels under baseline conditions.[24][25][26] Therefore, interpreting peripheral measurements as a direct proxy for central activity must be done with extreme caution. CSF sampling, while invasive, provides the most direct readout.
| Method | Matrix | Principle | Advantages | Causality & Key Considerations |
| Radioimmunoassay (RIA) | Plasma, Saliva, CSF, Brain Tissue Homogenate | Competitive binding between labeled and unlabeled OT for a specific antibody. | High sensitivity. | Requires sample extraction to remove interfering proteins. Without extraction, results can be inflated and unreliable.[25] Antibody cross-reactivity must be rigorously validated. |
| Enzyme Immunoassay (EIA) / ELISA | Plasma, Saliva, CSF | Similar to RIA but uses an enzyme-linked antibody for detection. | High-throughput, no radioactive materials. | Extraction is mandatory. Unextracted samples yield values 10-100 times higher and are unrelated to extracted samples.[25] Prone to the same specificity issues as RIA. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Plasma, CSF | Separates peptides by chromatography, then identifies and quantifies them by mass-to-charge ratio. | The "gold standard" for specificity and accuracy. Can distinguish OT from structurally similar peptides. | Lower throughput and requires specialized equipment and expertise. Typically reports lower, more accurate concentrations than immunoassays.[25] |
Step-by-Step Workflow: Sample Collection & Processing for Plasma OT Measurement
-
Preparation: Prepare collection tubes (e.g., EDTA vacutainers) on ice. Add a protease inhibitor cocktail (e.g., aprotinin) to the tube immediately before blood draw to prevent peptide degradation.[25]
-
Collection: Collect whole blood via cardiac puncture (terminal) or tail/saphenous vein (longitudinal). Work quickly and minimize stress to the animal, as stress can alter hormone levels.
-
Centrifugation: Immediately centrifuge the blood at 1,600 x g for 15 minutes at 4°C to separate plasma.
-
Extraction (Self-Validating Step): This step is non-negotiable for immunoassays.
-
Acidify the plasma sample (e.g., with 0.1% trifluoroacetic acid).
-
Apply the sample to a solid-phase extraction column (e.g., C18 Sep-Pak).
-
Wash the column to remove hydrophilic impurities.
-
Elute the this compound using an organic solvent (e.g., 60% acetonitrile).
-
Dry the eluate completely (e.g., using a vacuum concentrator).
-
-
Assay: Reconstitute the dried extract in the specific assay buffer and proceed with the RIA or EIA protocol according to the manufacturer's instructions.
-
Analysis: Quantify against a standard curve. Normalize data to sample volume and protein concentration where appropriate.
Protocol: Pharmacological Manipulation of the this compound System
To establish a causal link between this compound signaling and behavior, it is essential to actively manipulate the system using selective agonists and antagonists.
Step-by-Step Methodology: Intraperitoneal (IP) Administration of an OTR Antagonist
-
Agent Selection: Choose a well-validated, brain-penetrant OTR antagonist. L-368,899 is a commonly used selective antagonist in rodent studies.[27][28][29]
-
Dose & Vehicle Preparation: Dissolve L-368,899 in a sterile vehicle (e.g., saline or a small percentage of DMSO in saline). Prepare doses based on literature and dose-response pilot studies (e.g., 1-10 mg/kg). The vehicle-only solution serves as the critical control.
-
Animal & Baseline: Use a lactating female rat (e.g., postpartum day 5-7). Perform a baseline pup retrieval test: temporarily remove pups from the home cage, then measure the latency for the dam to retrieve all pups back to the nest. This establishes a pre-treatment baseline for each animal.
-
Administration: Administer the prepared antagonist or vehicle solution via intraperitoneal (IP) injection. The IP route is chosen for its systemic effect and relative ease of administration.[30]
-
Timing: Wait for the appropriate time for the drug to reach peak efficacy. For IP L-368,899, this is typically 30-60 minutes post-injection.
-
Behavioral Testing: Repeat the pup retrieval test. The causal hypothesis predicts that dams receiving the OTR antagonist will show a significantly longer retrieval latency compared to vehicle-treated controls, demonstrating that ongoing this compound signaling is necessary for efficient maternal care.
-
Self-Validation: Include control experiments to ensure the observed effects are specific. For example, test the antagonist's effect on general locomotion (e.g., in an open field test) to rule out motor impairment as a confounding factor.
Translational Implications and Future Directions
A thorough understanding of the fundamental neurobiology of this compound in maternal-infant bonding has profound translational relevance. Dysregulation of this system is implicated in human conditions such as postpartum depression, where impaired mother-infant interactions are a key feature.[14][16]
-
Drug Development: The OTR is a viable target for therapeutic intervention. However, challenges remain in developing agonists/antagonists with optimal pharmacokinetic properties and in translating findings from systemic or central administration in animals to less invasive methods (e.g., intranasal sprays) in humans.[31][32][33]
-
Future Research: The field is moving towards a more nuanced, circuit-level understanding. The use of optogenetics and chemogenetics in animal models allows for the precise activation or inhibition of specific oxytocinergic pathways (e.g., the PVN-VTA projection) to dissect their exact contribution to behavior. Combining these techniques with in vivo calcium imaging will provide unprecedented insight into the real-time neural dynamics of the maternal brain during social interaction.
By continuing to employ these rigorous, mechanistically-driven approaches, we can further unravel the complexities of this vital system, paving the way for novel therapeutic strategies to support maternal mental health and foster secure attachment.
References
- Baby Love? this compound-Dopamine Interactions in Mother-Infant Bonding. (n.d.). Oxford Academic.
- Mother–Young Bonding: Neurobiological Aspects and Maternal Biochemical Signaling in Altricial Domesticated Mammals. (2023). PubMed Central.
- This compound interactions with central dopamine and serotonin systems regulate different components of motherhood. (2022). Royal Society Publishing.
- The Neural Basis of Maternal Bonding. (2014). PLOS ONE.
- This compound interactions with central dopamine and serotonin systems regulate different components of motherhood. (2022). PubMed.
- This compound and mutual communication in mother-infant bonding. (2014). Frontiers in Human Neuroscience.
- This compound and Maternal Brain Plasticity. (2016). PubMed Central.
- Maternal Neglect: this compound, Dopamine and the Neurobiology of Attachment. (2013). PubMed Central.
- Interactions of this compound and Dopamine—Effects on Behavior in Health and Disease. (2022). MDPI.
- This compound Found To Shape Early Attachment in Infant Brains. (2025). Technology Networks.
- How Can We Measure Human this compound Levels? (2017). Discover Magazine.
- Challenges for Measuring this compound: The Blind Men and the Elephant? (2019). PubMed Central.
- What is neuroscience teaching us about the mother and infant bond? (n.d.). Dr Hester Bancroft.
- The Role of this compound in formation of Infant-mother Attachment: a systematic review. (2017). International Journal of Pediatrics.
- A comparative study of methods of this compound administration for induction of labour. (1985). PubMed.
- How this compound Makes a Mom: Hormone Teaches Maternal Brain to Respond to Offspring's Needs. (2015). NYU Langone News.
- Maternal brain in the process of maternal-infant bonding: Review of the literature. (2020). ResearchGate.
- This compound. (n.d.). Wikipedia.
- This compound and early parent-infant interactions: A systematic review. (2019). PubMed Central.
- The Role of this compound in Mother-Infant Relations: A Systematic Review of Human Studies. (2020). Harvard Review of Psychiatry.
- Commentary: this compound Enables Maternal Behavior by Balancing Cortical Inhibition. (2015). PubMed Central.
- This compound Signaling Pathway. (n.d.). Creative Diagnostics.
- This compound and Attachment Development. (2022). BYU ScholarsArchive.
- This compound levels in blood, cerebrospinal fluid are linked, study finds. (2014). Stanford Medicine.
- This compound and Estrogen Receptor β in the Brain: An Overview. (2017). PubMed Central.
- Using Animal Models to Disentangle the Role of Genetic, Epigenetic, and Environmental Influences on Behavioral Outcomes Associated with Maternal Anxiety and Depression. (2011). PubMed Central.
- This compound. (2024). StatPearls - NCBI Bookshelf.
- Effects of systemic this compound receptor activation and blockade on risky decision making in female and male rats. (2022). ResearchGate.
- Effects of this compound receptor antagonism on social function and corticosterone release after adolescent social instability in male rats. (2019). PubMed.
- Advances in human this compound measurement: challenges and proposed solutions. (2022). PubMed Central.
- The Role of this compound in Relation to the HPA axis and Differential Receptor Methylation Patterns in the Prognosis and Prevention of Postpartum Depression. (2018). Proceedings of the Texas A&M Medical Student Grand Rounds.
- Introduction - WHO recommendation on routes of this compound administration for the prevention of postpartum haemorrhage after vaginal birth. (2020). NCBI Bookshelf.
- Neural mechanisms of mother-infant bonding and pair bonding: Similarities, differences, and broader implications. (2014). PubMed Central.
- Are single peripheral measurements of baseline this compound in saliva and plasma reliable biomarkers of the physiology of the central this compound system in humans? (2020). bioRxiv.
- Impact of Diversified High-Quality Nursing on Postpartum Maternal-Infant Attachment and Neuroendocrine Regulation in Gestational Diabetes Mellitus. (2024). Journal of Multidisciplinary Healthcare.
- This compound receptor antagonist reverses the blunting effect of pair bonding on fear learning in monogamous prairie voles. (2020). PubMed.
- Effects of this compound receptor antagonism on social function and corticosterone release after adolescent social instability in male rats. (2019). ResearchGate.
- Mother-infant bonding and the evolution of mammalian social relationships. (2004). ResearchGate.
- Chronic this compound administration as a tool for investigation and treatment: A cross-disciplinary systematic review. (2021). ResearchGate.
- This compound Receptor-Expressing Neurons in the Medial Preoptic Area Are Essential for Lactation, whereas Those in the Lateral Septum Are Not Critical for Maternal Behavior. (2020). PubMed Central.
- Mother–Young Bonding: Neurobiological Aspects and Maternal Biochemical Signaling in Altricial Domesticated Mammals. (2023). MDPI.
- This compound and HPA stress axis reactivity in postpartum women. (2015). PubMed Central.
- Survey on the use of this compound for cesarean section. (2011). ResearchGate.
- This compound receptor expression patterns in the human brain across development. (2022). Nature Communications.
Sources
- 1. This compound and Maternal Brain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mother–Young Bonding: Neurobiological Aspects and Maternal Biochemical Signaling in Altricial Domesticated Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Receptor-Expressing Neurons in the Medial Preoptic Area Are Essential for Lactation, whereas Those in the Lateral Septum Are Not Critical for Maternal Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Maternal Neglect: this compound, Dopamine and the Neurobiology of Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound and Estrogen Receptor β in the Brain: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. This compound interactions with central dopamine and serotonin systems regulate different components of motherhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and early parent-infant interactions: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of this compound in Relation to the HPA axis and Differential Receptor Methylation Patterns in the Prognosis and Prevention of Postpartum Depression – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 15. dovepress.com [dovepress.com]
- 16. This compound and HPA stress axis reactivity in postpartum women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Shapes Early Attachment in Infant Brains | Technology Networks [technologynetworks.com]
- 18. This compound receptor expression patterns in the human brain across development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | this compound and mutual communication in mother-infant bonding [frontiersin.org]
- 20. Using Animal Models to Disentangle the Role of Genetic, Epigenetic, and Environmental Influences on Behavioral Outcomes Associated with Maternal Anxiety and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound receptor antagonist reverses the blunting effect of pair bonding on fear learning in monogamous prairie voles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Challenges for Measuring this compound: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How Can We Measure Human this compound Levels? | Discover Magazine [discovermagazine.com]
- 25. Advances in human this compound measurement: challenges and proposed solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. Effects of this compound receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. A comparative study of methods of this compound administration for induction of labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
The Genetic Underpinnings of Oxytocin Receptor Expression: A Multi-Layered Regulatory Landscape
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The oxytocin receptor (OXTR) is a critical mediator of the diverse physiological and behavioral effects of this compound, ranging from uterine contractions and lactation to complex social cognition and emotional regulation.[1][2] The expression of this single receptor is exquisitely controlled through a complex interplay of genetic, epigenetic, and transcriptional mechanisms, resulting in tissue-specific and dynamically regulated receptor availability. Understanding these regulatory underpinnings is paramount for developing targeted therapeutics for a host of conditions, including social-affective disorders, preterm labor, and cardiovascular disease. This guide provides a detailed exploration of the OXTR gene architecture, the multifaceted layers of its expression regulation, and the state-of-the-art methodologies employed to investigate these processes.
The OXTR Gene: Architectural Blueprint
The human this compound receptor gene (OXTR) serves as the foundational blueprint for the OXTR protein. Its structure and genomic context are the first layer of regulation.
-
Genomic Location: The OXTR gene is located on the short arm of human chromosome 3, specifically at position 3p25.[3][4]
-
Gene Structure: It is a relatively compact gene, spanning approximately 17-19 kilobases (kb).[4][5][6] The gene consists of four exons and three introns, with the protein-coding sequences primarily residing in exons 3 and 4.[4][7][8] This fundamental structure dictates the primary mRNA transcript that is subject to further regulation.
Visualizing the OXTR Gene and Its Regulatory Inputs
The following diagram illustrates the basic architecture of the OXTR gene and highlights the key points of regulatory control that will be discussed throughout this guide.
Caption: Schematic of the human OXTR gene structure and its primary regulatory inputs.
Transcriptional Control: The Gatekeepers of Expression
The initiation of transcription is the primary control point for OXTR expression. This process is governed by the interaction of cis-regulatory elements within the gene's promoter region and trans-acting transcription factors.
-
Promoter Region: The 5' flanking region of the OXTR gene contains a promoter that is crucial for initiating transcription.[7] Bioinformatic analyses have identified binding sites for several key transcription factors, including SP1 and activator protein 1 (AP-1), which are known to be regulated by steroid hormones.[9]
-
Steroid Hormone Regulation: In tissues like the uterus and endometrium, OXTR expression is powerfully regulated by steroid hormones. Estrogen, for instance, stimulates OXTR gene transcription, preparing the uterus for labor.[9][10] This regulation is often indirect, mediated through transcription factors whose activity is modulated by hormone receptor signaling.[9]
-
Other Transcription Factors: The MYC-associated zinc finger protein (MAZ) has been identified as a transcription factor that binds to the OXTR gene. Genetic variations can affect the binding efficiency of these factors, leading to altered transcription levels.[11] For example, the G allele of the SNP rs1042778 is a determinant for MAZ binding, and its absence may lead to less efficient transcription.[11]
Epigenetic Modifications: The Dynamic Dimmers
Epigenetic mechanisms provide a layer of dynamic regulation, allowing environmental factors and life experiences to influence gene expression without altering the underlying DNA sequence.[7][12]
DNA Methylation
DNA methylation is a key epigenetic mark that typically represses gene transcription when it occurs in promoter regions.[13]
-
CpG Islands: The OXTR gene contains a large CpG island—a region with a high density of cytosine-guanine dinucleotides—that stretches from the promoter into the gene body.[7]
-
Functional Impact: Increased methylation within specific areas of this CpG island, particularly a region termed MT2, is functionally associated with reduced OXTR expression.[7][13] This mechanism allows for tissue-specific gene suppression.[7]
-
Environmental Influence: Early life experiences, such as psychosocial stress or childhood maltreatment, have been associated with altered OXTR methylation patterns, providing a potential biological pathway for how early adversity gets "under the skin" to affect long-term social-behavioral outcomes.[12][14][15] Higher levels of OXTR methylation have been linked to increased neural responses to negative social stimuli and a decreased ability to regulate emotion.[16][17]
Histone Modification
Histone modifications alter the chromatin structure, making the DNA more or less accessible to the transcriptional machinery.
-
Histone Acetylation: Increased binding of active histone marks, such as the acetylation of lysine 9 on histone H3 (H3K9Ac), at the OXTR transcriptional start site is associated with increased mRNA expression.[18] This mechanism has been observed in the context of developmental programming, where maternal diet during pregnancy was shown to alter histone binding and Oxtr expression in the hippocampus of offspring in a sex-specific manner.[18]
Genetic Variation: The Stable Blueprint Differences
Common genetic variations, particularly single nucleotide polymorphisms (SNPs), within the OXTR gene contribute to individual differences in receptor expression, brain structure, and social behavior.[7][19] These SNPs are often located in non-coding regions, such as introns, where they can influence regulatory element function.[8][19]
| SNP | Location | Alleles | Associated Phenotypes & Functional Relevance | References |
| rs53576 | Intron 3 | G / A | The A-allele is associated with lower empathy, higher stress reactivity, reduced social support-seeking, and increased risk for autism.[3][4][17] Individuals with the GG genotype tend to exhibit more prosocial behaviors.[4] | |
| rs2254298 | Intron 3 | G / A | The A-allele has been linked to a higher risk of autism spectrum disorder and deficits in social cognition. | [20] |
| rs237887 | Intron 3 | A / G | Strongly associated with face and social recognition memory skills. The ancestral A-allele is linked to impairments in facial recognition.[21][22] | |
| rs1042778 | 3' UTR | G / T | The T-allele may impair the binding of the transcription factor MAZ, leading to less efficient OXTR transcription. |
Post-Transcriptional Regulation: The Final Checkpoint
After the OXTR gene is transcribed into mRNA, its translation into a functional protein is subject to further control, primarily by microRNAs (miRNAs). These small non-coding RNAs bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression.
-
Identified miRNAs: Several miRNAs have been identified that target OXTR. In the context of autism, miR-451a and miR-21-5p were shown to target the OXTR gene.[23] While OXTR gene expression was increased in the autistic brain, miR-21-5p expression negatively correlated with the production of the OXTR protein, suggesting it attenuates translation.[23][24]
-
Pain and Neuropathic Regulation: In a rat model of neuropathic pain, downregulation of miR-29c was found to increase OXTR expression and activate the this compound-GABA pathway, leading to pain relief.[25][26] This highlights a role for miRNA-mediated regulation of OXTR in nociception.
-
Hypothalamic Regulation: In the mouse hypothalamus, miR-24 has been identified as a regulator that can inhibit the production of this compound itself, demonstrating the broader role of miRNAs within the entire oxytocinergic system.[27]
OXTR Signaling Cascades: From Binding to Cellular Action
Once expressed and embedded in the cell membrane, the OXTR, a classic G protein-coupled receptor (GPCR), initiates intracellular signaling cascades upon binding this compound.[1][3] The specific pathway activated can vary by cell type, leading to a diversity of physiological responses.[28]
-
Primary G-Protein Coupling: OXTR primarily couples to G proteins of the Gαq/11 and Gαi families.[1][28]
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is fundamental for smooth muscle contraction in the uterus and mammary glands.[2][29][30]
-
Downstream Kinases: The signaling cascade further activates several downstream kinases, including mitogen-activated protein kinases (MAPKs) like ERK1/2 and ERK5.[29][31] These pathways are involved in cellular proliferation, differentiation, and neuromodulation.[1][29]
Visualizing the OXTR Signaling Pathway
Caption: Canonical Gαq/11 signaling pathway activated by the this compound receptor.
Methodologies for Studying OXTR Genetic Underpinnings
A multi-pronged experimental approach is necessary to fully dissect the regulation of OXTR expression. The choice of methodology depends on the specific layer of regulation being investigated.
Experimental Workflow: DNA Methylation Analysis
The following diagram outlines a typical workflow for investigating the epigenetic state of the OXTR gene, a crucial aspect for understanding how environment shapes its expression.
Caption: Standard experimental workflow for analyzing OXTR DNA methylation.
Detailed Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for OXTR mRNA Expression Analysis
-
Causality: This protocol quantifies the amount of OXTR mRNA transcript, providing a direct measure of gene expression at the transcriptional level. It is essential for correlating genetic or epigenetic variations with functional changes in gene activity.
-
Methodology:
-
RNA Extraction: Isolate total RNA from target cells or tissues (e.g., uterine myometrium, adipose tissue, or specific brain regions) using a TRIzol-based method or a commercial kit.[32][33] Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers specific for OXTR (and a housekeeping gene like GAPDH for normalization), and a fluorescent DNA-binding dye (e.g., SYBR Green) master mix.[34]
-
Thermocycling: Run the reaction on a qPCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) for OXTR and the housekeeping gene. Calculate the relative expression of OXTR using the ΔΔCt method, normalizing to the housekeeping gene and comparing against a control group.
-
Protocol 2: Western Blotting for OXTR Protein Expression
-
Causality: This technique validates that changes in mRNA levels translate to changes in the final functional product—the OXTR protein. It is a critical step to confirm that transcriptional or post-transcriptional regulation impacts protein abundance.
-
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to OXTR overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[34]
-
Analysis: Quantify band intensity using densitometry software. Normalize the OXTR signal to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[34]
-
Protocol 3: Bisulfite Sequencing for DNA Methylation Analysis
-
Causality: This is the gold-standard method for determining the methylation status of individual CpG sites. It allows researchers to directly investigate the epigenetic modifications that regulate OXTR transcription in response to environmental factors.
-
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from the sample of interest (e.g., blood, saliva, or brain tissue).[35]
-
Sodium Bisulfite Treatment: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite. This chemical converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Design primers specific to the bisulfite-converted DNA sequence for the OXTR promoter region (e.g., the MT2 region). Amplify the target region using PCR.[13]
-
Sequencing: Sequence the PCR products. The choice of sequencing method determines the resolution:
-
Sanger Sequencing: For targeted analysis of a few CpG sites.
-
Pyrosequencing: Provides quantitative methylation levels for short-to-medium length sequences.
-
Next-Generation Sequencing (NGS): For comprehensive, genome-wide or region-wide analysis.[15]
-
-
Data Analysis: Align the sequences to a reference and calculate the percentage of methylation at each CpG site by comparing the number of cytosines (methylated) to the number of thymines (converted from unmethylated cytosines).
-
Conclusion and Future Directions
The expression of the this compound receptor is not a simple, static process but rather a highly dynamic and multi-layered system of regulation. From the foundational genetic code and its common variations to the fluid epigenetic marks shaped by life experience and the fine-tuning actions of microRNAs, each layer contributes to the precise control of OXTR availability. This intricate regulation ensures that this compound's powerful effects are appropriately deployed according to developmental stage, physiological need, and social context.
For drug development professionals, this complexity presents both challenges and opportunities. A deep understanding of these genetic underpinnings is essential for:
-
Patient Stratification: Using SNPs or methylation profiles as biomarkers to identify patient populations most likely to respond to this compound-based therapies.
-
Novel Therapeutic Targets: Developing drugs that target the regulatory machinery itself, such as epigenetic modifiers or miRNA mimics/inhibitors, to upregulate or downregulate OXTR expression in a tissue-specific manner.
-
Personalized Medicine: Tailoring interventions based on an individual's unique genetic and epigenetic landscape to maximize therapeutic benefit and minimize adverse effects.
Future research should continue to unravel the complex interplay between these regulatory layers, particularly how genetic predispositions interact with environmental factors via epigenetic mechanisms to influence OXTR expression and, consequently, human health and behavior.
References
- Busnelli, M., & Chini, B. (2016). An overview of the this compound-oxytocin receptor signaling network. Journal of Neuroendocrinology, 28(9). [Link]
- Walum, H., et al. (2012). Variation in the this compound receptor gene (OXTR) is associated with pair-bonding and social behavior.
- Jurek, B., & Neumann, I. D. (2018). The this compound Receptor: From Intracellular Signaling to Behavior. Physiological Reviews, 98(3), 1805–1908. [Link]
- Hilfiger, L., et al. (2020). This compound Receptor Signaling in Vascular Function and Stroke. Frontiers in Neuroscience, 14, 599. [Link]
- Zingg, H. H., & Laporte, S. A. (2003). This compound receptor signalling. Canadian Journal of Physiology and Pharmacology, 81(7), 643-650. [Link]
- Beitchman, J. H., et al. (2020). The Association of this compound Receptor Gene (OXTR) Polymorphisms with Antisocial Behavior: A Meta-analysis. Behavior Genetics, 50(3), 161-173. [Link]
- Creative Diagnostics. (n.d.). This compound Signaling Pathway.
- Krol, K. M., et al. (2019). Epigenetic modification of the this compound receptor gene is associated with emotion processing in the infant brain. Developmental Cognitive Neuroscience, 37, 100647. [Link]
- Kumsta, R., & Heinrichs, M. (2013). Epigenetic regulation of the this compound receptor gene: implications for behavioral neuroscience. Frontiers in Neuroscience, 7, 83. [Link]
- Puglia, M. H., et al. (2018). Epigenetic variability in the human this compound receptor (OXTR) gene: A possible pathway from early life experiences to psychopathologies. Neuroscience & Biobehavioral Reviews, 96, 127-142. [Link]
- Dadds, M. R., et al. (2013). Epigenetic regulation of the this compound receptor gene: implications for behavioral neuroscience. Frontiers in Behavioral Neuroscience, 7, 46. [Link]
- Jack, A., et al. (2015). Epigenetic modification of the this compound receptor gene influences the perception of anger and fear in the human brain. Proceedings of the National Academy of Sciences, 112(11), 3449-3454. [Link]
- Skuse, D. H., et al. (2014). Common polymorphism in the this compound receptor gene (OXTR) is associated with human social recognition skills. Proceedings of the National Academy of Sciences, 111(5), 1987-1992. [Link]
- Unternaehrer, E., et al. (2013). Epigenetic regulation of the this compound receptor gene: implications for behavioral neuroscience. Frontiers in Behavioral Neuroscience, 7, 46. [Link]
- Tabak, B. A., et al. (2014). Variation in this compound receptor gene (OXTR) polymorphisms is associated with emotional and behavioral reactions to betrayal. Social Cognitive and Affective Neuroscience, 9(10), 1648-1655. [Link]
- Cecil, C. A. M., et al. (2017). Variation in DNA methylation of the this compound receptor gene predicts children's resilience to prenatal stress.
- King, L. B., et al. (2016). Variation in the this compound Receptor Gene Predicts Brain Region Specific Expression and Social Attachment. eNeuro, 3(4), ENEURO.0132-16.2016. [Link]
- Fleming, J. G., et al. (2006). Estrogen Regulates Transcription of the Ovine this compound Receptor Gene through GC-Rich SP1 Promoter Elements. Endocrinology, 147(2), 899-911. [Link]
- Z-M. Chen, et al. (2019). Maternal High Fat Diet-Induced Obesity Modifies Histone Binding and Expression of Oxtr in Offspring Hippocampus in a Sex-Specific Manner. International Journal of Molecular Sciences, 20(2), 350. [Link]
- Mileva-Seitz, V., et al. (2016). Genetic Regulation of Maternal this compound Response and Its Influences on Maternal Behavior. Genes, 7(12), 114. [Link]
- Cho, K., et al. (2013). MicroRNA profiling in the mouse hypothalamus reveals this compound-regulating microRNA. Journal of Neuroendocrinology, 25(7), 664-674. [Link]
- Li, Y., et al. (2020). Downregulation of microRNA-29c reduces pain after child delivery by activating the this compound-GABA pathway. Experimental and Therapeutic Medicine, 20(4), 3185-3192. [Link]
- Wikipedia. (n.d.). This compound receptor. Wikipedia. [Link]
- La-Beck, N. M., et al. (2023). The DNA methylation landscape of the human this compound receptor gene (OXTR): data-driven clusters and their relation to gene expression and childhood adversity.
- Li, Y., et al. (2020). Downregulation of microRNA-29c reduces pain after child delivery by activating the this compound-GABA pathway. Experimental and Therapeutic Medicine, 20(4), 3185-3192. [Link]
- The Jackson Laboratory. (2024). This compound receptor (oxtr).
- Phaneuf, S., et al. (2000). Regulation of this compound receptors and this compound receptor signaling. Seminars in Reproductive Medicine, 18(3), 261-270. [Link]
- Schepanski, S., et al. (2022). The DNA methylation landscape of the human this compound receptor gene (OXTR): Recommendations for future research.
- Haas, B. W., et al. (2018). Epigenetic Modification of OXTR is Associated with Openness to Experience. Personality Neuroscience, 1, e7. [Link]
- Jack, A., et al. (2012). DNA methylation of the this compound receptor gene predicts neural response to ambiguous social stimuli. Frontiers in Human Neuroscience, 6, 280. [Link]
- Mor, M., et al. (2015). Hypomethylation of miR-142 promoter and upregulation of microRNAs that target the this compound receptor gene in the autism prefrontal cortex. Molecular Autism, 6, 51. [Link]
- Tabak, B. A., et al. (2014). Variation in this compound receptor gene (OXTR) polymorphisms is associated with emotional and behavioral reactions to betrayal. Social Cognitive and Affective Neuroscience, 9(10), 1648-1655. [Link]
- Bathgate, R. A., et al. (2002). Transcriptional Regulation of the Bovine this compound Receptor Gene. Biology of Reproduction, 66(5), 1275-1285. [Link]
- Al-Jassas, H. K. (2024). The Multifaceted Role of Oxytocinergic System and OXTR Gene. Cureus, 16(1), e52478. [Link]
- Al-Jassas, H. K. (2024). The Multifaceted Role of Oxytocinergic System and OXTR Gene. Cureus, 16(1), e52478. [Link]
- ResearchGate. (n.d.). Schematic of this compound-bound OXTR structure with mutation sites.
- RIKEN BioResource Research Center. (n.d.). This compound Receptor (Oxtr) functional analysis tools. RIKEN. [Link]
- Nishimori, K., et al. (2008). The regulation of this compound receptor gene expression during adipogenesis. Journal of Endocrinology, 196(1), 201-209. [Link]
- Rocchetti, M., et al. (2023). Roles of the this compound Receptor (OXTR) in Human Diseases. International Journal of Molecular Sciences, 24(4), 3848. [Link]
- Mor, M., et al. (2015). Hypomethylation of miR-142 promoter and upregulation of microRNAs that target the this compound receptor gene in the autism prefrontal cortex.
- Nakajima, Y., et al. (2009). Evidence That this compound Exerts Anxiolytic Effects via this compound Receptor Expressed in Serotonergic Neurons in Mice. Journal of Neuroscience, 29(7), 1969-1979. [Link]
- Haas, B. W., et al. (2018). Epigenetic Modification of OXTR is Associated with Openness to Experience. Personality Neuroscience, 1, e7. [Link]
- ResearchGate. (n.d.). Experiment 2. This compound receptor (OXTR) expression.
- Fleming, J. G., et al. (2005). Estrogen Regulates Transcription of the Ovine this compound Receptor Gene through GC-Rich SP1 Promoter Elements. Endocrinology, 147(2), 899-911. [Link]
- Yoshida, M., et al. (2015). This compound Receptor-Expressing Neurons and Nuclei in the Regulation of Social Behaviors. Biological & Pharmaceutical Bulletin, 38(8), 1147-1152. [Link]
- LSU Scholarly Repository. (n.d.). Sex Differences in Expression of the this compound Receptor in Adipose Tissue of Mice. LSU. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. The Multifaceted Role of Oxytocinergic System and OXTR Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation in this compound receptor gene (OXTR) polymorphisms is associated with emotional and behavioral reactions to betrayal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Epigenetic regulation of the this compound receptor gene: implications for behavioral neuroscience [frontiersin.org]
- 8. media.jax.org [media.jax.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Roles of the this compound Receptor (OXTR) in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic regulation of the this compound receptor gene: implications for behavioral neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic modification of the this compound receptor gene is associated with emotion processing in the infant brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. The DNA methylation landscape of the human this compound receptor gene (OXTR): data-driven clusters and their relation to gene expression and childhood adversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Thieme E-Journals - Global Medical Genetics / Abstract [thieme-connect.com]
- 18. Maternal High Fat Diet-Induced Obesity Modifies Histone Binding and Expression of Oxtr in Offspring Hippocampus in a Sex-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Variation in the this compound Receptor Gene Predicts Brain Region Specific Expression and Social Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Variation in the this compound receptor gene (OXTR) is associated with pair-bonding and social behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Association of this compound Receptor Gene (OXTR) Polymorphisms with Antisocial Behavior: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Hypomethylation of miR-142 promoter and upregulation of microRNAs that target the this compound receptor gene in the autism prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Downregulation of microRNA-29c reduces pain after child delivery by activating the this compound-GABA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Downregulation of microRNA‑29c reduces pain after child delivery by activating the this compound‑GABA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. MicroRNA profiling in the mouse hypothalamus reveals this compound-regulating microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An overview of the this compound-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | this compound Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 30. Regulation of this compound receptors and this compound receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. This compound receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The regulation of this compound receptor gene expression during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. repository.lsu.edu [repository.lsu.edu]
- 34. researchgate.net [researchgate.net]
- 35. Epigenetic Modification of OXTR is Associated with Openness to Experience | Personality Neuroscience | Cambridge Core [cambridge.org]
The Role of Oxytocin in Stress Regulation and Social Buffering: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Duality of a Neuropeptide
Oxytocin, a nine-amino-acid peptide, has long been recognized for its fundamental roles in parturition and lactation.[1] However, a burgeoning body of research has unveiled its profound influence on complex social behaviors and the intricate regulation of the body's stress response. This guide provides a deep dive into the molecular mechanisms and neural circuits through which this compound modulates stress and mediates the powerful effects of social buffering. For researchers, scientists, and drug development professionals, understanding these core principles is paramount for harnessing the therapeutic potential of the oxytocinergic system in an era where stress-related disorders represent a significant and growing global health challenge.
Part 1: The Molecular Architecture of this compound Signaling
The biological effects of this compound are initiated by its binding to the this compound receptor (OXTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] The activation of OXTR triggers a cascade of intracellular signaling events that are highly dependent on the cell type and brain region.
The this compound Receptor and its Downstream Cascades
The OXTR is primarily coupled to Gq/11 proteins.[2] Upon this compound binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2][3] This rise in intracellular Ca2+ can be further amplified through Ca2+-induced Ca2+ release via ryanodine receptors.[2] The increased cytosolic Ca2+ activates various downstream effectors, including Ca2+/calmodulin-dependent protein kinase (CaMK).[2][3] Simultaneously, DAG activates protein kinase C (PKC).[3]
Beyond the canonical Gq pathway, OXTR can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] Furthermore, OXTR activation can engage other important signaling pathways, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho kinase pathways.[3][4] This diversity in signaling allows this compound to exert a wide range of physiological and behavioral effects.
Caption: this compound Receptor Signaling Cascade.
Distribution of this compound Receptors in the Brain
The effects of this compound on stress and social behavior are critically dependent on the distribution of its receptors in the brain.[5] OXTRs are densely expressed in key regions of the limbic system and other areas involved in emotional regulation and stress processing.[5][6] These include:
-
Amygdala: Particularly the central nucleus of the amygdala (CeA), which plays a crucial role in fear and anxiety responses.[5][7]
-
Hypothalamus: Including the paraventricular nucleus (PVN) and supraoptic nucleus (SON), the primary sites of this compound synthesis.[4][5]
-
Bed Nucleus of the Stria Terminalis (BNST): Involved in sustained anxiety and anticipatory stress.
-
Prefrontal Cortex (PFC): Essential for top-down regulation of emotion and executive function.
-
Nucleus Accumbens (NAc): A key component of the brain's reward circuitry.[5]
-
Hippocampus: Important for learning and memory, including the consolidation of social memories.
This widespread distribution allows this compound to exert a global influence on the neural circuits that govern our responses to stressful and social stimuli.[6][8]
Part 2: this compound's Attenuation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
A primary mechanism through which this compound regulates the stress response is by dampening the activity of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[9]
The HPA Axis and this compound's Points of Intervention
When faced with a stressor, the PVN of the hypothalamus releases corticotropin-releasing hormone (CRH).[9] CRH travels to the anterior pituitary gland, stimulating the release of adrenocorticotropic hormone (ACTH).[9] ACTH then acts on the adrenal cortex to trigger the release of glucocorticoids, such as cortisol in humans.[9] While essential for short-term adaptation, chronic activation of the HPA axis can have detrimental effects on physical and mental health.
This compound exerts its inhibitory effects on the HPA axis at multiple levels:
-
At the Hypothalamus: this compound can directly inhibit the activity of CRH-producing neurons in the PVN.[10][11] This is a critical upstream regulatory point that prevents the initiation of the HPA cascade.
-
At the Pituitary: this compound can reduce the sensitivity of the anterior pituitary to CRH, thereby decreasing ACTH release.[11]
-
At the Adrenal Gland: Some evidence suggests that this compound may also have direct inhibitory effects on cortisol release from the adrenal cortex.[11]
Caption: this compound's Modulation of the HPA Axis.
Quantitative Evidence of HPA Axis Attenuation
Numerous studies in both animals and humans have demonstrated the cortisol-dampening effects of this compound.
| Study Type | Species | Intervention | Key Findings | Reference |
| Human Laboratory | Human | Intranasal this compound (24 IU) + Trier Social Stress Test (TSST) | This compound significantly reduced cortisol responses to psychosocial stress, particularly in individuals receiving social support. | [12] |
| Human Laboratory | Human | Intranasal this compound (40 IU) + Trauma Script-Driven Imagery | This compound administration following trauma script imagery altered amygdala functional connectivity. | [11] |
| Animal Study | Rat | This compound microinjection into PVN | Attenuated stress-induced increases in corticosterone and anxiety-like behaviors. | [13] |
| Human Laboratory | Human | Intranasal this compound + Couple Conflict Task | Women receiving this compound showed significantly less stress-induced cortisol reactivity compared to placebo. | [14] |
| Human Naturalistic | Human | Salivary measures during academic exams | Basal this compound levels rose prior to the final exam period, followed by a rise in cortisol, suggesting a potential buffering role of this compound during prolonged stress. | [10] |
Experimental Protocol: The Trier Social Stress Test (TSST) with Intranasal this compound Administration
The TSST is a standardized protocol for inducing psychosocial stress in a laboratory setting.[15] Combining the TSST with intranasal this compound administration allows for the direct investigation of this compound's effects on the HPA axis and subjective stress responses.
Step-by-Step Methodology:
-
Participant Recruitment and Screening: Recruit healthy participants and screen for any contraindications to this compound administration (e.g., pregnancy, nasal pathologies, psychiatric disorders). Obtain informed consent.
-
Acclimatization Period: Upon arrival at the laboratory, allow participants a 30-60 minute acclimatization period to establish baseline physiological measures.[15]
-
Baseline Measures: Collect baseline saliva samples for cortisol and this compound analysis, as well as subjective stress ratings using a Visual Analog Scale (VAS).
-
Intranasal Administration: Administer a single dose of intranasal this compound (e.g., 24 IU) or a matching placebo in a double-blind, randomized manner.[9] The administration should occur approximately 45 minutes before the TSST to allow for peak central nervous system effects.[16]
-
Waiting Period: A quiet waiting period of 45 minutes follows administration.
-
TSST Protocol:
-
Anticipatory Stress (10 minutes): Participants are brought into a room with a panel of two to three "judges" and a video camera. They are given 10 minutes to prepare a 5-minute speech for a mock job interview.
-
Speech Task (5 minutes): The participant delivers the speech to the impassive judges.
-
Mental Arithmetic Task (5 minutes): Immediately following the speech, the participant is asked to serially subtract a prime number (e.g., 13) from a larger number (e.g., 1022) as quickly and accurately as possible. They are instructed to restart upon making a mistake.
-
-
Post-TSST Measures: Collect saliva samples and subjective stress ratings at regular intervals (e.g., +1, +10, +20, +30, +60 minutes) following the completion of the TSST to capture the full trajectory of the cortisol response and recovery.
-
Hormone Analysis: Analyze saliva samples for cortisol and this compound concentrations using enzyme-linked immunosorbent assay (ELISA) or other validated methods.
-
Data Analysis: Compare cortisol and subjective stress responses between the this compound and placebo groups using appropriate statistical methods (e.g., repeated measures ANOVA).
Part 3: Social Buffering: The Interplay of Social Contact and this compound
Social buffering is the phenomenon whereby the presence of a supportive conspecific attenuates the physiological and psychological responses to a stressor. This compound is a key neurobiological mediator of this powerful effect.[17]
The "Tend-and-Befriend" Response
The "tend-and-befriend" theory posits that, particularly in females, the response to stress is not limited to the classic "fight-or-flight" but also includes tending to offspring and affiliating with others for mutual defense and support.[18][19] This behavioral pattern is thought to be driven by this compound, which promotes nurturing and social bonding behaviors, thereby reducing the stress response.[1][18]
Neural Circuits of Social Buffering
The neural circuitry underlying social buffering involves a complex interplay between brain regions that process social cues and those that regulate the stress response. Key nodes in this network include:
-
Amygdala: this compound can dampen amygdala reactivity to threatening stimuli, a key mechanism in reducing fear and anxiety.[2][20] Social support can further enhance this effect.
-
Prefrontal Cortex (PFC): The PFC exerts top-down control over the amygdala and other limbic structures. This compound may enhance the connectivity between the PFC and the amygdala, facilitating more effective emotion regulation in a social context.[21]
-
Nucleus Accumbens (NAc): As part of the reward system, the NAc is involved in the positive affective experiences associated with social connection. This compound's actions in the NAc can reinforce the rewarding aspects of social support.
Caption: Neural Circuits of Social Buffering.
Experimental Protocol: Social Buffering Paradigm in Rodents
Investigating the causal role of this compound in social buffering often utilizes rodent models. This protocol outlines a typical fear conditioning and social buffering paradigm.
Step-by-Step Methodology:
-
Animal Housing: House animals (e.g., rats or mice) in pairs or groups to establish social bonds.
-
Fear Conditioning (Day 1):
-
Place an individual animal in a conditioning chamber.
-
Present a neutral conditioned stimulus (CS), such as an auditory tone.
-
Pair the CS with a mild, aversive unconditioned stimulus (US), such as a footshock.
-
Repeat the CS-US pairing several times.
-
-
Social Buffering Test (Day 2):
-
Randomly assign the conditioned animals to one of two groups: "Alone" or "Paired."
-
Alone Group: Place the animal back into the conditioning chamber by itself.
-
Paired Group: Place the animal in the conditioning chamber with a familiar cagemate.
-
Present the CS (tone) without the US (footshock).
-
Measure freezing behavior (a common index of fear in rodents) in response to the CS.
-
-
Pharmacological Intervention: To investigate the role of this compound, a third and fourth group can be added:
-
This compound Antagonist + Paired: Administer an this compound receptor antagonist (e.g., via intracerebroventricular injection) to the paired animals before the social buffering test.
-
This compound + Alone: Administer this compound to the "Alone" group before the test.
-
-
Data Analysis: Compare the percentage of time spent freezing during the CS presentation across the different groups. A significant reduction in freezing in the "Paired" group compared to the "Alone" group demonstrates social buffering. The pharmacological manipulations can elucidate the necessity and sufficiency of this compound in this effect.
Part 4: Translational Implications and Drug Development
The profound effects of this compound on stress and social behavior have generated significant interest in its therapeutic potential for a range of psychiatric disorders characterized by social deficits and stress dysregulation, such as anxiety disorders, post-traumatic stress disorder (PTSD), and autism spectrum disorder (ASD).
Challenges in Targeting the Oxytocinergic System
Despite its promise, the development of this compound-based therapeutics faces several challenges:
-
Blood-Brain Barrier Penetration: As a peptide, this compound does not readily cross the blood-brain barrier.[6][22] Intranasal administration is the most common method used in human studies to bypass this barrier, but the exact mechanisms and efficiency of central nervous system delivery are still under investigation.[23]
-
Pharmacokinetics and Pharmacodynamics: The half-life of this compound in the periphery is short (3-10 minutes).[1] While intranasal administration can lead to elevated plasma levels for a longer duration, the precise dose-response relationships and optimal timing of administration for therapeutic effects are not yet fully understood.[5]
-
Context-Dependent Effects: The effects of this compound can be highly dependent on individual and contextual factors, such as sex, early life experiences, and the social environment.[24] This highlights the need for personalized medicine approaches.
-
Potential for Adverse Effects: While generally well-tolerated, high doses or chronic administration of this compound could potentially lead to receptor desensitization or other unforeseen side effects.[25]
Current Landscape of Clinical Trials
A number of clinical trials have investigated the efficacy of intranasal this compound for various stress-related and social disorders. The results have been mixed, underscoring the complexity of translating preclinical findings to the clinic.
| Disorder | Intervention | Key Findings | ClinicalTrials.gov Identifier | Reference |
| Anxiety Disorders | Intranasal this compound (20-40 IU) | Some studies show reduced anxiety symptoms, while others report no significant effects compared to placebo. | NCT00989937 | [4][26] |
| Social Anxiety Disorder | Intranasal this compound (24 IU) | Limited effects on core symptoms, but some evidence for modulation of amygdala reactivity. | - | [26][27] |
| Post-Traumatic Stress Disorder (PTSD) | Intranasal this compound | Mixed results, with some studies suggesting potential benefits in reducing trauma-related symptoms. | - | [25] |
| Autism Spectrum Disorder (ASD) | Intranasal this compound | Some studies report improvements in social cognition and repetitive behaviors, but meta-analyses show inconsistent findings. | - | [25] |
Future Directions in this compound-Based Drug Development
Future research and development in this area should focus on:
-
Novel Delivery Systems: Developing more efficient methods for delivering this compound to the central nervous system.
-
This compound Receptor Agonists: Designing small-molecule, non-peptide agonists of the this compound receptor with improved pharmacokinetic properties.[28]
-
Personalized Medicine: Identifying biomarkers that can predict which individuals are most likely to respond to this compound-based therapies.
-
Combination Therapies: Investigating the efficacy of this compound in combination with psychotherapy, such as exposure therapy, to enhance treatment outcomes.
Conclusion: A Pathway to Resilience
This compound's intricate role in stress regulation and social buffering offers a compelling avenue for the development of novel therapeutic strategies for a multitude of psychiatric conditions. By dissecting the molecular pathways, neural circuits, and behavioral manifestations of the oxytocinergic system, we can move closer to harnessing its potential to foster resilience and enhance social well-being in the face of adversity. This guide has provided a comprehensive overview of the current state of knowledge, from the fundamental science to the clinical frontier, with the aim of empowering researchers and drug development professionals to advance this exciting field of study.
References
- This compound - Wikipedia. (n.d.).
- Bartz, J. A., Zaki, J., Bolger, N., & Ochsner, K. N. (2011). Social effects of this compound in humans: context and person matter. Trends in cognitive sciences, 15(7), 301–309.
- Creative Diagnostics. (n.d.). This compound Signaling Pathway.
- Quintana, D. S., & Woolley, J. D. (2021). The plasma pharmacokinetics of intravenous and intranasal this compound in nonpregnant adults. British Journal of Pharmacology, 178(10), 2045-2057.
- Gutkowska, J., & Jankowski, M. (2012). This compound: old hormone, new drug. Cardiovascular therapeutics, 30(1), 47–56.
- National Library of Medicine. (2010). This compound Add-on Study for Stable Anxiety Patients. ClinicalTrials.gov.
- Veening, J. G., & Olivier, B. (2013). Intranasal administration of this compound: behavioral and clinical effects, a review. Neuroscience and biobehavioral reviews, 37(8), 1445–1465.
- Gimpl, G., & Fahrenholz, F. (2001). The this compound receptor system: structure, function, and regulation. Physiological reviews, 81(2), 629–683.
- Pehlivan, F. Ö., & Atmaca, M. (2021). This compound in the Treatment of Psychiatric Disorders.
- Taylor, S. E. (2018). Tend and Befriend. Psychology Today.
- Bonnieux, J. (2025). Does Intranasal this compound Reduce Symptoms of Mental Disorders? A Meta-Analysis of Clinical Trials. Concordia's Spectrum.
- De Cagna, F., et al. (2019). The Role of Intranasal this compound in Anxiety and Depressive Disorders: A Systematic Review of Randomized Controlled Trials. Clinical Psychopharmacology and Neuroscience, 17(1), 1-11.
- The Transmitter. (2014). Clinical research: this compound alleviates social anxiety.
- Dodhia, S., et al. (2014). This compound modulates amygdala functional connectivity to fearful faces in generalized social anxiety disorder. Neuropsychopharmacology, 39(12), 2887-2896.
- Creative Diagnostics. (n.d.). This compound Signaling Pathway.
- Floris, D. L., et al. (2022). This compound enhances basolateral amygdala activation and functional connectivity while processing emotional faces in autistic women. Autism Research, 15(3), 464-477.
- Stenson, A. F., et al. (2016). Effects of this compound on Cortisol Reactivity and Conflict Resolution Behaviors among Couples with Substance Misuse.
- Xin, F., et al. (2020). This compound differentially modulates amygdala responses during top-down and bottom-up aversive anticipation. Human Brain Mapping, 41(10), 2696-2708.
- National Library of Medicine. (2017). Effect of Intranasal this compound on Social Cognition. ClinicalTrials.gov.
- Riem, M. M. E., et al. (2019). Intranasal this compound enhances stress-protective effects of social support in women with negative childhood experiences during a virtual Trier Social Stress Test. Psychoneuroendocrinology, 111, 104482.
- Young, K. S., & Kuchenbecker, S. Y. (2018). This compound, cortisol, and cognitive control during acute and naturalistic stress. Stress, 21(4), 373-380.
- Domes, G., et al. (2010). Different amygdala subregions mediate valence-related and attentional effects of this compound in humans.
- Kranz, G. S., et al. (2022). Salivary this compound and amygdalar alterations in functional neurological disorders. Brain, 145(1), 250-261.
- Taylor, S. E., et al. (2000). Biobehavioral responses to stress in females: tend-and-befriend, not fight-or-flight. Psychological review, 107(3), 411–429.
- Frijling, J. L., et al. (2015). Intranasal this compound Affects Amygdala Functional Connectivity after Trauma Script-Driven Imagery in Distressed Recently Trauma-Exposed Individuals. Neuropsychopharmacology, 40(11), 2673–2682.
- Uvnäs-Moberg, K., et al. (2024). The Yin and Yang of the this compound and stress systems: opposites, yet interdependent and intertwined determinants of lifelong health trajectories. Frontiers in Endocrinology, 15, 1359206.
- Cardoso, C., et al. (2014). The impact of this compound on stress: the role of sex. Current neuropharmacology, 12(2), 162–170.
- Jurek, B., & Neumann, I. D. (2018). The this compound Receptor: From Intracellular Signaling to Behavior. Physiological reviews, 98(3), 1805–1908.
- Yüksel, A., & Aydin, S. (2010). This compound and hypothalamo-pituitary- adrenal axis.
- Heekerens, J. B. (2023). Inducing Psychosocial Stress in the Laboratory: A Study Protocol for the Trier Social Stress Test (TSST). protocols.io.
- Heinrichs, M., et al. (2003). Social support and this compound interact to suppress cortisol and subjective responses to psychosocial stress.
- Bale, T. L., & Dorsa, D. M. (1997). CNS region-specific this compound receptor expression: importance in regulation of anxiety and sex behavior. The Journal of neuroscience, 17(21), 8170–8178.
- Graphviz. (2024). DOT Language.
- Rogers-Carter, M. M., et al. (2024). Social buffering in rats reduces fear by this compound triggering sustained changes in central amygdala neuronal activity.
- Drug Discovery World. (2025). The future of CNS drug development: signs of real progress.
- The Coding Interface. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
- Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development.
- Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language.
- Graphviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial.
- Kikusui, T., Winslow, J. T., & Mori, Y. (2006). Social buffering: relief from stress and anxiety. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 361(1476), 2215–2228.
- Ryabinin, A. E., & Zhang, Y. (2022). Barriers and Breakthroughs in Targeting the this compound System to Treat Alcohol Use Disorder.
- Smith, A. S., & Wang, Z. (2014). Hypothalamic this compound mediates social buffering of the stress response.
- Zucconi, K. (2020, November 8).
- Rogers-Carter, M. M., et al. (2024). Social buffering in rats reduces fear by this compound triggering sustained changes in central amygdala neuronal activity.
- Kiyokawa, Y., et al. (2014). SOCIAL BUFFERING IN RATS: PROLACTIN ATTENUATION OF ACTIVE INTERACTION. Hormones and behavior, 65(1), 60–65.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. File:this compound receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound plasma concentrations after single intranasal this compound administration - a study in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 7. March 17, 2019: CBA Workshop Series I: Challenges and Future Prospects: CNS Drug Development - CBA SF [cbasf.org]
- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Intranasal this compound enhances stress-protective effects of social support in women with negative childhood experiences during a virtual Trier Social Stress Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uclastresslab.org [uclastresslab.org]
- 11. Intranasal this compound Affects Amygdala Functional Connectivity after Trauma Script-Driven Imagery in Distressed Recently Trauma-Exposed Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, cortisol, and cognitive control during acute and naturalistic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eva.mpg.de [eva.mpg.de]
- 14. Effects of this compound on Cortisol Reactivity and Conflict Resolution Behaviors among Couples with Substance Misuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. research.tilburguniversity.edu [research.tilburguniversity.edu]
- 20. Intranasal administration of this compound: Behavioral and clinical effects, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. researchgate.net [researchgate.net]
- 24. The impact of this compound on stress: the role of sex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 26. This compound in the Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Role of Intranasal this compound in Anxiety and Depressive Disorders: A Systematic Review of Randomized Controlled Trials [cpn.or.kr]
- 28. Barriers and Breakthroughs in Targeting the this compound System to Treat Alcohol Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Oxytocin's Foundational Effects on the Amygdala for Neuroscientists and Drug Development Professionals
Introduction: Beyond the "Love Hormone" – A Mechanistic Exploration of Oxytocin's Amygdaloid Action
This compound (OXT), a nonapeptide synthesized in the hypothalamus, has garnered significant popular attention for its role in social bonding. However, for the discerning researcher and drug development professional, its true potential lies in its nuanced modulation of key neural circuits, particularly within the amygdala—the brain's fulcrum of emotional processing. This guide provides a deep dive into the foundational research on OXT's effects on the amygdala, moving beyond simplistic narratives to offer a detailed, evidence-based exploration of its molecular, cellular, and circuit-level mechanisms. Understanding these core principles is paramount for the rational design of novel therapeutics targeting anxiety, social deficits, and other neuropsychiatric disorders where amygdala dysfunction is a key etiological feature.
This document is structured to provide a logical progression from the fundamental molecular interactions of OXT with its receptor to the resulting alterations in synaptic transmission and plasticity, culminating in an overview of established methodologies for investigating these effects. Our focus is on providing not just the "what," but the "why"—the causal relationships that underpin experimental choices and the interpretation of results, thereby empowering researchers to design and execute robust and meaningful studies.
I. The Molecular Gateway: this compound Receptor (OTR) Signaling in Amygdala Neurons
The actions of OXT are initiated by its binding to the this compound receptor (OTR), a G-protein-coupled receptor (GPCR) belonging to the rhodopsin-type class I family.[1] The OTR is expressed in various nuclei of the amygdala, including the central nucleus (CeA), the lateral nucleus (LA), and the medial amygdala (MeA), with densities varying across species.[1][2]
Canonical Signaling Cascade
Upon OXT binding, the OTR predominantly couples to Gαq/11 proteins, initiating a well-characterized signaling cascade.[3][4] This pathway is central to many of OXT's downstream effects on neuronal excitability.
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ).[3][5]
-
Hydrolysis of PIP2: PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4]
-
Activation of Protein Kinase C (PKC): The rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[3][5]
This PLC-IP3-Ca2+-PKC pathway is a critical mediator of OXT's influence on ion channel activity and, consequently, neuronal firing patterns within the amygdala.[3][5]
Figure 1: OTR Canonical Signaling Pathway.
Crosstalk with Vasopressin Receptors
It is crucial for researchers to acknowledge the potential for crosstalk between OXT and arginine-vasopressin (AVP) systems. OXT and AVP are structurally similar neuropeptides, and their receptors (OTR and V1aR, V1bR, V2R) can exhibit cross-reactivity, particularly at higher concentrations.[6] This is especially relevant in the amygdala, where both OTR and AVP receptors are expressed and can mediate overlapping or, in some cases, opposing effects on social behaviors.[7] Therefore, the use of specific receptor agonists and antagonists is essential to dissect the precise contributions of each system.
II. Synaptic Mechanisms: OXT's Modulation of Amygdala Circuitry
OXT's influence on amygdala-dependent behaviors, such as fear and social recognition, stems from its ability to modulate synaptic transmission and plasticity within local microcircuits. A significant body of evidence points to OXT's role in enhancing inhibitory tone, thereby dampening amygdala output and reducing fear responses.[1][8][9]
Enhancement of GABAergic Inhibition
A primary mechanism by which OXT exerts its anxiolytic effects is through the potentiation of GABAergic neurotransmission.[10][11]
-
Increased sIPSC Frequency: In the lateral amygdala (LA), OXT has been shown to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) by approximately 200%.[12][13] This effect is attributed to the activation of interneurons in the basolateral amygdala (BLA), leading to increased GABA release onto LA principal neurons.[12][14]
-
Presynaptic GABAB Receptor Activation: The resulting elevation in ambient GABA activates presynaptic GABAB receptors on both excitatory and inhibitory terminals in the LA.[12][14] This leads to a reduction in the release probability of both glutamate and GABA, effectively acting as a brake on synaptic transmission.[12][14]
-
Central Amygdala (CeA) Circuitry: Within the CeA, OXT activates OTR-expressing GABAergic interneurons in the lateral division (CeL), which in turn inhibit output neurons in the medial division (CeM).[15] This indirect inhibition of CeM projection neurons is a key mechanism for suppressing fear expression.[15]
Modulation of Glutamatergic Transmission and Plasticity
Beyond its effects on inhibition, OXT also directly and indirectly modulates excitatory glutamatergic signaling.
-
Inhibition of Long-Term Potentiation (LTP): The OXT-induced increase in GABAergic tone and subsequent activation of presynaptic GABAB receptors in the LA effectively blocks the induction of long-term potentiation at cortical inputs to the LA.[12][13] This has significant implications for fear memory formation and consolidation.[12][13]
-
Interaction with NMDARs: While OXT can reduce overall amygdala activity, its pro-social effects appear to be independent of N-methyl-D-aspartate receptor (NMDAR) antagonism.[10] This suggests that OXT and drugs like ketamine may influence social behavior through distinct pathways.[10]
Figure 2: OXT's Modulation of Synaptic Transmission in the LA.
III. Methodologies for Interrogating the OXT-Amygdala Axis
A multi-pronged experimental approach is necessary to fully elucidate the effects of OXT on the amygdala. The following section details key methodologies, providing a framework for their application.
Electrophysiology
Whole-cell patch-clamp electrophysiology in acute brain slices is a cornerstone technique for dissecting the synaptic mechanisms of OXT action.
Step-by-Step Protocol for Recording sIPSCs in LA Neurons:
-
Slice Preparation:
-
Anesthetize a Sprague-Dawley rat and perfuse transcardially with ice-cold, oxygenated (95% O2, 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the amygdala using a vibratome.
-
Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Visualize LA principal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell voltage-clamp configuration (-70 mV holding potential). Use a pipette solution with a high chloride concentration to record GABAA receptor-mediated currents as inward currents.
-
Bath apply glutamate receptor antagonists (e.g., CNQX and AP5) to isolate inhibitory currents.
-
Record baseline sIPSC activity for at least 5 minutes.
-
Bath apply OXT (e.g., 200 nM) and record for an additional 10-15 minutes.[12]
-
To confirm OTR-specificity, perform experiments with a selective OTR agonist (e.g., [Thr4, Gly7]-oxytocin; TGOT) or in the presence of an OTR antagonist.[12]
-
-
Data Analysis:
-
Detect and analyze sIPSC events for frequency, amplitude, and decay kinetics using appropriate software (e.g., Clampfit, Mini Analysis).
-
Compare baseline parameters with those during OXT application using statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
-
Causality in Experimental Design: The inclusion of specific receptor agonists and antagonists is critical to establish that the observed effects are indeed mediated by OTR activation and not due to off-target effects or crosstalk with other receptor systems. The isolation of inhibitory currents through the use of glutamate receptor blockers ensures that changes in sIPSC frequency are not a secondary consequence of altered network excitability.
In Vivo Neurochemical Monitoring
In vivo microdialysis allows for the measurement of neurotransmitter levels in specific brain regions of awake, behaving animals, providing a direct link between OXT administration and neurochemical changes in the amygdala.
Optogenetics and Chemogenetics
These powerful techniques enable the precise temporal and spatial control of specific neuronal populations. For instance, one could express channelrhodopsin in OXT-producing neurons of the paraventricular nucleus of the hypothalamus and selectively stimulate their terminals within the amygdala while recording downstream effects on neuronal activity and behavior. This approach provides unparalleled insight into the causal role of endogenous OXT release.
Behavioral Assays
A battery of behavioral tests is essential to correlate the molecular and cellular effects of OXT with its influence on complex behaviors.
| Behavioral Domain | Assay | Rationale |
| Anxiety | Open Field Test, Elevated Plus Maze | OXT is expected to increase time spent in the center of the open field or the open arms of the elevated plus maze, indicative of an anxiolytic effect.[10][16] |
| Social Interaction | Three-Chamber Social Interaction Test | OXT typically increases time spent with a novel conspecific, reflecting enhanced sociability.[10][16] |
| Fear Conditioning and Extinction | Pavlovian Fear Conditioning | OXT can reduce fear expression and facilitate fear extinction, which can be quantified by measuring freezing behavior in response to a conditioned stimulus.[8][9] |
IV. Quantitative Data Summary
| Parameter | Value | Brain Region | Species | Reference |
| OXT EC50 for sIPSC Frequency Increase | 90.6 nM | Lateral Amygdala (LA) | Rat | [12] |
| OXT-induced Increase in sIPSC Frequency | ~200% | Lateral Amygdala (LA) | Rat | [12][13] |
| OXT Concentration for fMRI Studies (Intranasal) | 24 IU | Human | Human | [9][17] |
| OXT Concentration for In Vitro Electrophysiology | 200 nM | Lateral Amygdala (LA) | Rat | [12] |
V. Conclusion and Future Directions
The foundational research on this compound's effects on the amygdala has established a clear mechanistic framework: OTR activation, primarily through the Gαq/11-PLC pathway, enhances GABAergic inhibition and modulates synaptic plasticity, ultimately leading to a reduction in amygdala output and the attenuation of fear and anxiety-related behaviors. This in-depth understanding provides a solid platform for the development of novel therapeutic strategies.
Future research should focus on several key areas:
-
Cell-Type Specificity: Elucidating the precise effects of OXT on different subtypes of amygdala interneurons and principal cells.
-
Circuit-Level Dynamics: Employing advanced techniques like in vivo calcium imaging and multi-electrode recordings to understand how OXT modulates the dynamic interplay between different amygdala nuclei and their connections with other brain regions, such as the prefrontal cortex and hippocampus.[18]
-
Translational Relevance: Bridging the gap between preclinical findings and human applications by developing more refined methods for central OXT delivery and by identifying biomarkers that can predict treatment response in clinical populations.
By continuing to build upon this foundational knowledge with rigorous, mechanistically-driven research, the full therapeutic potential of modulating the this compound-amygdala axis can be realized.
References
- Kirsch, P., Esslinger, C., Chen, Q., Mier, D., Lis, S., Siddhanti, S., Gruppe, H., Mattay, V. S., Gallhofer, B., & Meyer-Lindenberg, A. (2005). This compound Modulates Neural Circuitry for Social Cognition and Fear in Humans. Journal of Neuroscience, 25(49), 11489–11493. [Link][10][11][19][21][22][23]
- Sobota, R., Mihara, T., Forrest, A., Featherstone, R. E., & Siegel, S. J. (2015). This compound reduces amygdala activity, increases social interactions and reduces anxiety-like behavior irrespective of NMDAR antagonism. Behavioral Neuroscience, 129(4), 389–398. [Link][12][18][24][25]
- Crane, J. W., Holmes, N. M., Fam, J., Westbrook, R. F., & Delaney, A. J. (2020). This compound increases inhibitory synaptic transmission and blocks development of long-term potentiation in the lateral amygdala. Journal of Neurophysiology, 123(2), 587–599. [Link][14][15][16][26][27]
- Kirsch, P., Esslinger, C., Chen, Q., Mier, D., Lis, S., Siddhanti, S., Gruppe, H., Mattay, V. S., Gallhofer, B., & Meyer-Lindenberg, A. (2005). This compound Modulates Neural Circuitry for Social Cognition and Fear in Humans. The Journal of Neuroscience, 25(49), 11489-11493. [Link]
- Ter-Avetisyan, G., Pfuetzner, R. A., & Grinevich, V. (2020). This compound receptors excite lateral nucleus of central amygdala by phospholipase Cβ- and protein kinase C-dependent depression of inwardly rectifying K+ channels. The Journal of Physiology, 598(12), 2381–2397. [Link][5]
- Grinevich, V., & Stoop, R. (2018). The modulation of emotional and social behaviors by this compound signaling in limbic network. Frontiers in Endocrinology, 9, 725. [Link][28]
- Kirsch, P., Esslinger, C., Chen, Q., Mier, D., Lis, S., Siddhanti, S., Gruppe, H., Mattay, V. S., Gallhofer, B., & Meyer-Lindenberg, A. (2005). This compound Modulates Neural Circuitry for Social Cognition and Fear in Humans. Journal of Neuroscience, 25(49), 11489-11493. [Link]
- Song, Z., & Albers, H. E. (2020). This compound Receptors Excite Lateral Nucleus of Central Amygdala by PLCβ and PKC-dependent Depression of Inwardly Rectifying K+ Channels. The Journal of Physiology, 598(12), 2381-2397. [Link][3]
- Shrestha, P., & Grinevich, V. (2023). The modulation of emotional and social behaviors by this compound signaling in limbic network. Neuroscience & Biobehavioral Reviews, 145, 105021. [Link][29]
- Wikipedia contributors. (2023, December 12). This compound. In Wikipedia, The Free Encyclopedia.
- Zink, C. F., & Meyer-Lindenberg, A. (2012). This compound and the neural mechanisms of social cognition. Neuroscience, 225, 1-3. [Link]
- Radke, S., & de Bruijn, E. R. (2017). This compound reduces amygdala responses during threat approach. Psychoneuroendocrinology, 79, 160-166. [Link][30]
- Arakawa, H., & Deak, T. (2010). This compound and vasopressin in the medial amygdala differentially modulate approach and avoidance behavior toward illness-related social odor. Neuroscience, 171(4), 1141-1151. [Link][8]
- Wang, L., Li, C., & Wang, F. (2019). This compound in the regulation of social behaviours in medial amygdala-lesioned mice via the inhibition of the extracellular signal-regulated kinase signalling pathway. Journal of Cellular and Molecular Medicine, 23(12), 8276-8287. [Link][31]
- Yao, S., Becker, B., Geng, Y., Zhao, W., Kendrick, K. M., & Becker, B. (2020).
- Song, Z., & Albers, H. E. (2018). Cross-talk among this compound and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery. Frontiers in Neuroendocrinology, 51, 14-25. [Link][6]
- Huber, D., Veinante, P., & Stoop, R. (2005). This compound enhances the inhibitory effects of diazepam in the rat central medial amygdala. Neuropsychopharmacology, 30(12), 2273-2281. [Link][13]
- Jack, A., Connelly, J. J., & Morris, J. P. (2017). This compound enhances basolateral amygdala activation and functional connectivity while processing emotional faces: preliminary findings in autistic vs non-autistic women. Molecular Autism, 8, 59. [Link][33]
- Young, L. J. (n.d.). This compound and vasopressin signaling in brain areas important to social motivation.
- Bale, T. L., & Dorsa, D. M. (1997). CNS Region-Specific this compound Receptor Expression: Importance in Regulation of Anxiety and Sex Behavior. The Journal of Neuroscience, 17(7), 2536-2542. [Link][2]
- Yao, S., Becker, B., Geng, Y., Zhao, W., & Kendrick, K. M. (2021). This compound Differentially Modulates Amygdala Responses during Top-Down and Bottom-Up Aversive Anticipation. Advanced Science, 8(15), 2004728. [Link][34]
- Laman-Maharg, A., & Choleris, E. (2017). This compound signaling in the medial amygdala is required for sex discrimination of social cues. eLife, 6, e31373. [Link][7]
- de Jong, T. R., & Neumann, I. D. (2022). Synthetic this compound and Vasopressin Act Within the Central Amygdala to Exacerbate Aggression in Female Wistar Rats. Frontiers in Behavioral Neuroscience, 16, 881640. [Link][35]
- Spengler, F. B., Scheele, D., Marsh, N., Koffer, A., & Hurlemann, R. (2017). Kinetics of this compound effects on amygdala and striatal reactivity vary between women and men. Neuropsychopharmacology, 42(10), 1996-2005. [Link][36]
- Unspecified. (2026, January 7). The Nonapeptide this compound – Beyond Reproduction into Research Innovation. Folio 2.0 / EU Jacksonville. [Link][4]
- Hasan, M. T., & Grinevich, V. (2023). Impaired this compound signaling in the central amygdala in rats with chronic heart failure.
- McGregor, K. M., & Bowen, M. T. (2022). This compound and Addiction: Potential Glutamatergic Mechanisms. International Journal of Molecular Sciences, 23(19), 11293. [Link][37]
- Sripada, C. S., Phan, K. L., Labuschagne, I., Welsh, R., Nathan, P. J., & Tso, I. F. (2013). This compound enhances resting-state connectivity between amygdala and medial frontal cortex. International Journal of Neuropsychopharmacology, 16(2), 255-260. [Link][38]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CNS Region-Specific this compound Receptor Expression: Importance in Regulation of Anxiety and Sex Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Receptors Excite Lateral Nucleus of Central Amygdala by PLCβ and PKC-dependent Depression of Inwardly Rectifying K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. folioweekly.com [folioweekly.com]
- 5. This compound receptors excite lateral nucleus of central amygdala by phospholipase Cβ- and protein kinase C-dependent depression of inwardly rectifying K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-talk among this compound and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and vasopressin in the medial amygdala differentially modulate approach and avoidance behavior toward illness-related social odor [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound Modulates Neural Circuitry for Social Cognition and Fear in Humans | Semantic Scholar [semanticscholar.org]
- 9. This compound Modulates Neural Circuitry for Social Cognition and Fear in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reduces amygdala activity, increases social interactions and reduces anxiety-like behavior irrespective of NMDAR antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. This compound increases inhibitory synaptic transmission and blocks development of long-term potentiation in the lateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Impaired this compound signaling in the central amygdala in rats with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound reduces amygdala activity, increases social interactions, and reduces anxiety-like behavior irrespective of NMDAR antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxytocinergic Modulation of Stress-Associated Amygdala-Hippocampus Pathways in Humans Is Mediated by Serotonergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Oxytocin in the Regulation of Social Cognition: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxytocin, a neuropeptide synthesized in the hypothalamus, has emerged from its classical role in parturition and lactation to become a focal point of intense research in social neuroscience.[1][2] Often dubbed the "love hormone," its influence on the intricate tapestry of social cognition is far more nuanced and complex than this moniker suggests.[3][4] This technical guide provides a comprehensive overview of this compound's involvement in regulating social cognition, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental neurobiology of the oxytocinergic system, explore its multifaceted effects on a spectrum of social behaviors, detail established and cutting-edge methodologies for its study, and discuss its therapeutic potential and the challenges that lie ahead. Our objective is to furnish a document that is not merely a review of the literature but a practical and insightful resource that explains the causality behind experimental choices and provides a solid foundation for future research and development in this burgeoning field.
The Oxytocinergic System: A Neurobiological Primer
A thorough understanding of this compound's influence on social cognition begins with its synthesis, release, and the distribution of its receptors throughout the central nervous system.
Synthesis and Release
This compound is a nine-amino-acid peptide primarily synthesized in the magnocellular neurons of the paraventricular nucleus (PVN) and the supraoptic nucleus (SON) of the hypothalamus.[1][5] From these hypothalamic nuclei, this compound is transported to the posterior pituitary gland, where it is stored and released into the systemic circulation to exert its peripheral effects.[4][6] Crucially for social cognition, this compound also functions as a neurotransmitter and neuromodulator within the brain.[6] Oxytocinergic neurons project to a wide array of brain regions implicated in social behavior, releasing this compound directly into these areas.[4][7]
This compound Receptor (OTR) Distribution
The effects of this compound are mediated by the this compound receptor (OTR), a G-protein-coupled receptor. The distribution of OTRs in the brain is not uniform and varies across species, which is a critical consideration for translational research.[4] In humans, OTRs are densely expressed in key regions of the "social brain," including the amygdala, hippocampus, nucleus accumbens, prefrontal cortex, and olfactory bulb.[8][9] This distribution provides the anatomical basis for this compound's profound influence on emotional processing, reward, and social decision-making.[6][7][10] Recent research has focused on mapping the precise cellular and synaptic localization of OTRs to better understand their function in modulating neural circuits.[11]
This compound's Multifaceted Role in Social Cognition
This compound's impact on social behavior is not monolithic; it is highly context-dependent and can vary based on individual and situational factors. It is more accurately described as a modulator that increases the salience of social cues, rather than a simple pro-social amplifier.[5][12]
Trust, Empathy, and Cooperation
One of the most well-documented effects of this compound is its role in fostering trust and cooperation.[6][13] Intranasal administration of this compound has been shown to increase trusting behavior in economic games.[6][13] This effect is thought to be mediated by this compound's ability to reduce amygdala activation in response to potentially threatening social stimuli, thereby decreasing social fear and enhancing prosocial behavior.[14][15] Furthermore, this compound has been linked to increased empathy, enhancing the ability to recognize and understand the emotional states of others.[16][17]
Fear, Anxiety, and Social Bonding
The role of this compound in fear and anxiety is complex and, at times, seemingly contradictory.[4][18] While often described as an anxiolytic, reducing fear and stress responses, some studies suggest it can also enhance the memory of stressful social events.[3][18] This dual role highlights the context-dependent nature of this compound's effects. In the context of social bonding, this compound plays a crucial role in the formation and maintenance of social attachments, including maternal-infant bonding and pair-bonding.[1][6] It facilitates social recognition and memory, allowing individuals to distinguish between familiar and unfamiliar conspecifics.[1]
Facial and Emotional Recognition
This compound has been shown to enhance the recognition of emotions from facial expressions.[19][20][21] Studies have demonstrated that intranasal this compound can increase the time individuals spend gazing at the eye region of faces, a critical source of social information.[19][22] This increased attention to social cues may underlie its ability to improve emotion recognition accuracy.[12][19] Interestingly, some research suggests that this compound's effects on emotion recognition may be more pronounced for negative emotions.[23]
Methodologies for Studying this compound's Role in Social Cognition
A variety of methodologies are employed to investigate the complex relationship between this compound and social cognition, each with its own strengths and limitations.
Administration of Exogenous this compound
The most common method for studying the causal effects of this compound on human social cognition is the intranasal administration of synthetic this compound.[6][24] This non-invasive method is believed to allow this compound to bypass the blood-brain barrier and directly enter the central nervous system.
Experimental Protocol: Intranasal this compound Administration
-
Participant Screening: Participants are screened for any contraindications, such as pregnancy, lactation, or specific medical conditions.
-
Informed Consent: Participants provide informed consent after a thorough explanation of the study procedures and potential risks.
-
Double-Blind, Placebo-Controlled Design: To ensure scientific rigor, studies typically employ a double-blind, placebo-controlled design, where neither the participant nor the experimenter knows who is receiving this compound or a placebo.[24]
-
Dosage: A standard dose of 24 International Units (IU) is often used, though dosage may vary depending on the study's objectives.[24]
-
Administration: The this compound or placebo is administered via a nasal spray, with a specific number of puffs delivered to each nostril.
-
Waiting Period: A waiting period of 30-45 minutes is typically observed to allow for the absorption and central action of the this compound before behavioral or neuroimaging tasks are initiated.[14]
-
Behavioral/Neuroimaging Tasks: Participants then engage in tasks designed to assess various aspects of social cognition, such as trust games, emotion recognition tasks, or social interaction paradigms.
-
Debriefing: Following the experiment, participants are debriefed, and any potential adverse effects are monitored.
Measurement of Endogenous this compound Levels
Measuring endogenous this compound levels in humans presents significant challenges. This compound can be measured in various biological samples, including plasma, saliva, and cerebrospinal fluid (CSF). However, the correlation between peripheral and central this compound levels is a subject of ongoing debate.
| Sample Type | Advantages | Disadvantages |
| Plasma | Relatively non-invasive (blood draw) | Levels can fluctuate rapidly; poor correlation with central levels. |
| Saliva | Non-invasive and easy to collect | Lower concentrations; susceptible to contamination. |
| Cerebrospinal Fluid (CSF) | Considered the most direct measure of central this compound | Highly invasive (lumbar puncture); not feasible for many studies. |
Neuroimaging Techniques
Functional magnetic resonance imaging (fMRI) has been instrumental in elucidating the neural mechanisms underlying this compound's effects on social cognition.[24][25] Pharmacological fMRI studies, which combine intranasal this compound administration with fMRI, have revealed how this compound modulates activity in brain regions like the amygdala and prefrontal cortex during social tasks.[8][15]
Experimental Workflow: Pharmacological fMRI Study
Caption: this compound's anxiolytic effect via amygdala modulation.
Conclusion
This compound is a pivotal neuromodulator in the intricate regulation of social cognition. Its influence extends across a wide range of social behaviors, from trust and empathy to fear and social bonding. While the therapeutic potential of this compound for disorders characterized by social deficits is considerable, the path to clinical application is paved with challenges that require rigorous and innovative research. A deeper understanding of the context-dependent nature of this compound's effects, coupled with a personalized medicine approach, will be paramount in harnessing its power to improve social functioning and well-being. This guide has provided a comprehensive framework for understanding the current state of this compound research, offering both foundational knowledge and practical insights to guide future investigations in this exciting and rapidly evolving field.
References
- Title: this compound and social functioning - PMC Source: PubMed Central URL:[Link]
- Title: this compound and Social Cognition in Affective and Psychotic Disorders - PMC Source: PubMed Central URL:[Link]
- Title: The Role of this compound in Social Behavior and Psychiatric Disorders Source: Open Access Journals URL:[Link]
- Title: The modulation of emotional and social behaviors by this compound signaling in limbic network Source: Frontiers in Neuroscience URL:[Link]
- Title: this compound as Treatment for Social Cognition, Not There Yet - PMC Source: PubMed Central URL:[Link]
- Title: this compound and Facial Emotion Recognition Source: PubMed URL:[Link]
- Title: A Distributed Network for Social Cognition Enriched for this compound Receptors Source: The Journal of Neuroscience URL:[Link]
- Title: The surprising power of this compound in treating fear, anxiety, and mental illness Source: The Brighter Side of News URL:[Link]
- Title: Neurobiological Aspects of Face Recognition: The Role of this compound Source: Frontiers in Behavioral Neuroscience URL:[Link]
- Title: Human neuroimaging of this compound and vasopressin in social cognition Source: PubMed URL:[Link]
- Title: The this compound system in drug discovery for autism: Animal models and novel therapeutic strategies - PMC Source: PubMed Central URL:[Link]
- Title: this compound - Wikipedia Source: Wikipedia URL:[Link]
- Title: this compound and Social Cognition Source: ResearchG
- Title: Human Neuroimaging of this compound and Vasopressin in Social Cognition - PMC Source: PubMed Central URL:[Link]
- Title: this compound and emotion recognition: Investigating the possible roles of facial synchrony and eye gaze Source: Cardiff University URL:[Link]
- Title: Promoting social behavior with this compound in high-functioning autism spectrum disorders Source: PNAS URL:[Link]
- Title: Face or body? this compound improves perception of emotions from facial expressions in incongruent emotional body context Source: PubMed URL:[Link]
- Title: 'Love hormone' is two-faced: this compound strengthens bad memories and can increase fear and anxiety Source: ScienceDaily URL:[Link]
- Title: this compound's Link To Autism Source: Intellistars - ABA Therapy URL:[Link]
- Title: this compound, Neural Plasticity, and Social Behavior - PMC Source: PubMed Central URL:[Link]
- Title: this compound in the recognition of emotions Source: ScienceDaily URL:[Link]
- Title: Intranasal this compound treatment for social deficits and biomarkers of response in children with autism Source: Stanford Medicine URL:[Link]
- Title: this compound Influences Social Behavior and Emotional Response Source: Neuroscience News URL:[Link]
- Title: Intranasal this compound treatment for social deficits and biomarkers of response in children with autism Source: PubMed URL:[Link]
- Title: Researchers report new findings about this compound and ASD Source: Simons Found
- Title: this compound Conditions Intergroup Relations Through Upregulated In-Group Empathy, Cooperation, Conformity, and Defense Source: PubMed URL:[Link]
- Title: Impact of this compound on social bonding and its potential as a treatment for social anxiety disorder Source: WJBPHS URL:[Link]
- Title: Intranasal this compound treatment for social deficits and biomarkers of response in children with autism Source: PNAS URL:[Link]
- Title: this compound and the Social Brain - PMC Source: PubMed Central URL:[Link]
- Title: this compound Increases Retention of Social Cognition in Autism Source: Wellness Pharmacy URL:[Link]
- Title: A Distributed Network for Social Cognition Enriched for this compound Receptors Source: SEARCH URL:[Link]
- Title: this compound Modulates Neural Circuitry for Social Cognition and Fear in Humans Source: The Journal of Neuroscience URL:[Link]
- Title: this compound Conditions Intergroup Relations Through Up-Regulated In-Group Empathy, Cooperation, Conformity, and Defense Source: ResearchG
- Title: Effects of this compound administration and conditioned this compound on brain activity: An fMRI study Source: PLOS One URL:[Link]
- Title: (PDF)
- Title: M67. The Neural Effects of this compound on Social Decision-Making in Schizophrenia: An fMRI Study - PMC Source: PubMed Central URL:[Link]
- Title: The Chemistry of Social Relationships | Jeff French | TEDxUNO Source: YouTube URL:[Link]
- Title: Intranasal this compound and Social Functioning in Autism Spectrum Disorder Source: Massachusetts General Hospital URL:[Link]
- Title: this compound in Animal Models of Autism Spectrum Disorder Source: ResearchG
- Title: this compound––the “Love Hormone”––Improves Social Interaction in a Mouse Model of Autism Source: Brain & Behavior Research Found
- Title: this compound can hinder trust and cooperation in borderline personality disorder - PMC Source: PubMed Central URL:[Link]
- Title: Treatment restores sociability in autism mouse model Source: ScienceDaily URL:[Link]
- Title: this compound receptor expression patterns in the human brain across development - PMC Source: PubMed Central URL:[Link]
- Title: Rescue of this compound response and social behavior in a rodent model of autism - PMC Source: PubMed Central URL:[Link]
- Title: this compound Coordinates Social Brain Network Source: Frontiers in Neuroscience URL:[Link]
Sources
- 1. This compound and social functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as Treatment for Social Cognition, Not There Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The surprising power of this compound in treating fear, anxiety, and mental illness - The Brighter Side of News [thebrighterside.news]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, Neural Plasticity, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Frontiers | The modulation of emotional and social behaviors by this compound signaling in limbic network [frontiersin.org]
- 8. This compound and Social Cognition in Affective and Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound receptor expression patterns in the human brain across development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. jneurosci.org [jneurosci.org]
- 15. Effects of this compound administration and conditioned this compound on brain activity: An fMRI study | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound Conditions Intergroup Relations Through Upregulated In-Group Empathy, Cooperation, Conformity, and Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciencedaily.com [sciencedaily.com]
- 19. This compound and Facial Emotion Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Neurobiological Aspects of Face Recognition: The Role of this compound [frontiersin.org]
- 21. Face or body? this compound improves perception of emotions from facial expressions in incongruent emotional body context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. sciencedaily.com [sciencedaily.com]
- 24. Human Neuroimaging of this compound and Vasopressin in Social Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human neuroimaging of this compound and vasopressin in social cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
historical perspectives on oxytocin research and discoveries
An In-depth Technical Guide to the Historical Perspectives on Oxytocin Research and Discoveries
Introduction: From "Swift Birth" to the "Love Hormone"
The journey of this compound, from its etymological roots in the Greek words for "swift birth," is a compelling narrative of scientific discovery that has progressively broadened our understanding of this remarkable neuropeptide.[1][2] Initially identified for its potent effects on uterine contractions and lactation, this compound is now recognized as a key modulator of complex social behaviors, including bonding, trust, and empathy.[3][4][5] This guide provides a technical overview of the pivotal discoveries in this compound research, tracing its evolution from a peripheral hormone in reproductive physiology to a central player in neuroscience and a target for novel therapeutic development. We will delve into the key experiments, the evolution of research methodologies, and the paradigm shifts that have shaped our current understanding of the this compound system.
Part 1: The Foundational Era - Discovery, Isolation, and Synthesis
The story of this compound begins in the early 20th century with the observation of the physiological effects of posterior pituitary gland extracts.
The Discovery of a Uterine-Contracting Principle
In 1906, British pharmacologist Sir Henry Hallett Dale made a seminal discovery. He found that an extract from the posterior pituitary gland of oxen could induce powerful contractions in the uterus of a pregnant cat.[1][6][7][8][9] This observation marked the first scientific demonstration of the potent oxytocic (uterine-contracting) properties of this then-unknown substance. Dale coined the name "this compound" from the Greek words oxys (swift) and tokos (birth).[6][8] Following this, in 1909, British physician William Blair-Bell was the first to use a pituitary extract clinically to induce childbirth and manage postpartum hemorrhage, which he called "infundibulin".[6][7] The milk-ejecting properties of these extracts were subsequently described by Ott and Scott in 1910 and by Schafer and Mackenzie in 1911.[6]
Isolation and the Dawn of Biochemical Characterization
By the 1920s, researchers had successfully isolated this compound and another pituitary hormone, vasopressin, from pituitary tissue.[6] A significant breakthrough came in 1928 when a team at Parke-Davis and Company, led by Oliver Kamm, successfully separated this compound from vasopressin, allowing for the study of their distinct physiological effects.[3][7]
The Nobel-Winning Synthesis of a Polypeptide Hormone
The mid-20th century witnessed a monumental achievement in biochemistry that would earn Vincent du Vigneaud the Nobel Prize in Chemistry in 1955.[6][10][11][12] His work fundamentally changed the landscape of hormone research.
-
Sequencing: In the early 1950s, du Vigneaud and his team determined that this compound was a peptide composed of nine amino acids, and they successfully identified its sequence: Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2.[6][7] This was the first time a polypeptide hormone had been sequenced.[6]
-
Synthesis: In 1953, du Vigneaud accomplished the first-ever synthesis of a polypeptide hormone, creating a functional, man-made version of this compound.[6][7][10] This synthetic this compound was shown to have the same biological activity as the natural hormone, including inducing labor and stimulating milk release.[10]
This landmark achievement not only confirmed the structure of this compound but also opened the door for the large-scale production of synthetic this compound (marketed as Pitocin and Syntocinon) for clinical use in obstetrics.[7][13] It also paved the way for the synthesis of other peptide hormones and their analogues, allowing for detailed studies of structure-function relationships.[10][14]
Table 1: Key Milestones in Early this compound Research
| Year | Researcher(s) | Key Discovery/Achievement | Significance |
| 1906 | Sir Henry Dale | Discovered the uterine-contracting properties of posterior pituitary extract.[1][6][7] | First identification of this compound's primary physiological effect. |
| 1909 | William Blair-Bell | First clinical use of pituitary extract to induce labor.[6][7] | Marked the beginning of this compound's therapeutic application in obstetrics. |
| 1910-1911 | Ott & Scott; Schafer & Mackenzie | Described the milk ejection property of pituitary extract.[6] | Identified the second major peripheral function of this compound. |
| 1928 | Oliver Kamm et al. | Separated this compound from vasopressin.[3][7] | Enabled the study of the specific actions of each hormone. |
| 1952-1953 | Vincent du Vigneaud | Determined the amino acid sequence and completed the first synthesis of a polypeptide hormone (this compound).[6][7][10] | A Nobel Prize-winning achievement that revolutionized peptide biochemistry and enabled mass production for clinical use. |
Part 2: The Neuroscientific Revolution - this compound in the Brain
While the peripheral roles of this compound in childbirth and lactation were well-established, a paradigm shift began in the latter half of the 20th century as researchers started to investigate its functions within the central nervous system.
This compound and Maternal Behavior
Pioneering studies in rodents provided the first compelling evidence for this compound's role in social behavior.
-
Induction of Maternal Care: Research in the 1980s demonstrated that injecting this compound into the brains of virgin female rats, who would typically ignore or avoid pups, could induce the full suite of maternal behaviors, such as nest building, pup retrieval, and grooming.[15][16]
-
Blocking Maternal Instincts: Conversely, administering an this compound antagonist to female rats after they gave birth prevented them from exhibiting typical maternal care.[6][16] These experiments were crucial in establishing that this compound was not just correlated with, but necessary for, the initiation of maternal behavior in these animals.[16]
The Prairie Vole Model and the Birth of Social Neuroscience
The study of social bonding was revolutionized by comparative studies of vole species in the 1990s.[17]
-
A Tale of Two Voles: The prairie vole (Microtus ochrogaster) is a socially monogamous species, forming lifelong pair bonds after mating. In contrast, the montane vole (Microtus montanus) is promiscuous and asocial.[17][18] This natural behavioral dichotomy provided an ideal comparative model.
-
Receptor Distribution is Key: Researchers discovered a striking difference in the distribution of this compound receptors in the brains of these two species. Monogamous prairie voles have a high density of this compound receptors in reward-related brain regions, such as the nucleus accumbens, whereas these receptors are sparse in the same regions in non-monogamous montane voles.[18]
-
Experimental Causality: The causal role of this compound in pair-bond formation was solidified through a series of elegant experiments. Injecting this compound into the brain of a female prairie vole could facilitate the formation of a preference for a specific male partner, even without mating.[17] Conversely, blocking this compound receptors prevented the formation of these pair bonds.[17][19] This research provided powerful evidence that this compound signaling in specific neural circuits is fundamental to the formation of adult social attachments.[20]
Experimental Workflow: Investigating this compound's Role in Social Bonding (Vole Model)
This generalized protocol outlines the key steps used in seminal studies to establish the link between this compound and pair-bond formation.
-
Subject Selection: Adult female prairie voles are chosen for their natural propensity to form pair bonds.
-
Surgical Preparation (Cannulation): A guide cannula is stereotaxically implanted into the brain, targeting a specific region of interest (e.g., nucleus accumbens or prefrontal cortex) to allow for direct microinfusion of substances.
-
Behavioral Paradigm (Partner Preference Test):
-
Cohabitation Phase: A female vole is paired with a male ("Partner") for a set period (e.g., 24 hours), often with mating occurring. During this phase, the female receives a microinfusion of either an this compound receptor agonist, an antagonist, or a saline control vehicle via the implanted cannula.
-
Testing Phase: The female is placed in a three-chambered apparatus. The "Partner" male is tethered in one side chamber, and a novel "Stranger" male is tethered in the other. The female is free to move between the chambers.
-
-
Data Collection & Analysis: The time the female spends in close proximity to the Partner versus the Stranger is recorded and analyzed. A significant preference for huddling with the Partner is the operational definition of a pair bond.
-
Validation: Results are validated by comparing the behavior of the different treatment groups (agonist vs. antagonist vs. control). Histology is performed post-experiment to verify the correct placement of the cannula.
Part 3: The Molecular and Clinical Frontiers
With the behavioral roles of this compound firmly established, research in recent decades has focused on the underlying molecular mechanisms and the potential for therapeutic translation.
The this compound Receptor and Its Signaling Pathways
The cloning and characterization of the this compound receptor (OXTR) in the 1990s was a critical step forward.[21]
-
Receptor Structure: The OXTR is a classic G protein-coupled receptor (GPCR) with seven transmembrane domains.[22] It is encoded by a single gene on human chromosome 3.[21]
-
Signaling Cascades: Upon binding this compound, the OXTR typically couples to Gαq/11 proteins.[21][22] This initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[21] These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), respectively, leading to downstream cellular effects like smooth muscle contraction or neurotransmitter release.[22][23] Research has also identified other signaling pathways, including the MAPK/ERK pathway, that are involved in mediating this compound's effects on cell growth and differentiation.[22][23]
Therapeutic Potential and Drug Development Challenges
The profound prosocial effects of this compound observed in animal models spurred immense interest in its therapeutic potential for human psychiatric disorders characterized by social deficits, such as autism spectrum disorder, social anxiety, and schizophrenia.[4][24]
-
Clinical Investigations: Many studies have investigated the effects of intranasally administered this compound in humans, with some showing modest improvements in social cognition, such as emotion recognition and trust.[7][25]
-
Challenges and Mixed Results: Despite initial promise, the translation of this compound into a reliable therapeutic has been challenging. Clinical trial results have been mixed, and the effects are often context-dependent.[18][25][26] Several factors contribute to these challenges:
-
Pharmacokinetics: As a peptide, this compound has a short half-life and poor blood-brain barrier penetration, necessitating intranasal administration, whose efficacy and dosage consistency are still debated.[27]
-
Receptor Specificity: this compound can also bind to the structurally similar vasopressin receptors, potentially confounding results.[21]
-
Complexity of Social Behavior: The neurobiology of social behavior is incredibly complex, and it is unlikely that manipulating a single neuropeptide can correct multifaceted disorders.[18] Recent studies using CRISPR gene-editing to knock out the this compound receptor in prairie voles found that the animals still formed pair bonds, suggesting compensatory mechanisms and a more complex picture than previously understood.[18]
-
Future directions in drug development are focused on creating more stable, potent, and specific non-peptide agonists for the this compound receptor and developing biomarkers to identify patient populations most likely to respond to treatment.[24][26]
Conclusion
The history of this compound research is a journey from the periphery to the core of what makes us social beings. From Sir Henry Dale's observation of uterine contractions to the complex social neuroscience of the prairie vole, our understanding has evolved dramatically. The synthesis by Vincent du Vigneaud provided a critical tool for both clinical medicine and basic research. While the initial "love hormone" narrative has given way to a more nuanced understanding of its context-dependent effects, this compound remains a central focus of research. The challenges in translating these findings into effective therapeutics highlight the complexity of the brain and social behavior, pushing scientists to develop more sophisticated models and targeted pharmacological strategies. The ongoing exploration of the this compound system continues to offer profound insights into the biological basis of connection, health, and disease.
References
- This compound - Wikipedia. (n.d.). In Wikipedia.
- This compound | Definition, Discovery, Effects, & Facts. (2025, November 19). In Britannica.
- Gimpl, G., & Fahrenholz, F. (2001). The this compound receptor system: structure, function, and regulation. Physiological Reviews, 81(2), 629-683. [Link]
- This compound. (n.d.). C&EN Global Enterprise.
- Du Vigneaud Synthesizes the First Peptide Hormone. (n.d.). Research Starters - EBSCO.
- Vincent du Vigneaud | Nobel Prize, peptide hormones, sulfur chemistry. (2025, December 7). In Britannica.
- Vincent Du Vigneaud. (n.d.). MSU Chemistry.
- How was this compound discovered? (n.d.). In Britannica.
- This compound: What It Is, Function & Effects. (2022, March 27). Cleveland Clinic.
- Gimpl, G., & Fahrenholz, F. (2002). This compound receptor signalling. Journal of Neuroendocrinology, 14(4), 278-283. [Link]
- Magon, N., & Kalra, S. (2011). The orgasmic history of this compound: Love, lust, and labor. Indian Journal of Endocrinology and Metabolism, 15(Suppl 3), S156-S161. [Link]
- Carson, D. S., Guastella, A. J., McGregor, I. S., & Cornish, J. L. (2013). A brief history of this compound and its role in modulating psychostimulant effects. Journal of Psychopharmacology, 27(3), 231-247. [Link]
- Jurek, B., & Neumann, I. D. (2018). The this compound Receptor: From Intracellular Signaling to Behavior. Physiological Reviews, 98(3), 1805-1908. [Link]
- de Groot, A. N., van Dongen, P. W., & Vree, T. B. (2001). History and use of oxytocics. European Journal of Obstetrics & Gynecology and Reproductive Biology, 94(1), 8-12. [Link]
- Ivell, R., & Anand-Ivell, R. (2022). The Role of this compound in Pregnancy. In Hormones and Pregnancy (pp. 20-32). Cambridge University Press. [Link]
- The role of this compound: from conception to birth. (n.d.). University of Malta.
- Magon, N., & Kalra, S. (2011). The orgasmic history of this compound: Love, lust, and labor. Indian journal of endocrinology and metabolism, 15(Suppl3), S156–S161. [Link]
- Jurek, B., & Neumann, I. D. (2018). The this compound Receptor Signaling in Vascular Function and Stroke. Frontiers in Neuroscience, 12, 577. [Link]
- Ryabinin, A. E., & Zhang, Y. (2022). Barriers and Breakthroughs in Targeting the this compound System to Treat Alcohol Use Disorder.
- Algoe, S. B., Kurtz, L. E., & Grewen, K. M. (2017). This compound and Social Bonds: The Role of this compound in Perceptions of Romantic Partners' Bonding Behavior. Psychological science, 28(12), 1763–1772. [Link]
- Wismer Fries, A. B., & Pollak, S. D. (2004). Mothers' and Children's Concentrations of this compound Following Close, Physical Interactions with Biological and Non-biological Children. Journal of child psychology and psychiatry, and allied disciplines, 45(8), 1394–1401. [Link]
- Galbally, M., Lewis, A. J., van IJzendoorn, M., & Permezel, M. (2011). The role of this compound in mother-infant relations: a systematic review of human studies.
- The First Big Love: Exploring the Neurobiology of Parent-Child Bonding. (2012, March 14). The Rockefeller University.
- This compound receptor linked signaling pathways in behavioral changes. (n.d.). ResearchGate.
- An evolutionary timeline of the this compound signaling pathway. (n.d.). ResearchGate.
- Carter, C. S. (2014). This compound pathways and the evolution of human behavior. Annual review of psychology, 65, 17-39. [Link]
- The two faces of this compound. (2008, February 1). American Psychological Association.
- Marsh, J. (2013, October 17). Five Surprising Ways this compound Shapes Your Social Life. Greater Good Science Center.
- A brief history of this compound and its role in modulating psychostimulant effects. (n.d.). ResearchGate.
- 'Mind-blowing' study upends conventional wisdom on this compound. (2023, January 27). The Transmitter.
- Controlling the Uterus. (2023, February 13). History of Pharmacy and Pharmaceuticals.
- Grinevich, V., & Stoop, R. (2018). Evolution of this compound pathways in the brain of vertebrates. Frontiers in endocrinology, 9, 72. [Link]
- Johnson, Z. V., & Young, L. J. (2017). This compound and Social Relationships: From Attachment to Bond Disruption. Current topics in behavioral neurosciences, 30, 99–113. [Link]
- MacDonald, K., & Feifel, D. (2014). Helping this compound deliver: considerations in the development of this compound-based therapeutics for brain disorders. Frontiers in neuroscience, 8, 35. [Link]
- Feldman, R. (2012). Evolutionary perspectives on the role of this compound in human social behavior, social cognition and psychopathology. Neuroscience and biobehavioral reviews, 36(4), 1325–1335. [Link]
- Bales, K. L. (2022). This compound: A developmental journey. Comprehensive psychoneuroendocrinology, 11, 100140. [Link]
- Impact of this compound on social bonding and its potential as a treatment for social anxiety disorder. (2024, July 15). WJBPHS.
Sources
- 1. REVIEW: this compound: Crossing the Bridge between Basic Science and Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. A brief history of this compound and its role in modulating psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The orgasmic history of this compound: Love, lust, and labor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | Definition, Discovery, Effects, & Facts | Britannica [britannica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How was this compound discovered? | Britannica [britannica.com]
- 10. Du Vigneaud Synthesizes the First Peptide Hormone | Research Starters | EBSCO Research [ebsco.com]
- 11. Pioneers in Reproductive Medicine: Vincent du Vigneaud, PhD | Weill Cornell Medicine Samuel J. Wood Library [library.weill.cornell.edu]
- 12. Vincent du Vigneaud | Nobel Prize, peptide hormones, sulfur chemistry | Britannica [britannica.com]
- 13. Controlling the Uterus | History of Pharmacy and Pharmaceuticals [hopp.uwpress.org]
- 14. researchgate.net [researchgate.net]
- 15. Mothers’ and Children’s Concentrations of this compound Following Close, Physical Interactions with Biological and Non-biological Children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. This compound and Social Bonds: The Role of this compound in Perceptions of Romantic Partners’ Bonding Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ‘Mind-blowing’ study upends conventional wisdom on this compound | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 19. This compound and Social Relationships: From Attachment to Bond Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccare.stanford.edu [ccare.stanford.edu]
- 21. Frontiers | this compound Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 22. journals.physiology.org [journals.physiology.org]
- 23. This compound receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Helping this compound deliver: considerations in the development of this compound-based therapeutics for brain disorders [frontiersin.org]
- 25. wjbphs.com [wjbphs.com]
- 26. Barriers and Breakthroughs in Targeting the this compound System to Treat Alcohol Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound: A developmental journey - PMC [pmc.ncbi.nlm.nih.gov]
oxytocin's function in human social and emotional behaviors
An In-Depth Technical Guide on the Function of Oxytocin in Human Social and Emotional Behaviors
Authored by: Gemini, Senior Application Scientist
Abstract
Often dubbed the "love hormone," this compound is a neuropeptide that plays a crucial role in the intricate tapestry of human social and emotional behaviors.[1][2] This technical guide provides a comprehensive overview of the this compound system, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental neurobiology of this compound, dissect its complex signaling pathways, and explore its multifaceted influence on social cognition, emotional regulation, and interpersonal relationships. Furthermore, this guide will present detailed methodologies for the measurement and experimental manipulation of this compound, offering a robust framework for future research and therapeutic exploration.
The Neurobiology of the this compound System
This compound is a nine-amino-acid peptide hormone and neuropeptide.[3] It is primarily synthesized in the magnocellular neurons of the paraventricular nucleus (PVN) and supraoptic nucleus (SON) of the hypothalamus.[4][5] From here, it is transported to the posterior pituitary gland, where it is stored and released into the bloodstream.[6][7] Beyond its peripheral roles in childbirth and lactation, this compound acts as a neurotransmitter within the brain, influencing a wide array of social and emotional processes.[6][8]
This compound exerts its effects by binding to the this compound receptor (OTR), a G-protein-coupled receptor (GPCR).[3][5] These receptors are widely distributed throughout the brain, with notable concentrations in key areas for social and emotional processing, including the amygdala, ventromedial hypothalamus, nucleus accumbens, and brain stem.[4][6] The density and distribution of these receptors can vary between individuals, potentially contributing to differences in social behavior.
The this compound system is also subject to genetic and epigenetic regulation.[9] Polymorphisms in the this compound receptor gene (OXTR) have been linked to variations in social behaviors, and epigenetic modifications, such as DNA methylation of OXTR, can influence gene expression and have been associated with social perception and the risk for psychiatric disorders following adverse early life experiences.[9][10][11]
This compound Signaling Pathways
The binding of this compound to its receptor initiates a cascade of intracellular signaling events that mediate its diverse physiological and behavioral effects. The primary signaling pathway involves the coupling of the OTR to Gq/11 proteins.[5][12]
The Gq/PLC/IP3 Pathway
Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[13] This increase in intracellular Ca2+ is a critical step in many of this compound's actions, including smooth muscle contraction.[13]
Downstream Signaling Cascades
Beyond the canonical Gq pathway, the this compound receptor can also couple to other G proteins, such as Gi/o, and activate additional signaling cascades, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cell proliferation and differentiation and is thought to contribute to the effects of this compound on uterine smooth muscle.[3][5]
-
RhoA/Rho Kinase (ROCK) Pathway: This pathway also plays a role in smooth muscle contraction.[5]
-
Nitric Oxide (NO) and cGMP Pathways: In the cardiovascular system, this compound can induce vasodilation through the activation of endothelial nitric oxide synthase (eNOS) and subsequent increases in cyclic guanosine monophosphate (cGMP).[5][12]
The specific signaling cascade activated by this compound can be cell-type dependent, contributing to the pleiotropic effects of this neuropeptide.
Below is a diagram illustrating the primary this compound signaling pathway.
Sources
- 1. This compound – The key to social bonds? - Stockholms universitet [su.se]
- 2. Sharing is caring: a review on this compound role in human behaviour and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the this compound-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and social functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: this compound signaling pathway - Homo sapiens (human) [kegg.jp]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. A novel role of this compound: this compound-induced well-being in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Epigenetic regulation of the this compound receptor gene: implications for behavioral neuroscience [frontiersin.org]
- 10. This compound receptor genetic and epigenetic variation: association with child abuse and adult psychiatric symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic modification of the this compound receptor gene influences the perception of anger and fear in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
basic mechanisms of oxytocin synthesis and release
An In-Depth Technical Guide on the Core Mechanisms of Oxytocin Synthesis and Release
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental biological processes governing the synthesis and release of this compound, a neuropeptide critical to a host of physiological and behavioral functions. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular, cellular, and electrophysiological underpinnings of the oxytocinergic system.
Part 1: The Molecular and Cellular Journey of this compound Synthesis
The production of this compound is a meticulously regulated process that begins at the genetic level and culminates in a biologically active nine-amino-acid peptide.
The this compound Gene (OXT) and Its Transcriptional Control
The journey of this compound begins with the transcription of the OXT gene. In humans, this gene is located on chromosome 20, in close proximity to the gene for vasopressin, another critical neurohypophysial hormone.[1] These two genes are situated on opposite strands of DNA and are transcribed in opposite directions.[1] The primary sites of OXT gene expression are the magnocellular neurons within the supraoptic (SON) and paraventricular (PVN) nuclei of the hypothalamus.[2][3][4]
The regulation of OXT gene expression is complex and influenced by a variety of factors, most notably gonadal steroids. Estrogen, for instance, is a potent inducer of uterine this compound gene expression.[5] However, the direct regulatory mechanisms on the hypothalamic OXT gene are not fully elucidated and may not involve classical estrogen response elements.[4] There is also emerging evidence for epigenetic regulation of the this compound system, particularly through the methylation of the this compound receptor gene (OXTR), which can influence social behavior.[6]
From Precursor to Peptide: Post-Translational Processing and Transport
The OXT gene is transcribed and translated into an inactive precursor protein, the this compound-neurophysin I prepropeptide.[2][7] This precursor undergoes a series of post-translational modifications within the endoplasmic reticulum and Golgi apparatus of the magnocellular neuron cell bodies.[7] These modifications include glycosylation and packaging into large dense-core vesicles.[7]
These vesicles are then transported along the axons of the magnocellular neurons, which extend down to the posterior pituitary gland.[8] During this axonal transport, which occurs at a rate of 2 to 3 mm per day, the precursor protein is enzymatically cleaved to yield the active this compound nonapeptide and its carrier protein, neurophysin I.[2][8] The mature hormones are stored in secretory granules within the axon terminals, known as Herring bodies, in the posterior pituitary, awaiting a signal for release.[2]
Part 2: The Neuroanatomy of the Oxytocinergic System
The functional architecture of the oxytocinergic system is centralized in the hypothalamus, with projections extending to the posterior pituitary for systemic release and to various brain regions for central neuromodulatory effects.
Hypothalamic Magnocellular Neurons: The Epicenter of Production
As previously mentioned, the magnocellular neurons of the SON and PVN are the primary factories for this compound synthesis.[1][3] These neurons are specialized for producing and secreting large quantities of this compound into the peripheral circulation. In addition to these magnocellular neurons, there are also parvocellular this compound neurons that project to other brain regions, where this compound acts as a neurotransmitter, influencing a range of behaviors.[9][10]
The Posterior Pituitary: A Storage and Release Site
The posterior pituitary, or neurohypophysis, is not a gland in the traditional sense, as it does not synthesize its own hormones. Instead, it serves as a storage and release site for this compound and vasopressin produced in the hypothalamus.[2] The axon terminals of the magnocellular neurons terminate on fenestrated capillaries within the posterior pituitary, allowing for the efficient release of this compound into the bloodstream upon stimulation.
Part 3: The Electrophysiology and Cellular Mechanisms of this compound Release
The release of this compound is a tightly controlled process, governed by the electrical activity of the hypothalamic neurons and intricate feedback mechanisms.
The Firing Patterns of this compound Neurons
The secretion of this compound from the nerve endings in the posterior pituitary is regulated by the electrical activity of the this compound-producing cells in the hypothalamus.[2] These cells generate action potentials that propagate down their axons to the nerve terminals.[2] A key feature of this compound neurons, particularly during physiological states of high demand like lactation and childbirth, is their ability to fire in brief, synchronized bursts.[11][12] This phasic bursting is crucial for inducing the pulsatile release of large amounts of this compound necessary to overcome its short half-life in the bloodstream and effectively stimulate target tissues like the uterus and mammary glands.[2][8]
The electrophysiological properties of this compound neurons are distinct from those of the neighboring vasopressin neurons. For instance, vasopressin neurons exhibit a greater transient K+ current that delays the onset of spiking, whereas this compound neurons have a sustained outwardly rectifying potential.[13][14] Furthermore, the properties of this compound neurons exhibit significant plasticity; for example, during pregnancy and lactation, there are changes in afterhyperpolarizing potentials and an increase in glutamatergic synaptic activity, which are thought to enhance stimulus-secretion coupling.[11][15]
The Central Role of Calcium in Excitation-Secretion Coupling
The arrival of an action potential at the nerve terminal in the posterior pituitary leads to depolarization of the membrane. This depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the terminal.[7][16] The rise in intracellular Ca2+ is the critical signal that initiates the process of exocytosis, where the this compound-containing vesicles fuse with the plasma membrane and release their contents into the bloodstream.[2] Studies using calcium imaging have directly visualized the increase in intracellular calcium in this compound neurons in response to social and stress stimuli, correlating this activity with this compound release.[17][18][19]
The Power of Positive Feedback in this compound Release
The regulation of this compound release is famously characterized by positive feedback loops, particularly during childbirth and lactation.[2][20] During labor, the pressure of the baby's head on the cervix sends neural signals to the hypothalamus, stimulating this compound release.[3] this compound then travels through the bloodstream to the uterus, where it stimulates contractions.[3] These contractions, in turn, increase the pressure on the cervix, leading to the release of even more this compound.[20] This cycle continues and intensifies until the baby is born.[20] A similar positive feedback mechanism operates during lactation, where the suckling of an infant on the nipple stimulates this compound release, which causes milk ejection, encouraging further suckling and continued this compound release.[3][20]
Part 4: Methodologies for Investigating this compound Synthesis and Release
A variety of sophisticated techniques are employed to study the intricate mechanisms of this compound synthesis and release, from visualizing gene expression to measuring hormone levels and manipulating neuronal activity.
Visualizing this compound Expression
In situ hybridization is a powerful technique used to localize specific mRNA sequences within tissue sections, thereby identifying the cells responsible for synthesizing a particular protein.[21][22]
Caption: Workflow for In Situ Hybridization of OXT mRNA.
Detailed Protocol: In Situ Hybridization for OXT mRNA in Frozen Brain Sections
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a 20-30% sucrose solution until it sinks.
-
Rapidly freeze the tissue and cut 10-20 µm sections on a cryostat, mounting them on coated slides.[23]
-
-
Prehybridization:
-
Air dry the slides.
-
Digest with Proteinase K (concentration and time to be optimized) to improve probe access.[24]
-
Rinse in PBS.
-
Incubate in a prehybridization buffer for 1-2 hours at the hybridization temperature.
-
-
Hybridization:
-
Dilute a labeled antisense RNA probe for OXT (e.g., DIG-labeled) in hybridization buffer.
-
Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at 60-65°C.[23]
-
-
Post-hybridization Washes:
-
Perform a series of stringent washes in saline-sodium citrate (SSC) buffer at high temperature to remove non-specifically bound probe.[23]
-
-
Immunological Detection:
-
Colorimetric Development:
-
Wash the slides to remove excess antibody.
-
Incubate with a chromogenic substrate solution (e.g., NBT/BCIP) until the desired color intensity is reached.[23]
-
-
Final Steps:
-
Stop the reaction by washing in distilled water.
-
Dehydrate the sections through an ethanol series, clear with xylene, and coverslip.[23]
-
Immunohistochemistry allows for the visualization of the this compound peptide or its receptor within tissue sections through the use of specific antibodies.[25]
Caption: Workflow for Immunohistochemistry of this compound.
Detailed Protocol: Immunohistochemistry for this compound in Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immunostaining:
-
Quench endogenous peroxidase activity with a hydrogen peroxide solution (if using a peroxidase-based detection system).[27]
-
Block non-specific binding with a blocking buffer (e.g., PBS with normal goat serum and Triton X-100) for 1 hour.[27]
-
Incubate with the primary antibody (e.g., rabbit anti-oxytocin) diluted in blocking buffer, typically overnight at 4°C.[25][27]
-
Wash slides in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.[25]
-
Wash slides in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen like 3,3'-diaminobenzidine (DAB).[27]
-
-
Counterstaining and Mounting:
Quantifying this compound Levels
Radioimmunoassay is a highly sensitive technique used to measure the concentration of this compound in biological fluids like plasma or serum.[28][29] It involves a competitive binding reaction between a fixed amount of radiolabeled this compound and the unlabeled this compound in a sample for a limited number of antibody binding sites.
Caption: Workflow for Radioimmunoassay of this compound.
Quantitative Data from RIA Studies
| Sample Type | Species | Basal this compound Level (pg/ml) | Citation |
| Plasma | Human | 0.6 - 4.0 | [30] |
| Plasma | Rat | 9.6 ± 2.3 | [29] |
| Plasma | Rat | 15.3 ± 0.9 (different extraction) | [29] |
Note: Values can vary significantly based on the specific RIA protocol, extraction method, and physiological state of the subject.[31]
Investigating Neuronal Activity and Function
In vitro and in vivo electrophysiological recordings are used to study the intrinsic membrane properties and firing patterns of identified this compound neurons.[13][14] These techniques provide unparalleled temporal resolution for understanding how these neurons generate the specific activity patterns required for hormone release.
Two-photon calcium imaging, often combined with genetically encoded calcium indicators like GCaMP6s, allows for the real-time visualization of the activity of populations of this compound neurons in awake, behaving animals.[18][32] This method has been instrumental in demonstrating the activation of these neurons during social interactions.[18]
Optogenetics involves the use of light to control the activity of genetically modified neurons.[33] By expressing light-sensitive ion channels (e.g., Channelrhodopsin-2) specifically in this compound neurons, researchers can precisely activate or inhibit these cells with light, allowing for the direct investigation of their role in behavior and physiology.[9][34][35][36]
References
- Ogawa, T., et al. (1983). This compound determination by radioimmunoassay. Gynecol Obstet Invest., 16(3), 180-5.
- Wikipedia contributors. (2024). This compound. Wikipedia, The Free Encyclopedia. [Link]
- Schams, D., & Schmidt-Polex, B. (1978). This compound determination by radioimmunoassay. European Journal of Endocrinology, 88(3), 419-427.
- Brown, C. H., & Stern, J. E. (2018). Electrophysiological properties of identified this compound and vasopressin neurones. Journal of Neuroendocrinology, 30(9), e12623. [Link]
- Fuchs, A. R., & Gábor, M. (1991). Specific radioimmunoassay of this compound in rat plasma. Acta Endocrinologica, 124(4), 466-473. [Link]
- Stern, J. E., & Armstrong, W. E. (1998). Plasticity in the electrophysiological properties of this compound neurons. Brain Research Bulletin, 47(5), 427-438. [Link]
- Szeto, A., et al. (2011). Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound.
- Brown, C. H., & Stern, J. E. (2018). Electrophysiological properties of identified this compound and vasopressin neurones. Journal of Neuroendocrinology, 30(9), e12623. [Link]
- Stern, J. E., & Armstrong, W. E. (1998). Plasticity in the electrophysiological properties of this compound neurons.
- TeachMePhysiology. (2024). This compound - Production - Function. TeachMePhysiology. [Link]
- Creative Diagnostics. (n.d.). This compound Signaling Pathway.
- Al-Dhaheri, A. H., et al. (2022). An Overview of this compound: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of this compound, and Metabolism. Auctores. [Link]
- Anpilov, S., et al. (2020). Wireless Optogenetic Stimulation of this compound Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors. Neuron, 107(4), 644-655.e7. [Link]
- Patsnap Synapse. (2024). What is the mechanism of this compound?.
- Eliava, M., et al. (2016). A New Population of Parvocellular this compound Neurons Controlling Magnocellular Neuron Activity and Inflammatory Pain Processing. Neuron, 89(6), 1291-1304. [Link]
- Song, J., et al. (2017). A Modified Protocol for the Detection of Three Different mRNAs With a New-Generation in Situ Hybridization Chain Reaction on Frozen Sections. Journal of Visualized Experiments, (116), 54580. [Link]
- You and Your Hormones. (n.d.). This compound. Society for Endocrinology. [Link]
- Ivell, R., et al. (2002). Transcriptional Regulation of the Bovine this compound Receptor Gene. Biology of Reproduction, 67(5), 1637-1646. [Link]
- Althammer, F., & Grinevich, V. (2017). This compound neurons in the anterior and posterior paraventricular nucleus have distinct behavioral functions and electrophysiologic. bioRxiv. [Link]
- Tang, Y., & Grinevich, V. (2018). Optogenetics for Neurohormones and Neuropeptides: Focus on this compound. In Optogenetics: A Roadmap. [Link]
- Various Authors. (1998). This compound: cellular and molecular approaches in medicine and research. Reproduction, 114(3), 1-3. [Link]
- Lefebvre, D. L., et al. (1996). Gonadal steroid regulation of this compound and this compound receptor gene expression. Advances in Experimental Medicine and Biology, 395, 395-404. [Link]
- Gimpl, G., & Fahrenholz, F. (2002). Regulation of this compound receptors and this compound receptor signaling. Experimental Physiology, 87(5), 547-555. [Link]
- McCabe, J. T., et al. (1986). In situ hybridization technique to localize rRNA and mRNA in mammalian neurons. Journal of Histochemistry & Cytochemistry, 34(4), 45-50. [Link]
- Martin, J. D., et al. (2023). Validation of a Commercial Radioimmunoassay for Measurement of Human Peripheral this compound. bioRxiv. [Link]
- Ziegler, C., et al. (2015). Epigenetic regulation of the this compound receptor gene: implications for behavioral neuroscience. Frontiers in Behavioral Neuroscience, 9, 175. [Link]
- Rychlik, J., et al. (2023). Calcium Dynamics in Hypothalamic Paraventricular this compound Neurons and Astrocytes Associated with Social and Stress Stimuli. eNeuro, 10(5). [Link]
- Hung, L. W., et al. (2017). Gating of social reward by this compound in the ventral tegmental area. Science, 357(6358), 1406-1411. [Link]
- Resendez, S. L., et al. (2020). Social Stimuli Induce Activation of this compound Neurons Within the Paraventricular Nucleus of the Hypothalamus to Promote Social Behavior in Male Mice. The Journal of Neuroscience, 40(11), 2263-2275. [Link]
- Ivell, R., et al. (2002). Transcriptional Regulation of the Bovine this compound Receptor Gene. Biology of Reproduction, 67(5), 1637-1646. [Link]
- Tang, Y., et al. (2020). Recording of optogenetically identified this compound neurons, local field...
- Hiller-Sturmhöfel, S., & Hyman, S. E. (2022). The Neurohypophysis: Endocrinology of Vasopressin and this compound. Endotext. [Link]
- Rychlik, J., et al. (2023). Calcium Dynamics in Hypothalamic Paraventricular this compound Neurons and Astrocytes Associated with Social and Stress Stimuli. eNeuro, 10(5). [Link]
- Son, S. J., et al. (2023). Navigating Central this compound Transport: Known Realms and Uncharted Territories. ACS Chemical Neuroscience, 14(12), 2155-2169. [Link]
- Gimpl, G., & Fahrenholz, F. (2001). The this compound Receptor System: Structure, Function, and Regulation. Physiological Reviews, 81(2), 629-683. [Link]
- Spata, G. P., et al. (2020). This compound Shapes Spontaneous Activity Patterns in the Developing Visual Cortex by Activating Somatostatin Interneurons. Current Biology, 30(21), 4121-4135.e6. [Link]
- Rychlik, J. J. (2021). CHARACTERIZATION OF ASTROCYTE AND this compound NEURON ACTIVITY DYNAMICS IN THE PARAVENTRICULAR NUCLEUS OF THE HYPOTHALAMUS. MacSphere. [Link]
- UCL. (n.d.).
- ResearchGate. (2021). I need advice on this compound receptor (OTR) distribution in tissue via immunohistochemistry?.
- BosterBio. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide. BosterBio. [Link]
Sources
- 1. An Overview of this compound: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of this compound, and Metabolism | Auctores [auctoresonline.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Frontiers | Epigenetic regulation of the this compound receptor gene: implications for behavioral neuroscience [frontiersin.org]
- 7. The Neurohypophysis: Endocrinology of Vasopressin and this compound - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A New Population of Parvocellular this compound Neurons Controlling Magnocellular Neuron Activity and Inflammatory Pain Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Navigating Central this compound Transport: Known Realms and Uncharted Territories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasticity in the electrophysiological properties of this compound neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. Electrophysiological properties of identified this compound and vasopressin neurones [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological properties of identified this compound and vasopressin neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. Calcium Dynamics in Hypothalamic Paraventricular this compound Neurons and Astrocytes Associated with Social and Stress Stimuli | eNeuro [eneuro.org]
- 18. Social Stimuli Induce Activation of this compound Neurons Within the Paraventricular Nucleus of the Hypothalamus to Promote Social Behavior in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Dynamics in Hypothalamic Paraventricular this compound Neurons and Astrocytes Associated with Social and Stress Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. yourhormones.info [yourhormones.info]
- 21. In situ hybridization technique to localize rRNA and mRNA in mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. docs.abcam.com [docs.abcam.com]
- 25. resources.novusbio.com [resources.novusbio.com]
- 26. bosterbio.com [bosterbio.com]
- 27. researchgate.net [researchgate.net]
- 28. This compound determination by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Specific radioimmunoassay of this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 32. This compound Shapes Spontaneous Activity Patterns in the Developing Visual Cortex by Activating Somatostatin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Wireless Optogenetic Stimulation of this compound Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Optogenetics for Neurohormones and Neuropeptides: Focus on this compound (Chapter 14) - Optogenetics [cambridge.org]
- 35. luolab.stanford.edu [luolab.stanford.edu]
- 36. researchgate.net [researchgate.net]
Whitepaper: Oxytocin's Architectonic Role in Social Behavior Neural Networks
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The neuropeptide oxytocin (OXT) has emerged from its classical role in parturition and lactation to become a central focus of social neuroscience.[1][2] It is now understood to be a potent neuromodulator that orchestrates a suite of social behaviors, including bonding, social recognition, trust, and maternal care.[3][4] This guide provides a deep technical dive into the molecular, cellular, and circuit-level mechanisms through which this compound shapes the neural landscape of social cognition. We will deconstruct the OXT signaling cascade, map its influence across key social-emotional brain networks, and detail the state-of-the-art methodologies required to interrogate these circuits with precision. The objective is to furnish researchers and therapeutic developers with a robust, mechanistically-grounded framework for understanding and targeting the oxytocinergic system to address social deficits in neuropsychiatric disorders.
The Molecular Foundation: this compound Signaling
The journey of this compound's influence begins at the cellular level, with its interaction with a specific receptor that triggers a cascade of intracellular events. Understanding this pathway is fundamental to appreciating its broader effects on neural circuit function.
The this compound Receptor (OTR) and Downstream Cascades
The this compound receptor (OTR) is a Class I G-protein coupled receptor (GPCR), belonging to the rhodopsin-type family.[1] Its activation is the lynchpin of this compound's central effects.
-
Primary Signaling Pathway: Upon OXT binding, the OTR primarily couples to the Gαq/11 G-protein.[5] This initiates a canonical signaling cascade:
-
Activation of Phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC).
-
-
Consequences of Activation: This surge in intracellular Ca2+ and PKC activation leads to a variety of downstream effects, including the modulation of ion channel activity, gene expression, and neurotransmitter release, ultimately altering the neuron's excitability and synaptic strength.[3][5] The heterogeneity of these downstream effects across different brain regions and cell types is a critical area of ongoing research.[5]
Core Neuromodulatory Principle: Tuning the Signal-to-Noise Ratio
A primary mechanism by which OXT modulates neural circuits is by refining the balance between synaptic excitation and inhibition (E/I balance).[3][6] OXT often acts on specific populations of GABAergic interneurons, increasing their activity.[7] This enhanced inhibition can sharpen the response of principal neurons to salient stimuli by filtering out background noise. This "disinhibition" of specific pathways, by inhibiting inhibitory interneurons, has also been observed.[3] The outcome is an increase in the signal-to-noise ratio for socially relevant sensory information, making social cues more prominent and easier to process.[5][6]
The Neuroanatomy of Social Behavior: Key Oxytocinergic Circuits
This compound does not act globally; it exerts its influence on a distributed network of brain regions critical for processing social information. OXT is synthesized in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus and released from axonal projections throughout the brain.[8][9]
The Social Salience and Threat-Detection Network
-
Amygdala: This region is a critical hub for processing emotional and social cues. OXT's role here is multifaceted. In the medial amygdala (MeA) , which is rich in OTRs, this compound is essential for social recognition—the ability to distinguish familiar from novel individuals.[10][11] Studies in OXT knockout mice show a failure in social recognition that can be rescued by OXT administration directly into the MeA.[10][11] In the central amygdala (CeA) , OXT attenuates fear responses. It does so by potentiating the activity of local inhibitory interneurons, which in turn dampens the CeA's output to brainstem areas that control fear behaviors like freezing.[6][12]
-
Prefrontal Cortex (PFC): The PFC is vital for higher-order social cognition and memory. It receives direct OXT projections and contains OTR-expressing neurons.[13] OXT signaling in the PFC has been shown to modulate social recognition and threat responses.[5] Specifically, OXT acts on glutamatergic PFC neurons that project to the basolateral amygdala (BLA), forming a critical circuit for gating social memory.[5][13]
The Social Reward and Motivation Network
-
Ventral Tegmental Area (VTA) and Nucleus Accumbens (NAc): This mesolimbic pathway is the brain's core reward circuit, driven by the neurotransmitter dopamine (DA). Social interactions are inherently rewarding, and OXT is a key mediator of this process. OXT neurons in the PVN project directly to the VTA.[14][15] There, OXT binds to receptors on DA neurons, increasing their firing rate and subsequent DA release in the NAc.[14][16] This mechanism underlies the reinforcing properties of social contact and is crucial for social bonding.[4][14] Furthermore, in the NAc, OXT interacts with the serotonin system to induce a specific form of synaptic plasticity (long-term depression), which is required for social reward learning.[3][17][18]
The Parental Care Network
-
Auditory Cortex (A1): Maternal care is a quintessential OXT-mediated behavior. A striking example of OXT's role in shaping sensory processing for social ends is seen in the maternal brain. In virgin female mice, the distress calls of pups are largely ignored. However, in mothers, these sounds trigger robust retrieval behavior. This behavioral shift is enabled by OXT-driven synaptic plasticity specifically in the left auditory cortex .[19][20][21] OXT release in A1, paired with the pup calls, re-weights synaptic connections, making the cortical neurons more responsive to these specific, socially-relevant sounds.[8][19]
| Brain Region | Primary Social Function | Key OXT Mechanism of Action | Associated Behaviors |
| Medial Amygdala (MeA) | Social Recognition | Facilitates processing of social olfactory cues.[10][11] | Distinguishing familiar vs. novel individuals. |
| Central Amygdala (CeA) | Fear Attenuation | Enhances GABAergic inhibition of output neurons.[6][12] | Reduced freezing, increased social approach. |
| Nucleus Accumbens (NAc) | Social Reward & Bonding | Modulates dopamine and serotonin release; induces LTD.[3][17] | Pair bonding, social preference. |
| Ventral Tegmental Area (VTA) | Gating Social Reward | Increases excitability of dopamine neurons projecting to NAc.[14][16] | Motivation for social interaction. |
| Prefrontal Cortex (PFC) | Social Memory & Cognition | Modulates activity of cortico-amygdala projections.[5][13] | Social memory, regulation of social behavior. |
| Auditory Cortex (A1) | Maternal Sensory Processing | Enables long-term synaptic plasticity for pup calls.[8][19] | Pup retrieval and maternal care. |
Methodological Blueprint: Interrogating Oxytocinergic Circuits
To establish a causal link between OXT signaling in specific circuits and behavior, a toolbox of advanced neuroscience techniques is required. The choice of methodology is dictated by the need for cellular and temporal specificity.
Precision Control: Optogenetic and Chemogenetic Manipulation
-
Causality Rationale: These techniques allow for the direct and reversible control of genetically-defined cell populations, providing the most rigorous test of their necessity and sufficiency for a given behavior.
-
Experimental Workflow: Optogenetics
-
Animal Model: Utilize an OXT-Cre driver mouse line, where Cre recombinase is expressed exclusively in this compound-producing neurons.
-
Viral Vector Injection: Stereotactically inject a Cre-dependent adeno-associated virus (AAV) into the PVN.
-
For activation: AAV-EF1a-DIO-hChR2(H134R)-EYFP
-
For inhibition: AAV-EF1a-DIO-eNpHR3.0-EYFP
-
-
Transgene Expression: Allow 3-4 weeks for the virus to express the light-sensitive opsin (e.g., Channelrhodopsin-2, ChR2) in OXT neurons. The opsin can be targeted to the soma in the PVN or to axon terminals in a projection region (e.g., VTA, CeA).
-
Optic Fiber Implantation: Implant a fiber optic cannula directly above the target region.
-
Behavioral Testing: During a relevant behavioral assay (e.g., three-chamber social interaction test), deliver light of the appropriate wavelength (e.g., 473 nm blue light for ChR2) to activate or inhibit the neurons/terminals in real-time.[8][22]
-
Data Analysis: Compare behavioral metrics (e.g., time spent in social chamber) between light-on and light-off epochs or between opsin- and control-expressing animals.
-
Real-Time Monitoring: In Vivo Calcium Imaging
-
Causality Rationale: While manipulation techniques test causality, monitoring techniques establish correlation. They reveal the endogenous activity patterns of OXT neurons during naturalistic social behaviors.
-
Experimental Protocol: Fiber Photometry
-
Viral Injection: In an OXT-Cre mouse, inject a Cre-dependent AAV expressing a genetically encoded calcium indicator (e.g., AAV-syn-flex-GCaMP7f) into the PVN.
-
Fiber Implantation: Implant a fiber optic cannula above the PVN.
-
Data Acquisition: After recovery, connect the animal to a photometry rig. This system delivers excitation light (e.g., ~470 nm for GCaMP's calcium-bound state and ~405 nm for a calcium-independent isosbestic control) and records the emitted fluorescence.
-
Synchronized Recording: Simultaneously record the photometry signal and video of the animal's behavior as it engages in social tasks (e.g., interacting with a novel conspecific).[23]
-
Analysis: Align the fluorescence signal (ΔF/F) to specific, timestamped behavioral events (e.g., social investigation, aggression). An increase in the GCaMP signal indicates a transient rise in intracellular calcium, serving as a proxy for neural activity.
-
Translational Horizons and Future Directives
The deep understanding of oxytocinergic circuits has profound implications for developing novel therapeutics for disorders characterized by social dysfunction, such as autism spectrum disorder (ASD) and schizophrenia.[24][25]
The Challenge of Clinical Translation
Despite the promising preclinical data, clinical trials using intranasal OXT have yielded mixed and often inconclusive results.[26][27] This highlights the complexity of translating rodent findings to human psychopathology. Key considerations include:
-
Biomarker Stratification: Individuals may have differing baseline levels of endogenous OXT. Evidence suggests that individuals with the lowest baseline OXT concentrations may benefit most from exogenous administration, indicating a need for patient stratification in future trials.[28][29]
-
Context and Dose-Dependency: The effects of OXT are not universally pro-social. The "social salience" hypothesis posits that OXT amplifies the perception of social cues, which can increase anxiety in a negative context.[1][22] Finding the optimal therapeutic window and dosage is critical.[26]
-
Circuit Engagement: Intranasal administration results in broad, non-specific delivery. The future of OXT-based therapeutics may lie in developing strategies that can more selectively target the specific neural circuits underlying a patient's particular social deficits.
Future Research Imperatives
-
Dissecting Circuit-Specific Sex Differences: The effects of OXT can vary significantly between males and females. A thorough investigation into how sex hormones and genetics shape oxytocinergic circuits is essential.[6]
-
Mapping Multi-Node Interactions: Social behavior arises from the coordinated activity of multiple brain regions. Future work must move beyond single-region analysis to understand how OXT modulates the dynamic interplay across the entire social brain network.
-
Interaction with Other Neuromodulators: OXT does not act in a vacuum. Its effects are intricately linked with dopamine, serotonin, and vasopressin systems.[4][15][25] Elucidating the principles of these multi-modulator interactions is a key frontier.
Conclusion
This compound is a master architect of the social brain. It acts at the cellular level to modulate synaptic transmission and at the network level to orchestrate the function of distributed circuits governing social perception, reward, and action. Its primary role is not simply to anoint behaviors as "pro-social," but rather to fine-tune neural circuits to increase the salience and processing of the social world. By leveraging powerful circuit-interrogation tools, researchers can continue to unravel the precise mechanisms of its action. This knowledge provides a critical foundation for the logical design of next-generation therapeutics aimed at restoring social function in those affected by neuropsychiatric illness.
References
- The Role of this compound in Social Behavior and Psychiatric Disorders - Open Access Journals. (URL: [Link])
- The modulation of emotional and social behaviors by this compound signaling in limbic network. (URL: [Link])
- This compound, Neural Plasticity, and Social Behavior. (URL: [Link])
- This compound and the Social Brain. (URL: [Link])
- Wireless Optogenetic Stimulation of this compound Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors. (URL: [Link])
- Social reward requires coordinated activity of accumbens this compound and 5HT. (URL: [Link])
- Neuromodulation of Maternal Circuits by this compound. (URL: [Link])
- This compound in the Medial Amygdala is Essential for Social Recognition in the Mouse. (URL: [Link])
- This compound and Dopamine: The Rewards of Socializing. (URL: [Link])
- This compound modulates neural circuitry for social cognition and fear in humans. (URL: [Link])
- Social Bonding and the Brain: this compound's role in a neural circuit for m
- This compound and Social Cognition in Affective and Psychotic Disorders. (URL: [Link])
- This compound as Treatment for Social Cognition, Not There Yet. (URL: [Link])
- It takes two: The interplay between dopamine and this compound in social behavior. (URL: [Link])
- This compound modulates neural circuitry for social cognition and fear in humans. (URL: [Link])
- This compound in the Medial Amygdala is Essential for Social Recognition in the Mouse. (URL: [Link])
- This compound - Wikipedia. (URL: [Link])
- This compound and social functioning. (URL: [Link])
- The modulation of emotional and social behaviors by this compound signaling in limbic network. (URL: [Link])
- This compound Modul
- The effects of this compound on social reward learning in humans. (URL: [Link])
- Interactions of this compound and Dopamine—Effects on Behavior in Health and Disease. (URL: [Link])
- Molecular mechanisms: this compound medi
- This compound-Sensitive Neurons in Prefrontal Cortex Gate Social Recognition Memory. (URL: [Link])
- A Distributed Network for Social Cognition Enriched for this compound Receptors. (URL: [Link])
- Commentary: this compound Enables Maternal Behavior by Balancing Cortical Inhibition. (URL: [Link])
- This compound Promotes Accurate Fear Discrimination and Adaptive Defensive Behaviors. (URL: [Link])
- This compound differentially modulates pavlovian cue and context fear acquisition. (URL: [Link])
- This compound Reverses Amphetamine-Induced Deficits in Social Bonding: Evidence for an Interaction with Nucleus Accumbens Dopamine. (URL: [Link])
- Does the Amygdala Mediate this compound Effects on Socially Reinforced Learning?. (URL: [Link])
- Brain Circuit Compels Maternal Behavior Through this compound. (URL: [Link])
- This compound, Vasopressin, and Social Behavior: From Neural Circuits to Clinical Opportunities. (URL: [Link])
- This compound Signaling in the Medial Amygdala is required for Sex Discrimin
- This compound Receptor-Expressing Neurons and Nuclei in the Regul
- Study shows how 'love hormone' spurs sociability. (URL: [Link])
- Commentary: this compound Enables Maternal Behavior by Balancing Cortical Inhibition. (URL: [Link])
- Intranasal this compound treatment for social deficits and biomarkers of response in children with autism. (URL: [Link])
- Intranasal this compound and Social Functioning in Autism Spectrum Disorder. (URL: [Link])
- This compound effective treatment for social deficits in children with autism. (URL: [Link])
- This compound receptors in the prefrontal cortex play important roles in short-term social recognition in mice. (URL: [Link])
- How this compound regul
- This compound neurons enable social transmission of m
- This compound Neurons Enable Social Transmission of M
- Gating of social reward by this compound in the ventral tegmental area. (URL: [Link])
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, Neural Plasticity, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. It takes two: The interplay between dopamine and this compound in social behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The modulation of emotional and social behaviors by this compound signaling in limbic network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and the Social Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The modulation of emotional and social behaviors by this compound signaling in limbic network [frontiersin.org]
- 8. Neuromodulation of Maternal Circuits by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. jneurosci.org [jneurosci.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. This compound modulates neural circuitry for social cognition and fear in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-Sensitive Neurons in Prefrontal Cortex Gate Social Recognition Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ndnr.com [ndnr.com]
- 15. mdpi.com [mdpi.com]
- 16. Study shows how 'love hormone' spurs sociability [med.stanford.edu]
- 17. Social reward requires coordinated activity of accumbens this compound and 5HT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms: this compound mediates social reward | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 19. Social Bonding and the Brain: this compound’s role in a neural circuit for maternal social behavior | Technology Networks [technologynetworks.com]
- 20. Frontiers | Commentary: this compound Enables Maternal Behavior by Balancing Cortical Inhibition [frontiersin.org]
- 21. Commentary: this compound Enables Maternal Behavior by Balancing Cortical Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Wireless Optogenetic Stimulation of this compound Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. openaccessjournals.com [openaccessjournals.com]
- 25. This compound and social functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | this compound as Treatment for Social Cognition, Not There Yet [frontiersin.org]
- 27. Intranasal this compound and Social Functioning in Autism Spectrum Disorder - MGH Psychiatry News [mghpsychnews.org]
- 28. pnas.org [pnas.org]
- 29. This compound effective treatment for social deficits in children with autism [healio.com]
Methodological & Application
Application Note & Protocols: Solid-Phase Synthesis of Oxytocin and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The synthesis of peptides, particularly those with complex structures like oxytocin, represents a cornerstone of modern medicinal chemistry and drug development. This compound, a nonapeptide with a critical disulfide bridge, requires a nuanced understanding of solid-phase peptide synthesis (SPPS) to achieve high purity and yield. This guide is structured not as a rigid template, but as a deep dive into the strategic decisions and chemical causality that underpin successful this compound synthesis. We will move beyond simple step-by-step instructions to provide a framework for rational protocol design, troubleshooting, and adaptation for novel analogue development. Every protocol herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Introduction: this compound and the Logic of Solid-Phase Synthesis
This compound is a neurohypophysial hormone with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂. Its defining structural feature is a 20-membered cyclic disulfide bridge formed between the two cysteine residues at positions 1 and 6. This cyclic structure is paramount for its biological activity, which includes roles in uterine contraction and lactation.[1]
Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, is the method of choice for producing this compound and its analogues.[2] Its core principle involves assembling a peptide chain sequentially while it is covalently anchored to an insoluble polymer support (resin). This approach dramatically simplifies the purification process at each step, as excess reagents and by-products are simply washed away, a stark contrast to the laborious purifications required in solution-phase synthesis. For a structurally complex peptide like this compound, SPPS provides an efficient and high-yielding pathway.[3][4][5]
The Fmoc-Based SPPS Strategy: A Framework for this compound Synthesis
The most prevalent strategy for this compound synthesis is based on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids. The Fmoc group is base-labile, typically removed by a piperidine solution, while the side-chain protecting groups are acid-labile, remaining intact until the final cleavage step. This "orthogonal" protection scheme is exceptionally mild and prevents side reactions, making it ideal for complex peptides.[6][7]
The general workflow for this compound synthesis can be visualized as a multi-stage process, from initial resin preparation to final purification.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Part I: Linear Peptide Assembly
The foundation of successful this compound synthesis is the high-fidelity assembly of the linear nonapeptide on the solid support.
Resin and Linker Selection: The C-Terminal Amide
This compound possesses a C-terminal glycinamide (-Gly-NH₂). Therefore, the synthesis must employ a resin that yields a carboxamide upon cleavage. The Rink Amide resin is the industry standard for this purpose.[8][9] Its linker is cleaved by strong acid (e.g., trifluoroacetic acid, TFA), directly releasing the peptide as a C-terminal amide.
-
Rationale: The choice of resin dictates the C-terminal functionality of the final peptide. Rink Amide resin is specifically designed for Fmoc chemistry to produce peptide amides. Polystyrene-based resins like ChemMatrix® are often used for their excellent swelling properties in common SPPS solvents like dimethylformamide (DMF) and dichloromethane (DCM).[10][11]
Protecting Group Strategy: Ensuring Orthogonality
The selection of side-chain protecting groups is critical to prevent unwanted reactions during peptide elongation. For this compound, the key considerations are:
| Amino Acid | Side-Chain Group | Recommended Protecting Group | Rationale |
| Cys (1 & 6) | Thiol (-SH) | Trityl (Trt) or 4-methoxytrityl (Mmt) | Acid-labile. Trt is standard and removed during final TFA cleavage. Mmt is more acid-sensitive and can be removed selectively on-resin to allow for on-resin cyclization, leaving other protecting groups intact.[1][10][12] |
| Tyr (2) | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) | Prevents O-acylation. Cleaved by TFA.[10] |
| Gln (4) | Amide | Trityl (Trt) | Prevents dehydration and side reactions during activation. Cleaved by TFA.[10] |
| Asn (5) | Amide | Trityl (Trt) | Prevents dehydration to a nitrile. Cleaved by TFA.[10] |
Protocol: The Automated/Manual Elongation Cycle
The following is a generalized protocol for a single amino acid coupling step using an automated synthesizer or manual vessel.[10] Microwave-assisted SPPS can significantly accelerate coupling times.[10]
Materials:
-
Fmoc-Rink Amide ChemMatrix® resin (e.g., 0.5 mmol/g loading)
-
Fmoc-amino acids with appropriate side-chain protection
-
Deprotection Solution: 20% 4-methylpiperidine in DMF.[10]
-
Coupling Reagents:
-
Solvents: Anhydrous, peptide-synthesis grade DMF and DCM.
Protocol Steps (for one cycle):
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3 minutes. Drain.
-
Repeat the treatment for 10 minutes. Drain.[10]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents relative to resin loading) with an activator (e.g., HBTU, 3.95 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF for 2-5 minutes. Alternatively, use a DIC/Oxyma Pure combination (4 eq. each).[10]
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes at room temperature. For difficult couplings or when using microwave assistance, temperatures of 50-75°C for 5-10 minutes can be applied. Caution: Cysteine residues should be coupled at lower temperatures (~50°C) to minimize racemization.[10]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
Confirmation (Optional but Recommended): Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, from C-terminus (Gly) to N-terminus (Cys).
Part II: The Disulfide Bridge - Cyclization Strategies
The formation of the Cys¹-Cys⁶ disulfide bond is the most critical and variable step in the synthesis. The choice between on-resin and solution-phase cyclization depends on the desired workflow, scale, and Cys protecting group strategy.
Strategy 1: On-Resin Cyclization
This is often the preferred method as the resin matrix enforces a "pseudo-dilution" effect, which favors the desired intra-molecular cyclization over inter-molecular dimerization or polymerization.[10] This strategy requires a Cys protecting group that can be removed orthogonally to the other side-chain protectors and the resin linker.
-
Recommended Protecting Groups: Fmoc-Cys(Mmt)-OH or Fmoc-Cys(Acm)-OH. The Mmt group is removed with a mildly acidic solution, while the Acm group is typically removed oxidatively with iodine.[8][10]
Caption: Workflow for on-resin disulfide bond formation.
Protocol: On-Resin Cyclization using Iodine (with Acm groups) [8][9]
-
Linear Synthesis: Synthesize the full linear peptide on Rink Amide resin using Fmoc-Cys(Acm)-OH for both cysteine positions.
-
Acm Removal & Oxidation:
-
Swell the peptidyl-resin in DMF.
-
Add a solution of Iodine (I₂) (5-10 equivalents) in DMF.
-
Agitate the mixture for 1-2 hours at room temperature, monitoring the reaction by LC-MS analysis of a small cleaved sample.
-
When cyclization is complete, drain the iodine solution.
-
-
Washing: Wash the resin extensively with DMF, then DCM, to remove all residual iodine. A wash with sodium thiosulfate solution can also be used to quench excess iodine.
-
Proceed to Cleavage: The resin now carries the fully protected, cyclized this compound, ready for final cleavage.
Strategy 2: Solution-Phase Cyclization
In this classic approach, the linear peptide is first cleaved from the resin and all protecting groups are removed. The resulting linear dithiol peptide is then oxidized in a dilute solution.
-
Recommended Protecting Groups: Fmoc-Cys(Trt)-OH. The Trt groups are removed simultaneously with all other side-chain groups and resin cleavage by TFA.
Protocol: Solution-Phase Cyclization using Air Oxidation [15][16]
-
Cleavage: Cleave the linear peptide from the resin using the cleavage cocktail described in the next section.
-
Purification (Optional): It is often advantageous to purify the linear peptide by RP-HPLC before cyclization to remove deletion sequences and other impurities.
-
Oxidation:
-
Dissolve the crude or purified linear peptide in a large volume of water or aqueous buffer (e.g., ammonium bicarbonate) to achieve a very low concentration (0.1-0.5 mg/mL). High dilution is critical to prevent polymerization.
-
Adjust the pH to a slightly alkaline value (pH 8.0-8.5).
-
Stir the solution vigorously, open to the atmosphere, for 12-24 hours. The reaction can be monitored by RP-HPLC.
-
Alternative oxidants like hydrogen peroxide (H₂O₂) can also be used for faster, more controlled oxidation.[15]
-
-
Quenching: Once the reaction is complete, acidify the solution with acetic acid or TFA to stop the reaction and prepare for purification.
Part III: Final Cleavage, Purification, and Analysis
Protocol: Cleavage and Global Deprotection
This step uses a strong acid cocktail to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.
Cleavage Cocktail Recipe: [8][10]
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Strong acid for cleavage and deprotection |
| Water (H₂O) | 2.5% | Cation scavenger, solvates peptide |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger (protects Trp, Met, Tyr; reduces oxidized species) |
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cold cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the resulting white powder under vacuum. This is the crude this compound, ready for purification.
Purification and Analysis
-
Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A water/acetonitrile gradient containing 0.1% TFA is typically used. Fractions are collected and analyzed, and those containing the pure product are pooled.[8][9]
-
Analysis: The final product's identity and purity are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight. Bioactivity can be confirmed using in-vitro uterotonic assays.[9]
Synthesis of this compound Analogues
The protocols described provide a robust template for synthesizing this compound analogues. Modifications can be readily introduced:
-
Amino Acid Substitution: Simply substitute the desired amino acid derivative at the appropriate coupling cycle.
-
Backbone Modification: For more complex analogues, such as "carba" analogues where the disulfide bond is replaced by a carbon bridge, specialized building blocks (e.g., olefin-bearing amino acids) are incorporated, followed by on-resin ring-closing metathesis (RCM).[17][18]
-
Modified Disulfide Bridges: Analogues containing trisulfide bridges can be synthesized using specific sulfenyl thiocarbonate protecting groups and directed chemical methods.[19][20]
References
- Muttenthaler, M., et al. (2022). Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. In: Werry, E.L., Reekie, T.A., Kassiou, M. (eds) this compound. Methods in Molecular Biology, vol 2384. Humana, New York, NY. [Link]
- Muttenthaler, M., et al. (2022). Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. PubMed. [Link]
- Muttenthaler, M., et al. (2022). Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. u:cris-Portal. [Link]
- Biotage. (n.d.). Fully Automated Optimized Synthesis, On-resin Oxidation, and Purification of Isotopically Labeled this compound.
- Inanc, E., et al. (1968). Synthesis of this compound using the solid phase technique. Canadian Journal of Chemistry, 46(13), 2318-2321. [Link]
- Kondasinghe, T. D., et al. (2017). Improved Fmoc Solid-Phase Peptide Synthesis of this compound with High Bioactivity.
- Kondasinghe, T. D., et al. (2017). Improved Fmoc Solid-Phase Peptide Synthesis of this compound with High Bioactivity. European Journal of Organic Chemistry. [Link]
- Muttenthaler, M., et al. (2022). Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. UQ eSpace. [Link]
- Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9994-10046. [Link]
- Procházka, Z., et al. (1997). Synthesis and pharmacology of novel analogues of this compound and deaminothis compound: directed methods for the construction of disulfide and trisulfide bridges in peptides.
- Muttenthaler, M., et al. (2010). Synthesis of this compound analogues with replacement of sulfur by carbon gives potent antagonists with increased stability. Journal of Medicinal Chemistry, 53(24), 8585-8596. [Link]
- Kobayashi, Y., et al. (2021). "On-Resin" Disulfide Peptide Synthesis with Methyl 3-Nitro-2-pyridinesulfenate.
- B. V., Rao. (n.d.). Solid phase synthesis of this compound.
- Spears, R. J., & Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science.
- Kondasinghe, T. D. (2017). Modified Synthesis of this compound Using Solid Phase Peptide Synthesis (SPPS).
- Atherton, E., et al. (1985). Peptide synthesis. Part 6. Protection of the sulphydryl group of cysteine in solid-phase synthesis using N ?-fluorenylmethoxycarbonylamino acids. Linear this compound derivatives.
- Felix, A. M., et al. (1978). A rapid, efficient synthesis of this compound and [8-arginine]-vasopressin. Comparison of benzyl, p-methoxybenzyl, and p-methylbenzyl as protecting groups for cysteine. The Journal of Organic Chemistry, 43(21), 4194-4196. [Link]
- Muttenthaler, M., et al. (2010). Synthesis of this compound Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased Stability.
- Wu, W., et al. (2017). A kind of preparation method of this compound.
- Merck. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. [Link]
- Roy, J., et al. (1979). Synthesis of this compound using iodine for oxidative cyclization and silica gel adsorption chromatography for purification. International Journal of Peptide and Protein Research, 13(2), 137-141. [Link]
- Hase, S., & Walter, R. (1973). Symmetrical disulfide bonds as S-protecting groups and their cleavage by dithiothreitol: synthesis of this compound with high biological activity. International Journal of Peptide and Protein Research, 5(4), 283-288. [Link]
- Isied, S. S., et al. (2009). Revisiting this compound Through the Medium of Isonitriles. PubMed Central. [Link]
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
- Li, C., et al. (2019). Liquid phase synthesis method for this compound using polypeptides.
- Bodanszky, M., & du Vigneaud, V. (1959). A Synthesis of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Fmoc Solid Phase Peptide Synthesis of this compound and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 4. Fmoc Solid Phase Peptide Synthesis of this compound and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. jasco.hu [jasco.hu]
- 11. biosynth.com [biosynth.com]
- 12. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. peptide.com [peptide.com]
- 15. CN106589069B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 16. EP3438121A1 - Liquid phase synthesis method for this compound using polypeptides - Google Patents [patents.google.com]
- 17. Synthesis of this compound analogues with replacement of sulfur by carbon gives potent antagonists with increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and pharmacology of novel analogues of this compound and deaminothis compound: directed methods for the construction of disulfide and trisulfide bridges in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols for Intranasal Oxytocin Administration in Rodents
Introduction: Targeting the Social Brain
The nonapeptide oxytocin is a cornerstone of neuroscientific research into social behavior, bonding, and psychiatric disorders with social deficits. While systemic administration is hampered by the blood-brain barrier (BBB), which this compound cannot efficiently cross, direct intracerebroventricular (ICV) delivery is highly invasive.[1][2] Intranasal (IN) administration has emerged as a powerful, non-invasive technique to bypass the BBB and deliver this compound directly to the central nervous system (CNS).[1][2][3] This method leverages the unique anatomical connection between the nasal cavity and the brain, offering a translational bridge between preclinical rodent models and human clinical studies.[4][5]
These application notes provide a comprehensive guide for researchers, synthesizing field-proven insights and evidence-based protocols to ensure reliable and reproducible intranasal this compound administration in mouse and rat models. We will delve into the underlying mechanisms, detailed step-by-step procedures, critical validation strategies, and troubleshooting.
Part 1: Core Principles & Mechanisms of Nose-to-Brain Delivery
The central premise of intranasal delivery is that molecules can travel from the nasal cavity directly to the cerebrospinal fluid (CSF) and brain parenchyma, largely avoiding systemic circulation.[1][3][5] This occurs via two primary, non-mutually exclusive pathways:
-
The Olfactory Pathway : Substances deposited on the olfactory epithelium in the upper nasal cavity can be transported along olfactory sensory neurons. This involves extracellular movement through perineuronal and perivascular spaces.[3][4]
-
The Trigeminal Pathway : The respiratory epithelium and other areas of the nasal cavity are innervated by the trigeminal nerve. Similar to the olfactory route, molecules can travel along these nerve pathways to gain access to the brainstem and other brain regions.[3][6]
This direct transport is significantly faster than intra-axonal transport, with studies in rodents showing increased this compound levels in brain microdialysates within 30-60 minutes post-administration.[7][8][9] Pharmacokinetic studies in rats have demonstrated that brain concentrations of this compound are substantially higher after intranasal application compared to intravenous injection, even with much lower plasma concentrations, confirming that over 95% of the this compound in the brain arrives via this direct transport route.[5]
Caption: Nose-to-brain delivery pathways for intranasal this compound.
Part 2: Experimental Protocols
Successful and reproducible intranasal administration requires meticulous attention to detail, from animal handling to the precise delivery technique. The following protocols are designed to maximize delivery to the CNS while minimizing stress and potential confounds.
Materials and Reagents
| Item | Specification | Rationale / Key Consideration |
| This compound | Synthetic, preservative-free (e.g., Sigma-Aldrich, Tocris) | Purity is critical. Avoid formulations with preservatives (e.g., chlorobutanol) which can have their own psychoactive effects. |
| Vehicle | Sterile 0.9% Saline | Must be isotonic and sterile to prevent irritation and infection. |
| Pipettor & Tips | Calibrated P10 or P20 micropipette | Ensures accurate and consistent volume delivery. Use a new tip for each animal to prevent cross-contamination.[10] |
| Anesthetic (Optional) | Isoflurane | Light anesthesia can prevent sneezing and movement, ensuring the full dose is retained.[11][12] However, anesthesia itself can be a confound; awake administration is preferred for chronic studies.[13][14] |
| Restraint Device (Optional) | Commercial rodent restrainer or towel | For conscious administration, proper restraint is key to immobilizing the head and preventing injury.[15][16] |
Animal Acclimation and Handling (CRITICAL)
For conscious (awake) administration, habituation is paramount to reduce stress-induced physiological changes that can confound experimental results.
-
Habituation Period: Handle mice and rats for 5-10 minutes daily for at least one week leading up to the experiment.[17]
-
Mock Administrations: For several days before the study begins, go through the entire restraint and administration procedure using saline.[17][18] This accustoms the animal to the grip and the sensation of fluid in the nares.[14] The goal is to perform the procedure without the animal struggling.[13]
This compound Solution Preparation and Dosing
This compound dosage often varies by study but typically falls within a specific range. It's crucial to start with established doses and perform a dose-response study if possible, as effects can follow an inverted U-shape.[19][20]
| Parameter | Mouse | Rat | Notes |
| Typical Dose Range | 0.15 - 0.8 IU/kg[19][21] | 5 - 20 µg total dose[22][23] | 1 IU of synthetic this compound is approximately 1.67 µg.[19] |
| Total Volume | 10 - 30 µL | 20 - 50 µL | Volumes should be kept low to avoid runoff into the pharynx or aspiration into the lungs.[11][24][25] |
| Volume per Nostril | 5 - 15 µL | 10 - 25 µL | Administer the total volume split between the two nostrils.[25] |
Example Dosage Calculation for a 30g Mouse:
-
Target Dose: 0.3 IU/kg
-
Mouse Weight: 0.03 kg
-
Total Dose: 0.3 IU/kg * 0.03 kg = 0.009 IU
-
Convert to µg: 0.009 IU * 1.67 µg/IU = 0.015 µg
-
Stock Solution: 1 µg/µL
-
Volume to Administer: 0.015 µg / 1 µg/µL = 0.015 µL. This volume is too small to pipette accurately.
-
Dilution Strategy: Dilute the stock. For a final administration volume of 10 µL (5 µL per nostril):
-
Desired Concentration: 0.015 µg / 10 µL = 0.0015 µg/µL
-
Prepare a 1:667 dilution of the 1 µg/µL stock solution in sterile saline.
-
Administration Procedure Workflow
This workflow can be adapted for both conscious and anesthetized rodents. The key is a stable head position and slow, drop-wise delivery.
Caption: Step-by-step workflow for intranasal administration.
Procedural Causality—Explaining the "Why":
-
Restraint and Positioning: For conscious mice, a modified scruff grip that immobilizes the head is essential.[13][14] The animal should be held in a supine (on its back) or vertical position.[17][26] This positioning uses gravity to help the solution reach the olfactory epithelium at the top/back of the nasal cavity rather than draining into the lungs.[11]
-
Slow, Drop-wise Delivery: Rodents are obligate nose-breathers, so they will naturally inhale the droplet.[21][26] Administering the solution slowly, one drop at a time, allows it to be absorbed by the nasal mucosa instead of being forcefully inhaled deep into the respiratory tract.[11]
-
Alternating Nostrils: Splitting the dose between nostrils provides a larger surface area for absorption.[10][26]
-
Post-Administration Hold: Maintaining the supine position for a short period after administration prevents the animal from immediately sneezing or shaking out the solution, maximizing absorption time.[13]
Part 3: A Self-Validating System: Controls and Verification
To ensure the trustworthiness of your results, it is crucial to validate that the intranasal administration is achieving the desired central effect.
Essential Controls
-
Vehicle Control: A group of animals receiving intranasal sterile saline is the most fundamental control. This accounts for the effects of handling, restraint, and the administration procedure itself.[19]
-
Systemic Administration Control: To confirm that the observed behavioral effects are due to central, not peripheral, action, include a group that receives the same dose of this compound via intraperitoneal (IP) injection.[8] Because this compound poorly crosses the BBB, this helps isolate the effects of direct nose-to-brain delivery.
Methods for Verifying CNS Target Engagement
A multi-pronged approach provides the strongest evidence of successful CNS delivery and engagement.
Caption: A multi-arm workflow to validate CNS effects.
-
Pharmacokinetics: The gold standard is to measure this compound concentrations directly in the CNS.
-
Microdialysis: In rats and mice, microdialysis probes can be implanted in target brain regions (e.g., amygdala, hippocampus) to measure extracellular this compound levels over time, confirming a rise after IN but not IP administration.[4][8]
-
CSF/Brain Tissue Analysis: Collecting CSF or brain tissue post-mortem at various time points after administration can also quantify delivery.[5][7]
-
-
Behavioral Outcomes: The chosen behavioral test should be relevant to this compound's known functions (e.g., social interaction, fear reduction). Effects are often observed within 5 to 45 minutes of administration.[9][19][21] A significant difference between the IN-oxytocin and control groups indicates a functional effect.
-
Receptor Occupancy/Expression: Following chronic administration, changes in this compound receptor (Oxtr) expression can be measured via autoradiography or qPCR, which can provide evidence of long-term target engagement.[27]
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Animal is struggling excessively or vocalizing | Insufficient habituation; improper restraint. | Increase the duration of the acclimation period with mock (saline) administrations.[13][17] Review and practice the restraint technique to ensure a firm but non-restrictive hold.[15][16] |
| Liquid is bubbling from the nose or seen in the mouth | Administration volume is too high or delivered too quickly. | Reduce the total volume per administration.[11] Dispense the liquid as a single, small droplet that the animal can inhale passively. Do not squirt the liquid into the nares.[13] |
| High variability in behavioral results | Inconsistent administration technique; stress from handling; dose is on the steep part of the dose-response curve. | Ensure all experimenters use the exact same technique. Increase animal habituation.[18] Perform a dose-response study to find an optimal, stable dose.[19][20] |
| No significant effect compared to vehicle | Insufficient CNS delivery; incorrect timing of behavioral test. | Verify technique, especially head position, to maximize delivery to the olfactory region.[11] Adjust the time between administration and testing (common windows are 5-15 min or 30-60 min).[7][9][19] Consider using a formulation with mucoadhesives to increase residence time.[11] |
| Animal appears to have respiratory distress | Aspiration of fluid into the lungs. | This is a serious complication. Immediately cease administration and place the animal in a recovery cage. Monitor breathing closely. Refine the technique to use smaller volumes and slower delivery.[24] Anesthesia can increase the risk of aspiration if not carefully managed.[12][28] |
References
- Lee, M. R., & Shnitko, T. A. (2018). Evidence for Intranasal this compound Delivery to the brain: Recent Advances and Future Perspectives. CNS Drugs.
- Lecointre, M., et al. (2024). Acute, chronic and conditioned effects of intranasal this compound in the mu opioid receptor knockout mouse model of autism: social context matters. bioRxiv.
- Veening, J. G., & Olivier, B. (2013). Intranasal administration of this compound: Behavioral and clinical effects, a review. Neuroscience & Biobehavioral Reviews.
- Guoynes, C. D., & Marler, C. A. (2021). An acute dose of intranasal this compound rapidly increases maternal communication and maintains maternal care in primiparous postpartum California mice. PLOS ONE.
- Hopp, K. J., et al. (2019). Optimizing anesthesia and delivery approaches for dosing into lungs of mice. Journal of the American Association for Laboratory Animal Science.
- Martins, D. A., et al. (2020). Effects of route of administration on this compound-induced changes in regional cerebral blood flow in humans. Nature Communications.
- JoVE. (2015). Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes. Journal of Visualized Experiments.
- Hanson, L. R., et al. (2013). Intranasal Administration of CNS Therapeutics to Awake Mice. Journal of Visualized Experiments.
- Winter, C., & Jurek, B. (2019). Intranasal this compound compensates for estrus cycle-specific reduction of conditioned safety memory in rats: Implications for psychiatric disorders. Neuropsychopharmacology.
- The University of Queensland. (2025). LAB_026 Intranasal Delivery in Mice and Rats. UQ Animal Ethics Committee - Standard Operating Procedure.
- University of Louisville. (n.d.). Intranasal and Oral Administration in Rodents. Research Compliance.
- Neumann, I. D., et al. (2013). Increased brain and plasma this compound after nasal and peripheral administration in rats and mice. Psychoneuroendocrinology.
- Kaneko, Y., et al. (2018). Delivery of this compound to the Brain for the Treatment of Autism Spectrum Disorder by Nasal Application. Molecular Pharmaceutics.
- Sharif, A. (2024). Response to "Does anyone have any tips for getting intranasal dosing in rats to deliver primarily to the brain rather than to the lungs?". ResearchGate.
- Southam, D. S., et al. (2002). Distribution of intranasal instillations in mice: effects of volume, time, body position, and anesthesia. American Journal of Physiology-Lung Cellular and Molecular Physiology.
- NIH. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments.
- Toverud, K. C., et al. (2018). Evidence for Intranasal this compound Delivery to the brain: Recent Advances and Future Perspectives. ResearchGate.
- Smith, A. S., et al. (2019). This compound delivered nasally or intraperitoneally reaches the brain and plasma of normal and this compound knockout mice. Pharmacological Research.
- Fukuda, M., et al. (2018). Novel Methods for Intranasal Administration Under Inhalation Anesthesia to Evaluate Nose-to-Brain Drug Delivery. Journal of Visualized Experiments.
- NIH. (n.d.). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Protocol.
- Wang, S. C., et al. (2019). Intranasal Administration of this compound Attenuates Stress Responses Following Chronic Complicated Stress in Rats. Journal of Neurogastroenterology and Motility.
- Ghorbel, I., et al. (2021). The Effects of Intranasal Administration of this compound on the Behavior of Rats with Different Behavioral Strategies Subjected to Chronic Mild Stress. ResearchGate.
- Guoynes, C. D., & Marler, C. A. (2021). An acute dose of intranasal this compound rapidly increases maternal communication and maintains maternal care in primiparous postpartum California mice. PLOS One.
- Lecointre, M., et al. (2024). Acute, chronic and conditioned effects of intranasal this compound in the mu opioid receptor knockout mouse model of autism. bioRxiv.
- JoVE. (2022). Intranasal adminitration of CNS Therapeautics | Protocol Preview. YouTube.
- JoVE. (2012). Intranasal Administration of CNS Therapeutics to Awake Mice. Journal of Visualized Experiments.
- Tzabazis, A., et al. (2021). Intranasal Administration for Pain: this compound and Other Polypeptides. MDPI.
- Baciadonna, L., et al. (2013). Chronic and acute intranasal this compound produce divergent social effects in mice. Neuropsychopharmacology.
- Huang, H., et al. (2014). Long-term exposure to intranasal this compound in a mouse autism model. Translational Psychiatry.
Sources
- 1. Effects of route of administration on this compound-induced changes in regional cerebral blood flow in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Intranasal administration of this compound: Behavioral and clinical effects, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound delivered nasally or intraperitoneally reaches the brain and plasma of normal and this compound knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term exposure to intranasal this compound in a mouse autism model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]
- 15. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intranasal this compound compensates for estrus cycle-specific reduction of conditioned safety memory in rats: Implications for psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
- 21. An acute dose of intranasal this compound rapidly increases maternal communication and maintains maternal care in primiparous postpartum California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intranasal Administration of this compound Attenuates Stress Responses Following Chronic Complicated Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. researchcompliance.asu.edu [researchcompliance.asu.edu]
- 26. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
- 27. Chronic and acute intranasal this compound produce divergent social effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Optimizing anesthesia and delivery approaches for dosing into lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Measurement of Oxytocin Using ELISA Kits
Abstract
Oxytocin (OT), a nine-amino-acid neuropeptide, plays a pivotal role in a myriad of physiological and behavioral processes, including parturition, lactation, social bonding, and stress modulation.[1][2][3] Accurate quantification of this compound in biological matrices is therefore of paramount importance for researchers in neuroscience, endocrinology, psychology, and drug development. This document provides a comprehensive guide to the quantitative measurement of this compound using competitive Enzyme-Linked Immunosorbent Assay (ELISA) kits. It delves into the fundamental principles of the assay, provides detailed, field-proven protocols for sample preparation and analysis, and outlines a rigorous framework for assay validation to ensure data integrity and reproducibility.
Introduction: The Challenge of Quantifying a Fleeting Peptide
This compound is synthesized in the hypothalamus and released from the posterior pituitary gland.[2][3] Its measurement is notoriously challenging due to several factors:
-
Low Physiological Concentrations: Endogenous this compound circulates at very low picogram per milliliter (pg/mL) levels.[4]
-
Short Half-Life: this compound has a short biological half-life of approximately 3-5 minutes in circulation.[5]
-
Structural Homology: this compound shares significant structural similarity with other neuropeptides, particularly arginine-vasopressin (AVP), differing by only two amino acids. This creates a high risk of cross-reactivity in immunoassays.[1][2][6]
-
Matrix Interference: Biological samples such as plasma, saliva, and urine are complex matrices containing proteins and other substances that can interfere with antibody-antigen binding, leading to inaccurate results.[4][7]
Numerous studies have highlighted that direct measurement of this compound in unextracted plasma or other biological fluids can yield erroneously high and unreliable values.[4][7] Therefore, a robust sample preparation protocol, typically involving solid-phase extraction (SPE), is a critical and indispensable step for accurate quantification.[4][8][9]
Principle of Competitive ELISA for this compound
Competitive ELISA is the method of choice for quantifying small molecules like this compound, which cannot be simultaneously bound by two different antibodies as required in a sandwich ELISA format.[8][10] The principle relies on the competition between the this compound present in the sample (unlabeled antigen) and a fixed amount of enzyme-labeled this compound (e.g., conjugated to Horseradish Peroxidase - HRP) for a limited number of binding sites on a specific anti-oxytocin antibody.
The assay is typically performed in a microplate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG) that captures the primary anti-oxytocin antibody. The key steps are as follows:
-
Binding: Standards or prepared samples are added to the wells, followed by the addition of the this compound-enzyme conjugate and the primary anti-oxytocin antibody.
-
Competition: During incubation, the sample's native this compound and the this compound-enzyme conjugate compete to bind to the primary antibody.
-
Signal Generation: After washing away unbound components, a substrate for the enzyme (e.g., TMB) is added. The enzyme converts the substrate into a colored product.
-
Detection: The intensity of the color is measured using a microplate reader.
Crucially, the signal generated is inversely proportional to the concentration of this compound in the sample. High concentrations of this compound in the sample will result in less binding of the enzyme-conjugate and thus a weaker signal, and vice versa.[11]
Workflow of Competitive this compound ELISA
Caption: Competitive ELISA workflow for this compound quantification.
Detailed Protocols: From Sample to Signal
Accuracy begins with meticulous sample handling and preparation. The following protocols are synthesized from best practices and are designed to minimize variability and maximize recovery.
Sample Collection and Initial Handling
-
Plasma: Collect whole blood into chilled EDTA tubes containing a protease inhibitor such as aprotinin (400 kIU/mL) to prevent enzymatic degradation of this compound.[8] Centrifuge at 1600 x g for 15 minutes at 4°C within 30 minutes of collection.[2][12] Immediately transfer the plasma supernatant to polypropylene tubes and store at -80°C until extraction. Avoid repeated freeze-thaw cycles.[2]
-
Saliva: Collect whole saliva by passive drool into chilled polypropylene tubes.[5] Avoid stimulating saliva production with acidic or flavorful substances. Centrifuge samples at 1000 x g for 15 minutes at 4°C to pellet cells and mucins.[2] Store the clear supernatant at -80°C.
-
Urine: Collect mid-stream urine samples in polypropylene containers. To minimize degradation, keep samples on ice and process promptly. Centrifuge at 1000 x g for 15 minutes at 4°C to remove particulate matter.[12] Store the supernatant at -80°C. For long-term storage, acidifying the urine can improve stability.
Solid-Phase Extraction (SPE) Protocol
This protocol is essential for removing interfering substances and concentrating the analyte. C18 cartridges are commonly used for this purpose.[4][8]
Materials:
-
Sep-Pak C18 Cartridges (e.g., 200 mg)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Procedure:
-
Cartridge Activation: Equilibrate the C18 cartridge by passing 1 mL of 100% ACN, followed by 10 mL of 0.1% TFA in ultrapure water.[8] Do not allow the cartridge to dry out.
-
Sample Preparation: Thaw frozen samples on ice. Acidify 1 mL of sample (plasma, urine, or saliva supernatant) by adding an equal volume of 0.1% TFA in water.[8] Centrifuge at 17,000 x g for 15 minutes at 4°C to pellet any precipitated proteins.[8]
-
Sample Loading: Load the acidified supernatant onto the equilibrated C18 cartridge by gravity.
-
Washing: Wash the cartridge with 10 mL of 0.1% TFA in water to remove salts and other polar impurities.[8]
-
Elution: Elute the this compound from the cartridge using 3 mL of an appropriate ACN solution (e.g., 60-80% ACN in 0.1% TFA water). The optimal ACN concentration for elution may need to be determined empirically but often falls within this range.[8]
-
Drying and Reconstitution: Evaporate the eluate to dryness using a centrifugal concentrator under vacuum. Reconstitute the dried extract in a specific volume of the ELISA kit's assay buffer (e.g., 250 µL). This step concentrates the sample. The reconstituted sample is now ready for the ELISA procedure.
ELISA Assay Procedure (General Protocol)
Always refer to the specific manufacturer's instructions provided with your ELISA kit. The following is a generalized workflow.
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffer, according to the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve: Prepare a serial dilution of the this compound standard provided in the kit to create a standard curve. This is essential for quantifying the unknown samples.
-
Plate Loading: Add 50 µL of standards, controls, and reconstituted samples to the appropriate wells of the microplate in duplicate.
-
Competitive Reaction: Add 50 µL of the this compound-enzyme conjugate and 50 µL of the anti-oxytocin antibody to each well.[11][12] Mix gently by tapping the plate.
-
Incubation: Cover the plate and incubate according to the kit's instructions (e.g., overnight at 4°C or for 1-2 hours at 37°C).[2][11]
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the prepared wash buffer.[12] Ensure complete removal of liquid after the last wash by inverting the plate and tapping it on absorbent paper.
-
Substrate Incubation: Add 100 µL of the TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[2]
-
Stop Reaction: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction. The color in the wells will change from blue to yellow.
-
Read Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve Generation: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density (OD). Plot the average OD for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically the most appropriate model for competitive ELISA data.
-
Concentration Calculation: Use the 4-PL regression equation to calculate the this compound concentration in your samples.
-
Correction for Dilution: Multiply the calculated concentration by the dilution and concentration factors introduced during sample preparation to obtain the final this compound concentration in the original sample.
Rigorous Assay Validation: A Self-Validating System
Validating the ELISA kit in your laboratory with your specific sample matrix is not optional; it is essential for generating trustworthy and publishable data.[13] Key validation parameters, based on ICH guidelines, are outlined below.[10][14]
Specificity and Cross-Reactivity
Objective: To ensure the assay detects only this compound. Procedure:
-
Cross-Reactivity Testing: Test structurally related peptides, most importantly arginine-vasopressin (AVP), at high concentrations to see if they generate a signal. The percent cross-reactivity is calculated and should be minimal as per the kit's specifications.
-
Matrix Interference: Compare the standard curve prepared in assay buffer with a curve prepared in a stripped matrix (e.g., charcoal-stripped plasma) to check for matrix effects. The curves should be parallel.
Sensitivity (Limit of Detection - LOD & LLOQ)
Objective: To determine the lowest concentration of this compound that can be reliably measured. Procedure:
-
Limit of Detection (LOD): The lowest concentration that can be distinguished from zero. It is often calculated based on the mean signal of the blank and its standard deviation.
-
Lower Limit of Quantitation (LLOQ): The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.[10]
Precision
Objective: To assess the repeatability and reproducibility of the assay. Procedure:
-
Intra-Assay Precision (Repeatability): Analyze multiple replicates (n ≥ 5) of at least three different concentrations (low, medium, high) of a quality control (QC) sample in a single assay run.[10]
-
Inter-Assay Precision (Intermediate Precision): Analyze the same QC samples across multiple assay runs, preferably on different days and by different analysts.[10]
-
Acceptance Criteria: The coefficient of variation (%CV) should typically be ≤15% for both intra- and inter-assay precision (≤20% at the LLOQ).[10]
Accuracy (Spike and Recovery)
Objective: To determine how well the assay measures a known amount of this compound added to the biological matrix. Procedure:
-
Spike known amounts of this compound standard (low, medium, and high concentrations) into the biological matrix.
-
Process these spiked samples through the entire extraction and ELISA procedure.
-
Calculate the percent recovery: (% Recovery) = (Measured Concentration / Nominal Concentration) x 100.
-
Acceptance Criteria: The mean recovery should be within 80-120% of the nominal value.
Validation Data Summary
| Validation Parameter | Method | Acceptance Criteria | Example Data |
| Intra-Assay Precision | 5 replicates of 3 QC levels | %CV ≤ 15% | Low: 8.5%, Mid: 6.2%, High: 5.1% |
| Inter-Assay Precision | 3 runs over 3 days | %CV ≤ 15% | Low: 12.3%, Mid: 9.8%, High: 8.7% |
| Accuracy (Recovery) | Spike 3 levels into matrix | 80-120% Recovery | Low: 95%, Mid: 103%, High: 98% |
| Specificity | Test AVP at 100 ng/mL | < 0.1% Cross-reactivity | < 0.05% |
| LLOQ | Lowest standard meeting precision/accuracy criteria | %CV ≤ 20%, Recovery 80-120% | 15 pg/mL |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| High Background / Low B0 | Insufficient washing; Contaminated reagents; High concentration of enzyme conjugate. | Increase wash steps; Prepare fresh reagents; Check conjugate dilution. |
| Low Signal / High B0 | Inactive reagents (improper storage); Insufficient incubation time; Stop solution not added. | Check reagent expiration and storage; Optimize incubation times; Ensure all steps are followed.[14] |
| Poor Precision (%CV > 15%) | Inaccurate pipetting; Inconsistent incubation times/temps; Plate not washed uniformly. | Calibrate pipettes; Use a temperature-controlled incubator; Ensure consistent washing technique. |
| Poor Standard Curve (R² < 0.98) | Pipetting errors in standard dilution; Improper curve fitting model. | Carefully prepare standards; Use a 4-parameter logistic curve fit. |
| Inconsistent Recovery | Inefficient extraction; Matrix effects. | Optimize SPE protocol (e.g., elution solvent); Test for matrix effects and adjust sample dilution if necessary. |
Conclusion
The quantitative measurement of this compound by competitive ELISA is a powerful tool for researchers, but it demands a meticulous and validated approach. The inherent challenges of measuring this peptide necessitate rigorous sample preparation, particularly solid-phase extraction, to remove interfering matrix components. By adhering to the detailed protocols and implementing a thorough validation plan as outlined in these notes, researchers and drug development professionals can generate accurate, reproducible, and trustworthy data, thereby advancing our understanding of the complex roles of this compound in health and disease.
References
- Busnelli, M., & Chini, B. (2018). Cross-talk among this compound and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery. Frontiers in Neuroendocrinology, 51, 14-24. doi: 10.1016/j.yfrne.2017.10.004
- Chatterjee, A., & Singh, P. (2021). This compound and vasopressin: the social networking buttons of the body. AIMS Molecular Science, 8(1), 19-32. doi: 10.3934/molsci.2021003
- Creative BioMart. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
- Crockford, C., et al. (2018). Cross-talk among this compound and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery. PubMed Central.
- Dean, B., et al. (2018). Inaccuracies in plasma this compound extraction and enzyme immunoassay techniques. Psychoneuroendocrinology, 96, 127-134. doi: 10.1016/j.psyneuen.2018.06.014
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Szeto, A., et al. (2011). Methodological considerations for the determination of this compound levels in blood. Psychosomatic Medicine, 73(5), 394-401. doi: 10.1097/PSY.0b013e31821991f3
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. doi: 10.3389/fneur.2015.00179
- Franke, A. A., et al. (2016). This compound analysis from human serum, urine, and saliva by orbitrap LCMS. The FASEB Journal, 30(S1), lb659-lb659.
- Magon, N., & Kalra, S. (2011). The orgasmic history of this compound: Love, lust, and labor. Indian Journal of Endocrinology and Metabolism, 15(Suppl3), S156–S161.
- Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry. (2022). Metabolites, 12(6), 526. doi: 10.3390/metabo12060526
- Biocompare. (2024). Critical Tests to Consider for ELISA Validation.
- Wikipedia. (2024). This compound.
- Biotage. (n.d.). Extraction of this compound and Vasopressin from Serum using SPE Procedure Prior to LC-MS/MS.
- Mirjalili, A. (2016). Validation and verification of immunoassay methods. SlideShare.
- Salimetrics. (n.d.). Salivary this compound Quick Start Guide.
- Sittampalam, G. S., et al. (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
- Christensen, J. C., et al. (2014). Validation of a commercially available enzyme immunoassay for the determination of this compound in plasma samples from seven domestic animal species. Domestic Animal Endocrinology, 49, 70-76. doi: 10.1016/j.domaniend.2014.05.003
- Zhang, G., et al. (2021). This compound analysis from human serum, urine, and saliva by orbitrap liquid chromatography-mass spectrometry. Bohrium.
- White-Traut, R., et al. (2017). This compound Levels in Community-Collected Saliva Samples Transported by Dry Versus Wet Ice. Nursing Research, 66(6), 491-496. doi: 10.1097/NNR.0000000000000249
- Leng, G., & Sabatier, N. (2016). Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers. Journal of Neuroendocrinology, 28(11). doi: 10.1111/jne.12437
- EAG Laboratories. (n.d.). ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products.
Sources
- 1. This compound and vasopressin: the social networking buttons of the body [aimspress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pages.ucsd.edu [pages.ucsd.edu]
- 5. salimetrics.com [salimetrics.com]
- 6. Cross-talk among this compound and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eag.com [eag.com]
- 8. Inaccuracies in plasma this compound extraction and enzyme immunoassay techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nebiolab.com [nebiolab.com]
- 14. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: High-Yield Production of Recombinant Human Oxytocin in Escherichia coli
Abstract
This comprehensive guide provides a detailed methodology for the production and purification of recombinant human oxytocin in Escherichia coli. Recognizing the inherent challenges of expressing small peptides like this compound, which are susceptible to proteolytic degradation, this protocol employs a robust fusion protein strategy. The workflow is designed for high-yield expression, efficient purification, and precise enzymatic and chemical processing to obtain bioactive, C-terminally amidated this compound. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable recombinant production platform for this compound.
Introduction: The Rationale for a Recombinant Approach
This compound is a nine-amino-acid neuropeptide hormone renowned for its roles in uterine contraction, lactation, and social bonding. While traditionally produced by chemical synthesis, a recombinant approach offers a more scalable and potentially cost-effective alternative, especially for therapeutic applications. However, the small size of this compound makes its direct expression in E. coli challenging due to rapid degradation by endogenous proteases.
To circumvent this, our strategy is based on the expression of this compound as part of a larger fusion protein. This approach offers several advantages:
-
Enhanced Stability : The larger fusion partner protects the small this compound peptide from cellular proteases.[1][2]
-
Improved Expression Levels : Leveraging the expression characteristics of a well-behaved fusion partner can significantly boost the overall yield of the target peptide.[1][2]
-
Simplified Purification : The inclusion of an affinity tag, such as a polyhistidine (His) tag, allows for straightforward, high-affinity purification of the fusion protein from the complex cellular lysate.[3][4]
This guide will detail a process adapted from established methodologies, involving the expression of an this compound precursor fused to a carrier protein and a His-tag, followed by a multi-step purification and processing workflow to yield the final, active hormone.[5][6][7][8][9]
Experimental Workflow Overview
The entire process, from gene to purified peptide, can be visualized as a multi-stage pipeline. Each stage is critical for the success of the final product and involves specific quality control checkpoints.
Caption: Overall workflow for recombinant this compound production.
Detailed Protocols
Part 3.1: Gene Construct Design and Plasmid Preparation
The design of the expression construct is paramount. Our recommended construct in a pET-series vector includes the following elements in-frame:
-
N-terminal Hexa-histidine (6xHis) Tag : For purification via Immobilized Metal Affinity Chromatography (IMAC).[3]
-
Fusion Partner : A highly soluble protein such as Maltose Binding Protein (MBP) or Thioredoxin (Trx) to enhance expression and solubility.[1][2]
-
Enterokinase Cleavage Site : A specific protease site (Asp-Asp-Asp-Asp-Lys) immediately preceding the this compound sequence.[10] This allows for precise removal of the fusion partner, leaving the native this compound sequence.[11]
-
This compound Gene Sequence : Codon-optimized for E. coli expression.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. sinobiological.com [sinobiological.com]
- 4. mdpi.com [mdpi.com]
- 5. Production and purification of recombinant human this compound overexpressed as a hybrid protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production And Purification Of Recombinant Human this compound Overexp...: Ingenta Connect [ingentaconnect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abmgood.com [abmgood.com]
Application Notes and Protocols for the Purification of Synthetic Oxytocin Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for High-Purity Oxytocin
This compound, a nonapeptide hormone with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂, plays a pivotal role in a wide range of physiological processes, including uterine contraction, lactation, and complex social behaviors.[1] Its therapeutic applications are well-established in obstetrics, and its potential is being explored for various neuropsychiatric disorders. For both clinical use and basic research, the purity of synthetic this compound is paramount. Impurities, which can arise during synthesis, can significantly impact its biological activity, safety, and the reproducibility of experimental results.[2][3]
These application notes provide a comprehensive guide to the purification of synthetic this compound, with a focus on reversed-phase high-performance liquid chromatography (RP-HPLC). This document will delve into the underlying principles of the purification process, offer detailed, step-by-step protocols, and provide insights into troubleshooting and quality control.
Understanding the Source of Impurities in Synthetic this compound
The primary method for producing synthetic this compound is Solid-Phase Peptide Synthesis (SPPS), most commonly utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[4][5][6] While highly efficient, SPPS can generate a heterogeneous mixture of the target peptide and closely related impurities.[7] Understanding the nature of these impurities is crucial for developing an effective purification strategy.
Common Impurities in Crude Synthetic this compound:
-
Truncated Sequences: Peptides that are missing one or more amino acids from the N-terminus due to incomplete coupling reactions during SPPS.[8]
-
Deletion Sequences: Peptides lacking one or more amino acids from within the sequence, also resulting from incomplete coupling or premature deprotection.[8]
-
Incompletely Deprotected Peptides: Peptides that still retain protecting groups on their side chains after the final cleavage from the resin.[8]
-
Oxidized and Reduced Forms: Improper formation of the critical disulfide bridge between the two cysteine residues can lead to the presence of the linear, reduced form of this compound or other oxidized species.[9]
-
Dimers and Other Adducts: Intermolecular reactions can lead to the formation of dimers or other adducts, particularly at high peptide concentrations.[7]
-
Epimerization: Racemization of amino acids can occur during the synthesis process, leading to diastereomeric impurities.
The Workflow of this compound Synthesis and Purification
The overall process of generating pure, synthetic this compound involves several key stages, from the initial synthesis on a solid support to the final lyophilized product.
Caption: Workflow for the synthesis and purification of this compound.
Preparative Reversed-Phase HPLC (RP-HPLC) for this compound Purification
RP-HPLC is the gold standard for purifying synthetic peptides like this compound.[10] The principle of this technique lies in the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically a C18 alkyl chain bonded to silica) and a polar mobile phase. By gradually increasing the hydrophobicity of the mobile phase (i.e., increasing the concentration of an organic solvent like acetonitrile), compounds are eluted from the column based on their hydrophobicity.
Protocol 1: General RP-HPLC Purification of Synthetic this compound
This protocol provides a robust starting point for the purification of crude synthetic this compound. Optimization may be necessary depending on the specific impurity profile of the crude product.
1. Materials and Reagents:
-
Crude synthetic this compound, lyophilized powder
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative C18 reversed-phase HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
0.22 µm or 0.45 µm syringe filters
-
Lyophilizer
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution before use.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution before use.
3. Sample Preparation:
-
Dissolve the crude this compound peptide in a minimal volume of Mobile Phase A. The concentration will depend on the loading capacity of the preparative column. A good starting point is 10-20 mg/mL.
-
Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[8]
4. Preparative HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Preparative C18 reversed-phase | C18 provides good retention and resolution for peptides of this size and hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape and resolution. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the organic modifier that elutes the peptide from the column. |
| Flow Rate | Dependent on column diameter (e.g., 15-25 mL/min for a 21.2 mm ID column) | A higher flow rate is used for preparative separations to reduce run time. |
| Detection Wavelength | 220 nm and 280 nm | 220 nm detects the peptide backbone, while 280 nm is specific for the tyrosine residue in this compound. |
| Gradient | Linear gradient of 10-40% Mobile Phase B over 30-60 minutes | This gradient is a good starting point to separate this compound from more polar and less polar impurities.[11] |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40°C) | Elevated temperatures can improve peak shape and reduce viscosity, but may degrade the peptide if too high. |
5. Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main peak that elutes at the expected retention time for this compound.
-
It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.
6. Purity Analysis of Collected Fractions:
-
Analyze each collected fraction using analytical RP-HPLC.
-
Use a steeper gradient on the analytical column to achieve faster analysis times and sharp peaks.
-
Pool the fractions that meet the desired purity level (typically >95% for research applications).
-
Mass spectrometry (LC-MS) can be used to confirm the identity of the purified peptide by verifying its molecular weight.[1][2]
Post-Purification Handling
1. Solvent Removal:
-
The pooled fractions containing purified this compound in the HPLC mobile phase need to have the acetonitrile removed before lyophilization.
-
This can be achieved using a rotary evaporator.
2. Lyophilization (Freeze-Drying):
-
Freeze the aqueous solution of purified this compound in a lyophilizer flask.
-
Lyophilize the frozen sample until a dry, fluffy powder is obtained.[12]
-
Lyophilization removes water and residual TFA, providing a stable product for long-term storage.[13]
3. Storage of Purified this compound:
-
Store the lyophilized this compound peptide at -20°C or lower in a desiccated environment.[13][14]
-
For reconstituted peptides in solution, storage at 2-8°C is recommended for short periods, but freezing at -20°C or -80°C is preferable for longer-term storage to minimize degradation.[13][15]
Troubleshooting HPLC Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (tailing or fronting) | Column degradation; inappropriate mobile phase pH; sample overload. | Use a new or thoroughly cleaned column; ensure TFA concentration is correct; reduce the amount of sample injected. |
| Inconsistent Retention Times | Changes in mobile phase composition or pH; column temperature fluctuations; air bubbles in the system. | Prepare fresh mobile phase and ensure it is well-mixed; use a column oven for temperature control; degas the mobile phase.[8] |
| Low Recovery | Peptide precipitation on the column or in the sample vial; peptide degradation. | Ensure the peptide is fully dissolved in the initial mobile phase; consider adjusting the pH of the mobile phase (this compound is most stable around pH 4.5).[8] |
| Poor Resolution of Impurities | Inappropriate gradient; column is not providing sufficient separation. | Optimize the gradient (e.g., make it shallower around the elution time of this compound); try a column with a different stationary phase or smaller particle size. |
Quality Control and Final Product Characterization
The final purified this compound should be subjected to a battery of tests to ensure its identity, purity, and quantity.
-
Analytical RP-HPLC: To determine the final purity of the peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[1]
-
Amino Acid Analysis: To confirm the amino acid composition and quantify the peptide.
-
Bioassay: To determine the biological activity of the synthetic this compound.
Conclusion
The purification of synthetic this compound is a critical step in ensuring the validity and reproducibility of research findings and the safety and efficacy of therapeutic applications. Reversed-phase HPLC is a powerful and versatile technique for achieving high-purity this compound. By understanding the principles of SPPS and RP-HPLC, and by following well-defined protocols for purification and quality control, researchers can confidently produce high-quality synthetic this compound for their studies.
References
- Structurally related peptide impurity identification and accurate quantification for synthetic this compound by liquid chromatography-high-resolution mass spectrometry. (2021). Analytical and Bioanalytical Chemistry, 413(7), 1861–1870. [Link]
- Improved Fmoc Solid-Phase Peptide Synthesis of this compound with High Bioactivity. (2017). ACS Omega, 2(5), 2348–2353. [Link]
- Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. (2022). Methods in Molecular Biology, 2384, 175–199. [Link]
- Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. Springer Protocols. [Link]
- Improved Fmoc Solid-Phase Peptide Synthesis of this compound with High Bioactivity. R Discovery. [Link]
- Fully Automated Optimized Synthesis, On-resin Oxidation, and Purification of Isotopically Labeled this compound. Biotage. [Link]
- Structurally related peptide impurity identification and accurate quantification for synthetic this compound by liquid chromatography–high-resolution mass spectrometry. ProQuest. [Link]
- Structurally related peptide impurity identification and accurate quantification for synthetic this compound by liquid chromatography-high-resolution mass spectrometry.
- Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. UQ eSpace. [Link]
- This compound QUALITY ISSUES.
- Measurement of the Purity of this compound by Quantitative Nuclear Magnetic Resonance Method with Deconvolution. (2023). 计量学报, 44(8), 1234–1240. [Link]
- Reversed-phase HPLC separation of this compound-like material
- Fully Automated Optimized Synthesis, On-resin Oxidation, and Purification of Isotopically Labeled this compound. [Link]
- A quantification method for trace level of this compound in food matrices using LC-MS/MS. (2022). Frontiers in Analytical Science, 2. [Link]
- RP-HPLC Method Development and Validation for the Estimation of this compound in Milk. (2010). International Journal of ChemTech Research, 2(2), 1340–1342. [Link]
- Analytical methods for the quantitative determination of this compound.
- Separation of this compound C-terminal tripeptide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- NIH Public Access. University of California San Diego. [Link]
- A kind of purification process of this compound.
- This compound. [Link]
- How to Reconstitute Lyophilized Peptides: Best Practices. [Link]
- Synthetic method of this compound peptides.
- Preparation method of this compound raw material, pharmaceutical composition and preparation thereof.
Sources
- 1. Structurally related peptide impurity identification and accurate quantification for synthetic this compound by liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [iris.who.int]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Fmoc Solid Phase Peptide Synthesis of this compound and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis of this compound and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 7. Structurally related peptide impurity identification and accurate quantification for synthetic this compound by liquid chromatography–high-resolution mass spectrometry - ProQuest [proquest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. You are being redirected... [prosci-inc.com]
- 15. usp-pqm.org [usp-pqm.org]
Illuminating Oxytocin Dynamics: A Guide to Genetically-Encoded GPCR Sensors
Introduction: The Challenge of Measuring a Neuropeptide
Oxytocin (OXT), a nine-amino-acid neuropeptide, is a critical neuromodulator in the mammalian brain, orchestrating a complex symphony of social behaviors, including bonding, parental care, and social recognition.[1][2][3] Synthesized primarily in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus, OXT exerts its influence by binding to the this compound receptor (OXTR), a Class I G protein-coupled receptor (GPCR).[1][4][5] Despite its profound importance, understanding the precise spatial and temporal dynamics of OXT release in the brain has been a long-standing challenge for neuroscientists.[6][7] Traditional methods like microdialysis have limited spatiotemporal resolution, while techniques like fast-scan cyclic voltammetry are not readily applicable to neuropeptides.[1][8]
The advent of synthetic biology has ushered in a new era of neuromodulator detection with the development of genetically-encoded GPCR-based sensors. These powerful tools offer the ability to visualize OXT dynamics in real-time, with high sensitivity and specificity, in both cell culture and living animals.[1][6] This guide provides a comprehensive overview and detailed protocols for the application of these cutting-edge sensors for researchers, scientists, and drug development professionals.
The Sensor Toolkit: An Overview of Genetically-Encoded this compound Sensors
Several distinct classes of genetically-encoded OXT sensors have been developed, each with unique mechanisms and advantages. The choice of sensor depends on the specific experimental question, desired temporal resolution, and experimental model.
Intensity-Based Fluorescent Sensors: The GRAB and MTRIA Series
The most widely used OXT sensors are based on the conformational changes of the OXTR upon ligand binding. These sensors, such as GRAB-OT1.0 and MTRIAOT, feature a circularly permuted fluorescent protein (cpFP) inserted into the third intracellular loop (ICL3) of the OXTR.[1][9][10] OXT binding induces a conformational change in the receptor, which in turn alters the chromophore environment of the cpFP, leading to a detectable change in fluorescence intensity.[10][11]
-
GRAB-OT1.0: This sensor exhibits high sensitivity and specificity for OXT, with a rapid response time, making it suitable for imaging OXT release in vivo with high spatiotemporal resolution.[7][9][12]
-
MTRIAOT: This sensor also demonstrates a large dynamic range and good affinity for OXT, enabling the detection of endogenous OXT dynamics in freely behaving animals.[10][13][14]
Transcription-Based Sensors: The iTango System
For applications requiring the identification and subsequent manipulation of OXT-responsive neurons, the iTango system provides a powerful solution.[1][15][16] The OXTR-iTango2 sensor utilizes a light- and ligand-gated system based on a split tobacco etch virus (TEV) protease.[17][18] OXT binding to the engineered receptor, in the presence of blue light, leads to the reconstitution of the TEV protease, which then cleaves a tethered transcription factor, driving the expression of a reporter gene (e.g., a fluorescent protein or an optogenetic actuator).[16][17] This allows for the permanent labeling and functional interrogation of neurons that were active during a specific behavioral window.[15][16]
Cell-Based Sensors: CNiFERs
Cell-based Neurotransmitter Fluorescent Engineered Reporters (CNiFERs) offer another approach to OXT detection.[1][19] This technique involves implanting "sniffer" cells, typically a stable cell line like HEK293T or CHO cells, that have been engineered to express the OXTR and a genetically encoded calcium indicator.[1][20] OXT binding to the sniffer cells triggers a Gq-coupled signaling cascade, leading to an increase in intracellular calcium that can be visualized with the calcium indicator.[19][20]
Sensor Characteristics at a Glance
| Sensor Type | Mechanism | Temporal Resolution | Key Advantage | Key Limitation |
| GRAB-OT1.0 | cpFP insertion in OXTR | Milliseconds to seconds | High sensitivity and rapid kinetics for real-time imaging.[7][9] | Does not provide information about downstream signaling. |
| MTRIAOT | cpFP insertion in OXTR | Seconds to minutes | Large dynamic range, suitable for in vivo long-term imaging.[10][13] | May have slightly slower kinetics than GRAB sensors. |
| OXTR-iTango2 | Light- and ligand-gated gene expression | Hours to days (for reporter expression) | Permanent labeling and manipulation of OXT-activated neurons.[15][16] | Low temporal resolution for real-time OXT dynamics. |
| CNiFERs | OXTR and calcium indicator in sniffer cells | Seconds | Can be multiplexed to detect multiple neuromodulators.[20] | Invasive implantation of exogenous cells.[1] |
Signaling and Workflow Diagrams
This compound Receptor Signaling Pathway
Caption: A generalized workflow for in vivo this compound detection using GRAB sensors.
Detailed Protocols
Protocol 1: In Vitro Characterization of GRAB-OT1.0 in HEK293T Cells
This protocol describes the transient transfection of HEK293T cells with the GRAB-OT1.0 sensor and subsequent fluorescence imaging to characterize its response to this compound.
Materials:
-
HEK293T cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
pAAV-hSyn-GRAB_OT1.0 plasmid (Addgene #185386) [21][22]* Transfection reagent (e.g., Lipofectamine 3000)
-
Poly-D-lysine coated glass-bottom dishes
-
This compound acetate salt
-
Atosiban (OXTR antagonist)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with a ~488 nm excitation source and ~520 nm emission filter
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293T cells in DMEM with 10% FBS at 37°C and 5% CO₂.
-
One day before transfection, plate cells onto poly-D-lysine coated glass-bottom dishes at a confluence of 50-70%.
-
-
Transfection:
-
Transfect the cells with the pAAV-hSyn-GRAB_OT1.0 plasmid using your preferred transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for sensor expression.
-
-
Imaging Preparation:
-
Gently wash the cells twice with HBSS.
-
Replace the medium with HBSS for imaging.
-
-
Fluorescence Imaging and Data Acquisition:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence reading (F₀) for 1-2 minutes.
-
Apply this compound at various concentrations (e.g., 1 nM to 1 µM) and record the change in fluorescence (F) over time.
-
For antagonist experiments, pre-incubate the cells with atosiban (e.g., 10 µM) for 10-15 minutes before applying this compound.
-
-
Data Analysis:
Protocol 2: In Vivo Fiber Photometry Recording of OXT Dynamics in Behaving Mice
This protocol outlines the procedure for expressing GRAB-OT1.0 in a specific brain region of a mouse and recording OXT dynamics using fiber photometry during a behavioral task.
Materials:
-
AAV9-hSyn-GRAB_OT1.0 viral particles
-
Adult mice
-
Stereotactic surgery setup
-
Fiber optic cannula (e.g., 400 µm core diameter)
-
Fiber photometry system
-
Behavioral arena
Procedure:
-
Viral Injection and Cannula Implantation:
-
Anesthetize the mouse and place it in the stereotactic frame.
-
Inject the AAV9-hSyn-GRAB_OT1.0 virus into the target brain region (e.g., bed nucleus of the stria terminalis, BNST).
-
Implant a fiber optic cannula just above the injection site.
-
Secure the cannula to the skull with dental cement.
-
-
Post-Operative Care and Sensor Expression:
-
Provide post-operative care according to your institution's guidelines.
-
Allow 2-3 weeks for the sensor to express.
-
-
Fiber Photometry Recording:
-
Habituate the mouse to the behavioral arena and the fiber optic patch cord.
-
Connect the implanted cannula to the fiber photometry system.
-
Record fluorescence signals while the mouse performs a behavioral task (e.g., social interaction).
-
Use a 470 nm LED for GRAB-OT1.0 excitation and a 405 nm LED for an isosbestic control to account for motion artifacts.
-
-
Data Analysis:
-
Process the raw fluorescence data to correct for photobleaching and motion artifacts.
-
Calculate the ΔF/F₀ signal.
-
Align the fluorescence data with the behavioral data to correlate OXT dynamics with specific behaviors.
-
Trustworthiness and Self-Validation
The protocols described above include inherent validation steps. For in vitro experiments, the use of a specific antagonist like atosiban confirms that the observed fluorescence changes are indeed mediated by the this compound receptor. [9]For in vivo studies, the inclusion of an isosbestic control wavelength helps to distinguish true neurochemical signals from motion-induced artifacts. Furthermore, post-mortem histological verification of sensor expression and fiber placement is crucial for validating the anatomical specificity of the recordings.
Conclusion: A Bright Future for this compound Research
Genetically-encoded GPCR sensors for this compound have revolutionized our ability to study this enigmatic neuropeptide. By providing unprecedented spatiotemporal resolution, these tools are enabling researchers to dissect the precise role of this compound in complex behaviors and to screen for novel therapeutics targeting the oxytocinergic system. As sensor design continues to improve, with the development of red-shifted and multi-color variants, the future of this compound research is indeed bright.
References
- Lee, D., & Kwon, H. B. (2022). Current and future techniques for detecting this compound: focusing on genetically-encoded GPCR sensors. Journal of Neuroscience Methods, 366, 109407. [Link]
- Qian, T., Wang, H., Wang, P., Geng, L., Mei, L., Osakada, T., ... & Li, Y. (2023). A genetically encoded sensor measures temporal this compound release from different neuronal compartments. Nature Biotechnology, 41(7), 944-957. [Link]
- Lee, D., & Kwon, H. B. (2022). Current and future techniques for detecting this compound: Focusing on genetically-encoded GPCR sensors. Journal of Neuroscience Methods, 366, 109407. [Link]
- Qian, T., Wang, H., Wang, P., Geng, L., Mei, L., Osakada, T., ... & Li, Y. (2023). A genetically encoded sensor measures temporal this compound release from different neuronal compartments. Nature Biotechnology, 41(7), 944-957. [Link]
- Qian, T., Wang, H., Wang, P., Geng, L., Mei, L., Osakada, T., ... & Li, Y. (2022). Compartmental Neuropeptide Release Measured Using a New this compound Sensor. bioRxiv. [Link]
- Mignocchi, D., Lee, D., & Kwon, H. B. (2020). Development of a genetically-encoded this compound sensor. bioRxiv. [Link]
- Biosensor-Portal. GRAB-OT1.0 - this compound Fluorescent Biosensor Details. [Link]
- Addgene. pAAV-hSyn-GRAB_OT1.0 (Plasmid #185386). [Link]
- Ino, D., et al. (2021). A fluorescent sensor for the real-time measurement of extracellular this compound dynamics in the brain. bioRxiv. [Link]
- Mignocchi, D., Lee, D., & Kwon, H. B. (2020). Development of a genetically-encoded this compound sensor. bioRxiv. [Link]
- PNAS. (2023). Near-infrared nanosensors enable optical imaging of this compound with selectivity over vasopressin in acute mouse brain slices. [Link]
- Navarro, N., et al. (2022). Near Infrared Nanosensors Enable Optical Imaging of this compound with Selectivity over Vasopressin in Acute Mouse Brain Slices. bioRxiv. [Link]
- Sykes, D. A., et al. (2020). Analyzing kinetic signaling data for G-protein-coupled receptors. bioRxiv. [Link]
- Sykes, D. A., & Stoddart, L. A. (2021). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. Methods in Molecular Biology, 2269, 139-163. [Link]
- Navarro, N. (2023). Single-Walled Carbon Nanotube-Based Biosensors: Engineering Near-Infrared Fluorescent Nanosensors for this compound Imaging in the Brain. eScholarship, University of California. [Link]
- Zhang, Z., et al. (2025). Genetically encoded sensors illuminate in vivo detection for neurotransmission: Development, application, and optimization strategies. Progress in Neurobiology, 248, 102607. [Link]
- ResearchGate. (2023). A genetically encoded sensor measures temporal this compound release from different neuronal compartments. [Link]
- Kleinfeld, D. (2019).
- Ino, D., et al. (2021). A fluorescent sensor for real-time measurement of extracellular this compound dynamics in the brain. Semantic Scholar. [Link]
- Ino, D., et al. (2022). A fluorescent sensor for real-time measurement of extracellular this compound dynamics in the brain.
- Indigo Biosciences. This compound Receptor in Disease and Drug Discovery. [Link]
- Lee, D., et al. (2017). Temporally precise labeling and control of neuromodulatory circuits in the mammalian brain. Neuron, 94(1), 210-224.e7. [Link]
- Cells Online. This compound Receptor (OXTR) Cell Line. [Link]
- Olsen, R. H. J., & Garcia-Marcos, M. (2024). Detecting GPCR signals with optical biosensors of Gα-GTP in cell lines and primary cell cultures. STAR Protocols, 5(2), 102985. [Link]
- EurekAlert!. (2017).
- Schihada, H., et al. (2023). Advancements in GPCR biosensors to study GPCR-G Protein coupling. British Journal of Pharmacology, 180(13), 1675-1688. [Link]
- Borroto-Escuela, D. O., et al. (2022). The this compound receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior. Frontiers in Endocrinology, 13, 1063497. [Link]
- Lee, D., & Kwon, H. B. (2022). Genetically encoded fluorescent biosensors for GPCR research. Frontiers in Neuroscience, 16, 946753. [Link]
- Ino, D., et al. (2021). A fluorescent sensor for the real-time measurement of extracellular this compound dynamics in the brain. bioRxiv. [Link]
- Mignocchi, D., Lee, D., & Kwon, H. B. (2020). Development of a genetically-encoded this compound sensor. bioRxiv. [Link]
Sources
- 1. Current and future techniques for detecting this compound: focusing on genetically-encoded GPCR sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Single-Walled Carbon Nanotube-Based Biosensors: Engineering Near-Infrared Fluorescent Nanosensors for this compound Imaging in the Brain [escholarship.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. The this compound receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current and future techniques for detecting this compound: Focusing on genetically-encoded GPCR sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A genetically encoded sensor measures temporal this compound release from different neuronal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A genetically encoded sensor measures temporal this compound release from different neuronal compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Genetically encoded fluorescent biosensors for GPCR research [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. [PDF] A fluorescent sensor for real-time measurement of extracellular this compound dynamics in the brain | Semantic Scholar [semanticscholar.org]
- 14. A fluorescent sensor for real-time measurement of extracellular this compound dynamics in the brain | Springer Nature Experiments [experiments.springernature.com]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Temporally precise labeling and control of neuromodulatory circuits in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iTango: New technique studies neuromodulation in real time | EurekAlert! [eurekalert.org]
- 19. Genetically encoded sensors illuminate in vivo detection for neurotransmission: Development, application, and optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 21. GRAB-OT1.0 - this compound Fluorescent Biosensor Details [biosensordb.ucsd.edu]
- 22. addgene.org [addgene.org]
- 23. biorxiv.org [biorxiv.org]
Application Notes & Protocols for the Analysis of the Oxytocin-Oxytocin Receptor Signaling Network
Audience: Researchers, scientists, and drug development professionals in neuroendocrinology, pharmacology, and related fields.
Introduction: The nonapeptide oxytocin (OXT) and its cognate G protein-coupled receptor, the this compound receptor (OTR), form a critical signaling system that governs a remarkable array of physiological and behavioral processes. Classically known for its role in parturition and lactation, the OXT-OTR network is now recognized as a key modulator of complex social behaviors, including bonding, trust, and anxiety regulation.[1][2] Dysregulation of this system is implicated in various neuropsychiatric conditions, making the OTR a prime target for therapeutic development.[2]
This guide provides a comprehensive overview of state-of-the-art techniques and detailed protocols for the robust analysis of the OXT-OTR signaling network. Our focus is on providing not just procedural steps, but the underlying scientific rationale, enabling researchers to design, execute, and interpret experiments with confidence and precision. We will dissect the signaling cascade from the initial ligand-receptor interaction at the cell surface to the complex intracellular responses and regulatory mechanisms that define the system's output.
Section 1: The this compound Receptor Signaling Cascade: A Multi-faceted Network
The OTR is a Class I (rhodopsin-type) GPCR that, upon binding this compound, undergoes a conformational change enabling it to interact with heterotrimeric G proteins.[3][4] This interaction is not monolithic; the OTR can couple to multiple G protein subtypes, leading to the activation of distinct downstream pathways. This promiscuous coupling is a key determinant of the cell-type-specific and context-dependent effects of this compound.
1.1 Canonical Gαq/11 Pathway: The predominant and most well-characterized pathway initiated by OTR activation is through coupling to Gαq/11 proteins.[4][5][6] This cascade is fundamental to many of this compound's physiological effects, particularly smooth muscle contraction.[3][7]
-
Activation: OXT binding triggers the exchange of GDP for GTP on the Gαq subunit.
-
Effector: The activated Gαq-GTP dissociates and stimulates Phospholipase C (PLC).[5][6]
-
Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][8]
-
Calcium Mobilization: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.[3][5][7] This initial spike can be followed by Ca²⁺ entry from the extracellular space through store-operated or voltage-gated channels.[3][5]
-
Downstream Effects: The rise in intracellular Ca²⁺, along with DAG-mediated activation of Protein Kinase C (PKC), triggers a host of cellular responses, including muscle contraction, neurotransmitter release, and gene transcription.[5][6]
1.2 Gαi/o and Gαs Coupling: Beyond the canonical Gαq pathway, the OTR has been shown to couple to pertussis toxin-sensitive Gαi/o proteins and, in some contexts, to Gαs.[5][9][10]
-
Gαi/o Coupling: This interaction typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7] This pathway may mediate antiproliferative effects in certain cell types.[5]
-
Gαs Coupling: While less common, coupling to Gαs can stimulate adenylyl cyclase, increasing cAMP production.
The ability of the OTR to engage different G proteins highlights the concept of functional selectivity or "biased agonism," where different ligands can stabilize distinct receptor conformations, preferentially activating one pathway over another. Analyzing this pleiotropic signaling is crucial for developing next-generation therapeutics with improved efficacy and fewer side effects.
Caption: Workflow for a calcium mobilization functional assay.
Section 4: Investigating Receptor Regulation and Trafficking
The cellular response to this compound is tightly regulated. Agonist exposure leads to receptor desensitization and internalization, processes that terminate the signal and are critical for preventing overstimulation. [4][11]Understanding these mechanisms is vital for predicting the in vivo effects of long-acting agonists or continuous infusions.
4.1 Protocol: Flow Cytometry-Based Receptor Internalization Assay
Principle: This method quantifies the amount of OTR remaining on the cell surface after agonist stimulation. It relies on an epitope-tagged receptor (e.g., HA- or FLAG-tagged) expressed on the cell surface, which can be detected by a fluorescently-labeled antibody. A decrease in surface fluorescence indicates receptor internalization. [12][13] Materials:
-
Cells expressing N-terminally epitope-tagged OTR (e.g., HA-OTR).
-
Agonist (this compound) and test compounds.
-
Primary antibody against the epitope tag (e.g., Anti-HA).
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).
-
FACS Buffer: PBS with 1% BSA and 0.05% sodium azide.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and treat with the desired concentration of agonist for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Cell Detachment: Gently detach cells using a non-enzymatic cell dissociation buffer to preserve surface proteins.
-
Antibody Staining:
-
Transfer cells to FACS tubes and wash with cold FACS buffer.
-
Incubate cells with the primary anti-epitope tag antibody on ice for 30-60 minutes.
-
Self-Validating System: Staining is performed on ice with sodium azide in the buffer to inhibit metabolic activity and prevent further receptor trafficking during the staining procedure.
-
Wash cells to remove unbound primary antibody.
-
Incubate with the fluorescently-labeled secondary antibody on ice, protected from light.
-
-
Flow Cytometry: Wash cells again and resuspend in FACS buffer. Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis:
-
Normalize the MFI of treated samples to the MFI of the untreated (time 0) sample.
-
Plot the percentage of surface receptor remaining against time or agonist concentration.
-
This provides a quantitative measure of the rate and extent of receptor internalization.
-
4.2 Receptor Recycling: Internalized OTRs are not necessarily degraded; they can be recycled back to the plasma membrane, leading to resensitization of the cell. [14][15]Studies have shown this recycling occurs via a "short cycle" involving Rab4 and Rab5 endosomes, rather than a "long cycle" through Rab11 compartments. [14][15]This can be studied by modifying the internalization assay to include a "washout" step where the agonist is removed, and the reappearance of surface receptors is monitored over time.
Section 5: Advanced Techniques for Deeper Mechanistic Insight
5.1 Bioluminescence Resonance Energy Transfer (BRET) for Dimerization and Protein Interactions
Principle: BRET is a powerful technique to study protein-protein interactions in living cells. [16]To study OTR dimerization, two receptor populations are created: one fused to a luciferase (e.g., Renilla Luciferase, Rluc) and the other to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the proteins are in close proximity (<10 nm), the energy from the luciferase's substrate oxidation is non-radiatively transferred to the YFP, which then emits light at its characteristic wavelength. An increase in this energy transfer indicates dimerization or oligomerization. [16][17] This technique has been used to demonstrate that OTRs can form both homodimers and heterodimers with related vasopressin receptors. [16][18]BRET can also be adapted to monitor the interaction of OTR with other signaling proteins, like β-arrestin or specific G protein subunits, providing real-time kinetic data on the formation of signaling complexes. [19] 5.2 In Vivo Analysis using Genetically-Encoded Sensors
Principle: Understanding the spatiotemporal dynamics of this compound release in the brain during specific behaviors requires advanced in vivo tools. Genetically-encoded sensors, such as the GRAB (GPCR-activation-based) OXT sensor, are transformative in this regard. [20][21]These sensors are modified OTRs fused to a fluorescent protein. Upon binding this compound, a conformational change in the receptor leads to an increase in fluorescence. When expressed in specific neuronal populations in vivo, these sensors can be monitored using techniques like fiber photometry to provide real-time measurements of this compound release during social interactions or other behavioral paradigms. [20][21]
References
- Title: Schematic diagram of OTR-linked signaling pathways. This compound receptor...
- Title: Schematic diagram of potential signalling pathways of this compound...
- Title: The this compound Receptor: From Intracellular Signaling to Behavior Source: Physiological Reviews URL:[Link]
- Title: REVIEW: this compound: Crossing the Bridge between Basic Science and Pharmacotherapy Source: Wiley Online Library URL:[Link]
- Title: Quantification of surface-localized and total this compound receptor in myometrial smooth muscle cells Source: National Institutes of Health (NIH) URL:[Link]
- Title: Homo- and hetero-dimeric complex formations of the human this compound receptor Source: PubMed URL:[Link]
- Title: GPCRs: How Do They Work and How Do We Study Them? Source: Addgene Blog URL:[Link]
- Title: Identification of dimeric and oligomeric complexes of the human this compound receptor by co-immunoprecipitation and bioluminescence Source: SciSpace URL:[Link]
- Title: this compound: its mechanism of action and receptor signalling in the myometrium Source: PubMed URL:[Link]
- Title: Computational and experimental approaches to probe GPCR activation and signaling Source: DOI URL:[Link]
- Title: The this compound-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents Source: Semantic Scholar URL:[Link]
- Title: Intracellular trafficking of the human this compound receptor: evidence of receptor recycling via a Rab4/Rab5 "short cycle" Source: PubMed URL:[Link]
- Title: this compound Signaling Pathway Source: Cre
- Title: An overview of the this compound-oxytocin receptor signaling network Source: PubMed Central (PMC) URL:[Link]
- Title: Computational methods for studying G protein-coupled receptors (GPCRs) Source: PubMed URL:[Link]
- Title: File:this compound receptor pathways.jpg Source: UNSW Embryology URL:[Link]
- Title: Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology Source: PubMed Central (PMC) URL:[Link]
- Title: Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology Source: University of Cambridge URL:[Link]
- Title: The this compound Receptor System: Structure, Function, and Regulation Source: Physiological Reviews URL:[Link]
- Title: In vivo real-time measurement of brain this compound responses upon social...
- Title: Internalization and desensitization of the this compound receptor is inhibited by Dynamin and clathrin mutants in human embryonic kidney 293 cells Source: PubMed URL:[Link]
- Title: Intracellular trafficking of the human this compound receptor: evidence of receptor recycling via a Rab4/Rab5 “short cycle” Source: American Journal of Physiology-Endocrinology and Metabolism URL:[Link]
- Title: Current and future techniques for detecting this compound: focusing on genetically-encoded GPCR sensors Source: PubMed Central (PMC) URL:[Link]
- Title: Naturally Occurring Genetic Variants in the this compound Receptor Alter Receptor Signaling Profiles Source: ACS Public
- Title: Molecular Mechanisms of this compound Signaling at the Synaptic Connection Source: PubMed Central (PMC) URL:[Link]
- Title: Relative quantification of the gene expression of this compound receptor in...
- Title: Human OXTR Reporter Assay System (OXTR) Source: Indigo Biosciences URL:[Link]
- Title: Visualising this compound neurone activity in vivo: The key to unlocking central regulation of parturition and lactation Source: ResearchG
- Title: Internalization and Desensitization of the this compound Receptor Is Inhibited by Dynamin and Clathrin Mutants in Human Embryonic Kidney 293 Cells Source: Molecular Endocrinology | Oxford Academic URL:[Link]
- Title: BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations Source: PubMed Central (PMC) URL:[Link]
- Title: this compound Receptors Differentially Signal via Gq and Gi Proteins in Pregnant and Nonpregnant Rat Uterine Myocytes: Implications for Myometrial Contractility Source: PubMed URL:[Link]
- Title: Coupling of this compound receptor to G proteins in rat myometrium during labor Source: PubMed URL:[Link]
- Title: The this compound receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior Source: Frontiers URL:[Link]
- Title: Identification of dimeric and oligomeric complexes of the human this compound receptor by co-immunoprecipitation and bioluminescence resonance energy transfer Source: PubMed URL:[Link]
- Title: An overview of the this compound-oxytocin receptor signaling network Source: PubMed URL:[Link]
- Title: Functional selective this compound-derived agonists discriminate between individual G protein family subtypes. Source: CNR URL:[Link]
- Title: this compound Receptor Signaling in Vascular Function and Stroke Source: Frontiers URL:[Link]
- Title: Investigation of metal modulation of this compound structure receptor-mediated signaling Source: Royal Society of Chemistry URL:[Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. REVIEW: this compound: Crossing the Bridge between Basic Science and Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. File:this compound receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupling of this compound receptor to G proteins in rat myometrium during labor: Gi receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internalization and desensitization of the this compound receptor is inhibited by Dynamin and clathrin mutants in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of surface-localized and total this compound receptor in myometrial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Intracellular trafficking of the human this compound receptor: evidence of receptor recycling via a Rab4/Rab5 "short cycle" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Homo- and hetero-dimeric complex formations of the human this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Current and future techniques for detecting this compound: focusing on genetically-encoded GPCR sensors - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for the Collection and Storage of Saliva Samples for Oxytocin Analysis
An Application Guide for Researchers
Abstract
The measurement of oxytocin in saliva offers a non-invasive window into the dynamics of this critical neuropeptide, presenting significant opportunities for research in behavioral science, psychology, and drug development. However, the validity and reproducibility of salivary this compound data are critically dependent on rigorous pre-analytical procedures. Due to its peptide nature and low endogenous concentrations, this compound is highly susceptible to degradation and measurement interference if samples are not collected, handled, and stored with meticulous care. This application note provides a comprehensive, evidence-based guide to best practices, synthesizing technical protocols with the scientific rationale behind them. We will detail participant preparation, compare collection methodologies, outline immediate post-collection handling, address the critical decision of sample extraction, and provide protocols for robust long-term storage to ensure sample integrity from collection to analysis.
The Scientific Foundation: Understanding Pre-Analytical Variability in Salivary this compound
The journey to accurate this compound quantification begins long before the sample enters an assay. Saliva is a complex biological matrix, and numerous factors can influence the final measured concentration of this compound, making stringent control of pre-analytical variables paramount.
The Nature of this compound in Saliva
This compound is a nine-amino-acid peptide hormone with a molecular weight of approximately 1007 Da.[1] Its presence in saliva provides a non-invasive and stress-free sampling method compared to blood draws or cerebrospinal fluid collection.[1][2] However, the concentration in saliva is substantially lower than in plasma, often in the low pg/mL range, which places extreme demands on both collection fidelity and assay sensitivity.[2][3]
A key point of consideration is the form of this compound being measured. In circulation, this compound can exist in a "free" form or be bound to other proteins via disulfide exchange.[4][5] This has led to a significant debate in the field regarding the necessity of sample pre-treatment steps like extraction or reduction/alkylation to measure the "total" this compound pool versus the free fraction.[2][4][6] Modern, highly sensitive immunoassays may obviate the need for such steps, but researchers must be aware of what their chosen assay is detecting.[4][7]
Critical Factors Influencing Sample Integrity
Failure to control for participant- and environment-related variables can introduce significant, unsystematic error into a dataset. The following factors must be documented and, where possible, standardized across a study.
| Factor Category | Specific Variable | Rationale & Causality | Best Practice Recommendation |
| Participant Actions (Pre-Collection) | Eating & Drinking | Foods with high sugar or acidity can lower saliva pH, promoting bacterial growth and potential peptide degradation.[8][9] Food particles can also physically interfere with the assay. | Do not eat a major meal within 60 minutes of collection.[10][11] Avoid all food and drink (except water) for at least 30 minutes prior.[12] |
| Caffeine, Alcohol, Nicotine | These substances can have physiological effects that may alter baseline this compound levels or influence salivary flow rate. | Document consumption within the 12 hours prior to sampling.[10][11] Avoid completely immediately before collection.[12] | |
| Oral Hygiene | Toothpaste and mouthwash contain chemicals that can interfere with immunoassays.[12] Brushing can also cause minor oral abrasions, leading to blood contamination. | Do not brush teeth or use mouthwash within 45-60 minutes of collection.[8][10] | |
| Vigorous Physical Activity | Strenuous exercise is a physiological stressor that can influence hormone levels. | Document any vigorous physical activity prior to sampling.[10][11] | |
| Participant State | Oral Health | Oral diseases, injuries, or inflammation can affect saliva composition and increase the risk of blood contamination, which can interfere with results. | Screen participants for oral health issues. Discard and recollect any samples visibly contaminated with blood.[8][10][11] |
| Hydration Status | Dehydration can reduce saliva flow, making collection difficult and potentially concentrating analytes. Over-hydration can cause dilution. | Maintain normal hydration. Rinse the mouth with plain water 10 minutes before collection to remove residues, but avoid excessive water intake right before the test.[10][12] | |
| Collection Context | Time of Day | This compound may exhibit a diurnal rhythm, with some evidence suggesting elevated release during sleep.[13] | Standardize collection times across participants and study days to control for potential circadian influence. |
| External Stimuli | This compound levels are highly responsive to social and environmental stimuli.[13] | The context of collection (e.g., before/after a specific task) is a key experimental variable and must be precisely timed and documented. A pilot study is often recommended to determine response kinetics.[13] |
Saliva Collection: Protocols and Methodologies
The choice of collection method is a critical decision that impacts sample quality. Consistency in the chosen method is essential for minimizing variability within a study.[10]
Recommended Protocol: Passive Drool
The passive drool technique is widely considered the gold standard for collecting unstimulated, whole saliva, as it minimizes factors that can alter saliva composition.[8][9]
Materials:
-
Polypropylene cryovials or centrifuge tubes (Note: Polystyrene can adversely affect results[8]).
-
Short drinking straw or saliva collection aid (optional, to guide saliva into the tube).
-
Ice bucket with wet ice.
-
Labeling materials.
Step-by-Step Protocol:
-
Preparation: Ensure the participant has followed all pre-collection guidelines (Section 1.2). Label the collection tube clearly with the participant ID, date, and time of collection.
-
Mouth Rinse: Have the participant rinse their mouth thoroughly with plain water approximately 10 minutes before starting the collection.[10][11]
-
Positioning: Ask the participant to tilt their head forward slightly, allowing saliva to pool on the floor of their mouth.
-
Collection: The participant should then guide the saliva down the straw or aid into the collection tube, or gently drool directly into the tube. Instruct them to avoid spitting forcefully to minimize air bubbles and sample viscosity.[12]
-
Volume: Collect the required volume for your assay. A typical minimum is 150 µL, but it is wise to collect more to allow for aliquoting and potential re-analysis.[10][11] Document the time taken to collect the sample to allow for flow-rate calculation.[11]
-
Immediate Handling: As soon as the collection is complete, cap the tube securely and place it immediately on wet ice.[10][11]
Alternative Collection Methods
While passive drool is preferred, absorbent devices may be necessary for participants who have difficulty with that method, such as infants or certain patient populations.[9] However, these devices can introduce significant variability.
| Collection Method | Advantages | Disadvantages & Causality | Best Practices |
| Passive Drool | Gold standard; collects unstimulated, pure whole saliva. | Can be difficult for some participants; may take longer to collect sufficient volume. | Use a collection aid (e.g., funnel or straw) to simplify the process. |
| Absorbent Swabs | Easier for participants with low saliva flow or impaired motor control. | High risk of interference. Cotton-based swabs can interfere with immunoassays.[8] Swab material can bind the analyte, leading to lower recovery. Chewing stimulates saliva, altering its composition and flow rate.[9][14] | Must be validated for this compound. Use swabs made of inert polymers like polyester.[14] Record the time the swab is in the mouth and weigh it before and after collection to estimate flow rate.[9] |
General Collection Workflow
The following diagram illustrates the essential steps and decision points during the sample collection phase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound measurements in saliva: an analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Salivary this compound Levels in Lactating Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. salimetrics.com [salimetrics.com]
- 5. viromii.com [viromii.com]
- 6. Validation of two immunoassays for this compound measurements in human saliva | PLOS One [journals.plos.org]
- 7. salimetrics.com [salimetrics.com]
- 8. salimetrics.com [salimetrics.com]
- 9. lubio.ch [lubio.ch]
- 10. salimetrics.com [salimetrics.com]
- 11. salimetrics.com [salimetrics.com]
- 12. Preparing for a Saliva Test: Tips and Best Practices - Salignostics [salignostics.com]
- 13. salimetrics.com [salimetrics.com]
- 14. Changes in salivary this compound in response to biologically-relevant events in farm animals: method optimization and usefulness as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oxytocin's Effects on Social Behavior in Animal Models
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Multifaceted Role of Oxytocin in Social Neuroscience
The nonapeptide this compound (OT) has emerged from its classical role in parturition and lactation to become a focal point of investigation in social neuroscience.[1] Synthesized primarily in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus, OT acts as both a hormone in the periphery and a neuromodulator within the central nervous system.[2] Its influence extends to a wide array of social behaviors, including social recognition, bonding, trust, and empathy, making it a critical target for understanding the neurobiological underpinnings of sociality and for developing therapeutics for psychiatric disorders characterized by social deficits, such as autism spectrum disorder and social anxiety.[3][4]
This guide provides a comprehensive overview of the methodologies employed to investigate the effects of this compound on social behavior in animal models. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to conduct robust and reproducible studies in this dynamic field. We will delve into the selection of appropriate animal models, detail various behavioral paradigms, and explore advanced techniques for manipulating and measuring the this compound system.
I. Strategic Selection of Animal Models
The choice of animal model is a critical first step that influences the translational relevance of research findings. While various species have been used, rodents, particularly mice and rats, are the most common due to their well-characterized genetics, established behavioral assays, and the availability of transgenic lines.[5]
| Animal Model | Key Advantages | Common Research Applications |
| Mice (e.g., C57BL/6J) | Genetic tractability (knockout/knock-in models), wide availability of behavioral paradigms.[6] | Investigating the genetic basis of social behavior, modeling autism spectrum disorders.[7] |
| Rats (e.g., Sprague-Dawley, Wistar) | Larger size facilitates surgical procedures (e.g., microdialysis), more complex social repertoire.[8] | Studies on maternal behavior, pair bonding, and stress-induced social avoidance.[9] |
| Prairie Voles (Microtus ochrogaster) | Monogamous species, strong model for studying pair bonding and social attachment.[10] | Research on the neurobiology of affiliation and love. |
| Dogs (Canis familiaris) | Highly social species with a unique bond with humans, tractable for non-invasive studies.[11][12] | Investigating the cross-species effects of this compound on social bonding and cognition.[13] |
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Researchers must strive to minimize animal suffering through the principles of the 3Rs: Replacement, Reduction, and Refinement.[14][15] This includes using the minimum number of animals required for statistical power, refining experimental procedures to minimize distress, and considering alternatives to animal use whenever possible.[15]
II. Pharmacological and Genetic Manipulation of the this compound System
A. This compound Administration
The method of OT administration is a crucial experimental parameter that can significantly impact behavioral outcomes.[16]
| Administration Route | Description | Advantages | Disadvantages |
| Intraperitoneal (I.P.) | Injection into the peritoneal cavity. | Systemic administration, relatively easy to perform.[17] | Unclear how much OT crosses the blood-brain barrier.[18] |
| Intranasal (I.N.) | Administration into the nasal cavity. | Bypasses the blood-brain barrier to some extent, allowing for more direct central effects.[16] | Precise dosage and brain region targeting can be challenging. |
| Intracerebroventricular (I.C.V.) | Infusion directly into the cerebral ventricles. | Direct central administration, bypasses the blood-brain barrier completely.[10] | Invasive surgical procedure required. |
| Site-Specific Microinjection | Injection into a specific brain region. | Allows for the investigation of the role of OT in discrete neural circuits. | Highly invasive, requires precise stereotaxic surgery. |
Protocol: Intranasal this compound Administration in Mice
-
Preparation:
-
Prepare a stock solution of this compound in sterile saline. The final concentration should be determined based on the desired dose and administration volume. A common dose is 1 µg in 2-4 µl.
-
Anesthetize the mouse lightly with isoflurane to prevent movement and ensure accurate administration.
-
-
Administration:
-
Hold the mouse in a supine position.
-
Using a micropipette, slowly dispense half of the total volume into each nostril.
-
Allow the mouse to inhale the solution between drops.
-
-
Post-Administration:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Behavioral testing is typically conducted 30-45 minutes after administration.
-
B. Genetic Manipulation: Optogenetics and Chemogenetics (DREADDs)
Recent advances in genetic tools have revolutionized the study of neural circuits.
-
Optogenetics: This technique uses light to control the activity of genetically modified neurons.[19] By expressing light-sensitive ion channels (e.g., Channelrhodopsin for activation, Halorhodopsin for inhibition) specifically in this compound-producing neurons, researchers can precisely control their firing and observe the resulting behavioral changes in real-time.[19][20]
-
Chemogenetics (DREADDs): Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are genetically engineered receptors that are activated by a specific, otherwise inert, ligand (e.g., clozapine-N-oxide, CNO).[21][22] Expressing activating (hM3Dq) or inhibitory (hM4Di) DREADDs in this compound neurons allows for non-invasive and temporally controlled manipulation of their activity.[7][23][24]
Experimental Workflow for Chemogenetic Manipulation:
Caption: Workflow for chemogenetic activation of this compound neurons.
III. Assessing Social Behavior: Key Paradigms and Protocols
A variety of behavioral assays are available to assess different facets of social behavior in rodents.[25][26]
A. Three-Chamber Social Approach Test
This is one of the most widely used tests to assess sociability and social novelty preference.[27][28]
Protocol: Three-Chamber Test in Mice
-
Apparatus: A rectangular, three-chambered box with openings between the chambers. The two outer chambers contain small, wire cages.
-
Habituation (5-10 minutes): The test mouse is placed in the center chamber and allowed to freely explore all three empty chambers.
-
Sociability Phase (10 minutes): An unfamiliar "stranger 1" mouse is placed in one of the wire cages in a side chamber. An empty cage is placed in the other side chamber. The test mouse is returned to the center chamber and allowed to explore. Time spent in each chamber and time spent sniffing each cage are recorded.
-
Social Novelty Phase (10 minutes): The empty cage is replaced with a novel "stranger 2" mouse. The test mouse is again allowed to explore. Time spent interacting with the now-familiar "stranger 1" and the novel "stranger 2" are recorded.
Data Analysis:
-
Sociability Index: (Time with Stranger 1 - Time with Empty Cage) / (Total Time)
-
Social Novelty Index: (Time with Stranger 2 - Time with Stranger 1) / (Total Time)
B. Social Interaction Test
This test allows for the direct observation of a wider range of social behaviors in a more naturalistic setting.[5]
Protocol: Dyadic Social Interaction in Mice
-
Apparatus: A standard, clean home cage or a novel open field arena.
-
Habituation (5-10 minutes): The test mouse is habituated to the testing arena.
-
Interaction Phase (10-15 minutes): An unfamiliar stimulus mouse is introduced into the arena.
-
Behavioral Scoring: The interaction is video-recorded and scored for behaviors such as sniffing (nose-to-nose, ano-genital), following, allogrooming, and aggressive behaviors. Automated tracking software can also be used for objective quantification.[5]
C. Other Behavioral Paradigms
| Paradigm | Description | Measures |
| Habituation-Dishabituation Test | Repeated presentation of a familiar social stimulus followed by a novel one.[6][29] | Social memory and recognition. |
| Social Conditioned Place Preference | Pairing a specific environment with a social reward. | The rewarding properties of social interaction. |
| Operant Conditioning for Social Reward | Training an animal to perform a task (e.g., lever press) to gain access to a social partner.[30] | Social motivation. |
IV. Measuring Endogenous this compound and Receptor Distribution
A. In Vivo Microdialysis
This technique allows for the real-time measurement of neurotransmitter levels, including this compound, in specific brain regions of awake, freely moving animals.[31][32][33]
Protocol: In Vivo Microdialysis for Brain this compound
-
Surgery: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., PVN, amygdala).
-
Probe Insertion: After recovery, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before, during, and after a behavioral task or pharmacological challenge.
-
Analysis: this compound concentrations in the dialysate are measured using highly sensitive techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[34]
B. Receptor Autoradiography
This technique is used to visualize and quantify the distribution and density of this compound receptors (OTRs) in brain tissue.[35][36]
Protocol: this compound Receptor Autoradiography
-
Tissue Preparation: Brains are rapidly removed, frozen, and sectioned on a cryostat.
-
Incubation: The brain sections are incubated with a radiolabeled ligand that specifically binds to OTRs (e.g., ¹²⁵I-ornithine vasotocin analog).[37][38]
-
Washing: Non-specific binding is removed through a series of washes.
-
Exposure: The sections are apposed to a film or a phosphor imaging screen.
-
Analysis: The resulting autoradiograms are digitized and analyzed to quantify the density of OTRs in different brain regions.
This compound Signaling Pathway:
Caption: Simplified this compound receptor signaling cascade.[39]
V. Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for investigating the complex role of this compound in social behavior. The integration of traditional behavioral paradigms with cutting-edge techniques like optogenetics and in vivo microdialysis is paving the way for a more nuanced understanding of the oxytocinergic system. Future research will likely focus on dissecting the specific neural circuits through which this compound exerts its effects, exploring the interplay between this compound and other neuromodulatory systems, and translating these preclinical findings into novel therapeutic strategies for social deficits in humans.[1]
References
- The Role of this compound in Social Behavior and Psychiatric Disorders - Open Access Journals. (URL: [Link])
- The modulation of emotional and social behaviors by this compound signaling in limbic network. (URL: [Link])
- This compound, Neural Plasticity, and Social Behavior - PMC - PubMed Central. (URL: [Link])
- This compound and the Social Brain - PMC - PubMed Central. (URL: [Link])
- This compound Influences Social Behavior and Emotional Response - Neuroscience News. (URL: [Link])
- Wireless Optogenetic Stimulation of this compound Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors - PubMed Central. (URL: [Link])
- Simultaneous microdialysis in blood and brain: this compound and vasopressin release in response to central and peripheral osmotic stimulation and suckling in the r
- Effects of this compound Administration on Social Behavior in Male and Female Mice. (URL: [Link])
- This compound signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC - PubMed Central. (URL: [Link])
- Selective localization of this compound receptors and vasopressin 1a receptors in the human brainstem - PMC - NIH. (URL: [Link])
- Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs - PMC - PubMed Central. (URL: [Link])
- Chemogenetic activation of this compound neurons: Temporal dynamics, hormonal release, and behavioral consequences - PubMed. (URL: [Link])
- Chemogenetic activation of oxytocinergic neurons enhances socially...
- This compound as an Indicator of Psychological and Social Well-Being in Domesticated Animals: A Critical Review - Frontiers. (URL: [Link])
- Social Stimuli Induce Activation of this compound Neurons Within the Paraventricular Nucleus of the Hypothalamus to Promote Social Behavior in Male Mice - PubMed Central. (URL: [Link])
- From rodents to humans: Rodent behavioral paradigms for social behavioral disorders - PMC - PubMed Central. (URL: [Link])
- Mouse Social Interaction Test (MoST): a quantitative computer automated analysis of behavior - PubMed. (URL: [Link])
- This compound and social functioning - PMC - PubMed Central. (URL: [Link])
- Central and systemic this compound release: a study of the paraventricular nucleus by in vivo microdialysis - PubMed. (URL: [Link])
- Using Receptor Autoradiography to Visualize and Quantify this compound and Vasopressin 1a Receptors in the Human and Nonhuman Prim
- Beyond the three-chamber test: toward a multimodal and objective assessment of social behavior in rodents - PubMed Central. (URL: [Link])
- Simultaneous microdialysis in blood and brain: this compound and vasopressin release in response to central and peripheral osmotic stimulation and suckling in the rat - University of Edinburgh Research Explorer. (URL: [Link])
- Quantifying Social Motivation In Mice Using Operant Conditioning l Protocol Preview. (URL: [Link])
- Simultaneous microdialysis in blood and brain: this compound and vasopressin release in response to central and peripheral osmotic stimulation and suckling in the r
- (PDF) Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression. (URL: [Link])
- The Neuropeptide this compound Facilitates Pro-Social Behavior and Prevents Social Avoidance in Rats and Mice - PMC - PubMed Central. (URL: [Link])
- Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC - PubMed Central. (URL: [Link])
- This compound promotes social bonding in dogs - PNAS. (URL: [Link])
- This compound-Sensitive Neurons in Prefrontal Cortex Gate Social Recognition Memory. (URL: [Link])
- Simultaneous this compound and arg-vasopressin measurements in microdialysates using capillary liquid chromatography-mass spectrometry - PubMed. (URL: [Link])
- Common behavioral paradigms for studying social cognition in rodents....
- Effects of this compound Administration on Social Behavior in Male and Female Mice - ProQuest. (URL: [Link])
- This compound neurons enable social transmission of maternal behaviour - PubMed Central - NIH. (URL: [Link])
- Central this compound Administration Reduces Stress-Induced Corticosterone Release and Anxiety Behavior in R
- This compound receptor ligand binding in embryonic tissue and postnatal brain development of the C57BL/6J mouse - PubMed Central. (URL: [Link])
- This compound administration modulates rats' helping behavior depending on social context | Request PDF - ResearchG
- Ethical considerations in animal studies - PMC - NIH. (URL: [Link])
- This compound Neurons Enable Social Transmission of Maternal Behavior - bioRxiv. (URL: [Link])
- The role of this compound in shaping complex social behaviours: possible interactions with other neuromodulators - PMC - PubMed Central. (URL: [Link])
- This compound and Rodent Models of Addiction - PMC - PubMed Central. (URL: [Link])
- Autoradiographic localization of vasopressin and this compound binding sites in r
- Establishing a social behavior paradigm for female mice - Frontiers. (URL: [Link])
- Topography of the this compound receptor system in rat brain: an autoradiographical study with a selective radioiodinated this compound antagonist. | Semantic Scholar. (URL: [Link])
- Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy. (URL: [Link])
- This compound as an Indicator of Psychological and Social Well-Being in Domesticated Animals: A Critical Review - PubMed Central. (URL: [Link])
- Ethical Considerations for Performing Research in Animals. (URL: [Link])
Sources
- 1. This compound, Neural Plasticity, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and the Social Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Mouse Social Interaction Test (MoST): a quantitative computer automated analysis of behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From rodents to humans: Rodent behavioral paradigms for social behavioral disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Social Stimuli Induce Activation of this compound Neurons Within the Paraventricular Nucleus of the Hypothalamus to Promote Social Behavior in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Neuropeptide this compound Facilitates Pro-Social Behavior and Prevents Social Avoidance in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound and social functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Frontiers | this compound as an Indicator of Psychological and Social Well-Being in Domesticated Animals: A Critical Review [frontiersin.org]
- 13. This compound as an Indicator of Psychological and Social Well-Being in Domesticated Animals: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 16. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. This compound and Rodent Models of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wireless Optogenetic Stimulation of this compound Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound neurons enable social transmission of maternal behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemogenetic activation of this compound neurons: Temporal dynamics, hormonal release, and behavioral consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Beyond the three-chamber test: toward a multimodal and objective assessment of social behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The role of this compound in shaping complex social behaviours: possible interactions with other neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 30. m.youtube.com [m.youtube.com]
- 31. Simultaneous microdialysis in blood and brain: this compound and vasopressin release in response to central and peripheral osmotic stimulation and suckling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Central and systemic this compound release: a study of the paraventricular nucleus by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. research.ed.ac.uk [research.ed.ac.uk]
- 34. Simultaneous this compound and arg-vasopressin measurements in microdialysates using capillary liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Selective localization of this compound receptors and vasopressin 1a receptors in the human brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Using Receptor Autoradiography to Visualize and Quantify this compound and Vasopressin 1a Receptors in the Human and Nonhuman Primate Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. This compound receptor ligand binding in embryonic tissue and postnatal brain development of the C57BL/6J mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Topography of the this compound receptor system in rat brain: an autoradiographical study with a selective radioiodinated this compound antagonist. | Semantic Scholar [semanticscholar.org]
- 39. The modulation of emotional and social behaviors by this compound signaling in limbic network - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Oxytocin Receptor Binding Assays
Abstract
The oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR), is a critical target in pharmacology and neuroscience, implicated in processes ranging from uterine contractions and lactation to complex social behaviors.[1][2] Characterizing the interaction of novel ligands with the OTR is a foundational step in drug discovery and basic research. Radioligand binding assays remain a gold-standard technique for quantifying these interactions, providing invaluable data on ligand affinity (Kd, Ki) and receptor density (Bmax).[3] This guide offers a comprehensive overview of the theoretical principles and practical methodologies for conducting robust and reproducible OTR binding assays. We delve into the causality behind experimental choices, provide detailed step-by-step protocols for membrane preparation, saturation, and competition assays, and discuss data analysis and troubleshooting, equipping researchers with the knowledge to generate high-quality, reliable data.
Introduction: The Significance of the this compound Receptor
The this compound receptor is a pleiotropic GPCR that, upon binding its endogenous ligand this compound, primarily couples to Gαq/11 proteins.[1][4] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a diverse array of cellular responses.[5][6] Given its central role in physiology and behavior, the OTR is a major target for therapeutics aimed at modulating labor, lactation, social anxiety, and other conditions.[1] Therefore, precise and reliable methods to quantify ligand binding to the OTR are essential for advancing our understanding of its function and for the development of novel drugs.
Diagram: Canonical OTR Signaling Pathway ```dot
Caption: A generalized workflow for performing radioligand binding assays.
Detailed Experimental Protocols
Safety Precaution: All work with radiolabeled compounds must be performed in designated areas following institutional radiation safety guidelines.
Protocol 1: OTR Membrane Preparation (from Cultured Cells)
-
Cell Culture: Grow HEK293 cells stably expressing the human OTR to ~90% confluency.
-
Harvesting: Aspirate media, wash cells with ice-cold PBS, and scrape cells into a conical tube. Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice. This step is critical for disrupting the cell membranes to release their contents.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step. This wash step removes residual endogenous ligands and cytosolic proteins.
-
Final Preparation: Resuspend the final membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Quantification: Determine the protein concentration using a standard method like the BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Saturation Binding Assay (to determine Kd and Bmax)
This assay measures specific binding at various concentrations of radioligand to determine receptor affinity and density. [3][7]
-
Assay Setup (in duplicate or triplicate):
-
Total Binding Tubes: Add Assay Buffer, increasing concentrations of radioligand (e.g., [³H]this compound, from 0.1 to 10 x estimated Kd), and diluted membrane preparation (e.g., 20-50 µg protein).
-
Non-Specific Binding (NSB) Tubes: Add Assay Buffer, the same increasing concentrations of radioligand, a saturating concentration of unlabeled this compound (e.g., 1 µM), and the same amount of membrane preparation.
-
-
Incubation: Incubate all tubes at a set temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium. [1]3. Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a GF/C glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The speed of this step is critical to prevent dissociation of the ligand-receptor complex. [8]4. Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any trapped unbound radioligand. [9]Using ice-cold buffer minimizes dissociation during the wash steps.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot Specific Binding against the concentration of the radioligand.
-
Use non-linear regression analysis (fitting to a "one-site binding" model) in software like GraphPad Prism to calculate the Kd and Bmax values.
-
Protocol 3: Competitive Binding Assay (to determine Ki)
This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of radioligand for binding to the OTR. [3]
-
Assay Setup (in duplicate or triplicate):
-
Total Binding: Assay Buffer + fixed concentration of radioligand (typically at its Kd) + membrane preparation.
-
Non-Specific Binding: Assay Buffer + radioligand + excess unlabeled this compound (1 µM) + membrane preparation.
-
Competitive Binding: Assay Buffer + radioligand + serially diluted concentrations of your test compound + membrane preparation.
-
-
Incubation, Termination, and Counting: Follow steps 2-5 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (fitting to a "log(inhibitor) vs. response" model) to determine the IC50 value. [1] * Calculate the Ki value using the Cheng-Prusoff equation. [1][10]
-
Diagram: Principle of Competitive Binding
Caption: Unlabeled competitor displaces the labeled ligand, reducing the measured signal.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50%) | Radioligand concentration too high. | Use a radioligand concentration at or below the Kd. [9] |
| Insufficient washing or inefficient filtration. | Increase the number/volume of washes with ice-cold buffer. Ensure vacuum is adequate. [9] | |
| Hydrophobic radioligand. | Pre-coat filters with BSA or polyethyleneimine (PEI). Include BSA (0.1%) in the assay buffer. [7][9] | |
| Too much membrane protein. | Titrate the amount of membrane protein to find an optimal signal-to-noise ratio (typically 10-100 µg). [9] | |
| Low or No Specific Binding | Inactive receptor preparation. | Prepare fresh membranes. Avoid repeated freeze-thaw cycles. Confirm receptor expression via other methods (e.g., Western Blot). |
| Degraded radioligand. | Check the age and purity of the radioligand stock. Radiochemical purity should be >90%. [7] | |
| Assay conditions not at equilibrium. | Perform a time-course experiment to determine the time required to reach binding equilibrium. | |
| Poor Reproducibility | Inconsistent pipetting or filtration technique. | Use calibrated pipettes. Ensure consistent and rapid filtration and washing for all samples. |
| Membrane suspension not homogenous. | Vortex the membrane stock gently before each pipetting step to ensure a uniform suspension. |
Conclusion
Radioligand binding assays are a cornerstone of receptor pharmacology, providing precise, quantitative data on ligand-receptor interactions. When performed with careful attention to the principles of assay design, optimization, and data analysis, these techniques yield invaluable insights into the pharmacological profile of the this compound receptor. By understanding the causality behind each step—from the choice of radioligand to the composition of the buffer—researchers can confidently generate robust and reproducible data, accelerating the path from fundamental research to therapeutic innovation.
References
- Radioligand binding methods: practical guide and tips. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology.
- This compound Signaling Pathway. (n.d.). Creative Diagnostics.
- Radioligand binding methods: practical guide and tips. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology.
- Canonical Gq/11–PLC–Ca²⁺ signaling pathway of vagal this compound receptors... (n.d.). ResearchGate.
- McKinney, M., & Raddatz, R. (2006). Practical aspects of radioligand binding. Current Protocols in Pharmacology.
- This compound Receptor Signaling in Vascular Function and Stroke. (n.d.). Frontiers in Endocrinology.
- This compound Receptors Differentially Signal via G q and G i Proteins in Pregnant and Nonpregnant Rat Uterine Myocytes: Implications for Myometrial Contractility. (2003). Endocrinology.
- The this compound receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior. (2022). Frontiers in Endocrinology.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- A new tritiated this compound receptor radioligand--synthesis and application for localization of... (n.d.). PubMed.
- Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
- The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation... (n.d.). PubMed.
- Human OXTR Reporter Assay System (OXTR). (n.d.). Indigo Biosciences.
- Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Signal Transduction Protocols.
- Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology.
- Competition Assays vs. Direct Binding Assays: How to choose. (2025). Fluidic Sciences Ltd.
- Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Infectious Diseases.
- Competitive Binding Data with One Class of Receptors. (n.d.). GraphPad.
- Pharmacological characteristics and anatomical distribution of [3H]this compound-binding sites in the Wistar rat brain... (n.d.). PubMed.
- Waltenspuhl, Y., et al. (2020). Crystal structure of the human this compound receptor. Science Advances.
- [3H]-[Thr4,Gly7]OT: a highly selective ligand for central and peripheral OT receptors. (n.d.). PubMed.
- This compound receptors in rat adenohypophysis: evidence from radioligand binding studies. (n.d.). PubMed.
- Pharmacology of this compound analogues. (A) One-point radioligand... (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. revvity.com [revvity.com]
- 8. scite.ai [scite.ai]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Application Notes and Protocols for the Development and Validation of Immunoassays for Oxytocin Measurement
Introduction: The Challenge of Accurately Quantifying Oxytocin
This compound, a nonapeptide neurohormone, is a molecule of intense scientific interest due to its pivotal role in social bonding, reproduction, and complex behaviors.[1][2] Consequently, the accurate measurement of endogenous this compound concentrations is crucial for research in neuroscience, psychology, and drug development. However, quantifying this compound is notoriously challenging.[2][3] Discrepancies in reported concentrations, often varying by orders of magnitude, and a lack of correlation between different measurement techniques have led to controversy and confusion within the scientific community.[2][4]
These challenges stem from several factors inherent to this compound and its biological matrices. These include its low physiological concentrations (in the pg/mL range), its structural similarity to other neuropeptides like vasopressin leading to potential cross-reactivity, and the presence of interfering substances in biological samples such as plasma, saliva, and urine.[3][4][5][6] Furthermore, the existence of different forms of this compound, including protein-bound, free, and metabolic fragments, can lead to variability in what different assays are actually measuring.[3][7]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to develop, validate, and implement robust immunoassays for the reliable measurement of this compound. By emphasizing the causality behind experimental choices and embedding self-validating systems within the protocols, this document aims to foster best practices and enhance the reproducibility of this compound research.
Foundational Principles: Understanding the "Why" Behind the Assay
A successful this compound immunoassay is built on a thorough understanding of its core principles and potential pitfalls. The choice of assay format, the characteristics of the primary antibody, and the sample preparation method are all critical decisions that will profoundly impact the quality of the data.
Competitive ELISA: The Workhorse of this compound Quantification
The most common immunoassay format for this compound is the competitive enzyme-linked immunosorbent assay (ELISA).[8][9] In this format, this compound present in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific anti-oxytocin antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.[8] This method is favored for small molecules like this compound because it is technically straightforward and offers good sensitivity.
Diagram: Principle of Competitive ELISA for this compound
Caption: Workflow of a competitive ELISA for this compound measurement.
The Gatekeeper of Specificity: Antibody Selection
The choice of the primary antibody is arguably the most critical factor in developing a reliable this compound immunoassay. The antibody's affinity and specificity for this compound will dictate the assay's sensitivity and accuracy.
-
Monoclonal vs. Polyclonal Antibodies: Both monoclonal and polyclonal antibodies have been used for this compound measurement.[7][10][11] Monoclonal antibodies recognize a single epitope on the this compound molecule, which can offer high specificity.[7][10][11] Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes, potentially leading to a stronger signal but also a higher risk of cross-reactivity.[7][10][11] A recent study validated both types of antibodies for use in salivary this compound immunoassays, highlighting that they can yield different ranges of values.[7][10][11]
-
Cross-Reactivity: Due to the high degree of structural homology between this compound and other neuropeptides, particularly vasopressin, cross-reactivity is a significant concern.[3][5] It is imperative to select an antibody with minimal cross-reactivity to vasopressin and other related molecules. Manufacturers of commercial ELISA kits typically provide cross-reactivity data for their antibodies.[5][12][13] For custom-developed assays, thorough cross-reactivity testing is an essential validation step.
-
Epitope Mapping: Understanding which part of the this compound molecule the antibody binds to (the epitope) can provide valuable insights into potential cross-reactivity with this compound fragments or metabolites.[12] Research has shown that some antibodies may bind to fragments of this compound, which could lead to an overestimation of the intact, biologically active hormone.[12]
The Unseen Enemy: Matrix Effects and the Imperative of Sample Preparation
Biological samples are complex mixtures of proteins, lipids, and other molecules that can interfere with the antibody-antigen binding in an immunoassay, a phenomenon known as "matrix effects."[4] This interference can lead to inaccurate and often falsely elevated this compound measurements.[4][5]
Sample Extraction: A Critical Step for Accuracy
To mitigate matrix effects, a sample extraction step prior to the immunoassay is strongly recommended, and for many sample types, considered essential.[4][14][15] Solid-phase extraction (SPE) is a commonly used technique to separate this compound from interfering substances.[12][16] The necessity of extraction has been a point of debate, but numerous studies have demonstrated that unextracted plasma samples can yield this compound concentrations that are orders of magnitude higher than those in extracted samples, with poor correlation between the two.[4][14][15] However, some recent studies using this compound knockout mice have shown that with certain commercial kits and sufficient sample dilution, reliable measurements can be obtained from unextracted plasma.[17][18]
The choice of whether to extract or not depends on the sample matrix, the specific immunoassay kit being used, and rigorous validation. For novel sample types or when establishing an assay, a direct comparison of extracted versus unextracted samples is crucial.
Comprehensive Assay Validation: A Self-Validating System
A robust validation protocol is the cornerstone of a trustworthy this compound immunoassay. The following parameters should be thoroughly assessed to ensure the assay is accurate, precise, and reliable for its intended purpose.[7][19][20]
| Validation Parameter | Objective | Acceptance Criteria (General Guideline) |
| Precision (Intra- and Inter-Assay) | To assess the reproducibility of the assay. | Intra-assay %CV < 10%; Inter-assay %CV < 15%[19][20] |
| Accuracy (Recovery) | To determine if the assay can accurately measure a known amount of this compound added to a sample. | 80-120% recovery of the spiked analyte.[7][10] |
| Linearity of Dilution (Parallelism) | To ensure that the endogenous analyte in the sample matrix dilutes in a manner parallel to the standard curve, indicating no matrix interference. | A plot of measured vs. expected concentrations should have a high correlation coefficient (e.g., R² > 0.95).[7][10] |
| Sensitivity (Lower Limit of Detection & Quantification) | To determine the lowest concentration of this compound that can be reliably detected and quantified. | LLOQ should be appropriate for the expected physiological concentrations in the samples being tested. |
| Specificity (Cross-Reactivity) | To evaluate the extent to which the antibody binds to molecules other than this compound. | Cross-reactivity with structurally related peptides (e.g., vasopressin) should be minimal (ideally <0.1%).[5][12] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing a competitive ELISA for this compound, including a recommended solid-phase extraction procedure.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline for C18 column-based SPE.[16] Optimization may be required for different sample types and column formats.
Materials:
-
C18 SPE cartridges
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile
-
Methanol
-
Vacuum manifold or centrifuge with appropriate adapters
-
Sample concentrator (e.g., SpeedVac) or nitrogen evaporator
Procedure:
-
Sample Acidification: Add an equal volume of 0.1% TFA in water to the plasma sample. Vortex and centrifuge at high speed (e.g., 17,000 x g) for 15 minutes at 4°C to precipitate proteins.[16]
-
Column Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 10-25 mL of 0.1% TFA in water.[16] Do not allow the column to dry out.
-
Sample Loading: Apply the supernatant from step 1 to the conditioned SPE cartridge. Allow the sample to pass through the column slowly by gravity or with gentle vacuum.
-
Washing: Wash the column with 10-20 mL of 0.1% TFA in water to remove hydrophilic impurities.[16] Discard the wash.
-
Elution: Elute the this compound from the column by slowly passing 3 mL of an elution buffer (e.g., 95% acetonitrile/5% of 0.1% TFA in water) through the column.[16] Collect the eluate.
-
Drying: Evaporate the eluate to dryness using a sample concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with the ELISA kit. The reconstitution volume can be adjusted to concentrate the sample if necessary.
Diagram: Solid-Phase Extraction (SPE) Workflow
Caption: Key steps in the solid-phase extraction of this compound.
Protocol 2: this compound Competitive ELISA
This protocol is a generalized procedure based on commercially available kits.[8][9][21] Always refer to the specific instructions provided with your chosen ELISA kit.
Materials:
-
This compound ELISA kit (containing pre-coated microplate, this compound standard, this compound-enzyme conjugate, anti-oxytocin antibody, wash buffer, substrate, and stop solution)
-
Extracted samples and controls
-
Precision pipettes and tips
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, controls, and samples, according to the kit insert. Allow all components to reach room temperature before use.[9][21][22]
-
Standard Curve Preparation: Perform serial dilutions of the this compound standard to create a standard curve.[9][21] The concentration range should cover the expected concentrations of your samples.
-
Sample/Standard Addition: Pipette a specific volume (e.g., 100 µL) of standards, controls, and samples into the appropriate wells of the microplate.[9]
-
Competitive Reaction:
-
Incubation: Incubate the plate, typically overnight at 4°C, to allow for competitive binding.[8][9][21] Some kits may have shorter incubation times at room temperature.
-
Washing: After incubation, wash the plate multiple times with the provided wash buffer to remove unbound reagents.[9][21]
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.[8][9][21]
-
Incubation: Incubate the plate at room temperature for a specified time to allow for color development.[9][21]
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.[9][21]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[8][9][21]
-
Data Analysis: Calculate the concentration of this compound in your samples by interpolating their absorbance values from the standard curve, typically using a four-parameter logistic (4-PL) curve fit.[21][22]
Conclusion: Towards Reproducible this compound Research
The measurement of this compound is a complex but achievable goal. By understanding the underlying principles of immunoassays, recognizing the critical importance of sample preparation and thorough validation, researchers can generate reliable and reproducible data. The protocols and guidelines presented in this document provide a robust framework for developing and implementing high-quality this compound immunoassays. Adherence to these best practices will not only enhance the scientific rigor of individual studies but also contribute to a more cohesive and accurate understanding of the role of this compound in health and disease.
References
- Challenges for measuring this compound: The blind men and the elephant?. Psychoneuroendocrinology.
- Advances in human this compound measurement: challenges and proposed solutions.
- (PDF) Advances in human this compound measurement: challenges and proposed solutions.
- Validation of two immunoassays for this compound measurements in human saliva. PLOS One.
- This compound ELISA Kit. Arbor Assays.
- This compound ELISA kit (96 Tests). ZELLX.
- Challenges for Measuring this compound: The Blind Men and the Elephant?. PubMed Central.
- Technical Support Center: Addressing Cross-Reactivity in Immunoassays for this compound Analogues. Benchchem.
- Validation of a newly generated this compound antibody for enzyme-linked immunosorbent assays. Journal of Veterinary Medical Science.
- Challenges for Measuring this compound: The Blind Men and the Elephant?.
- What are this compound assays measuring? Epitope mapping, metabolites, and comparisons of wildtype & knockout mouse urine. PubMed Central.
- Validation of two immunoassays for this compound measurements in human saliva. PMC.
- Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers. PMC - PubMed Central.
- DetectX® this compound. Arbor Assays.
- Advances in human this compound measurement: challenges and proposed solutions. PMC.
- OT(this compound) ELISA Kit. MyBioSource.
- Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice. ScienceDirect.
- This compound ELISA Kits. Biocompare.
- Validation of two immunoassays for this compound measurements in human saliva.
- This compound Competitive ELISA Kit. Thermo Fisher Scientific.
- This compound ELISA. Amazon S3.
- Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice.
- A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound. eScholarship.org.
- Highly Sensitive this compound Enzyme Immunoassay Kit: Empowering Neuroendocrine and Behavioral Research.
- What are this compound assays measuring? Epitope mapping, metabolites, and comparisons of wildtype & knockout mouse. bioRxiv.
- Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound. PMC - PubMed Central.
- Technical Manual OT/Oxytocin ELISA Kit. Assay Genie.
- Validation of a Commercially Available Enzyme ImmunoAssay for the Determination of this compound in Plasma Samples from Seven Domestic Animal Species. PubMed Central.
- NIH Public Access. University of California San Diego.
- Elabscience® OT(this compound) ELISA Kit. Elabscience.
- This compound ELISA Kit. Cayman Chemical.
- THE DEVELOPMENT OF A RADIOIMMUNOASSAY FOR this compound: THE EXTRACTION OF this compound FROM PLASMA, AND ITS MEASUREMENT DURING PARTURITION IN HUMAN AND GO
Sources
- 1. Advances in human this compound measurement: challenges and proposed solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges for Measuring this compound: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Validation of two immunoassays for this compound measurements in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. zellx.de [zellx.de]
- 10. Validation of two immunoassays for this compound measurements in human saliva | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. What are this compound assays measuring? Epitope mapping, metabolites, and comparisons of wildtype & knockout mouse urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pages.ucsd.edu [pages.ucsd.edu]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advances in human this compound measurement: challenges and proposed solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of a Commercially Available Enzyme ImmunoAssay for the Determination of this compound in Plasma Samples from Seven Domestic Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arborassays.com [arborassays.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocols: Advanced Techniques for On-Resin Cyclization of Oxytocin
Prepared by: Gemini, Senior Application Scientist
Abstract
Oxytocin is a nonapeptide hormone featuring a critical 20-membered disulfide-bridged macrocycle, which is indispensable for its biological activity. The synthesis of this cyclic structure presents unique challenges, primarily the risk of intermolecular side reactions leading to dimerization and polymerization. This guide provides a detailed exploration of on-resin cyclization techniques, a superior strategy that leverages the principle of "pseudo-dilution" to favor the desired intramolecular disulfide bond formation. We present an in-depth analysis of the underlying chemical principles, orthogonal protection strategies, and two field-proven, step-by-step protocols utilizing N-Chlorosuccinimide (NCS) and Iodine (I₂) as oxidizing agents. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this compound and other disulfide-containing cyclic peptides.
Introduction: The Significance of this compound's Cyclic Structure
This compound (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) is a neuropeptide renowned for its roles in uterine contraction, lactation, and complex social behaviors. Its structure is characterized by a disulfide bond between the cysteine residues at positions 1 and 6. This covalent linkage constrains the peptide's conformation, enhancing its stability against proteolytic degradation and increasing its binding affinity to its receptor.[1]
Traditional peptide cyclization is often performed in solution phase, which necessitates high-dilution conditions to minimize intermolecular reactions.[2][3] However, this approach is often cumbersome and can lead to low yields. On-resin cyclization, where the disulfide bridge is formed while the peptide is still anchored to the solid support, offers a more efficient and streamlined alternative. The solid support matrix effectively isolates individual peptide chains, creating a "pseudo-dilution" environment that sterically hinders intermolecular interactions and promotes intramolecular cyclization.[2][3]
Core Principles of On-Resin this compound Synthesis
The successful on-resin synthesis of this compound hinges on two foundational concepts: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for the linear chain assembly and an orthogonal protection strategy for the cysteine residues.
Linear Peptide Assembly via Fmoc-SPPS
The linear nonapeptide precursor is assembled on a solid support, typically a Rink Amide resin to yield the C-terminal amide upon final cleavage.[2][4] The synthesis follows the standard Fmoc-SPPS workflow:
-
Fmoc Deprotection: Removal of the N-terminal Fmoc group, often with a solution of piperidine or 4-methylpiperidine in DMF.[2]
-
Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid using reagents like DIC/Oxyma or HBTU.[2][4]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts. This cycle is repeated for each amino acid in the sequence.
The Orthogonal Protection Strategy
The key to selective on-resin cyclization is the use of an orthogonal protecting group scheme. This means that the protecting groups for the cysteine side chains can be removed under conditions that do not affect other side-chain protecting groups or the linker to the resin.
For this compound, the two cysteine residues must be protected by a group that can be selectively cleaved before the final global deprotection step. Common choices include:
| Protecting Group | Chemical Name | Cleavage Condition | Reference |
| Mmt | 4-Methoxytrityl | Mildly acidic (e.g., 1-2% TFA in DCM) | [2][5] |
| Acm | Acetamidomethyl | Oxidative (e.g., Iodine) | [4][6] |
| Trt | Trityl | Acid-labile (stronger acid than Mmt) | [7] |
The choice of protecting group dictates the choice of cyclization reagent. For instance, Mmt-protected cysteines are first deprotected with dilute acid, and the resulting free thiols are then oxidized. In contrast, Acm-protected cysteines can be deprotected and oxidized simultaneously by an agent like iodine.[4][6]
Visualization of the On-Resin Cyclization Workflow
The following diagram illustrates the general workflow for synthesizing cyclic this compound using on-resin methodologies.
Caption: General workflow for on-resin synthesis of cyclic this compound.
Comparative Methodologies for On-Resin Disulfide Formation
Several reagents can facilitate on-resin disulfide bond formation. The selection depends on the chosen cysteine protecting group, peptide sequence sensitivity, and desired reaction kinetics. N-Chlorosuccinimide (NCS) and Iodine (I₂) are two of the most robust and widely adopted reagents.
| Reagent | Typical Cys Protection | Mechanism | Pros | Cons |
| N-Chlorosuccinimide (NCS) | Mmt, Trt | Two-step: 1. Acidic deprotection of Cys. 2. Mild oxidation of free thiols. | Fast reaction times (5-15 min).[1][8] High yields with minimal side products.[2] Compatible with oxidation-prone residues like Met and Trp.[1][8] | Requires a separate deprotection step prior to oxidation. |
| Iodine (I₂) | Acm | One-pot deprotection and oxidation. | Streamlined one-pot procedure.[4][6] Effective for robust sequences. Generates high purity crude product.[4] | Can lead to side reactions (e.g., iodination of Tyr) if not carefully controlled. Can be less suitable for sensitive residues. |
Detailed Experimental Protocols
Safety Precaution: Always handle reagents like TFA, DIC, piperidine, NCS, and I₂ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: On-Resin Cyclization via N-Chlorosuccinimide (NCS)
This protocol is optimized for a linear this compound precursor synthesized with Mmt-protected cysteine residues.
Materials:
-
Resin-bound linear this compound (Fmoc-Cys(Mmt)-Tyr(tBu)-Ile-Gln(Trt)-Asn(Trt)-Cys(Mmt)-Pro-Leu-Gly-Rink Amide Resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N-Chlorosuccinimide (NCS)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptidyl resin (1.0 eq) in DCM for 30 minutes.
-
Mmt Deprotection:
-
Prepare a deprotection solution of 2% TFA and 5% TIS in DCM.
-
Drain the swelling solvent and add the deprotection solution to the resin.
-
React for 10 minutes at room temperature with gentle agitation. Repeat this step 3-4 times to ensure complete Mmt removal.[5]
-
Causality: The dilute TFA is strong enough to cleave the acid-labile Mmt group but leaves the tBu, Trt, and resin linker intact. TIS acts as a scavenger to trap the released trityl cations, preventing side reactions.
-
-
Washing: Wash the resin thoroughly to remove all traces of acid and scavengers. Perform washes in the following sequence: DCM (3x), DMF (3x), DCM (3x).
-
On-Resin Oxidation with NCS:
-
Prepare a solution of NCS (1.5 equivalents relative to resin loading) in DMF.
-
Add the NCS solution to the resin.
-
React for 15 minutes at room temperature, or for 5 minutes at 50°C for an accelerated reaction.[1][2]
-
Causality: NCS is a mild oxidizing agent that efficiently converts the two free thiol groups into a disulfide bridge. The reaction is rapid and clean.[8]
-
-
Final Washing: Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Confirmation (Optional): Before global deprotection, a small sample of the resin can be cleaved (e.g., with TFA/TIS/H₂O 95:2.5:2.5) and analyzed by HPLC-MS to confirm successful cyclization. The cyclic product will have a mass 2 Da less than the linear, deprotected precursor.
Protocol 2: On-Resin Cyclization via Iodine (I₂)
This protocol is designed for a linear precursor synthesized with Acm-protected cysteine residues.
Materials:
-
Resin-bound linear this compound (Fmoc-Cys(Acm)-Tyr(tBu)-Ile-Gln(Trt)-Asn(Trt)-Cys(Acm)-Pro-Leu-Gly-Rink Amide Resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Iodine (I₂)
-
Methanol (MeOH)
-
Sodium thiosulfate solution (1 M aqueous)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptidyl resin (1.0 eq) in DMF for 30 minutes.
-
Iodine-Mediated Cyclization:
-
Prepare a solution of iodine (5-10 equivalents relative to resin loading) in a minimal amount of DMF or a DMF/MeOH mixture.
-
Drain the swelling solvent and add the iodine solution to the resin.
-
React for 1-2 hours at room temperature with gentle agitation, monitoring the reaction progress.
-
Causality: Iodine serves a dual role: it first cleaves the Acm protecting groups from the cysteine side chains and then oxidizes the resulting free thiols to form the disulfide bond in a single, concerted step.[4][6]
-
-
Quenching and Washing:
-
After the reaction, drain the iodine solution.
-
Wash the resin with DMF until the filtrate is colorless to remove excess iodine.
-
To ensure complete removal, perform a final wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by washes with water, DMF, and DCM.
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Confirmation (Optional): As with the NCS method, perform a test cleavage and HPLC-MS analysis on a small resin sample to verify the formation of the cyclic product.
Mechanism of Disulfide Bond Formation
The diagram below outlines the chemical transformation occurring on the resin during the oxidation step.
Caption: Chemical transformation from free thiols to a disulfide bridge.
Post-Cyclization: Cleavage and Purification
After successful on-resin cyclization, the peptide must be cleaved from the solid support and globally deprotected.
-
Cleavage Cocktail: A standard cleavage cocktail for this compound is TFA:TIS:H₂O (95:2.5:2.5) .[2][9] The resin is treated with this mixture for 2-3 hours at room temperature.
-
TFA: Cleaves the peptide from the Rink Amide linker and removes acid-labile side-chain protecting groups (e.g., tBu, Trt).
-
TIS & H₂O: Act as scavengers to prevent side reactions from reactive species generated during deprotection.
-
-
Peptide Precipitation: The cleavage solution is filtered, and the crude peptide is precipitated using cold diethyl ether.
-
Purification: The crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product with high purity (>98%).[4]
Conclusion
On-resin cyclization is a powerful and efficient strategy for the synthesis of this compound and other disulfide-bridged peptides. By leveraging the pseudo-dilution effect of the solid support and employing a robust orthogonal protection strategy, this approach minimizes the formation of undesirable intermolecular byproducts, leading to higher yields and purer crude products. The choice between oxidizing agents like N-Chlorosuccinimide and Iodine depends on the selected cysteine protecting groups (Mmt and Acm, respectively), with both methods offering reliable pathways to the target molecule. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to successfully implement these advanced techniques in their laboratories.
References
- Biotage. (n.d.). Fully Automated Optimized Synthesis, On-resin Oxidation, and Purification of Isotopically Labeled this compound.
- Gutiérrez-Sáiz, A., & de la Torre, B. G. (2020). Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. In Methods in Molecular Biology. Springer.
- Postma, G. J., & Albericio, F. (2013). N-Chlorosuccinimide, an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis. Organic Letters, 15(3), 616–619.
- Kondasinghe, T. D., et al. (2017). Improved Fmoc Solid-Phase Peptide Synthesis of this compound with High Bioactivity. Chinese Chemical Letters, 28(5), 1033-1037.
- Gutiérrez-Sáiz, A., & de la Torre, B. G. (2020). Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. u:cris-Portal.
- Ives, D. A. J. (1968). Synthesis of this compound using the solid phase technique. Canadian Journal of Chemistry, 46(14), 2318-2320.
- Postma, G. J., & Albericio, F. (2013). N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 15(3), 616-619.
- Kondasinghe, T. D., et al. (2017). Improved Fmoc Solid-Phase Peptide Synthesis of this compound with High Bioactivity. ResearchGate.
- Kobayashi, Y., et al. (2021). "On‐Resin" Disulfide Peptide Synthesis with Methyl 3‐Nitro‐2‐pyridinesulfenate. ResearchGate.
- Kobayashi, Y., et al. (2021). An Effective Method of On-Resin Disulfide Bond Formation in Peptides. ResearchGate.
- Song, C., et al. (2021). HPLC chromatograms of a) the formation of disulfide bond in this compound on resin. ResearchGate.
- Robertson, A. D., et al. (2022). Synthesis of vinyl‐sulfide‐bridged this compound mimetic 9. ResearchGate.
- Rabenstein, D. L. (2004). Chemical reagents for formation of disulfide bonds in peptides. Google Patents.
- Kondasinghe, T. D., et al. (2017). Improved Fmoc Solid-Phase Peptide Synthesis of this compound with High Bioactivity. ResearchGate.
- Biotage. (n.d.). Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides.
- Flouret, G., et al. (1979). Synthesis of this compound using iodine for oxidative cyclization and silica gel adsorption chromatography for purification. International Journal of Peptide and Protein Research, 13(2), 137-141.
- Hase, S., & Walter, R. (1973). Symmetrical disulfide bonds as S-protecting groups and their cleavage by dithiothreitol: synthesis of this compound with high biological activity. International Journal of Peptide and Protein Research, 5(4), 283-288.
- Zhang, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(14), 5556.
- Bodanszky, M., & du Vigneaud, V. (1959). A Synthesis of this compound. ResearchGate.
- O'Connell, T. F., et al. (2012). Revisiting this compound Through the Medium of Isonitriles. Organic Letters, 14(21), 5562-5565.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jasco.hu [jasco.hu]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. peptidetherapeutics.org [peptidetherapeutics.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. N-Chlorosuccinimide, an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Oxytocin in Human Clinical Trials
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Multifaceted Role of Oxytocin in Clinical Research
This compound, a nonapeptide hormone synthesized in the hypothalamus and released by the posterior pituitary gland, has long been recognized for its fundamental role in parturition and lactation.[1][2] Its well-established effects on uterine contractions and milk ejection have led to its widespread clinical use in obstetrics.[3][4] However, a growing body of research has unveiled the diverse physiological and behavioral effects of this compound, extending its therapeutic potential far beyond the confines of labor and delivery.
Emerging evidence highlights the involvement of the this compound system in a myriad of processes, including social cognition, anxiety regulation, pain perception, and metabolic homeostasis.[2][5] This has spurred a surge of interest in investigating exogenous this compound as a potential therapeutic agent for a range of conditions, from neuropsychiatric disorders like autism spectrum disorder and anxiety to metabolic diseases such as obesity and diabetes.[5][6]
These application notes provide a comprehensive guide for researchers and drug development professionals on the protocols for administering this compound in human clinical trials. The document emphasizes scientific integrity, detailed methodologies, and the critical safety and ethical considerations inherent in human subject research.
Scientific Foundation: Pharmacology and Signaling Pathway of this compound
A thorough understanding of this compound's mechanism of action and pharmacokinetics is paramount for designing safe and effective clinical trial protocols.
Mechanism of Action and Signaling Cascade
This compound exerts its effects by binding to the this compound receptor (OTR), a G-protein coupled receptor (GPCR).[1][7] The OTR can couple to different G-proteins, primarily Gαq, leading to the activation of various intracellular signaling cascades.[2] The canonical pathway involves the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is fundamental to this compound's role in smooth muscle contraction, such as in the uterus during labor.[1][8]
Beyond the Gq/PLC/IP3 pathway, the OTR can also activate other signaling pathways, including the MAPK and RhoA/Rho kinase pathways, which contribute to prostaglandin production and direct contractile effects on myometrial cells.[1] In the cardiovascular system, OTR signaling is associated with the ANP-cGMP and NO-cGMP pathways, which can lead to vasodilation.[1]
Diagram: this compound Signaling Pathway
Caption: Simplified overview of the primary this compound signaling pathway.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid onset of action and short biological half-life.
| Pharmacokinetic Parameter | Description |
| Absorption | Administered parenterally (intravenous or intramuscular) or intranasally. Bioavailability is complete with parenteral administration.[3] |
| Distribution | Distributed throughout the extracellular fluid.[3] |
| Metabolism | Primarily metabolized by the liver and kidneys. During pregnancy, the enzyme oxytocinase, produced by the placenta, plays a significant role in its breakdown.[3] |
| Elimination | Rapidly cleared from the plasma with a biological half-life of approximately 3 to 10 minutes.[8] Only a small fraction is excreted unchanged in the urine.[3] |
It is important to note that serum this compound concentrations can vary considerably between individuals, even when receiving similar doses.[9] This highlights the need for individualized dosing and careful monitoring in clinical trials.
Regulatory and Ethical Imperatives in this compound Clinical Trials
Adherence to stringent regulatory and ethical guidelines is non-negotiable in human clinical research.
Regulatory Oversight
Clinical trials involving this compound must be conducted in accordance with the guidelines set forth by national and international regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10] These guidelines provide a framework for ensuring the safety of trial participants and the scientific validity of the research.[10]
The FDA has approved this compound for specific obstetric indications, including labor induction and the control of postpartum hemorrhage.[3] Any investigation of this compound for a new indication requires an Investigational New Drug (IND) application.
Ethical Considerations
The ethical conduct of clinical trials is paramount and must be guided by the principles of respect for persons, beneficence, and justice.[11]
-
Informed Consent: A comprehensive informed consent process is mandatory. Participants must be fully informed about the purpose of the study, the procedures involved, potential risks and benefits, and their right to withdraw at any time without penalty.[11] For intrapartum trials, obtaining ethically valid consent from laboring women presents unique challenges that must be carefully addressed.[12]
-
Institutional Review Board (IRB) Approval: All clinical trial protocols must be reviewed and approved by an independent Institutional Review Board (IRB) or ethics committee.[13] The IRB is responsible for safeguarding the rights and welfare of human research subjects.[13]
-
Safety Monitoring: A robust plan for monitoring the safety of participants must be in place. This includes defining clear criteria for dose adjustments, temporary suspension, or discontinuation of the intervention in the event of adverse events.[14]
Administration Protocols: Routes, Dosages, and Indications
The choice of administration route and dosage regimen for this compound is highly dependent on the clinical indication and the desired therapeutic effect.
Intravenous (IV) Administration
Intravenous infusion is the standard method for administering this compound in obstetric settings and for indications requiring precise dose titration.[15]
Table 1: Intravenous this compound Dosage Regimens in Clinical Trials
| Indication | Starting Dose | Incremental Increase | Maximum Dose | Reference |
| Labor Induction/Augmentation (Low-Dose) | 0.5-2 mU/min | 1-2 mU/min every 15-40 min | Varies | [3][16] |
| Labor Induction/Augmentation (High-Dose) | 4-6 mU/min | 3-6 mU/min every 15-40 min | Up to 40 mU/min | [17][18][19] |
| Postpartum Hemorrhage (Control) | 10-40 units in 1000 mL of a non-hydrating diluent | Titrated to control uterine atony | Not specified | [15] |
| Pain (Analgesia to Heat Pain) | 0.3 mcg, 1.3 mcg, and 7 mcg infusions over 10 minutes | N/A | 7 mcg | [20] |
Intranasal Administration
Intranasal administration is a non-invasive method that is increasingly being explored for its potential to deliver this compound to the central nervous system, bypassing the blood-brain barrier to a certain extent.[21] This route is commonly used in studies investigating the behavioral and psychiatric effects of this compound.
Table 2: Intranasal this compound Dosage Regimens in Clinical Trials
| Indication | Dosage | Frequency | Duration | Reference |
| Chronic Pelvic Musculoskeletal Pain | 24 IU | Twice daily | 2 weeks | [21] |
| Obesity | 24 IU | Four times daily | 8 weeks | [6] |
| Benzodiazepine Withdrawal | 48 IU | Thrice daily | 21 days | [22] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the preparation and administration of this compound in a clinical trial setting.
Protocol for Intravenous this compound Infusion
Objective: To administer a controlled intravenous infusion of this compound.
Materials:
-
This compound injection, USP (10 units/mL)
-
Intravenous fluid (e.g., 0.9% Sodium Chloride or Ringer's lactate)
-
Infusion pump
-
IV administration set
-
Sterile syringes and needles
Procedure:
-
Solution Preparation:
-
Dilute 10-30 units of this compound in 500 mL of a compatible intravenous fluid.[18][23] The final concentration will depend on the specific dosing protocol.
-
Gently agitate the solution to ensure thorough mixing.
-
Label the IV bag clearly with the drug name, concentration, date, and time of preparation.
-
-
Administration:
-
Administer the this compound solution via a calibrated infusion pump to ensure accurate dose delivery.[15][24]
-
Initiate the infusion at the starting dose specified in the study protocol (e.g., 0.5-2 mU/min for low-dose labor induction).[3][16]
-
Increase the infusion rate incrementally as per the protocol until the desired therapeutic effect is achieved or the maximum dose is reached.[3][16]
-
Diagram: Intravenous this compound Administration Workflow
Caption: General workflow for intravenous this compound administration in a clinical trial.
Protocol for Intranasal this compound Administration
Objective: To administer a standardized dose of intranasal this compound.
Materials:
-
Intranasal this compound spray (formulated to deliver a specific IU per actuation)
-
Placebo nasal spray (for placebo-controlled trials)
Procedure:
-
Participant Training:
-
Provide thorough training to participants on the correct self-administration technique to ensure consistency.[21]
-
Instruct the participant to gently blow their nose to clear the nasal passages.
-
Demonstrate the proper head position (usually upright or slightly tilted back).
-
-
Administration:
-
The participant inserts the nasal spray applicator approximately 1 cm into one nostril, aiming the spray towards the back and outer side of the nose.
-
The participant actuates the spray while inhaling gently.
-
The procedure is repeated for the other nostril as per the study protocol.
-
For protocols requiring multiple puffs per nostril, a brief waiting period between actuations may be specified.[22]
-
Safety Monitoring and Management of Adverse Events
Rigorous safety monitoring is crucial to protect the well-being of trial participants.
Monitoring Parameters
-
Maternal (for obstetric trials):
-
Fetal (for obstetric trials):
-
Fetal heart rate[15]
-
-
General (for all trials):
-
Monitoring for any reported side effects or adverse events.
-
Potential Adverse Events and Management
-
Uterine Hyperstimulation (Tachysystole): Defined as more than five contractions in 10 minutes, averaged over a 30-minute window. If this occurs, the this compound infusion should be decreased or discontinued immediately.[25]
-
Water Intoxication: Prolonged administration of high doses of this compound can have an antidiuretic effect, leading to water intoxication.[3] Restricting fluid intake and monitoring electrolytes may be necessary.[26]
-
Hypotension: Can occur, especially with rapid IV bolus administration.[3]
-
Other Adverse Effects: Nausea, vomiting, and cardiac arrhythmias have also been reported.[3]
Conclusion
The administration of this compound in human clinical trials holds immense promise for advancing our understanding of its therapeutic potential across a wide spectrum of medical conditions. However, the successful and ethical conduct of such trials hinges on the implementation of well-designed protocols that are grounded in a solid understanding of this compound's pharmacology and a steadfast commitment to participant safety. This guide provides a foundational framework for researchers to develop and execute robust clinical trials, ultimately contributing to the evidence-based application of this compound in medicine.
References
- Creative Diagnostics. (n.d.). This compound Signaling Pathway.
- KEGG. (n.d.). This compound signaling pathway - Homo sapiens (human).
- Boll, S., et al. (2021). This compound Signaling Pathway: From Cell Biology to Clinical Implications. Endocrinology, Metabolism & Immune Disorders - Drug Targets, 21(1), 91-110.
- An, S., et al. (2020). This compound Receptor Signaling in Vascular Function and Stroke. Frontiers in Neuroscience, 14, 599.
- Jurek, B., & Neumann, I. D. (2018). The this compound Receptor: From Intracellular Signaling to Behavior. Physiological Reviews, 98(3), 1805–1908.
- Monks, D. T., et al. (2019). A study of the pharmacokinetics and pharmacodynamics of this compound at elective caesarean delivery. Anaesthesia, 74(9), 1121-1128.
- Stanford University. (n.d.). This compound Pharmacokinetics and Pharmacodynamics. ClinicalTrials.gov.
- StatPearls. (2023). This compound. NCBI Bookshelf.
- ClinicalTrials.gov. (2015). An Evidence Based Protocol for this compound Administration in Vaginal Delivery.
- Power. (n.d.). This compound Dosing for Prolonged Labor.
- Yaksh, T. L. (2016). Ethical Concerns Regarding Human Study. Pain Medicine, 17(10), 1961.
- Leake, R. D., et al. (1980). Pharmacokinetics of this compound in the Human Subject. Obstetrics and Gynecology, 56(6), 701-704.
- Budden, A., et al. (2014). High-dose versus low-dose this compound infusion regimens for induction of labour at term.
- Pal, A., et al. (2021). Protocol for a placebo-controlled, within-participants crossover trial evaluating the efficacy of intranasal this compound to improve pain and function among women with chronic pelvic musculoskeletal pain. BMJ Open, 11(7), e047879.
- Lawson, E. A., et al. (2022). A randomized, double-blind, placebo-controlled clinical trial of 8-week intranasal this compound administration in adults with obesity: Rationale, study design, and methods. Contemporary Clinical Trials, 113, 106657.
- Monks, D. T., et al. (2019). A study of the pharmacokinetics and pharmacodynamics of this compound at elective caesarean delivery. ResearchGate.
- Medscape. (n.d.). Pitocin (this compound) dosing, indications, interactions, adverse effects, and more.
- ClinicalTrials.gov. (2019). Dose Ranging Study of Intravenous this compound for Analgesia to Heat Pain.
- U.S. Food and Drug Administration. (2021). This compound Injection, USP.
- Ghidini, A., et al. (2012). Effects of two different protocols of this compound infusion for labor induction on obstetric outcomes: A cohort study. Open Journal of Obstetrics and Gynecology, 2(3), 226-230.
- ClinicalTrials.gov. (2024). Intranasal and Intravenous this compound for Analgesia to Noxious Heat Pain.
- Power. (n.d.). Top Treatment for this compound Clinical Trials.
- ClinicalTrials.gov. (2024). Effects of Intranasal this compound in the Treatment of Benzodiazepine Withdrawal: A Pilot RCT.
- Zhang, J., et al. (2013). This compound Regimen for Labor Augmentation, Labor Progression, Perinatal Outcomes. Obstetrics and Gynecology, 121(5), 940-946.
- Adnan, N., et al. (2020). A Randomized Control Trial of 3 IU IV this compound Bolus with 7 IU this compound Infusion versus 10 IU this compound Infusion for Prevention of Postpartum Hemorrhage after Cesarean Section. International Journal of Women's Health, 12, 1145–1151.
- International Medication Safety Network. (2022). This compound Safety Interest Group (OxytocinSIG).
- ClinicalTrials.gov. (2014). A randomized double blind clinical trial comparing this compound low-dose and high-dose regimens for labor augmentation.
- Power. (n.d.). This compound for Labor Complications.
- ClinicalTrials.gov. (2009). Induction of Labor With this compound: When Should this compound be Held?.
- Mohanty, S., et al. (2017). Ethical issues related to consent for intrapartum trials. Indian Journal of Medical Ethics, 2(4), 263-266.
- Yildirim, G., et al. (2020). The Use of this compound by Healthcare Professionals During Labor. Medical Science Monitor, 26, e924991.
- U.S. Food and Drug Administration. (1999). NDA 18-248/S-026.
- World Health Organization. (n.d.). Ethical considerations.
- European Medicines Agency. (n.d.). Clinical trials in human medicines.
- Nunes, I., et al. (2021). European Guidelines on Perinatal Care - this compound for induction and augmentation of labor.
- Penn LPS Online. (2024). The importance of ethical considerations in research and clinical trials.
- U.S. Food and Drug Administration. (2014). Pitocin.
- Advarra. (2025). EMA Releases Guidelines on Inclusion of Pregnant and Breastfeeding Individuals in Clinical Trials.
- European Medicines Agency. (2025). New guideline on inclusion of pregnant and breastfeeding individuals in clinical trials.
- MedPath. (2025). This compound.
- MSF Medical Guidelines. (n.d.). This compound injectable.
Sources
- 1. KEGG PATHWAY: this compound signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. This compound Signaling Pathway: From Cell Biology to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, placebo-controlled clinical trial of 8-week intranasal this compound administration in adults with obesity: Rationale, study design, and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Clinical trials in human medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 11. The importance of ethical considerations in research and clinical trials | Penn LPS Online [lpsonline.sas.upenn.edu]
- 12. Ethical issues related to consent for intrapartum trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethical Concerns Regarding Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. intmedsafe.net [intmedsafe.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. High‐dose versus low‐dose this compound infusion regimens for induction of labour at term - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Dosing for Prolonged Labor · Info for Participants · Phase Phase 4 Clinical Trial 2026 | Power | Power [withpower.com]
- 18. Effects of two different protocols of this compound infusion for labor induction on obstetric outcomes: A cohort study [scirp.org]
- 19. Top Treatment for this compound Clinical Trials | Power [withpower.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. bmjopen.bmj.com [bmjopen.bmj.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. reference.medscape.com [reference.medscape.com]
Application Note: Accurate Quantification of Oxytocin in Human Plasma using Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction: The Imperative for Precise Oxytocin Measurement
This compound, a nine-amino-acid cyclic peptide hormone, is a pivotal signaling molecule in a host of physiological and behavioral processes, including parturition, lactation, and complex social behaviors.[1] Its emerging role as a potential biomarker and therapeutic agent in psychiatric disorders has intensified the demand for highly accurate and reproducible quantification methods.[2] Historically, immunoassays have been the workhorse for this compound measurement; however, these methods are often plagued by a lack of specificity, leading to inconsistent and unreliable results.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this compound quantification, offering unparalleled specificity and sensitivity.[3] This application note provides a detailed, field-proven protocol for the accurate measurement of this compound in human plasma using a stable isotope dilution LC-MS/MS methodology. We will delve into the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and data analysis, with a focus on the scientific rationale underpinning each step to ensure a robust and self-validating workflow.
The Principle of Stable Isotope Dilution: A Foundation of Accuracy
The cornerstone of this method is the use of a stable isotope-labeled (SIL) internal standard.[4][5] A known amount of a SIL this compound analog (e.g., this compound-d5) is spiked into the plasma sample at the very beginning of the workflow. This SIL internal standard is chemically identical to the endogenous this compound but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium).[6] Consequently, it co-elutes with the native this compound during chromatography and experiences identical ionization and fragmentation behavior in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, we can correct for any sample loss during preparation and for variations in instrument response, thereby achieving highly accurate and precise quantification.[6]
Caption: Overall workflow for this compound quantification.
I. Sample Preparation: Isolating this compound from a Complex Matrix
The accurate quantification of this compound begins with its efficient extraction from the complex biological matrix of plasma. Solid-phase extraction (SPE) is a robust and widely adopted technique for this purpose, as it effectively removes interfering substances such as proteins and phospholipids that can suppress the analyte signal in the mass spectrometer.[7][8][9]
Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Stable Isotope-Labeled this compound (e.g., this compound-d5) as internal standard (IS)
-
0.1% Trifluoroacetic Acid (TFA) in water
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
C18 SPE Cartridges (e.g., 200 mg)
-
Centrifuge
-
Vacuum manifold
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Sample Thawing and Spiking:
-
Thaw frozen plasma samples on ice.
-
In a polypropylene tube, add 500 µL of plasma.
-
Spike each sample with a known concentration of the SIL-Oxytocin internal standard (e.g., 100 pg/mL). Vortex briefly.
-
-
Protein Precipitation and Acidification:
-
Add 500 µL of 0.1% TFA in water to the plasma sample. This step acidifies the sample to ensure that this compound is in its protonated state, which enhances its binding to the C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by sequentially passing the following solutions:
-
3 mL of Methanol
-
3 mL of Acetonitrile
-
Two washes of 3 mL of 0.1% TFA in water.
-
-
Crucial Note: Do not allow the sorbent bed to dry out between conditioning and sample loading.
-
-
Sample Loading:
-
Carefully load the supernatant from the centrifuged plasma sample onto the conditioned C18 cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% TFA in water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the this compound and the internal standard from the cartridge with 2 mL of 80% acetonitrile in 0.1% TFA in water into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in 0.1% formic acid in water).
-
Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
-
II. LC-MS/MS Analysis: Separation and Detection
The reconstituted sample extract is then introduced into the LC-MS/MS system for the separation and detection of this compound and its internal standard.
Liquid Chromatography (LC)
A reversed-phase C18 column is typically used for the chromatographic separation of this compound.[10][11][12][13] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier like formic acid, provides good peak shape and retention time reproducibility.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 60 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Tandem Mass Spectrometry (MS/MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[3][14][15] This highly selective technique involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
MRM Transitions:
The following MRM transitions are recommended for the quantification and confirmation of this compound and its deuterated internal standard. It is crucial to optimize the collision energies for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 1007.4 | 723.3 | 25 | Quantifier |
| This compound | 1007.4 | 284.1 | 30 | Qualifier |
| This compound-d5 (IS) | 1012.4 | 728.3 | 25 | Quantifier |
| This compound-d5 (IS) | 1012.4 | 284.1 | 30 | Qualifier |
III. Data Analysis and Quantification
The quantification of this compound in the unknown plasma samples is achieved by constructing a calibration curve.
-
Calibration Curve: A series of calibration standards are prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma) and a constant concentration of the SIL-Oxytocin internal standard. These standards are then processed and analyzed alongside the unknown samples.
-
Peak Area Ratios: The peak areas of the quantifier MRM transitions for both the endogenous this compound and the SIL-Oxytocin internal standard are integrated.
-
Linear Regression: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically applied.
-
Concentration Calculation: The concentration of this compound in the unknown samples is then calculated from their measured peak area ratios using the regression equation of the calibration curve.
IV. Method Validation: Ensuring Data Integrity
A rigorous validation of the bioanalytical method is essential to ensure the reliability of the generated data. The validation should be performed in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17][18]
Caption: Key parameters for bioanalytical method validation.
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.
-
Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
-
Dilution Integrity: Ensuring that diluting a sample with a concentration above the upper limit of quantification does not affect the accuracy and precision of the measurement.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the accurate quantification of this compound in human plasma. The combination of a meticulous solid-phase extraction protocol, optimized chromatographic separation, and the use of a stable isotope-labeled internal standard ensures the high specificity, sensitivity, and reproducibility required for both research and clinical applications. Adherence to rigorous method validation principles is paramount to guarantee the integrity and defensibility of the resulting data.
References
- Liquid chromatographic analysis of this compound and its related substances.Journal of Pharmaceutical and Biomedical Analysis.[Link]
- HPLC determination of this compound injection and its rel
- A Validated Method for the Simultaneous Determination of this compound and Cortisol in Human Saliva.MDPI.[Link]
- LC-MS/MS measurement of endogenous this compound in the posterior pituitary and CSF of macaques: a pilot study.PubMed Central.[Link]
- Development and Validation of an HPLC Method for this compound in Ringer's Lactate and its Application in Stability Analysis.
- Inaccuracies in plasma this compound extraction and enzyme immunoassay techniques.PubMed Central.[Link]
- A quantification method for trace level of this compound in food m
- Ultrasensitive Quantification Assay for this compound in Human Plasma Using the ionKey/MS System.
- Guideline on bioanalytical method valid
- A highly sensitive quantification method for trace level of this compound in urine using mixed-mode solid phase extraction coupled with LC-MS/MS.Emory University.[Link]
- Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights.European Bioanalysis Forum.[Link]
- Bioanalytical method validation - Scientific guideline.European Medicines Agency.[Link]
- A quantification method for trace level of this compound in food m
- NIH Public Access - University of California San Diego.University of California San Diego.[Link]
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.FDA.[Link]
- Extraction of this compound and Vasopressin from Serum using SPE Procedure Prior to LC-MS/MS.
- Development and validation of a highly-sensitive, quantitative LC-MS/MS assay to evaluate plasma this compound.PubMed Central.[Link]
- Quantitative Analysis of this compound in R
- Extraction of this compound from human plasma using immunocapture techniques.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.PubMed Central.[Link]
- Dr. Ehrenstorfer - Introduction to stable isotope internal standards.YouTube.[Link]
Sources
- 1. Quantitative Analysis of this compound in Rat Plasma Using LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. LC-MS/MS measurement of endogenous this compound in the posterior pituitary and CSF of macaques: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Inaccuracies in plasma this compound extraction and enzyme immunoassay techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pages.ucsd.edu [pages.ucsd.edu]
- 9. Extraction of this compound and Vasopressin from Serum using SPE Procedure Prior to LC-MS/MS | Separation Science [sepscience.com]
- 10. Liquid chromatographic analysis of this compound and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC determination of this compound injection and its related substanc...: Ingenta Connect [ingentaconnect.com]
- 12. mdpi.com [mdpi.com]
- 13. frontiersin.org [frontiersin.org]
- 14. waters.com [waters.com]
- 15. mac-mod.com [mac-mod.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. fda.gov [fda.gov]
Application Notes & Protocols: A Guide to Viral Vector-Mediated Interrogation of Oxytocin Pathways
Introduction: Unlocking the Oxytocin System with Precision Tools
The neuropeptide this compound (OXT) is a critical modulator of complex social behaviors, including bonding, trust, and empathy. Synthesized primarily in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus, OXT exerts its influence throughout the brain via a distributed network of projections.[1][2] Understanding how these specific OXT pathways function and contribute to behavior is a central goal in neuroscience and is paramount for developing novel therapeutics for psychiatric disorders characterized by social deficits.
Traditional methods, such as systemic drug administration, lack the anatomical and cell-type specificity required to dissect these intricate circuits. The advent of viral vector technology has revolutionized this field, providing an unprecedented ability to deliver genetic payloads to specific neuronal populations.[3][4] These vectors act as vehicles to introduce genes encoding fluorescent reporters, activity sensors, and opto- or chemogenetic actuators, allowing researchers to map, monitor, and manipulate OXT neurons with remarkable precision.[5][6][7]
This guide provides a comprehensive overview of the strategies, methodologies, and technical considerations for applying viral vectors to the study of central this compound pathways. It is designed to bridge foundational concepts with practical, field-proven protocols, empowering researchers to design and execute robust, validated experiments.
Caption: Overview of a central this compound signaling pathway.
Section 1: Foundational Concepts - Choosing Your Vector
The success of any circuit-level neuroscience experiment hinges on the selection of the appropriate viral vector. The vector serves as the delivery vehicle for your genetic payload, and its intrinsic properties dictate the efficiency, specificity, and timeline of your experiment. Adeno-associated virus (AAV) vectors are the most commonly used tools in neuroscience due to their low immunogenicity, ability to transduce non-dividing cells like neurons, and the availability of numerous serotypes with different properties.[3][8][9]
Why Causality Matters in Vector Selection:
-
Tropism (Which cells get infected?): The viral capsid proteins determine which cell surface receptors the virus binds to, defining its tropism.[8][10] For example, the recently developed rAAV2-retro serotype is engineered for efficient uptake by axon terminals, making it an excellent choice for retrograde tracing.[8]
-
Packaging Capacity (How much can it carry?): AAVs have a relatively small packaging capacity (~4.7 kb).[11] This is sufficient for most fluorescent proteins, opsins, and DREADDs, but can be a limitation for larger constructs or multiple genes. Lentiviral vectors offer a larger capacity (~9 kb) but come with the consideration of genomic integration.[11]
-
Expression Timeline (When will the gene be active?): Gene expression from AAV vectors typically begins within a few days post-injection, but robust, stable expression often requires 3-4 weeks.[6] This timeline must be factored into the experimental plan, especially for behavioral studies.
-
Directionality (Where does the vector go?): Some AAV serotypes show preferential transport within neurons. AAV1 and AAV9, for instance, are often used for anterograde tracing (from cell body to axon terminal), while engineered retrograde AAVs are used for mapping inputs to a region.[12][13]
| Vector Type | Common Serotypes | Tropism/Key Feature | Packaging Capacity | Expression Timeline | Primary Application in OXT Studies |
| AAV | AAV1, AAV5, AAV8, AAV9 | Strong neuronal tropism, efficient anterograde transport.[13] | ~4.7 kb[11] | 2-4 weeks for peak expression | Anterograde tracing, opto/chemogenetics, calcium imaging.[5][6] |
| AAV (Retrograde) | rAAV2-retro | Engineered for high-efficiency retrograde transport from axon terminals.[8] | ~4.7 kb | 2-3 weeks for peak expression | Mapping inputs to OXT neurons or their target regions. |
| Lentivirus | VSV-G pseudotyped | Broad tropism, integrates into host genome, efficient anterograde spread.[3][12] | ~9 kb[11] | 1-2 weeks for expression | Stable, long-term expression; delivery of larger genetic constructs. |
| Rabies Virus (ΔG) | CVS-N2c strain | Strictly retrograde and monosynaptic trans-synaptic spread (when complemented).[1][8] | ~11-12 kb | 5-7 days | Monosynaptic input mapping to a defined starter cell population. |
| Herpes Simplex Virus (HSV) | H129 strain | Anterograde trans-synaptic spread.[8][12] | ~152 kb | 1-3 days | Polysynaptic anterograde circuit tracing. |
Section 2: Experimental Design - Achieving Cell-Type Specificity
Targeting the genetically diverse and spatially intermingled neurons of the hypothalamus requires strategies that go beyond simple anatomical coordinates. The goal is to restrict transgene expression exclusively to OXT-producing neurons.
Strategy 1: The Cre-LoxP System
The most robust and widely used method for achieving cell-type specificity is the Cre-LoxP system.[14] This approach relies on transgenic animal lines, typically mice, that express Cre recombinase under the control of the this compound gene promoter (Oxt-Cre).
The Mechanism:
-
The Animal Model: An Oxt-Cre mouse expresses Cre recombinase only in cells that would normally express this compound.
-
The Viral Vector: A Cre-dependent AAV is constructed. The transgene (e.g., GCaMP for calcium imaging) is placed in an inverted orientation and flanked by two sets of incompatible lox sites (e.g., loxP and lox2272), a design often called Double-floxed Inverted Open reading frame (DIO) or FLEX.[15][16]
-
The Recombination Event: When this AAV is injected into an Oxt-Cre mouse, only the cells containing Cre recombinase (the OXT neurons) can recognize the lox sites. Cre excises and permanently inverts the transgene into its correct orientation, leading to its expression. In all other cells lacking Cre, the transgene remains inverted and silent.[15][16]
Caption: Workflow for cell-type specific expression using the Cre-Lox system.
Strategy 2: Cell-Type Specific Promoters
An alternative to transgenic lines is to use a viral vector where transgene expression is driven by a promoter specific to the cell type of interest. Studies have shown that specific upstream sequences of the OXT gene promoter can drive robust and selective expression in OXT neurons when delivered by an AAV.[17][18][19]
Causality and Considerations:
-
Specificity vs. Strength: Cell-specific promoters are often weaker than ubiquitous promoters (like CMV or EF1a), which can lead to lower expression levels.
-
Promoter Size: The promoter sequence must be small enough to fit within the AAV packaging limit alongside the transgene. Researchers have successfully used OXT promoter fragments ranging from 216 to 568 base pairs to achieve specificity.[17]
-
Validation is Key: The specificity of any novel promoter-vector combination must be rigorously validated, typically by co-localization with immunohistochemistry for this compound.
Section 3: Core Techniques & Protocols
This section details the essential hands-on procedures for using viral vectors to study OXT pathways.
Protocol 1: Stereotaxic Surgery for Viral Vector Delivery to the Hypothalamus
Stereotaxic surgery allows for the precise, three-dimensional targeting of deep brain structures like the PVN and SON.[20][21] Accuracy is paramount for successful and reproducible experiments.
Materials:
-
Stereotaxic frame with mouse/rat adapter
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical drill (e.g., Dremel) with fine drill bits
-
Nanoliter injection system (e.g., Nanoject or UMP3)
-
Pulled glass micropipettes or Hamilton syringe with a 33-gauge needle
-
Standard surgical tools (scalpel, forceps, sutures or wound clips)
-
Viral vector aliquot (stored at -80°C, thawed on ice)
-
Analgesics and anesthetics (as per institutional IACUC guidelines)
Step-by-Step Methodology:
-
Anesthesia and Preparation:
-
Anesthetize the animal (e.g., 1-2% isoflurane) and confirm the depth of anesthesia by lack of pedal reflex.
-
Apply ophthalmic ointment to prevent eye drying.[22] Administer pre-operative analgesics.
-
Secure the animal in the stereotaxic frame, ensuring the head is level by checking the height of the ear bars and the dorsal-ventral measurements of Bregma and Lambda.[23]
-
Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.[22][23]
-
-
Craniotomy:
-
Make a midline incision to expose the skull. Use cotton-tipped applicators to clear the periosteum.[5]
-
Identify the Bregma landmark (the intersection of the sagittal and coronal sutures).
-
Using a brain atlas, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for your target (e.g., for mouse PVN: AP -0.8 mm, ML ±0.3 mm, DV -4.75 mm from skull).[6]
-
Move the injection pipette or drill to the target AP and ML coordinates and mark the spot.
-
Drill a small burr hole (~0.5-1 mm) through the skull at the marked location, being careful not to damage the underlying dura mater.[21]
-
-
Viral Injection:
-
Slowly lower the injection pipette through the burr hole to the target DV coordinate. Waiting a minute after reaching the target depth allows the tissue to settle.
-
Inject the viral vector at a slow, controlled rate (e.g., 100 nL/minute).[24][25] Causality: A slow injection rate minimizes tissue damage and backflow of the virus up the injection tract.
-
After the injection is complete, leave the pipette in place for 5-10 minutes. Causality: This diffusion period is critical to allow the virus to spread into the tissue and prevents it from being drawn back up as the pipette is withdrawn.[24][25]
-
Slowly withdraw the pipette.
-
-
Post-Operative Care:
-
Suture or clip the incision.[22]
-
Administer post-operative analgesics as prescribed by your protocol.
-
Monitor the animal during recovery on a heating pad until it is fully ambulatory.
-
Allow sufficient time for viral expression (typically 3-6 weeks) before subsequent experiments.
-
Protocol 2: Functional Manipulation of this compound Neurons
Optogenetics and chemogenetics are powerful techniques that use viral vectors to express light-sensitive channels (opsins) or engineered receptors (DREADDs) in OXT neurons, enabling researchers to turn them on or off with light or a specific drug, respectively.[26][27][28]
| Feature | Optogenetics | Chemogenetics (DREADDs) |
| Principle | Light-gated ion channels (e.g., Channelrhodopsin for activation, Halorhodopsin for inhibition). | Engineered G-protein coupled receptors activated by a designer drug (e.g., CNO). |
| Temporal Control | Millisecond precision; can mimic natural firing patterns.[29] | Slower onset (minutes) and longer duration (hours).[26][29] |
| Invasiveness | Requires chronic implantation of an optic fiber to deliver light to the target region.[29] | Less invasive; drug is administered systemically (e.g., IP injection). |
| Spatial Control | High; activation is restricted to the illuminated area.[29] | Lower; all neurons expressing the receptor will be affected by the systemic drug. |
| Typical Use Case | Probing the role of precise neural firing in real-time behaviors. | Examining the effect of sustained activation or inhibition of a neural population on behavior. |
Protocol Outline (Chemogenetics):
-
Inject an AAV carrying a Cre-dependent DREADD construct (e.g., AAV-hSyn-DIO-hM3Dq-mCherry for activation) into the PVN of an Oxt-Cre mouse.
-
Allow 3-4 weeks for expression.
-
Administer the designer drug (e.g., Clozapine-N-Oxide, CNO) via intraperitoneal (IP) injection.
-
Conduct behavioral testing during the window of DREADD activation (typically 30-90 minutes post-injection).
-
Include appropriate controls: inject a reporter-only virus (AAV-DIO-mCherry) and administer CNO, and inject the DREADD virus but administer saline.
Protocol 3: Monitoring this compound Neuron Activity
Viral vectors can deliver genetically encoded calcium indicators (GECIs), such as GCaMP, to visualize the activity of OXT neurons in real-time.[30] An increase in intracellular calcium, a proxy for neuronal firing, causes an increase in GCaMP fluorescence.[6]
Methodologies:
-
Fiber Photometry: An optic fiber is implanted above the target region to record the bulk fluorescence signal from a population of GCaMP-expressing neurons.[5][24][25] This is ideal for correlating population activity with behavior in freely moving animals.
-
In Vivo 2-Photon Microscopy: A GRIN lens is implanted to provide cellular-resolution imaging of individual OXT neurons in head-fixed, awake, behaving animals.[6] This allows for the study of how individual neurons within a population respond to specific stimuli.
Protocol Outline (Fiber Photometry):
-
Inject an AAV carrying a Cre-dependent GCaMP construct (e.g., AAV-Syn-FLEX-GCaMP6s) into the PVN of an Oxt-Cre mouse.[6]
-
In the same surgery, implant a 400µm optic fiber just above the injection site.
-
Allow 4-6 weeks for expression and recovery.
-
During behavioral experiments, connect the implanted fiber to a photometry system to record calcium-dependent fluorescence changes in response to social or other stimuli.[24][25]
Protocol 4: Anatomical Tracing of this compound Pathways
By expressing fluorescent proteins, viral vectors can be used as powerful anatomical tracers to map the inputs and outputs of OXT circuits.[13][31]
Caption: Experimental logic for anterograde and retrograde viral tracing.
-
Anterograde Tracing (Outputs): To map where OXT neurons project, inject a Cre-dependent AAV expressing a fluorescent protein (e.g., AAV-DIO-GFP) into the PVN of an Oxt-Cre mouse. The GFP will fill the entire neuron, labeling the cell bodies in the PVN and their axon terminals in downstream target regions.[31]
-
Retrograde Tracing (Inputs): To identify which brain regions provide input to OXT neurons, a two-virus approach is often used. First, inject a retrograde virus expressing Cre (e.g., rAAV2-retro-Cre) into a target region of OXT neurons. Then, inject a Cre-dependent reporter virus into the upstream area you hypothesize sends projections. Labeled cells in the upstream area confirm a direct projection. Alternatively, injecting a retrograde AAV expressing GFP into the PVN of a wild-type animal will label all neurons that project there.[8]
Section 4: Data Validation and Interpretation
A rigorous experiment is a self-validating one. Post-mortem histological analysis is a non-negotiable final step to confirm the accuracy and specificity of your viral vector experiment.
Essential Validation Steps:
-
Confirm Injection Site: Perfuse the animal and prepare brain slices. Image the slices to confirm that the viral injection was accurately placed in the intended target nucleus (e.g., the PVN).
-
Verify Transgene Expression: Use immunohistochemistry to confirm that your transgene (e.g., GCaMP, mCherry) is co-localized with this compound. This validates the cell-type specificity of your targeting strategy.
-
Assess Spread and Off-Target Expression: Examine the tissue surrounding the injection site to determine the spread of the virus. Note any expression in unintended areas or cell types.
-
Control for Cre Toxicity: High levels of Cre recombinase expression can sometimes be toxic to neurons.[32] It is crucial to include a control group that receives a Cre-expressing AAV without a floxed payload to ensure that observed behavioral effects are due to the manipulation of the target gene, not Cre-induced toxicity.[32]
By combining thoughtful experimental design, precise surgical technique, and rigorous post-hoc validation, researchers can confidently leverage the power of viral vectors to deconstruct the complex neural circuits of the this compound system, paving the way for a deeper understanding of the neurobiology of social behavior.
References
- Hasan, M. T., et al. (2021). Viral vectors for opto-electrode recording and photometry-based imaging of this compound neurons in anesthetized and socially interacting rats. STAR Protocols.
- Goforth, P., et al. (2012). Cell-Type Specific this compound Gene Expression from AAV Delivered Promoter Deletion Constructs into the Rat Supraoptic Nucleus in vivo. PLoS ONE.
- Boender, A. J., et al. (2021). An AAV-CRISPR/Cas9 strategy for gene editing across divergent rodent species: Targeting neural this compound receptors as a proof of concept. eScholarship, University of California.
- Hasan, M. T., et al. (2022). Calcium Dynamics in Hypothalamic Paraventricular this compound Neurons and Astrocytes Associated with Social and Stress Stimuli. eNeuro.
- Hasan, M. T., et al. (2022). Calcium Dynamics in Hypothalamic Paraventricular this compound Neurons and Astrocytes Associated with Social and Stress Stimuli. PMC.
- Al-Hasani, R., et al. (2023). Emerging approaches for decoding neuropeptide transmission. PMC.
- Tyzio, R., et al. (2019). Social Stimuli Induce Activation of this compound Neurons Within the Paraventricular Nucleus of the Hypothalamus to Promote Social Behavior in Male Mice. The Journal of Neuroscience.
- Goforth, P., et al. (2012). Cell-type specific this compound gene expression from AAV delivered promoter deletion constructs into the rat supraoptic nucleus in vivo. PLoS One.
- Jurado-Parras, M. T., et al. (2023). Optogenetic and chemogenetic approaches reveal differences in neuronal circuits that mediate initiation and maintenance of social interaction. PMC.
- van den Pol, A. N., et al. (2009). VIRAL STRATEGIES TO STUDY THE BRAIN, INCLUDING A REPLICATION-RESTRICTED SELF-AMPLIFYING DELTA-G VESICULAR STOMATIS VIRUS THAT RAPIDLY EXPRESSES TRANSGENES IN BRAIN AND CAN GENERATE A MULTICOLOR GOLGI-LIKE EXPRESSION. PMC.
- Goforth, P. B., et al. (2012). Cell-Type Specific this compound Gene Expression from AAV Delivered Promoter Deletion Constructs into the Rat Supraoptic Nucleus in vivo. ResearchGate.
- Grinevich, V., & Knobloch-Bollmann, H. S. (2014). Viral vector-based tracing of retrograde projections of OXT neurons. ResearchGate.
- Current Protocols in Mouse Biology. (2018). Techniques for Intracranial Stereotaxic Injections of Adeno-Associated Viral Vectors in Adult Mice. PubMed.
- Tchessalova, D., & Posillico, C. K. (2015). Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors. Journal of Visualized Experiments.
- Ding, J. (2018). Stereotaxic intracranial virus injection in mice. Protocols.io.
- Aligning Science Across Parkinson's. (n.d.). Stereotaxic injection of viral vectors.
- Shemesh, O. A., et al. (2021). An updated suite of viral vectors for in vivo calcium imaging using local and retro-orbital injections. bioRxiv.
- Vlasov, K. Y., et al. (2018). Optogenetics and Chemogenetics. Methods in Enzymology.
- Lee, J. Y., et al. (2007). Viral vector-mediated Cre-dependent floxed DNA excision. ResearchGate.
- Luo, L., et al. (2020). Viral vectors for neural circuit mapping and recent advances in trans-synaptic anterograde tracers. Neuron.
- Wikipedia. (n.d.). Anterograde tracing.
- Addgene. (2020). Chemogenetics vs. Optogenetics: Which Method Should I Choose?. Addgene Blog.
- Addgene. (2019). Three Key Considerations for Precise Neuronal Targeting Using AAV Technologies. Addgene Blog.
- Wikipedia. (n.d.). Cre-Lox recombination.
- Vlasov, K. Y., et al. (2018). Optogenetics and Chemogenetics. PubMed.
- Vlasov, K. Y., et al. (2018). Optogenetics and Chemogenetics. ResearchGate.
- Foust, K. D., et al. (2010). Viral vectors and delivery strategies for CNS gene therapy. Neurotherapeutics.
- Haggerty, D. L., et al. (2020). Viral vectors for neuronal cell type-specific visualization and manipulations. ResearchGate.
- Grinevich, V. (n.d.). Application of viral vectors to study neuroendocrine neurons. ResearchGate.
- Liu, X., et al. (2022). Viral Tools for Neural Circuit Tracing. Frontiers in Neural Circuits.
- abm Inc. (n.d.). Cre-Lox Recombination – Introduction.
- Foust, K. D., et al. (2009). Viral Vectors for Gene Delivery to the Central Nervous System. Current Gene Therapy.
- Addgene. (2018). Using AAV for Neuronal Tracing. Addgene Blog.
- Kasparov, S. (n.d.). Viral vectors as tools for neuroscience. University of Bristol.
- Kuhlman, S. J., & Huang, Z. J. (2010). Cre Activated and Inactivated Recombinant Adeno-Associated Viral Vectors for Neuronal Anatomical Tracing or Activity Manipulation. Current Protocols in Neuroscience.
- Viñals, X., et al. (2019). Viral vector-mediated Cre recombinase expression in substantia nigra induces lesions of the nigrostriatal pathway associated with perturbations of dopamine-related behaviors and hallmarks of programmed cell death. Journal of Neurochemistry.
- Bethlehem, R. A. I., et al. (2019). This compound pathway gene networks in the human brain. Nature Communications.
- Bethlehem, R. A. I., et al. (2017). Genetic networks of the this compound system in the human brain: A gene expression and large-scale fMRI meta-analysis study. bioRxiv.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound pathway gene networks in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VIRAL STRATEGIES TO STUDY THE BRAIN, INCLUDING A REPLICATION-RESTRICTED SELF-AMPLIFYING DELTA-G VESICULAR STOMATIS VIRUS THAT RAPIDLY EXPRESSES TRANSGENES IN BRAIN AND CAN GENERATE A MULTICOLOR GOLGI-LIKE EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. Viral vectors for opto-electrode recording and photometry-based imaging of this compound neurons in anesthetized and socially interacting rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Social Stimuli Induce Activation of this compound Neurons Within the Paraventricular Nucleus of the Hypothalamus to Promote Social Behavior in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optogenetic and chemogenetic approaches reveal differences in neuronal circuits that mediate initiation and maintenance of social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral vectors for neural circuit mapping and recent advances in trans-synaptic anterograde tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Vectors for Gene Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Viral vectors and delivery strategies for CNS gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral Tools for Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Cre-Lox recombination - Wikipedia [en.wikipedia.org]
- 15. Cre-Lox Recombination – Introduction | abm Inc. [info.abmgood.com]
- 16. Cre Activated and Inactivated Recombinant Adeno-Associated Viral Vectors for Neuronal Anatomical Tracing or Activity Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-Type Specific this compound Gene Expression from AAV Delivered Promoter Deletion Constructs into the Rat Supraoptic Nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. storkapp.me [storkapp.me]
- 19. researchgate.net [researchgate.net]
- 20. Techniques for Intracranial Stereotaxic Injections of Adeno-Associated Viral Vectors in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 23. Stereotaxic intracranial virus injection in mice [protocols.io]
- 24. Calcium Dynamics in Hypothalamic Paraventricular this compound Neurons and Astrocytes Associated with Social and Stress Stimuli | eNeuro [eneuro.org]
- 25. Calcium Dynamics in Hypothalamic Paraventricular this compound Neurons and Astrocytes Associated with Social and Stress Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Optogenetics and Chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. blog.addgene.org [blog.addgene.org]
- 30. biorxiv.org [biorxiv.org]
- 31. Anterograde tracing - Wikipedia [en.wikipedia.org]
- 32. Viral vector-mediated Cre recombinase expression in substantia nigra induces lesions of the nigrostriatal pathway associated with perturbations of dopamine-related behaviors and hallmarks of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in measuring peripheral oxytocin concentrations
<_
Welcome to the technical support center for peripheral oxytocin measurement. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of quantifying this challenging neuropeptide. Given the inconsistent methodologies and numerous potential pitfalls, this resource provides in-depth, field-proven insights to help you achieve accurate and reproducible results.[1][2] We will address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to build a robust, self-validating workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the challenges in this compound measurement.
Q1: Why is measuring peripheral this compound so difficult compared to other hormones?
A1: Measuring peripheral this compound is notoriously challenging due to a combination of intrinsic molecular properties and physiological factors:
-
Low Concentrations: In non-pregnant, non-lactating individuals, basal plasma this compound levels are exceptionally low, often in the range of 1-10 pg/mL.[3] Many assays lack the sensitivity to reliably detect concentrations this low.[4]
-
Short Half-Life: this compound has a very short half-life in circulation, estimated to be between 1 and 6 minutes, meaning it is rapidly cleared and degraded.[4][5]
-
Pulsatile Release: this compound is released in pulses, leading to rapid fluctuations in peripheral concentrations.[6][7] A single blood draw may not be representative of an individual's overall this compound status.
-
Structural Similarity to Vasopressin: this compound is structurally very similar to arginine vasopressin (AVP), differing by only two amino acids. This creates a high risk of cross-reactivity in immunoassays if the antibody is not highly specific.[8][9]
-
Matrix Effects & Binding Proteins: Biological samples like plasma and saliva are complex matrices.[1] this compound can bind to other proteins, which may "hide" it from detection by certain methods.[10][11] This has led to a major debate in the field regarding "free" versus "total" this compound.
Q2: What is the "gold standard" method for measuring this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for biochemical analysis due to its high specificity and ability to distinguish this compound from structurally similar molecules.[4][11][12] However, it requires significant capital investment, specialized expertise, and often larger sample volumes to achieve the necessary sensitivity.[13] For this reason, immunoassays (like ELISA) remain widely used, but they require rigorous validation and, critically, sample extraction to be considered reliable.[3][14]
Q3: Is it acceptable to measure this compound in unextracted plasma or saliva samples with a commercial ELISA kit?
A3: This is strongly discouraged. A large body of evidence shows that measuring this compound in unextracted samples yields results that are often orders of magnitude higher than those from extracted samples and do not correlate with physiological states.[3][13][14] Unextracted samples contain interfering substances ("matrix effects") that can lead to falsely elevated readings.[8] Reputable studies almost universally employ an extraction step, typically solid-phase extraction (SPE), to purify and concentrate this compound before quantification.[1][11][14]
Part 2: Troubleshooting Guide & In-Depth Protocols
This section tackles specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: High Variability Between Replicate Samples
Q: I'm seeing high coefficients of variation (%CVs) between my sample replicates. What are the likely causes?
A: High variability is a classic sign of issues in your pre-analytical workflow. The stability of this compound is paramount and easily compromised.
Causality & Solution Workflow:
-
Inadequate Protease Inhibition: this compound is a peptide and is rapidly degraded by proteases (oxytocinases) present in blood.[4]
-
Delayed Processing: The time between blood collection and centrifugation to separate plasma is critical.
-
Solution: Process samples as quickly as possible (ideally within 30 minutes of collection). Centrifugation should be done in a refrigerated centrifuge (4°C).
-
-
Improper Storage: this compound degrades at room temperature and even at -20°C over extended periods. Multiple freeze-thaw cycles are particularly damaging.[16][17]
Workflow Diagram: Pre-Analytical Sample Handling
The following diagram outlines the critical path for plasma sample collection and processing to ensure this compound stability.
Caption: Critical workflow for plasma collection and processing to maintain this compound integrity.
Issue 2: Poor Recovery After Solid-Phase Extraction (SPE)
Q: My this compound recovery after SPE is low and inconsistent. How can I optimize this?
A: Poor SPE recovery suggests a problem with your protocol chemistry, from sample preparation to elution. Recovery should be consistently >70-80%.[14][20]
Causality & Optimization Steps:
-
Improper Sample Acidification: For C18 reverse-phase columns, the sample must be acidified (typically with trifluoroacetic acid, TFA) to ensure this compound is protonated and binds effectively to the column matrix.[11][20]
-
Solution: Ensure your sample is diluted with a binding buffer containing an appropriate concentration of acid (e.g., 0.1% TFA) to bring the pH below 4.0.
-
-
Inadequate Column Washing: The wash step is designed to remove interfering hydrophilic molecules while retaining this compound. An overly strong organic wash solvent will elute your peptide prematurely.
-
Solution: Use a weak wash buffer (e.g., 5% acetonitrile in 0.1% TFA). Perform multiple washes to ensure cleanliness.
-
-
Inefficient Elution: The elution solvent must be strong enough (sufficiently organic) to disrupt the hydrophobic interaction between this compound and the C18 matrix.
-
Solution: Use an appropriate elution buffer, typically containing a higher concentration of an organic solvent like acetonitrile (e.g., 60-80% ACN in 0.1% TFA).[21] Elute in smaller volumes multiple times (e.g., 3 x 0.5 mL) for better efficiency.
-
Protocol: Solid-Phase Extraction (SPE) for Plasma this compound
This protocol provides a validated starting point for extracting this compound from plasma using C18 columns.
Materials:
-
C18 SPE Columns (e.g., Sep-Pak, 200 mg)
-
Binding/Wash Buffer: 0.1% TFA in deionized water
-
Elution Buffer: 80% Acetonitrile, 0.1% TFA in deionized water
-
Vacuum manifold or centrifuge for column processing
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Column Conditioning: Activate the C18 column by passing 3 mL of 100% acetonitrile, followed by 3 mL of Binding/Wash Buffer. Do not let the column run dry.
-
Sample Preparation: Thaw plasma sample on ice. Centrifuge at 10,000 x g for 5 min at 4°C to pellet any cryoprecipitates.
-
Acidification: Dilute 1 mL of plasma 1:1 with Binding/Wash Buffer. Vortex gently and centrifuge again if any precipitation occurs.
-
Loading: Load the acidified supernatant onto the conditioned C18 column. Allow it to pass through slowly by gravity or with gentle vacuum.
-
Washing: Wash the column with 3 mL of Binding/Wash Buffer to remove salts and other hydrophilic impurities.
-
Elution: Place a clean collection tube under the column. Elute the this compound by passing 2 mL of Elution Buffer through the column.
-
Drying: Dry the eluate completely using a centrifugal vacuum concentrator. This step is critical as high organic solvent concentrations can interfere with immunoassays.
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with your ELISA kit. The sample is now purified, concentrated, and ready for analysis.
Issue 3: Discrepancy Between Assay Methods (ELISA vs. LC-MS/MS)
Q: My ELISA results are consistently higher than those from LC-MS/MS. Is my ELISA kit unreliable?
A: This is a very common and well-documented issue.[22] It doesn't necessarily mean the ELISA is useless, but it points to differences in what each assay is measuring—specifically, specificity and interference.
Causality & Interpretation:
-
Antibody Cross-Reactivity: ELISA relies on an antibody binding to this compound.[23] Even with extraction, other structurally similar peptides or metabolites might be present that the antibody recognizes, leading to an overestimation.[8] The Arbor Assays this compound kit, for instance, reports significant cross-reactivity with isotocin and mesotocin.[8][24]
-
Specificity of Mass Spectrometry: LC-MS/MS is more specific because it quantifies molecules based on their unique mass-to-charge ratio after fragmentation, providing a much higher degree of confidence that you are measuring only this compound.[12]
-
"Free" vs. "Total" this compound: Some researchers propose that different sample preparation methods (e.g., with or without reduction/alkylation steps) may measure different pools of this compound (free vs. protein-bound), contributing to discrepancies.[10][11]
Data Summary Table: Comparison of this compound Assay Methodologies
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Mass-to-charge ratio of fragmented ions |
| Specificity | Moderate to High (highly dependent on antibody)[8] | Very High (Gold Standard)[25] |
| Sensitivity | Varies widely; pg/mL range is achievable[14] | Can achieve fg/mL to low pg/mL sensitivity[21][22] |
| Throughput | High (96-well plate format) | Lower (serial sample injection) |
| Cost | Lower initial cost and per-sample cost | High initial equipment cost, higher per-sample cost |
| Key Challenge | Susceptible to matrix effects and cross-reactivity; extraction is mandatory for reliable data .[3] | Requires complex sample preparation, high technical expertise, and may have lower throughput.[13] |
Part 3: Final Recommendations for Scientific Integrity
To ensure the trustworthiness and validity of your peripheral this compound measurements, your protocol must be a self-validating system.
-
Rigorous Validation is Non-Negotiable: Before analyzing study samples, you must validate your chosen assay in your specific matrix (e.g., human plasma, rat serum). This includes:
-
Spike and Recovery: Add a known amount of synthetic this compound to your sample matrix and perform the full extraction and assay procedure. Recovery should be within 80-120%.[9][14]
-
Parallelism: Serially dilute a high-concentration sample and ensure the dilution curve is parallel to the standard curve provided in the kit. Lack of parallelism indicates matrix interference.[15]
-
-
Always Use an Extraction Step: As emphasized throughout this guide, direct measurement of this compound in biological fluids is not considered a valid or reliable method.[1][3] Solid-phase extraction is the community standard.
-
Acknowledge the Limitations: When reporting your data, be transparent about the methods used. If using an immunoassay, acknowledge its potential for cross-reactivity and state that concentrations are "this compound-like immunoreactivity." This nuanced language reflects the current state of the science and upholds the trustworthiness of your findings.[2]
By adhering to these rigorous standards, you can navigate the challenges of peripheral this compound measurement and generate data that is both accurate and credible.
References
- Tabak, B. A., et al. (2022). Advances in human this compound measurement: challenges and proposed solutions.
- Baskaran, C., et al. (2017). This compound secretion is pulsatile in men and is related to social-emotional functioning. Psychoneuroendocrinology. [Link]
- McCullough, M. E., et al. (2018). Comparison of this compound quantitation by ELISA and LC–MS/MS. Clinical Therapeutics. [Link]
- McCullough, M. E., et al. (2013). Problems with measuring peripheral this compound: can the data be trusted? Neuroscience & Biobehavioral Reviews. [Link]
- Tabak, B. A., et al. (2022). Advances in human this compound measurement: challenges and proposed solutions. PubMed. [Link]
- Carter, C. S., et al. (2019). Challenges for Measuring this compound: The Blind Men and the Elephant? Psychoneuroendocrinology. [Link]
- Peptides Lab UK. (2025).
- Martin, J. W., et al. (2018). Inaccuracies in plasma this compound extraction and enzyme immunoassay techniques. Journal of Neuroscience Methods. [Link]
- Carter, C. S., et al. (2019). Challenges for Measuring this compound: The Blind Men and the Elephant?
- Salimetrics. (n.d.). This compound Saliva Collection. Salimetrics. [Link]
- Liu, C., et al. (2025). Piezo2 in Paraventricular Neurons: Linking Heartbeat Pulsatility to Increased this compound Release and Social Behavior. IMR Press. [Link]
- Szeto, A., et al. (2011). Methodological considerations for the determination of this compound in plasma.
- Johnsen, E., et al. (2022). Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry. Metabolites. [Link]
- Wiśniewski, K., et al. (2025). Extended Stability of this compound in Common Infusion Solutions.
- Valstad, M., et al. (2024). Validation of two immunoassays for this compound measurements in human saliva. PLOS ONE. [Link]
- Biotage. (n.d.). Extraction of this compound and Vasopressin from Serum using SPE Procedure Prior to LC-MS/MS.
- Grieb, G. E., et al. (2021). Specificity of plasma this compound immunoassays. Psychoneuroendocrinology. [Link]
- Camerino, C. (2009). The New Frontier in this compound Physiology: The Oxytonic Contraction. International Journal of Molecular Sciences. [Link]
- Avanti, C., et al. (2011). A new strategy to stabilize this compound in aqueous solutions. The AAPS Journal. [Link]
- Zhang, G., et al. (2011). Improved this compound analysis from human serum and urine by orbitrap ESI-LC-HRAM-MS.
- Brandtzaeg, O. K., et al. (2016). Proteomics tools reveal startlingly high amounts of this compound in plasma and serum. Scientific Reports. [Link]
- Lema, S., et al. (2023). Visualization of this compound release that mediates paired pulse facilitation in hypothalamic pathways to brainstem autonomic neurons. eLife. [Link]
- Tabak, B. A., et al. (2022). Advances in human this compound measurement: challenges and proposed solutions. PubMed Central. [Link]
- Zhang, G., et al. (2018). Measurement of ultra-trace level of intact this compound in plasma using SALLE combined with nano-LC–MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Denorme, M., et al. (2025). Development and validation of a highly-sensitive, quantitative LC-MS/MS assay to evaluate plasma this compound. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Zhang, L., et al. (2019). Development and Validation of a Simple LC-MS Method for the Quantification of this compound in Dog Saliva. Molecules. [Link]
- Zak, P. J., et al. (2012). Comparison of ELISA-assayed this compound concentrations with RIA-assayed concentrations for extracted plasma samples.
- Wikipedia. (n.d.). This compound. Wikipedia. [Link]
- World Health Organization. (2018). This compound Injection. WHO. [Link]
- Gutman, O., et al. (2024). Neuropeptide this compound facilitates its own brain-to-periphery uptake by regulating blood flow dynamics and permeability. bioRxiv. [Link]
- Gimpl, G., & Fahrenholz, F. (2001).
- Higashida, H., et al. (2023). Increase in Comforting Behavior (Allogrooming) During Social Interaction in Male Mice Deficient for the Slp Gene of Complement Component C4. International Journal of Molecular Sciences. [Link]
- Ninja Nerd. (2017, April 26). Endocrinology | this compound. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in human this compound measurement: challenges and proposed solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound secretion is pulsatile in men and is related to social-emotional functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The New Frontier in this compound Physiology: The Oxytonic Contraction [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Validation of two immunoassays for this compound measurements in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges for Measuring this compound: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inaccuracies in plasma this compound extraction and enzyme immunoassay techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Simple LC-MS Method for the Quantification of this compound in Dog Saliva [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pages.ucsd.edu [pages.ucsd.edu]
- 15. Advances in human this compound measurement: challenges and proposed solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptideslabuk.com [peptideslabuk.com]
- 17. salimetrics.com [salimetrics.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. extranet.who.int [extranet.who.int]
- 20. Extraction of this compound and Vasopressin from Serum using SPE Procedure Prior to LC-MS/MS | Separation Science [sepscience.com]
- 21. Development and validation of a highly-sensitive, quantitative LC-MS/MS assay to evaluate plasma this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. arborassays.com [arborassays.com]
- 24. arborassays.com [arborassays.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Intranasal Oxytocin Dosage for Rodent Studies
Welcome to the technical support center for intranasal oxytocin (OT) research in rodents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental design and troubleshooting common issues. The information presented here is synthesized from peer-reviewed literature and established best practices to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is intranasal administration the preferred method for delivering this compound to the rodent brain?
A1: Intranasal (IN) administration is a non-invasive method that allows for the rapid delivery of this compound to the central nervous system (CNS), bypassing the blood-brain barrier (BBB) to a significant extent.[1][2][3] This "nose-to-brain" pathway is thought to occur via transport along the olfactory and trigeminal nerves.[4][5] This direct route is advantageous as it minimizes systemic exposure and first-pass metabolism, which can degrade the peptide before it reaches its target.[1] Studies have demonstrated that IN-applied this compound reaches behaviorally relevant brain regions, such as the amygdala and hippocampus, in both rats and mice.[1][2][6]
Q2: How do I determine the optimal dose of intranasal this compound for my study?
A2: The optimal dose is highly dependent on the research question, the specific rodent species and strain, sex, and the behavioral or physiological endpoint being measured. There is no single universal dose. A dose-response study is strongly recommended to determine the most effective concentration for your specific experimental paradigm.[7][8][9] Some studies have reported an inverted U-shaped dose-response curve, where both low and high doses are less effective than an intermediate dose.[10]
Typical Dosage Ranges Reported in Literature:
| Rodent Species | Dosage Range (per animal) | Notes | References |
| Mice | 0.3 IU - 0.8 IU/kg | Chronic administration studies have used doses around 0.8 IU/kg.[11][12][13] Acute studies have explored a range of doses.[7] | [7][11][12][13] |
| Rats | 5 µg - 20 µg | Studies have shown dose-dependent effects on stress responses, with 10 µg and 20 µg being effective.[3] | [3] |
Note: IU (International Units) and µg (micrograms) are both used. Ensure you are consistent with your unit of measurement. 1 IU of this compound is approximately 1.67 µg of the pure peptide.[7]
Q3: What is the recommended formulation for an intranasal this compound solution?
A3: A simple and effective formulation is to dissolve synthetic this compound acetate in sterile, isotonic saline (0.9% NaCl).[7][13] This vehicle is generally well-tolerated and minimizes irritation to the nasal mucosa.[14] It's crucial to ensure the final solution is at a physiological pH. Commercial-grade nasal spray solutions are also available and are often formulated to be gentle on the nasal passages.[14]
Q4: How soon after administration can I expect to see behavioral or physiological effects?
A4: The onset of action for intranasally administered this compound can be relatively rapid. Studies using microdialysis in rodents have shown that this compound levels in the brain, specifically in the amygdala and hippocampus, begin to rise within the first 30 minutes and remain elevated for at least an hour.[1][6][15] Behavioral effects are often assessed between 30 to 60 minutes post-administration.[11] However, the exact timing can vary, and it is advisable to conduct a time-course experiment to determine the peak effect for your specific behavioral assay.
Q5: Are there sex differences in the response to intranasal this compound in rodents?
A5: Yes, significant sex differences in the this compound system and response to exogenous this compound have been reported.[16][17][18] These differences can be attributed to variations in this compound receptor (OTR) density and distribution in the brain, as well as hormonal influences, such as estrogen, which can increase OTR expression.[16][19][20] For example, some studies have found that females are more sensitive to lower doses of this compound than males.[16] It is crucial to include both sexes in your experimental design or to provide a strong justification for using only one sex.
Troubleshooting Guide
Problem 1: Inconsistent or No Behavioral Effects Observed
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | As discussed, the dose-response relationship can be complex. Conduct a pilot study with a range of doses (e.g., low, medium, high) to identify the optimal concentration for your specific behavioral paradigm and rodent strain.[9][10] |
| Improper Administration Technique | Ensure the animal's head is tilted back slightly during administration to facilitate delivery to the upper nasal cavity where absorption into the CNS is thought to be most efficient. Rodents are obligate nose-breathers, which aids in the rapid absorption of the solution into the nasal mucosa.[21] Administer the solution dropwise, alternating between nostrils.[21] |
| Timing of Behavioral Testing | The window for peak central this compound concentration is generally 30-60 minutes post-administration.[11][15] If your behavioral testing falls outside this window, you may miss the desired effect. Run a time-course experiment to pinpoint the optimal testing time. |
| Degradation of this compound | This compound is a peptide and can degrade if not stored properly. Prepare fresh solutions or aliquot and freeze stock solutions at -20°C or -80°C.[13] Avoid repeated freeze-thaw cycles. |
| Sex Differences | As noted, males and females can respond differently to this compound.[16][17][18] Analyze your data separately for each sex. The estrous cycle in females can also influence OTR expression and sensitivity. |
| Anesthesia | If your protocol requires anesthesia, be aware that it can interfere with the uptake and effects of intranasal this compound. If possible, perform administration in awake animals. If anesthesia is necessary, use a short-acting agent and be consistent across all animals. |
Problem 2: Suspected Low Brain Bioavailability
| Possible Cause | Troubleshooting Steps |
| Poor Nasal Deposition | The volume of the administered dose is critical. For mice, a volume of 2-5 µL per nostril is common. For rats, this can be slightly higher. Excessive volume may lead to the solution dripping out of the nose or being swallowed, reducing the amount available for CNS uptake. |
| Formulation Issues | While saline is standard, for some applications, the addition of absorption enhancers may be considered. However, this should be approached with caution as they can cause nasal irritation. |
| Verification of Delivery | To confirm central delivery, advanced techniques like microdialysis can be used to measure this compound concentrations directly in specific brain regions.[1][6] Alternatively, measuring this compound levels in cerebrospinal fluid (CSF) can provide evidence of CNS penetration.[4] For a less invasive approach, you can assess the activation of downstream targets by measuring c-Fos expression in this compound-receptive brain areas. |
Problem 3: Unexplained Variability in Data
| Possible Cause | Troubleshooting Steps |
| Animal Stress | The handling and administration procedure can be stressful for the animals, which can impact behavioral outcomes. Habituate the animals to the handling and administration procedure for several days before the actual experiment. |
| Social and Environmental Factors | The social context in which the experiment is conducted can influence the effects of this compound.[7][8] Standardize the housing conditions, handling procedures, and testing environment to minimize variability. |
| Genetic Background of Rodents | Different strains of mice and rats can have variations in their this compound systems. Be consistent with the strain used and consider that findings in one strain may not be generalizable to others. |
| Chronic vs. Acute Dosing | The effects of a single dose of this compound can differ significantly from chronic administration.[9][22] Long-term treatment may lead to receptor desensitization or other compensatory changes.[9] Clearly define your dosing regimen based on your research question. |
Key Methodologies and Visualizations
Experimental Workflow for Intranasal this compound Administration
Caption: A typical experimental workflow for intranasal this compound studies in rodents.
Proposed Pathways of Intranasal this compound to the Brain
Caption: Proposed routes for intranasal this compound delivery to the rodent brain.
References
- Bales, K. L., Solomon, M., Jacob, S., Crawley, J. N., Silverman, J. L., Larke, R. H., ... & Mendoza, S. P. (2014). Long-term exposure to intranasal this compound in a mouse autism model.
- Bales, K. L., van Westerhuyzen, J. A., Lewis-Reese, A. D., Grotte, N., Lanter, J. A., & Carter, C. S. (2013). Chronic intranasal this compound causes long-term impairments in partner preference formation in male prairie voles.
- Calcagnoli, F., Kreutzmann, J. C., de Boer, S. F., Althaus, M., & Koolhaas, J. M. (2015). Acute and repeated intranasal this compound administration exerts anti-aggressive and pro-affiliative effects in male rats. Psychoneuroendocrinology, 51, 112-121. [Link]
- Guoynes, C. D., & Marler, C. A. (2021). Intranasal this compound reduces pre-courtship aggression and increases paternal response in California mice (Peromyscus californicus). bioRxiv. [Link]
- Lee, R. J., Coccaro, E. F., & Cremers, H. R. (2018). Evidence for intranasal this compound delivery to the brain: recent advances and future perspectives. Expert Opinion on Drug Delivery, 15(7), 649-652. [Link]
- Maejima, Y., Iwasaki, Y., Yamahara, Y., Kodaira, M., Sue, M., & Yada, T. (2019). Intranasal administration of this compound attenuates stress responses following chronic complicated stress in rats. Journal of Neurogastroenterology and Motility, 25(4), 594. [Link]
- Marmigère, F., Chabout, J., Scheggia, D., & Manzoni, O. J. (2024).
- Neumann, I. D., Maloumova, E., Reber, S. O., & van den Burg, E. H. (2013). Increased brain and plasma this compound after nasal and peripheral administration in rats and mice. Psychoneuroendocrinology, 38(10), 1985-1993. [Link]
- Saltzman, W., & Robinson, G. E. (2017). Sex-specific effects of stress on this compound neurons correspond with responses to intranasal this compound.
- Smith, A. S., Korgan, A. C., & Young, W. S. (2019). This compound delivered nasally or intraperitoneally reaches the brain and plasma of normal and this compound knockout mice. Pharmacological Research, 146, 104324. [Link]
- van IJzendoorn, M. H., & Bakermans-Kranenburg, M. J. (2012). Intranasal administration of this compound: Behavioral and clinical effects, a review. Neuroscience & Biobehavioral Reviews, 36(3), 1034-1042. [Link]
- Zoicas, I., & Neumann, I. D. (2016). Sex differences in the regulation of social and anxiety-related behaviors: Insights from vasopressin and this compound brain systems. Current Opinion in Neurobiology, 38, 51-57. [Link]
Sources
- 1. This compound delivered nasally or intraperitoneally reaches the brain and plasma of normal and this compound knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal administration of this compound: Behavioral and clinical effects, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intranasal Administration of this compound Attenuates Stress Responses Following Chronic Complicated Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound delivered nasally or intraperitoneally reaches the brain and plasma of normal and this compound knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Chronic Intranasal this compound Causes Long-term Impairments in Partner Preference Formation in Male Prairie Voles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal dose of this compound to improve social impairments and repetitive behaviors in autism spectrum disorders: meta-analysis and dose–response meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term exposure to intranasal this compound in a mouse autism model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term exposure to intranasal this compound in a mouse autism model [escholarship.org]
- 13. biorxiv.org [biorxiv.org]
- 14. vpeptide.com [vpeptide.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Differentially Affects Sucrose Taking and Seeking in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sex differences in the regulation of social and anxiety-related behaviors: Insights from vasopressin and this compound brain systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sex-specific effects of stress on this compound neurons correspond with responses to intranasal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sex-Specific Differences in this compound Receptor Expression and Function for Parental Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. An acute dose of intranasal this compound rapidly increases maternal communication and maintains maternal care in primiparous postpartum California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acute, chronic and conditioned effects of intranasal this compound in the mu-opioid receptor knockout mouse model of autism: Social context matters - PMC [pmc.ncbi.nlm.nih.gov]
Oxytocin Solution Stability: A Technical Guide for Researchers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with oxytocin solutions. Its purpose is to ensure the stability and integrity of your experimental solutions, leading to more reliable and reproducible results. Here, we will delve into the critical factors influencing this compound stability and provide practical, evidence-based strategies for its preservation.
Understanding this compound Instability: The Root Causes
This compound, a cyclic nonapeptide, is susceptible to various degradation pathways in aqueous solutions. Understanding these mechanisms is the first step toward preventing them. The primary routes of degradation include:
-
Deamidation: The amide groups on the glutamine (Gln⁴), asparagine (Asn⁵), and C-terminal glycine (Gly⁹-NH₂) residues are prone to hydrolysis, particularly at acidic or alkaline pH.[1][2]
-
Disulfide Exchange and Aggregation: The disulfide bond between the two cysteine residues (Cys¹ and Cys⁶) is a reactive site. It can lead to the formation of incorrect disulfide-linked dimers and larger aggregates, rendering the peptide biologically inactive.[1][3]
-
Oxidation: The tyrosine (Tyr²) residue is susceptible to oxidation, which can also compromise the peptide's function.
-
β-elimination: This process can occur at the disulfide bond, leading to the formation of a dehydroalanine residue at position 1 and a persulfide at position 6, initiating a cascade of further degradation.[3][4]
These degradation processes are significantly influenced by environmental factors such as pH, temperature, and the composition of the solution.
Frequently Asked Questions (FAQs) for this compound Solution Handling
This section addresses common questions regarding the preparation and storage of this compound solutions to maintain their stability.
Q1: What is the optimal pH for storing this compound solutions?
A1: The optimal pH for this compound stability is approximately 4.5.[1][5][6] Degradation rates increase significantly at both lower (acidic) and higher (alkaline) pH values.[1][2][7] For instance, degradation is fastest at pH 9.0, followed by pH 7.0 and pH 2.0.[1][2]
Q2: What type of buffer should I use to prepare my this compound solution?
A2: Acetate and citrate buffers are commonly used and have been shown to be effective in maintaining the optimal pH of 4.5.[8][9] Acetate buffer has been found to be more effective than a citrate/phosphate buffer for this compound stability.[4][8] Interestingly, the combination of citrate buffer with divalent metal ions has a significant stabilizing effect.[9][10][11][12]
Q3: What is the recommended storage temperature for this compound solutions?
A3: For long-term storage, it is highly recommended to store this compound solutions at 2-8°C (refrigerated).[13][14] Some studies have shown stability for extended periods (e.g., 30 days) under these conditions.[15][16][17] While some manufacturers may suggest storage at room temperature (15-25°C), this can lead to faster degradation, especially in warmer environments.[13][14] Freezing at -20°C can also be a viable option for long-term storage, with studies showing stability for at least 30 days.[16][17][18]
Q4: Can I use common infusion solutions like saline or dextrose to prepare my this compound solution?
A4: Yes, this compound is physically and chemically stable in 0.9% sodium chloride (normal saline) and 5% dextrose solutions for at least 90 days at room temperature.[8][18][19] However, stability in Lactated Ringer's solution is shorter, with recommendations to use it within 28 days at room temperature to avoid microprecipitate formation and drug loss.[8][18][19]
Q5: How long can I expect my reconstituted this compound solution to be stable?
A5: The stability of a reconstituted this compound solution depends heavily on the storage conditions. When stored properly at 2-8°C and at the optimal pH of 4.5, reconstituted this compound can remain stable for several weeks to a month.[20] However, it is always best practice to prepare fresh solutions for critical experiments or to validate the stability under your specific laboratory conditions.
Q6: Should I protect my this compound solution from light?
A6: Yes, it is recommended to protect this compound solutions from light during storage to prevent potential photodegradation.[13][14]
Troubleshooting Guide: Common Issues with this compound Solutions
This section provides a step-by-step approach to resolving common problems encountered during the use of this compound solutions.
Problem 1: I observe precipitation or cloudiness in my this compound solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | 1. Measure the pH of your solution. It should be around 4.5.[1][5][6] 2. If the pH is outside the optimal range, prepare a fresh solution using a suitable buffer (e.g., acetate or citrate) to maintain the pH at 4.5.[8] |
| Aggregation | 1. High concentrations of this compound can promote aggregation.[1] Try preparing a more dilute solution. 2. Ensure proper storage at 2-8°C. Elevated temperatures accelerate aggregation.[1] 3. Avoid vigorous shaking or vortexing, which can induce aggregation. Gentle mixing is recommended.[20] |
| Incompatibility with Diluent | 1. If using Lactated Ringer's solution, be aware of the potential for microprecipitate formation after 28 days at room temperature.[8][19] 2. Consider using 0.9% sodium chloride or 5% dextrose for longer-term stability at room temperature.[8][18][19] |
Problem 2: My this compound solution has lost its biological activity.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Verify pH: Ensure the solution was prepared and stored at the optimal pH of 4.5.[1][5][6] 2. Check Storage Temperature: Confirm that the solution was stored at the recommended temperature (2-8°C or frozen).[13][14] Exposure to higher temperatures significantly accelerates degradation.[1][21] 3. Prepare Fresh Solution: The most reliable solution is to prepare a fresh batch of this compound solution using high-quality reagents and sterile technique. |
| Adsorption to Surfaces | 1. this compound can adsorb to glass and plastic surfaces, although some studies suggest this is not a major issue under typical formulation conditions.[1] 2. To minimize this risk, consider using low-protein-binding tubes and pipette tips. |
| Contamination | 1. Bacterial or enzymatic contamination can rapidly degrade the peptide. 2. Always use sterile water, buffers, and containers for solution preparation.[20][22] Filter-sterilize the final solution if necessary.[22] |
Protocols and Methodologies
Protocol 1: Preparation of a Stable this compound Stock Solution (1 mg/mL)
Materials:
-
This compound acetate powder
-
Sterile, pyrogen-free water[20]
-
0.1 M Acetic acid
-
0.1 M Sodium acetate
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Acetate Buffer (pH 4.5):
-
Mix appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a final pH of 4.5.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
-
Reconstitute this compound:
-
Accurately weigh the desired amount of this compound acetate powder.
-
Dissolve the powder in the prepared acetate buffer (pH 4.5) to a final concentration of 1 mg/mL.
-
Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing.[20]
-
-
Aliquot and Store:
Protocol 2: Quality Control Check of this compound Solution using RP-HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the amount of intact this compound and monitor the formation of degradation products.[7][16]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[23][24]
-
Mobile Phase A: 0.1 M sodium phosphate buffer or 0.1% trifluoroacetic acid (TFA) in water[23][24][25]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate this compound from its degradation products.
Procedure:
-
Prepare a standard curve using known concentrations of a fresh, high-purity this compound standard.
-
Inject your prepared this compound solution onto the HPLC system.
-
Compare the peak area of the intact this compound in your sample to the standard curve to determine its concentration.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizing this compound Degradation and Stabilization
Key Degradation Pathways of this compound
Caption: Major degradation pathways of this compound in aqueous solution.
Workflow for Preparing a Stable this compound Solution
Caption: Recommended workflow for preparing a stable this compound solution for research.
Quantitative Data Summary
Table 1: Effect of pH on this compound Degradation Rate
| pH | Relative Degradation Rate | Stability |
| 2.0 | Moderate | Sub-optimal |
| 4.5 | Lowest | Optimal |
| 7.0 | High | Poor |
| 9.0 | Highest | Very Poor |
Data synthesized from multiple sources indicating the trend of pH-dependent degradation.[1][2][7]
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Condition | Diluent/Buffer | Expected Stability |
| 2-8°C (Refrigerated) | Acetate/Citrate Buffer (pH 4.5) | Several weeks to a month[20] |
| 0.9% NaCl or 5% Dextrose | At least 90 days[8][19] | |
| Lactated Ringer's | Up to 28 days[8][19] | |
| -20°C (Frozen) | Acetate/Citrate Buffer (pH 4.5) | At least 30 days[16][17][18] |
| Room Temperature (~23°C) | 0.9% NaCl or 5% Dextrose | At least 90 days[8][19] |
| Acetate/Citrate Buffer (pH 4.5) | Shorter-term, degradation is accelerated[16][17] |
Advanced Stabilization Strategies
For applications requiring enhanced stability, particularly against thermal stress, the following strategies have shown promise:
-
Divalent Metal Ions with Citrate Buffer: The combination of divalent metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), or zinc (Zn²⁺) with a citrate buffer at pH 4.5 has been demonstrated to significantly improve the stability of this compound in aqueous solutions.[9][10][11] This combination appears to suppress cysteine-mediated intermolecular reactions.[12]
-
Chlorobutanol: The preservative chlorobutanol has been shown to have a stabilizing effect on this compound solutions, particularly at elevated temperatures.[12][26]
By implementing these guidelines, researchers can significantly improve the stability of their this compound solutions, leading to more accurate and reproducible experimental outcomes.
References
- Hawe, A., et al. (2009). Towards Heat-stable this compound Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical Research, 26(7), 1679–1688. [Link]
- Wiśniewski, K., et al. (2013). On the mechanism of degradation of this compound and its analogues in aqueous solution. Biopolymers, 100(4), 408-421. [Link]
- The stability of injectable this compound with respect to pH. Longdom Publishing. [Link]
- Wiśniewski, K., et al. (2013). On the Mechanism of Degradation of this compound and its Analogues in Aqueous Solution.
- Trissel, L. A., et al. (2006). Extended Stability of this compound in Ringer's Lactate Solution at 4° and 25°C. International Journal of Pharmaceutical Compounding, 10(3), 224-226. [Link]
- Trissel, L. A., et al. (2006). Extended stability of this compound in common infusion solutions. International Journal of Pharmaceutical Compounding, 10(5), 396-399. [Link]
- Extended Stability of this compound in Common Infusion Solutions.
- This compound stability and storage tips for labor
- Avanti, C., et al. (2011). A new strategy to stabilize this compound in aqueous solutions: I. The effects of divalent metal ions and citrate buffer. The AAPS Journal, 13(2), 284–290. [Link]
- This compound QUALITY ISSUES.
- Kaushal, G., et al. (2012). Stability-indicating HPLC method for the determination of the stability of this compound parenteral solutions prepared in polyolefin bags. Drug Discoveries & Therapeutics, 6(1), 49-54. [Link]
- Stability-indicating HPLC method for the determination of the stability of this compound parenteral solutions prepared in polyolefin bags. Semantic Scholar. [Link]
- Hawe, A., et al. (2009).
- An Overview of this compound: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of this compound, and Metabolism. Auctores. [Link]
- Avanti, C. (2011). A new strategy to stabilize this compound in aqueous solutions. University of Groningen. [Link]
- Temperature stability of this compound ampoules labelled for storage at 2°C–8°C and below 25°C: an observational assessment under controlled accelerated and temperature cycling conditions. BMJ Open. [Link]
- Stability of this compound Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol. PMC - PubMed Central. [Link]
- This compound. USAID Global Health Supply Chain Program. [Link]
- Towards Heat-stable this compound Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products.
- A New Strategy to Stabilize this compound in Aqueous Solutions: I. The Effects of Divalent Metal Ions and Citrate Buffer.
- Pitocin® (this compound Injection, USP) Synthetic. DailyMed. [Link]
- A New Strategy To Stabilize this compound in Aqueous Solutions: II. Suppression of Cysteine-Mediated Intermolecular Reactions by a Combination of Divalent Metal Ions and Citrate.
- Assessment of Shelf Life and Storage Conditions of Registered this compound in Southern African Development Community (SADC). TMDA. [Link]
- Stability of this compound Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol in. American Journal of Tropical Medicine and Hygiene. [Link]
- This compound preparation stability in several common obstetric intravenous solutions.
- This compound Injection IP - PITOCIN. Pfizer. [Link]
- CN108721598B - Preparation method of this compound raw material, pharmaceutical composition and preparation thereof.
- Variability in this compound Blood Levels in Rats: A Review and Experimental Insights. Journal of Neuroendocrinology. [Link]
- This compound Injection, USP.
- The influence of this compound on the fibrillation thresholds in rabbits. PubMed. [Link]
- Atrial fibrillation after a bolus of this compound during an urgent caesarean section. PMC - NIH. [Link]
- Atrial fibrillation after a bolus of this compound during an urgent caesarean section. PubMed. [Link]
- Effect of different doses of this compound on cardiac electrophysiology and arrhythmias induced by ischemia. PubMed Central. [Link]
- This compound Effects on Cardiac Electrophysiology.
Sources
- 1. Towards Heat-stable this compound Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards heat-stable this compound formulations: analysis of degradation kinetics and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of degradation of this compound and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [iris.who.int]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.rug.nl [pure.rug.nl]
- 10. A new strategy to stabilize this compound in aqueous solutions: I. The effects of divalent metal ions and citrate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. usp-pqm.org [usp-pqm.org]
- 14. ghsupplychain.org [ghsupplychain.org]
- 15. researchgate.net [researchgate.net]
- 16. ddtjournal.com [ddtjournal.com]
- 17. Stability-indicating HPLC method for the determination of the stability of this compound parenteral solutions prepared in polyolefin bags. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Extended stability of this compound in common infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. peptideslabuk.com [peptideslabuk.com]
- 21. bmjopen.bmj.com [bmjopen.bmj.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. CN108721598B - Preparation method of this compound raw material, pharmaceutical composition and preparation thereof - Google Patents [patents.google.com]
- 25. usp.org [usp.org]
- 26. Stability of this compound Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Commercial Oxytocin Immunoassay Kits
Welcome to the technical support center dedicated to addressing the complexities and variabilities associated with commercial oxytocin immunoassay kits. This resource is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible quantification of this compound. Here, we dissect common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you with the knowledge to generate reliable and meaningful data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns encountered when working with this compound immunoassays.
Q1: Why are my measured this compound concentrations drastically different when using kits from different manufacturers for the same set of samples?
A1: It is a well-documented phenomenon that different commercial immunoassay kits can yield varying results for the same samples.[1][2] This discrepancy primarily stems from differences in the antibodies used in each kit. Key factors include:
-
Antibody Specificity and Epitope Recognition: Antibodies from different manufacturers may recognize and bind to different epitopes (specific sites) on the this compound molecule.[1][3] Some kits might use monoclonal antibodies, which bind to a single epitope, while others use polyclonal antibodies that can bind to multiple epitopes.[2][4] This can affect the assay's sensitivity and specificity.
-
Cross-Reactivity Profiles: The antibodies may exhibit varying degrees of cross-reactivity with other structurally similar peptides, such as vasopressin, or with this compound metabolites.[1][5] This can lead to falsely elevated readings. It is crucial to review the cross-reactivity data provided by the manufacturer for each kit.[1][5]
Q2: My this compound levels in unextracted plasma/serum are orders of magnitude higher than expected. Is this a reliable measurement?
A2: It is highly likely that these measurements are not accurate. Unextracted plasma or serum samples often produce this compound concentrations that are significantly, sometimes over 100-fold, higher than those in extracted samples.[1][6][7][8][9] This is primarily due to matrix effects , where various components in the sample matrix (e.g., proteins, lipids) interfere with the antibody-antigen binding in the assay.[3][5][7][8][10] This interference can lead to artificially high readings.[5] For this reason, sample extraction is a critical step to remove these interfering substances and is highly recommended by many assay manufacturers to improve accuracy.[1][6][7][8][9]
Q3: What is "cross-reactivity" and how does it affect my this compound measurements?
A3: Cross-reactivity is a specific type of interference where the assay's antibody binds to molecules other than the intended analyte, this compound.[1][3] These cross-reacting molecules are often structurally similar to this compound, such as its analogues (e.g., mesotocin, isotocin) or metabolites.[1] This non-specific binding can lead to an overestimation of this compound concentrations.[1] For instance, some kits report significant cross-reactivity with mesotocin and isotocin.[1][5] Always consult the kit's datasheet for its specific cross-reactivity profile.
Q4: What are intra-assay and inter-assay coefficients of variation (CVs), and what are acceptable ranges?
A4:
-
Intra-assay CV measures the reproducibility of results within a single assay run, using multiple replicates of the same sample.[2][11][12] It reflects the precision of your pipetting and the consistency of the assay conditions within one plate.
-
Inter-assay CV assesses the reproducibility of results across different assay runs (e.g., on different days or with different plates).[2][11][12] It indicates the long-term consistency of the assay.
Acceptable CVs can vary depending on the assay and the laboratory, but generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for most applications.[11]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound immunoassays.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Pipetting Technique | Variations in sample or reagent volume added to wells. | Ensure pipettes are properly calibrated. Use a consistent pipetting technique for all wells. For critical steps, consider using a multi-channel pipette. |
| Inadequate Plate Washing | Residual unbound reagents can lead to inconsistent background signal. | Ensure all wells are washed thoroughly and consistently. Check that all ports of the plate washer are clear and functioning correctly.[13] |
| Temperature Gradients Across the Plate | "Edge effects" can occur due to uneven temperature distribution during incubation, leading to different reaction rates in the outer wells.[14] | Incubate plates in a temperature-controlled environment. Avoid stacking plates during incubation. Consider using a plate shaker to ensure uniform temperature distribution. |
| Reagent Degradation | Improper storage or repeated freeze-thaw cycles of reagents can lead to loss of activity.[14] | Aliquot reagents upon first use to minimize freeze-thaw cycles.[14] Store all kit components at the recommended temperatures. |
Issue 2: Poor Standard Curve Performance (Low R-squared value)
| Potential Cause | Explanation | Recommended Solution |
| Improper Standard Preparation | Errors in serial dilutions of the standard. | Prepare fresh standards for each assay. Use calibrated pipettes and vortex each standard dilution thoroughly before preparing the next. |
| Incorrect Plate Reader Settings | Wavelength settings do not match the assay requirements. | Verify the correct wavelength for reading the plate as specified in the kit protocol.[15] |
| Contaminated Reagents | Contamination of buffers or reagents can interfere with the assay. | Use fresh, sterile pipette tips for each reagent. Prepare fresh buffers for each assay. |
| Expired Kit or Reagents | Reagents may have degraded over time. | Check the expiration date on the kit. Do not use expired reagents.[16] |
Issue 3: Consistently High or Low this compound Readings Across All Samples
| Potential Cause | Explanation | Recommended Solution |
| Matrix Effects | As discussed in the FAQs, components in the sample matrix are interfering with the assay.[8][10] | Perform a sample extraction using a validated method such as solid-phase extraction (SPE).[6][9][15][16] Alternatively, test for linearity of dilution to determine an appropriate sample dilution that minimizes matrix effects. |
| Cross-Reactivity | The antibody is binding to other molecules in the sample.[1][3] | Review the kit's cross-reactivity data. If significant cross-reactivity with a suspected compound in your samples is likely, consider using a more specific assay or a confirmatory method like LC-MS/MS. |
| Incorrect Sample Handling and Storage | This compound is a peptide that can degrade if not handled and stored properly. | Follow established protocols for sample collection, processing, and storage.[1] Typically, this involves collection in chilled tubes with protease inhibitors and storage at -80°C. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common this compound immunoassay issues.
Section 3: Essential Validation Protocols
To ensure the trustworthiness of your results, it is imperative to validate the performance of any commercial this compound immunoassay kit with your specific sample type. Here are step-by-step protocols for key validation experiments.
Protocol 1: Spike and Recovery
This experiment determines if the sample matrix interferes with the detection of the analyte.[17]
Objective: To assess whether a known amount of this compound added ("spiked") into a sample can be accurately measured ("recovered") by the assay.
Procedure:
-
Sample Preparation: Select a representative pool of your sample matrix (e.g., plasma, saliva).
-
Spiking:
-
Create a high-concentration this compound stock solution.
-
In one tube, add a small volume of the this compound stock to your sample pool (the "spiked" sample).
-
In a separate tube, add the same volume of assay buffer to your sample pool (the "unspiked" sample).
-
The final concentration of the spike should be within the assay's linear range.
-
-
Assay: Run the spiked and unspiked samples in the immunoassay according to the kit's instructions.
-
Calculation:
-
Calculate the concentration of this compound in both the spiked and unspiked samples from the standard curve.
-
Use the following formula to determine the percent recovery:
-
Acceptance Criteria: An acceptable recovery range is typically between 80-120%.[18] Deviations from this range suggest matrix interference.[18]
Protocol 2: Linearity of Dilution
This experiment assesses whether the endogenous analyte in a sample measures consistently when the sample is serially diluted.[2][17]
Objective: To determine if there is a linear relationship between the measured concentration and the dilution factor.
Procedure:
-
Sample Selection: Choose a sample with a high endogenous this compound concentration.
-
Serial Dilution: Create a series of dilutions of the sample using the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay: Measure the this compound concentration in each dilution using the immunoassay.
-
Calculation:
-
Correct the measured concentration of each dilution by multiplying by its dilution factor.
-
Corrected Concentration = Measured Concentration * Dilution Factor
-
Calculate the coefficient of variation (CV) of the corrected concentrations across the dilution series. Acceptance Criteria: The corrected concentrations should be consistent across the dilution series, with a CV of less than 20%. A lack of linearity suggests the presence of interfering substances that are diluted out.[15]
-
Validation Experiment Workflow
Caption: A workflow for validating a commercial this compound immunoassay kit.
Section 4: Best Practices for Sample Handling and Preparation
Proper sample handling is crucial for obtaining accurate this compound measurements.
-
Collection: Collect blood samples in chilled tubes containing a protease inhibitor cocktail (e.g., EDTA and aprotinin, though check kit compatibility as some may have interference[15]) to prevent enzymatic degradation of this compound.
-
Processing: Centrifuge samples at 4°C as soon as possible after collection to separate plasma or serum.
-
Storage: Immediately freeze plasma, serum, or other sample types at -80°C until analysis. Avoid repeated freeze-thaw cycles.[19]
-
Extraction: For complex matrices like plasma and serum, solid-phase extraction (SPE) is a commonly used and effective method to remove interfering substances and concentrate the analyte.[6][9][15][16] Always validate the extraction efficiency for your specific sample type.[16]
By understanding the inherent sources of variability in commercial this compound immunoassay kits and implementing rigorous validation and troubleshooting procedures, researchers can significantly enhance the reliability and reproducibility of their findings.
References
- Szeto, A., McCabe, P. M., Nation, D. A., Tabak, B. A., Rossetti, M. A., McCullough, M. E., ... & Mendez, A. J. (2011). Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound. Psychosomatic Medicine, 73(5), 379–386.
- Contreras-Aguilar, M. D., Escribano, D., Quiles, A., Hevia, M., Llobat, L., & Cerón, J. J. (2024). Validation of two immunoassays for this compound measurements in human saliva. Scientific Reports, 14(1), 8969.
- Contreras-Aguilar, M. D., Escribano, D., Quiles, A., Hevia, M., Llobat, L., & Cerón, J. J. (2024). Validation of two immunoassays for this compound measurements in human saliva. Research Square.
- Kim, J. S., Aida, H., & Onaka, T. (2022). Validation of a newly generated this compound antibody for enzyme-linked immunosorbent assays. The Journal of Veterinary Medical Science, 84(5), 652–657.
- Leng, G., & Sabatier, N. (2016). Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers. Journal of Neuroendocrinology, 28(11).
- MacLean, E. L., & Carter, C. S. (2017). Challenges for Measuring this compound: The Blind Men and the Elephant?. Psychosomatic Medicine, 79(4), 379–381.
- Enzo Life Sciences. (n.d.). This compound ELISA.
- Gnanadesikan, G. E., Hammock, E. A. D., Tecot, S. R., Carter, C. S., & MacLean, E. L. (2021). Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice. Psychoneuroendocrinology, 132, 105342.
- ResearchGate. (n.d.). Mean OT concentration, intra and inter assay coefficients of variation....
- Arbor Assays. (2023, October 18). Assays for this compound detection.
- Lee, J., Kim, S., Park, C., Kim, S. E., Kim, J., & Kim, J. G. (2024). Variability in this compound Blood Levels in Rats: A Review and Experimental Insights. Experimental Neurobiology, 33(1), 1–12.
- Reddit. (2015, January 17). questioning the methods used in this compound research and putting some researchs in doubt.
- Quintana, D. S., Alvares, G. A., Hickie, I. B., & Guastella, A. J. (2022). Advances in human this compound measurement: challenges and proposed solutions. Molecular Psychiatry, 27(10), 3936–3947.
- Gnanadesikan, G. E., Hammock, E. A. D., Tecot, S. R., Carter, C. S., & MacLean, E. L. (2021). Specificity of plasma this compound immunoassays: A comparison of commercial assays and sample preparation techniques using this compound knockout and wildtype mice. Arizona Canine Cognition Center.
- Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Lah, J. J., Levitan, A. G., Teunissen, C. E., ... & Blennow, K. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179.
- Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Lah, J. J., Levitan, A. G., Teunissen, C. E., ... & Blennow, K. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate.
- Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Lah, J. J., Levitan, A. G., Teunissen, C. E., ... & Blennow, K. (2015). A Practical Guide to Immunoassay Method Validation. Semantic Scholar.
- Szeto, A., McCabe, P. M., Nation, D. A., Tabak, B. A., Rossetti, M. A., McCullough, M. E., ... & Mendez, A. J. (2011). Salivary cortisol and alpha-amylase levels in humans after exposure to a social stressor. NIH Public Access.
- Elabscience. (n.d.). OT(this compound) ELISA Kit.
- Creative Diagnostics. (n.d.). Highly Sensitive this compound Enzyme Immunoassay Kit: Empowering Neuroendocrine and Behavioral Research.
- Slideshare. (n.d.). Validation for immunoassay.
- Gnanadesikan, G. E., Hammock, E. A. D., Tecot, S. R., Carter, C. S., & MacLean, E. L. (2021). Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice. ResearchGate.
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Assay Guidance Manual. NCBI Bookshelf.
- Chard, T., Boyd, N. R. H., Forsling, M. L., McNeilly, A. S., & Landon, J. (1970). THE DEVELOPMENT OF A RADIOIMMUNOASSAY FOR this compound: THE EXTRACTION OF this compound FROM PLASMA, AND ITS MEASUREMENT DURING PARTURITION IN HUMAN AND GOAT BLOOD. Journal of Endocrinology, 48(2), 223–234.
- Aksoy, S. (2024, November 2). Introduction to Statistical Testing in R Part 8— Statistics Related to Hormone Assays. Medium.
- Kim, Y., Lee, J., Kim, S., Park, C., Kim, S. E., Kim, J., & Kim, J. G. (2024). Effects of Social Interactions and Foundational Training on Behavior, Temperament, and Hormone Levels in Weanling Horses. Animals, 14(11), 1599.
- Boster Bio. (2025, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validation of two immunoassays for this compound measurements in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges for Measuring this compound: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in human this compound measurement: challenges and proposed solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pages.ucsd.edu [pages.ucsd.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. medium.com [medium.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
strategies for separating oxidized and reduced forms of oxytocin
Strategies for Separating Oxidized and Reduced Forms of Oxytocin
Welcome to the technical support center for this compound analysis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for the analytical challenges associated with this compound. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the oxidized and reduced forms of this compound, and why is their separation critical?
This compound is a nonapeptide with a disulfide bond between two cysteine residues at positions 1 and 6.
-
Oxidized this compound: This is the native, biologically active form, characterized by the intramolecular disulfide bridge (-S-S-). This bond is crucial for maintaining the peptide's three-dimensional structure and, consequently, its function.
-
Reduced this compound: This form exists when the disulfide bond is broken, resulting in two free sulfhydryl or thiol groups (-SH). This can occur through exposure to reducing agents or during certain degradation pathways. The reduced form is biologically inactive.
Separation is critical for several reasons:
-
Accurate Quantification: To measure the concentration of active this compound in a sample, it must be distinguished from its inactive, reduced form.
-
Stability Studies: In pharmaceutical development, monitoring the conversion of the oxidized form to the reduced form is a key indicator of product stability and shelf-life.
-
Quality Control: For manufactured this compound (as a raw material or in final formulation), separation ensures that the product meets specifications for purity and potency.[1][2]
Caption: Chemical difference between oxidized and reduced this compound.
Troubleshooting Guide: HPLC-Based Separation
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for separating these two forms. The separation is based on differences in polarity; the reduced form, with its free thiol groups, is slightly more polar than the compact, disulfide-bonded oxidized form.
Q2: I'm setting up a new method. What is a reliable starting point for an RP-HPLC protocol?
This protocol is a robust starting point for separating oxidized and reduced this compound, based on established methods.[1][2][3]
Experimental Protocol: Baseline RP-HPLC Method
-
Chromatographic Column:
-
Type: Octadecylsilane (C18) bonded to silica gel.
-
Typical Dimensions: 150 mm x 4.6 mm, 5 µm particle size. A C18 column provides the necessary hydrophobicity to retain both forms of this compound.
-
-
Mobile Phase:
-
Mobile Phase A: A buffer solution, such as 10-20 mM sodium phosphate or sodium hexanesulfonate, with the pH adjusted to between 4.0 and 5.0.[2][3] A slightly acidic pH is crucial for good peak shape and to suppress the ionization of free silanols on the column packing.
-
Mobile Phase B: Acetonitrile (ACN).
-
-
Elution Conditions:
-
Mode: Gradient elution. A gradient is necessary to first elute the more polar reduced form, followed by the more hydrophobic oxidized form, while also clearing any more strongly retained impurities.
-
Flow Rate: 1.0 mL/min.
-
Example Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: Return to 20% B (re-equilibration)
-
-
-
Detection:
-
System Parameters:
-
Column Temperature: 35-40°C.[1] Elevated temperature can improve peak shape and reduce viscosity, but excessively high temperatures risk degrading the sample or column.
-
Injection Volume: 20 µL.
-
Q3: My peaks are co-eluting or have poor resolution. How can I improve the separation?
Poor resolution is a common issue. The causality lies in the subtle difference in polarity between the two forms. Here’s how to troubleshoot:
-
Adjust the Gradient Slope: A shallower gradient (e.g., increasing Mobile Phase B by 0.5-1% per minute instead of 1.5%) provides more time for the column to resolve closely eluting species. This is the most effective first step.
-
Modify Mobile Phase pH: Adjusting the pH of Mobile Phase A within the 3.0-5.0 range can alter the ionization state of this compound's amino acid residues, subtly changing its hydrophobicity and interaction with the C18 stationary phase.
-
Consider Ion-Pairing Agents: For challenging separations, adding an ion-pairing agent like sodium hexanesulfonate to Mobile Phase A can enhance resolution.[1] These agents pair with charged residues on the peptide, increasing its hydrophobicity and retention, which can exaggerate the small differences between the oxidized and reduced forms.
Caption: A logical workflow for HPLC method troubleshooting.
Q4: I am concerned about creating artifacts during sample preparation. How can I prevent disulfide bond scrambling?
Disulfide scrambling, where existing disulfide bonds break and reform incorrectly, is a major risk, especially at neutral or alkaline pH.[4][5]
-
Maintain Acidic Conditions: Prepare and store all samples and standards in a slightly acidic diluent (e.g., the initial mobile phase conditions or water/ACN with 0.1% formic or acetic acid). A pH below 6.5 minimizes the reactivity of free thiol groups.
-
Work Quickly and Keep Samples Cool: Oxidation and reduction are chemical reactions that are slowed at lower temperatures. Prepare samples just before analysis and keep them in an autosampler cooled to 4-8°C.
-
For Reduced Form Quantification: If you need to specifically quantify the reduced form without it re-oxidizing, you can cap the free thiols. This is an advanced technique involving alkylating agents like N-ethylmaleimide (NEM) or iodoacetamide. This step irreversibly blocks the -SH groups, preventing them from reforming a disulfide bond. Note that this creates a new derivative that will have a different retention time.
Advanced Troubleshooting Topics
| Issue | Common Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Broadening) | Column Degradation: The stationary phase is failing. Sample Solvent Mismatch: Sample is dissolved in a solvent stronger than the initial mobile phase.[6] Column Overload: Too much sample injected. | Action: Flush the column; if unresolved, replace it. Action: Dissolve the sample in the initial mobile phase. Action: Reduce the injection volume or sample concentration. |
| Shifting Retention Times | Inadequate Equilibration: The column is not fully returned to initial conditions between runs. Mobile Phase Changes: Inconsistent mobile phase preparation (pH drift, evaporation of organic solvent). Pump/Flow Rate Issues: Mechanical problems with the HPLC system. | Action: Increase the post-run equilibration time. Action: Prepare fresh mobile phase daily; keep bottles capped. Action: Check system pressure, prime the pumps, and perform maintenance. |
| Unexpected Peaks | Degradation Products: this compound can degrade via deamidation or hydrolysis, creating new impurities.[3] Dimers/Oligomers: Reduced this compound can form intermolecular disulfide bonds (dimers).[6] Matrix Effects: Components from the sample diluent or biological matrix are interfering.[6] | Action: Use a mass spectrometer (LC-MS) to identify the molecular weights of the unknown peaks.[6] Action: Confirm by running a reduced standard; dimers will be more prominent. Action: Inject a blank (diluent only) run. For biological samples, use solid-phase extraction (SPE) for cleanup.[7] |
| Low Recovery | Adsorption to Surfaces: Peptides like this compound can stick to glass or plastic vials, especially at low concentrations.[8] Incomplete Elution: The gradient may not be strong enough to elute all the analyte from the column. | Action: Use low-adsorption vials. Including a small percentage of organic solvent (e.g., 5-10% ACN) in the sample diluent can help.[8] Action: Extend the gradient to a higher percentage of Mobile Phase B and include a strong solvent wash step post-run. |
Q5: How can I definitively confirm the identity of my separated peaks?
While retention time is a good indicator, it is not definitive proof of identity. Mass Spectrometry (MS) is the ideal tool for confirmation.
-
LC-MS Analysis: Coupling your HPLC system to a mass spectrometer allows you to determine the precise molecular weight of the species eluting in each peak.
-
Oxidized this compound (Monoisotopic Mass): ~1006.4 Da
-
Reduced this compound (Monoisotopic Mass): ~1008.4 Da
-
-
Why it Works: The 2 Dalton mass difference corresponds exactly to the two hydrogen atoms added when the disulfide bond is reduced. This provides unambiguous confirmation. LC-MS is also invaluable for identifying unknown peaks from degradation or aggregation.[4][6]
References
- Highly Specific Detection of this compound in Saliva - PubMed, N
- Tuning the electro-catalytic activity of the Zn-Cu MOF/rGO nanocomposite as a novel enzyme-free electrochemical sensor for the detection of the this compound hormone - PubMed.
- Selective Detection of this compound on Diamond Electrodes in Preparation for Making In Vivo Measurements - ResearchG
- The study of electrochemical behavior of this compound by cyclic voltammetry.
- Electrochemical Detection of Hormones Using Nanostructured Electrodes - MDPI.
- This compound Free Acid Degradation: A Technical Support Guide - Benchchem.
- Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC, N
- Separation of this compound C-terminal tripeptide on Newcrom R1 HPLC column - SIELC Technologies.
- High performance liquid chromatography separation method for this compound raw material medicine related substances - Google P
- Separation method and application of this compound and three kinds of deamidation impurities - Google P
- Liquid chromatographic analysis of this compound and its rel
- Challenges Associated with Membrane Separation of Polypeptides and Relevant Solution Str
- Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry - ResearchG
- Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound - PMC, PubMed Central.
- hplc method for the determination of this compound in - Acta Poloniae Pharmaceutica - Drug Research.
- Degradation of this compound with glutathione over time def. by LC-UV, LC-ESI-MS, CE-UV, NIRS - Semantic Scholar.
- Challenges for Measuring this compound: The Blind Men and the Elephant? - PubMed Central.
- Measurement of this compound and vasopressin - Google P
- Towards fast mapping of protein disulfide bonds using negative ion fragmentation with a broad-band precursor selection - PMC, PubMed Central.
- Problems with measuring peripheral this compound - eScholarship.org.
- Radical Anions of Oxidized vs.
- Collision Induced Dissociation Products of Disulfide-bonded Peptides: Ions Result from the Cleavage of More than One Bond - PMC, N
- Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies - Rapid Novor.
- What is the proper protocol for this compound (this compound)
- This compound (Pitocin) Maternity Nursing Dosage Calculations - Desired Over Have Method - YouTube.
Sources
- 1. CN113252807B - High performance liquid chromatography separation method for this compound raw material medicine related substances - Google Patents [patents.google.com]
- 2. Liquid chromatographic analysis of this compound and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111896642A - Separation method and application of this compound and three kinds of deamidation impurities - Google Patents [patents.google.com]
- 4. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rapidnovor.com [rapidnovor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Challenges for Measuring this compound: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for High-Purity Oxytocin
Welcome to the technical support center for high-purity oxytocin purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating pharmaceutical-grade this compound. Drawing from established protocols and field-proven insights, this resource provides in-depth troubleshooting guides and validated experimental workflows to help you achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis and purification?
A1: Structurally related peptide impurities are the primary challenge in achieving high-purity this compound. These can be broadly categorized as:
-
Product-related impurities: These arise from side reactions during solid-phase peptide synthesis (SPPS), such as deletion sequences (missing amino acids) and truncated sequences.[1] Incomplete removal of protecting groups from amino acid side chains is another common source of impurities.[1]
-
Degradation products: this compound is susceptible to chemical degradation. Deamidation at asparagine (Asn5) and glutamine (Gln4) residues is a common issue, particularly at acidic or basic pH.[2][3]
-
Aggregation and Dimerization: this compound can form covalent dimers (parallel and anti-parallel) through disulfide bond exchange.[4][5] Higher-order aggregates can also form, especially at elevated concentrations and non-optimal pH.[2]
-
Oxidized forms: The methionine residue, if present in analogues, and the disulfide bridge itself can be susceptible to oxidation.[6][7]
Q2: Which analytical techniques are essential for assessing the purity of this compound?
A2: A multi-pronged approach is necessary for accurate purity assessment. The most critical techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone for both purification and purity analysis, separating this compound from its impurities based on hydrophobicity.[4][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides definitive identification of this compound and its impurities by confirming their molecular weight and fragmentation patterns.[6][7][8][9] It is invaluable for identifying unexpected adducts or modifications.
-
Amino Acid Analysis: This method verifies the amino acid composition of the purified peptide, ensuring the correct sequence has been synthesized.[6][9]
Q3: What are the ideal storage conditions for purified, lyophilized this compound?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or below.[1] For short-term storage, refrigeration at 2-8°C is acceptable.[1] Once reconstituted in a buffer, it is recommended to make aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: What is the optimal pH for this compound stability during purification and formulation?
A4: this compound exhibits maximum stability in aqueous solutions at a pH of approximately 4.5.[2][10] Degradation rates increase significantly at both more acidic (pH < 4) and more alkaline (pH > 7) conditions.[2][3][11] Therefore, maintaining the pH around 4.5 during the final purification steps and in the final formulation is critical for minimizing degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
HPLC Purification Issues
Problem 1: Poor resolution between this compound and impurities, resulting in co-elution.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Gradient: A steep gradient may not provide sufficient separation.
-
Solution: Optimize the gradient by making it shallower around the elution time of this compound. For example, decrease the rate of increase of Mobile Phase B (acetonitrile with 0.1% TFA) to improve the resolution of closely eluting peaks.[1]
-
-
Inappropriate Mobile Phase pH: The charge state of this compound and its impurities is pH-dependent.
-
Incorrect Ion-Pairing Reagent Concentration: Trifluoroacetic acid (TFA) is a common ion-pairing reagent that can affect peak shape and retention.
-
Solution: While 0.1% TFA is standard, its concentration can be optimized. Testing a range from 0.05% to 0.2% may improve peak resolution.[10]
-
-
Problem 2: Broad or tailing peaks for this compound in the HPLC chromatogram.
-
Possible Causes & Solutions:
-
Column Overload: Injecting too much crude peptide can lead to poor peak shape.
-
Solution: Reduce the sample load on the column. It may be necessary to perform multiple smaller purification runs.
-
-
Secondary Interactions with the Stationary Phase: The peptide may be interacting with the silica backbone of the C18 column.
-
Solution: Ensure the mobile phase has an adequate concentration of an ion-pairing agent like TFA to mask these secondary interactions. Modifying the pH can also help.[10]
-
-
Column Degradation: The performance of the HPLC column can degrade over time.
-
Solution: First, try flushing the column with a strong solvent wash. If performance does not improve, the column may need to be replaced.
-
-
Post-Purification & Analysis Issues
Problem 3: The observed molecular weight in the mass spectrum does not match the theoretical mass of this compound (1007.19 g/mol ).[4]
-
Possible Causes & Solutions:
-
Adduct Formation: The peptide may have formed adducts with salts from the buffer, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Solution: This is common in ESI-MS. Look for peaks corresponding to these adducts. The presence of the expected protonated molecule ([M+H]⁺) alongside adducts confirms the identity of the product. Using volatile buffers like ammonium acetate can minimize salt adducts.[12]
-
-
Incomplete Removal of Protecting Groups: Side-chain protecting groups from the synthesis may not have been fully cleaved.
-
Solution: Review the cleavage protocol. Ensure a sufficient amount of scavengers (e.g., triisopropylsilane, water) was used in the cleavage cocktail.[1] The product will need to be re-subjected to cleavage conditions or the synthesis repeated.
-
-
Unexpected Modifications: The peptide may have been oxidized or otherwise modified during synthesis or workup.
-
Solution: Analyze the mass difference to hypothesize the modification (e.g., +16 Da for oxidation). Use MS/MS fragmentation to pinpoint the location of the modification.
-
-
Problem 4: Low final yield of lyophilized high-purity this compound.
-
Possible Causes & Solutions:
-
Peptide Adsorption: this compound can adsorb to glass and plastic surfaces, especially at low concentrations.[13]
-
Solution: Use low-binding tubes and pipette tips for all sample handling.[1] Rinsing collection tubes with a small amount of the mobile phase can help recover adsorbed peptide.
-
-
Loss During Purification: Aggressive fraction collection (i.e., collecting only the very center of the peak) can lead to significant product loss.
-
Solution: Collect smaller, more numerous fractions across the main peak. Analyze the purity of each fraction by analytical HPLC before pooling to find the best balance between purity and yield.
-
-
Inefficient Lyophilization: A poorly optimized lyophilization cycle can lead to product loss or instability.
-
Solution: Ensure the product is completely frozen before pulling a vacuum to prevent "bumping." Use a well-defined temperature ramp during primary and secondary drying to avoid cake collapse, which can affect stability and reconstitution.[14]
-
-
Visual Workflows & Diagrams
Overall Purification Workflow
The following diagram outlines the comprehensive workflow for synthesizing and purifying high-purity this compound.
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting HPLC Purification
This decision tree provides a logical path for troubleshooting common issues during RP-HPLC purification.
Caption: Decision tree for troubleshooting HPLC purification.
Data & Protocols
Data Presentation
Table 1: Common Structurally Related Impurities in Synthetic this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| This compound Parallel Dimer | C₈₆H₁₃₂N₂₄O₂₄S₄ | 2014.37 | Intermolecular disulfide bond formation[4][5] |
| This compound Anti-parallel Dimer | C₈₆H₁₃₂N₂₄O₂₄S₄ | 2014.39 | Intermolecular disulfide bond formation[5] |
| Asp⁵-Oxytocin | C₄₃H₆₅N₁₁O₁₃S₂ | 1008.18 | Deamidation of Asn⁵[5] |
| Glu⁴-Oxytocin | C₄₃H₆₅N₁₁O₁₃S₂ | 1008.18 | Deamidation of Gln⁴[5] |
| Deletion/Truncated Sequences | Variable | Variable | Incomplete coupling or deprotection during SPPS[1] |
Table 2: Recommended RP-HPLC Mobile Phases for this compound Purification
| Mobile Phase Component | Composition | Purpose |
| Mobile Phase A (Aqueous) | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water | Ion-pairing agent, solubilizes peptide |
| Alternative: 20-40 mM Ammonium Acetate, pH adjusted to 3.5-4.5 with acetic acid | Volatile buffer system, good for LC-MS[12] | |
| Mobile Phase B (Organic) | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile | Elutes the peptide from the C18 column |
| Alternative: Acetonitrile | Organic modifier |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification of Crude this compound
This protocol provides a general guideline and requires optimization based on the specific crude peptide mixture and HPLC system.
-
Materials and Reagents:
-
Crude synthetic this compound, lyophilized
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reversed-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: Prepare a solution of 0.1% (v/v) TFA in ACN.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A. A concentration of 10-20 mg/mL is a good starting point.
-
Centrifuge the sample at high speed (>10,000 x g) for 5 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: C18 preparative column
-
Flow Rate: Typically 15-20 mL/min for a 21.2 mm ID column.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B (Isocratic)
-
5-45 min: 5% to 45% B (Linear Gradient)
-
45-50 min: 45% to 95% B (Wash)
-
50-55 min: 95% B (Hold)
-
55-60 min: 95% to 5% B (Return to Initial)
-
60-70 min: 5% B (Equilibration)
-
-
This gradient is a starting point and should be optimized based on an initial analytical run of the crude material.[1]
-
-
Fraction Collection & Analysis:
-
Collect fractions (e.g., 5-10 mL) across the main peak corresponding to this compound.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity specification (e.g., >99%).
-
-
Final Step:
-
Lyophilize the pooled, pure fractions to obtain the final product as a white, fluffy powder.
-
Protocol 2: LC-MS Analysis for Identity Confirmation
This protocol is for confirming the molecular weight of the purified this compound.
-
Materials and Reagents:
-
Purified, lyophilized this compound
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
C18 analytical HPLC column (e.g., 150 x 2.1 mm, 3.5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified peptide in water.
-
Dilute the stock solution to a final concentration of 10 µg/mL with Mobile Phase A.
-
-
LC-MS Method:
-
Column: C18 analytical column
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 15 minutes is a typical starting point.[1]
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive
-
Scan Range: m/z 300-1500
-
-
Data Analysis:
-
Analyze the resulting mass spectrum for the expected protonated molecular ions of this compound. The primary ions to look for are the singly charged ion [M+H]⁺ at m/z 1008.2 and the doubly charged ion [M+2H]²⁺ at m/z 504.6.
-
References
- Biotage. (n.d.). Fully Automated Optimized Synthesis, On-resin Oxidation, and Purification of Isotopically Labeled this compound. Biotage.
- BenchChem. (2025). Characterization Techniques for this compound Dimers: Application Notes and Protocols. BenchChem.
- Li, H., et al. (2021). Structurally related peptide impurity identification and accurate quantification for synthetic this compound by liquid chromatography-high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 413(7), 1861–1870.
- Gong, L., et al. (2012). Improved Fmoc Solid-Phase Peptide Synthesis of this compound with High Bioactivity. Chinese Journal of Chemistry, 30(11), 2632-2636.
- Muttenthaler, M., et al. (2022). Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. In: Werry, E.L., Reekie, T.A., Kassiou, M. (eds) this compound. Methods in Molecular Biology, vol 2384. Humana, New York, NY.
- Springer Protocols. (2022). Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. Springer Nature.
- Josephs, R. D., et al. (2021). Structurally related peptide impurity identification and accurate quantification for synthetic this compound by liquid chromatography–high-resolution mass spectrometry. ProQuest.
- Daicel Pharma Standards. (n.d.). This compound Impurities. Daicel.
- ResearchGate. (2012). Improved Fmoc Solid-Phase Peptide Synthesis of this compound with High Bioactivity. ResearchGate.
- Phareso. (n.d.). This compound Acetate Synthesis and Quality Control: Ensuring Purity and Efficacy. Phareso.
- Kumar, P., et al. (2022). A quantification method for trace level of this compound in food matrices using LC-MS/MS. Frontiers in Chemistry, 10, 1063784.
- Li, M., et al. (2022). Mass balance method for SI-traceable purity assignment of synthetic this compound. Journal of Pharmaceutical and Biomedical Analysis, 208, 114401.
- Lebl, M., et al. (1979). The separation of peptide hormone diastereoisomers by reverse phase high pressure liquid chromatography. Factors affecting separation of this compound and its diastereoisomers--structural implications. International Journal of Peptide and Protein Research, 13(1), 12-21.
- Patsnap Eureka. (n.d.). Purification method of this compound. Patsnap.
- van der Wath, R., et al. (2022). Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry. Frontiers in Endocrinology, 13, 888292.
- Google Patents. (n.d.). A kind of purification process of this compound.
- Chaibva, F. A., & Walker, R. B. (2014). Analytical methods for the quantitative determination of this compound. ResearchGate.
- Hawe, A., et al. (2009). Towards Heat-stable this compound Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical Research, 26(7), 1679–1688.
- BenchChem. (2025). ensuring the purity of synthesized (Thr4,Gly7)-Oxytocin. BenchChem.
- van der Wath, R., et al. (2022). Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry. Frontiers.
- BenchChem. (2025). Application Notes and Protocols: Purification and Characterization of Synthetic Pro8-Oxytocin. BenchChem.
- SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of this compound on Primesep 200 Column. SIELC.
- Shimadzu. (n.d.). Quantitative Analysis of this compound in Rat Plasma Using LC/MS/MS. Shimadzu.
- BenchChem. (2025). Technical Support Center: Optimizing HPLC Purification of [Asp5]-Oxytocin. BenchChem.
- World Health Organization. (n.d.). This compound QUALITY ISSUES. WHO.
- Collins, D., et al. (2018). On the Mechanism of Degradation of this compound and its Analogues in Aqueous Solution. Journal of Pharmaceutical Sciences, 107(1), 55-63.
- Clearsynth. (n.d.). This compound Impurity 1. Clearsynth.
- Salzet, M., et al. (1995). Reversed-phase HPLC separation of this compound-like material from the HPGPC... ResearchGate.
- BenchChem. (2025). Purification of Synthetic Demthis compound using Reverse-Phase HPLC: An Application Note. BenchChem.
- Pharmaffiliates. (n.d.). This compound-impurities. Pharmaffiliates.
- Avantor. (n.d.). Buffer Optimization Strategies. Avantor.
- ResearchGate. (2009). Towards Heat-stable this compound Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. ResearchGate.
- S.J. Res. & Edu. Society. (2012). RP-HPLC Method Development and Validation for the Estimation of this compound in Milk.
- Scribd. (n.d.). Lyophilisation - Problems and Solutions. Scribd.
- Khan, M. A., & Sivan, G. (1983). Iodination and purification of this compound. Journal of Immunological Methods, 60(1-2), 145-149.
- Carter, C. S. (2019). Challenges for Measuring this compound: The Blind Men and the Elephant?. Psychoneuroendocrinology, 103, 219–227.
- Hawe, A., et al. (2009). Towards Heat-stable this compound Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Semantic Scholar.
- Kayumba, P. C., et al. (2019). Stability of this compound Preparations in Malawi and Rwanda: Stabilizing Effect of Chlorobutanol. The American Journal of Tropical Medicine and Hygiene, 100(5), 1143–1151.
- SP Scientific. (2024). Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. SP Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Towards Heat-stable this compound Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Towards Heat-stable this compound Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Structurally related peptide impurity identification and accurate quantification for synthetic this compound by liquid chromatography–high-resolution mass spectrometry - ProQuest [proquest.com]
- 7. Mass balance method for SI-traceable purity assignment of synthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Structurally related peptide impurity identification and accurate quantification for synthetic this compound by liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DSpace [iris.who.int]
- 12. Purification method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 13. Frontiers | Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry [frontiersin.org]
- 14. scribd.com [scribd.com]
Technical Support Center: Navigating the Complexities of Peripheral Oxytocin Measurement
Welcome to the technical support center for peripheral oxytocin research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often subtle pitfalls encountered when measuring and interpreting peripheral this compound levels. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experimental design is robust and your data is reliable. The measurement of this compound is notoriously challenging; this resource aims to equip you with the expertise to generate trustworthy and meaningful results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the critical issues you may face at every stage of your workflow, from sample collection to data interpretation.
Part 1: Pre-Analytical Pitfalls - The Source of Most Errors
Many errors in this compound measurement occur before the sample ever reaches the assay plate[1]. This section focuses on safeguarding the integrity of your samples from the moment of collection.
Q1: My this compound levels seem highly variable between subjects and even within the same subject over time. What could be causing this?
A1: High variability is a common complaint and often points to inconsistencies in pre-analytical sample handling. This compound is a small peptide that is highly susceptible to degradation by proteases (oxytocinases), especially in plasma[2].
-
Causality: Circulating proteases can rapidly cleave this compound, reducing the amount of intact peptide available for measurement. This degradation begins immediately upon sample collection. Factors like collection tube type, temperature, and time-to-processing can introduce significant variability. During pregnancy, circulating oxytocinase levels are even higher, demanding extra precautions[2].
-
Troubleshooting & Best Practices:
-
Sample Collection: Always collect blood into chilled vacutainer tubes containing EDTA as an anticoagulant. EDTA chelates calcium, which is essential for the activity of many proteases. Crucially, a protease inhibitor , such as aprotinin, should also be included in the collection tube to directly inhibit this compound degradation[2][3].
-
Temperature Control: Immediately after collection, place the tubes in an ice bath. All subsequent processing steps (e.g., centrifugation) should be carried out in a refrigerated centrifuge (4°C)[2].
-
Prompt Processing: Centrifuge samples as soon as possible to separate plasma from blood cells. Aliquot the resulting plasma into pre-chilled cryovials and immediately freeze them at -80°C for long-term storage[2]. Avoid repeated freeze-thaw cycles.
-
Q2: Can I use serum instead of plasma? What about saliva or urine?
A2: While plasma is the most recommended matrix, other sample types can be used, but their limitations must be understood.[2][4]
-
Plasma vs. Serum: Plasma is preferred. The clotting process that forms serum can release proteases from platelets, potentially leading to greater this compound degradation. If using serum, the collection and processing must be rapid and consistently timed. However, most validated protocols focus on EDTA plasma[2].
-
Saliva: Saliva is a non-invasive and attractive alternative. However, this compound concentrations in saliva are much lower than in plasma, and its mode of entry into saliva is not fully understood[5]. While mass spectrometry has confirmed the presence of this compound in saliva, results from immunoassays should be interpreted with caution[5][6]. Salivary measurements may not always correlate with plasma levels[7].
-
Urine: Urinary this compound can reflect functional changes in the this compound system[4][8]. However, less than 1% of intact plasma this compound is cleared by the urine, and random urine levels are poor predictors of plasma concentrations[1]. Urine is also a complex matrix with many metabolites that can interfere with immunoassays, making sample extraction essential[9].
Part 2: Analytical Pitfalls - Choosing the Right Tools and Techniques
The analytical phase is where the actual quantification happens. The choice of assay and sample preparation method is a critical decision point that dramatically impacts the results.
Q3: I'm using a commercial ELISA kit on my plasma samples without any pre-processing, and the this compound concentrations are extremely high (e.g., >500 pg/mL). Are these results correct?
A3: It is highly probable that these results are incorrect and artificially inflated. Measuring this compound in unextracted plasma or serum using standard immunoassays (ELISA/EIA) is one of the most significant pitfalls in the field[10][11].
-
Causality - The "Matrix Effect": Plasma is a complex matrix containing numerous proteins and other molecules. These substances can interfere with the antibody-antigen binding in an immunoassay in several ways[12][13]. This "matrix effect" can lead to non-specific binding, where the assay antibodies bind to molecules other than this compound, or it can prevent the antibodies from binding to this compound, both of which result in erroneously high readings[13]. Studies have shown that this compound values in unextracted plasma can be over 100-fold higher than in extracted samples, and critically, the results from unextracted and extracted samples often do not correlate[11][14].
-
The Solution - Sample Extraction: To obtain valid results with an immunoassay, a sample extraction step is necessary[11][14]. Solid-phase extraction (SPE) is the most common method. This procedure removes interfering substances from the plasma while retaining and concentrating the target analyte, this compound[5][15].
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma this compound
This protocol is a self-validating system. Including recovery checks is essential for ensuring the extraction is performing as expected for your specific sample set.
-
Materials: C18 SPE cartridges, activation solution (e.g., methanol), equilibration solution (e.g., 0.1% trifluoroacetic acid - TFA), wash solution (e.g., 0.1% TFA), elution solution (e.g., 60-80% acetonitrile in 0.1% TFA).
-
Cartridge Preparation: Activate the C18 cartridge by passing 1-2 mL of methanol through it, followed by 1-2 mL of 0.1% TFA. Do not let the cartridge dry out.
-
Sample Loading: Acidify 1 mL of plasma with TFA to a final concentration of 0.1%. Centrifuge to pellet any precipitate. Load the supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 1-2 mL of 0.1% TFA to remove salts and other hydrophilic impurities.
-
Elution: Elute the this compound from the cartridge using 1 mL of the elution solution into a clean tube.
-
Drying: Dry the eluate completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with your immunoassay kit. The sample is now ready for analysis.
-
Validation Step (Crucial): To validate your extraction efficiency, perform a "spike and recovery" experiment. Spike a known amount of this compound standard into a plasma sample before extraction and compare the measured concentration to a sample spiked with the same amount after extraction. Recovery should typically be >80%.
Q4: Different commercial immunoassay kits are giving me very different results, even with extracted samples. Why is this happening and which one should I trust?
A4: This is a well-documented problem stemming from differences in antibody specificity[5][12].
-
Causality - Antibody Specificity: Immunoassays rely on antibodies to recognize and bind to this compound. However, different manufacturers use different antibodies, which may recognize different parts (epitopes) of the this compound molecule[9]. Some antibodies may cross-react with structurally similar peptides or with this compound metabolites, leading to inaccurate measurements. Studies using this compound knockout mice have confirmed that some commercial kits detect a signal even in animals that cannot produce this compound, indicating a clear lack of specificity[12][16].
-
How to Choose and Validate an Assay:
-
Review the Literature: Choose kits that have been validated using rigorous methods, such as comparison with mass spectrometry or testing in knockout models[12].
-
Perform In-House Validation: Do not blindly trust the manufacturer's data. You must perform your own validation.
-
Parallelism: Serially dilute an extracted sample with high endogenous this compound. The measured concentration should decrease linearly with the dilution factor. A lack of parallelism suggests interference.
-
Spike and Recovery: Add a known amount of this compound standard to your sample matrix (e.g., extracted plasma pool) and measure the concentration. The result should be the sum of the endogenous level and the spiked amount (typically within 80-120% recovery).
-
-
Consider the Gold Standard: Liquid chromatography-mass spectrometry (LC-MS) is considered the gold standard for small molecule quantification due to its high specificity and sensitivity[17][18]. While more expensive and less accessible, it can be used to validate immunoassay results or as the primary measurement method for critical studies.
-
Part 3: Interpretation Pitfalls - What Does Peripheral this compound Really Mean?
After obtaining a seemingly reliable number, the final hurdle is interpretation. What biological process does your peripheral this compound measurement actually reflect?
Q5: Can I use peripheral this compound levels (e.g., in plasma) as a direct proxy for this compound levels and activity in the brain?
A5: This is a major point of debate and a critical pitfall in interpretation. The general consensus is that under normal, resting (basal) conditions, there is no significant correlation between central (in cerebrospinal fluid, CSF) and peripheral this compound concentrations[1][19][20].
-
Causality - Independent Regulation: Central and peripheral this compound release can be independently regulated[5][21]. This compound neurons in the hypothalamus project to both the posterior pituitary (for release into the bloodstream) and to other brain regions (for central neuromodulatory effects). These two pathways can be activated differently by various stimuli[1][21]. Therefore, a change in blood levels does not automatically mean a corresponding change in brain levels.
-
When is there a correlation? A significant positive correlation between central and peripheral this compound has been observed under specific conditions[19][20][22]:
-
After Intranasal this compound Administration: Exogenous administration leads to increases in both compartments.
-
After an Acute Stressor: Stressful events seem to trigger a more coordinated release of central and peripheral this compound.
-
-
Guidance on Interpretation: Be cautious when interpreting your data. State clearly that peripheral this compound is being measured and avoid making definitive claims about central nervous system this compound activity unless your experimental context (e.g., post-stress) supports a likely correlation. Measuring peripheral this compound is still valuable for understanding its systemic roles and as a biomarker in specific, validated contexts[4][8][23].
Q6: What is the basic signaling mechanism of this compound once it binds its receptor?
A6: Understanding the downstream signaling is key to linking this compound levels to a biological effect. This compound binds to the this compound receptor (OXTR), which is a G protein-coupled receptor (GPCR)[24][25].
-
Signaling Cascade:
-
Binding & Activation: this compound binds to the OXTR.
-
G Protein Coupling: The activated OXTR primarily couples to G proteins of the Gαq/11 family[21][25].
-
PLC Activation: This activates Phospholipase C (PLC).
-
Second Messengers: PLC cleaves PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, causing a release of intracellular calcium (Ca2+) stores[25].
-
PKC Activation: DAG and Ca2+ activate Protein Kinase C (PKC).
-
Downstream Effects: These signaling events lead to various cellular responses, such as smooth muscle contraction (e.g., in the uterus), cell proliferation, and neuromodulation, often through further pathways like the mitogen-activated protein kinase (MAPK) cascade[21][24][25].
-
Summary Data Table: this compound Stability
Proper storage is non-negotiable. This table summarizes stability data under various conditions to guide your laboratory practices.
| Condition | Matrix/Solvent | Temperature | Duration | Stability Outcome | Source(s) |
| Reconstituted Peptide | Bacteriostatic Water | 2-8°C (Refrigerated) | Up to 30 days | Stable | [26] |
| Plasma Sample | EDTA Plasma | -80°C | Long-term | Recommended for storage | [2] |
| Plasma Sample | EDTA Plasma | -20°C | Short-term | Not recommended for long-term | [2] |
| Formulated Injection | Aqueous Solution (pH 4.5) | 2-8°C (Refrigerated) | > 48 months | Stable, minimal loss | [27][28] |
| Formulated Injection | Aqueous Solution (pH 4.0-5.0) | 30°C | Up to 1 month | Acceptable for short periods | [27] |
| Formulated Injection | Aqueous Solution (pH 4.0-5.0) | 40°C | Up to 1 week | Acceptable for short periods | [27] |
| Infusion Solution | 5% Dextrose or 0.9% NaCl | Room Temp (~23°C) | Up to 90 days | Stable | [29] |
| Infusion Solution | Lactated Ringer's | Room Temp (~23°C) | Up to 28 days | Stable, precipitate may form after | [29] |
References
- Valstad, M., Alvares, G. A., Egknud, M., Matziorinis, A. M., Andreassen, O. A., Westlye, L. T., & Quintana, D. S. (2017). The correlation between central and peripheral this compound concentrations: a systematic review and meta-analysis. Neuroscience & Biobehavioral Reviews, 78, 117-124. [Link][19][20][22]
- An, S., & Yang, W. (2020). This compound Receptor Signaling in Vascular Function and Stroke. International Journal of Molecular Sciences, 21(19), 7046. [Link][30]
- McCullough, M. E., Churchland, P. S., & Mendez, A. J. (2013). Problems with measuring peripheral this compound: can the data on this compound and human behavior be trusted?. Neuroscience & Biobehavioral Reviews, 37(8), 1485-1492. [Link][1][10][31]
- Carter, C. S., & Kramer, K. M. (2019). Challenges for Measuring this compound: The Blind Men and the Elephant?. Psychoneuroendocrinology, 103, 236-240. [Link][5]
- Winther, B., Fogh, J., & Aradottir, S. (2011). Extraction of this compound from human plasma using immunocapture techniques.
- Peptides Lab UK. (2024).
- Tyagi, A., Chhabra, M., & Singh, P. (2016). An overview of the this compound-oxytocin receptor signaling network. Journal of Cell Communication and Signaling, 10(4), 323-329. [Link][24]
- Tabak, B. A., et al. (2022). Advances in human this compound measurement: challenges and proposed solutions. Molecular Psychiatry, 27(11), 4435-4447. [Link][2][32][33]
- Quintana, D. S., Alvares, G. A., & Westlye, L. T. (2016). The Relationship Between Central and Peripheral this compound Concentrations: A Systematic Review and Meta-Analysis Protocol.
- Valstad, M., Alvares, G. A., & Quintana, D. S. (2016). The correlation between central and peripheral this compound concentrations: a systematic review and meta-analysis. bioRxiv. [Link][36]
- Gnanadesikan, G. E., et al. (2021). Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice. Frontiers in Endocrinology, 12, 629131. [Link][12][16]
- Chard, T., Boyd, N. R. H., Forsling, M. L., McNeilly, A. S., & Landon, J. (1970). The development of a radioimmunoassay for this compound: the extraction of this compound from plasma, and its measurement during parturition in human and goat blood. Journal of Endocrinology, 48(2), 223-234. [Link][15]
- Jurek, B., & Neumann, I. D. (2018). The this compound Receptor: From Intracellular Signaling to Behavior. Physiological Reviews, 98(3), 1805-1908. [Link][21]
- Szeto, A., et al. (2011). Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound. Psychosomatic Medicine, 73(5), 393-401. [Link][11][14]
- Crockford, C., et al. (2014). Endogenous peripheral this compound measures can give insight into the dynamics of social relationships: a review. Frontiers in Behavioral Neuroscience, 8, 68. [Link][4][8][23]
- Gnanadesikan, G. E., et al. (2022). What are this compound assays measuring? Epitope mapping, metabolites, and comparisons of wildtype & knockout mouse urine. bioRxiv. [Link][9]
- López-Arjona, M., et al. (2024). Validation of two immunoassays for this compound measurements in human saliva. Scientific Reports, 14(1), 8963. [Link][6][7]
- Trissel, L. A., & Zhang, Y. (2005). Extended Stability of this compound in Common Infusion Solutions. International Journal of Pharmaceutical Compounding, 9(4), 313-315. [Link][29]
- Leng, G., & Sabatier, N. (2016). Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers. Journal of Neuroendocrinology, 28(11). [Link][13]
- Beier, S., et al. (2017). Towards Heat-stable this compound Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical Research, 34(7), 1438-1451. [Link][28]
- Kartoglu, U., et al. (2017). Stability of this compound along the supply chain: A WHO observational study. Biologicals, 48, 1-5. [Link][37]
- ResearchGate. (2020). How to collect blood to prevent this compound degradation?.
- Van de Wiele, C., et al. (2022). Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry. Metabolites, 12(6), 522. [Link][18]
- Reddy, G. S., et al. (2022). Development and validation of novel rapid stability indicating mass compatible UPLC method for the simultaneous estimation of assay and related substances of this compound bulk and assay of injectable dosage form. International journal of health sciences. [Link][38]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Development and Validation of an HPLC Method for this compound in Ringer's Lactate and its Application in Stability Analysis. Journal of Liquid Chromatography & Related Technologies, 30(1), 115-125. [Link][39][40]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Advances in human this compound measurement: challenges and proposed solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Endogenous peripheral this compound measures can give insight into the dynamics of social relationships: a review [frontiersin.org]
- 5. Challenges for Measuring this compound: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of two immunoassays for this compound measurements in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endogenous peripheral this compound measures can give insight into the dynamics of social relationships: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are this compound assays measuring? Epitope mapping, metabolites, and comparisons of wildtype & knockout mouse urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Frontiers | Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry [frontiersin.org]
- 19. The correlation between central and peripheral this compound concentrations: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.physiology.org [journals.physiology.org]
- 22. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 23. researchgate.net [researchgate.net]
- 24. An overview of the this compound-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Receptor Signaling in Vascular Function and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 26. peptideslabuk.com [peptideslabuk.com]
- 27. usp-pqm.org [usp-pqm.org]
- 28. Towards Heat-stable this compound Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Navigating Cross-Reactivity in Oxytocin Antibody-Based Assays
Welcome to the technical support center dedicated to addressing the complexities of oxytocin quantification using antibody-based assays. The accurate measurement of this compound is notoriously challenging due to its low endogenous concentrations, short half-life, and the high degree of structural similarity with other neuropeptides, most notably arginine vasopressin (AVP).[1][2][3] This guide provides in-depth troubleshooting advice and validation protocols to help researchers, scientists, and drug development professionals ensure the specificity and reliability of their this compound measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound immunoassays, providing explanations for the underlying causes and actionable solutions.
Q1: My this compound ELISA/RIA is showing unexpectedly high readings, even in my blank or negative control samples. What is the likely cause?
High background or non-specific signal is a frequent problem in this compound immunoassays. Several factors can contribute to this issue:
-
Cross-reactivity with structurally related peptides: The most common culprit is the cross-reactivity of the primary antibody with arginine vasopressin (AVP), which differs from this compound by only two amino acids.[4] Depending on the epitope recognized by the antibody, it may also bind to AVP, leading to an overestimation of this compound concentrations.[5][6]
-
Matrix effects: Biological samples such as plasma, serum, and saliva contain a multitude of proteins and other molecules that can interfere with the antibody-antigen binding in an immunoassay.[1][7] This "matrix effect" can lead to false positive signals.[1][7] Studies have shown that measuring this compound in unextracted plasma can result in values more than 100-fold higher than in extracted samples, with minimal correlation between the two measurements.[8]
-
Issues with assay reagents: Contamination of buffers, improper storage of antibodies or tracers, or issues with the blocking step can all contribute to high background.[9][10]
Solutions:
-
Assess Antibody Specificity: The first step is to rigorously validate the specificity of your primary antibody. This can be achieved through several key experiments outlined in this guide, including pre-adsorption controls and testing against tissues from this compound knockout animals.
-
Implement Sample Extraction: To minimize matrix effects, it is highly recommended to perform a solid-phase extraction (SPE) of your samples prior to the immunoassay.[7][8] This process helps to remove interfering substances and concentrate the this compound in the sample.[1]
-
Optimize Assay Protocol: Review your assay protocol for potential sources of error. Ensure that blocking is sufficient, washing steps are thorough, and all reagents are properly prepared and stored.[9][10]
Q2: How can I definitively prove that my antibody is specific to this compound and not cross-reacting with vasopressin?
Demonstrating antibody specificity is crucial for the validity of your data. A multi-pronged approach is the most robust way to confirm specificity.
Core Validation Experiments:
-
Pre-adsorption Control: This is a critical experiment to demonstrate that the antibody's signal is due to binding to the target antigen.[11] The antibody is incubated with an excess of the target peptide (this compound) before being used in the assay. If the signal is significantly reduced or eliminated, it indicates that the antibody is specific to this compound.[12][13]
-
Cross-Reactivity with Vasopressin: A similar pre-adsorption experiment should be performed with vasopressin.[12][13] Incubating the antibody with an excess of vasopressin should not diminish the signal for this compound if the antibody is truly specific.
-
Testing in this compound Knockout (KO) Models: The gold standard for antibody validation is to use tissues or plasma from an animal model where the target protein is absent (knockout).[14][15][16] An antibody specific to this compound should show no signal in samples from this compound knockout mice, while a clear signal should be present in wild-type controls.[14]
Detailed Experimental Protocols
Protocol 1: Pre-adsorption Control for Antibody Specificity
This protocol outlines the steps for performing a pre-adsorption control to verify the specificity of your this compound antibody.
Materials:
-
Your primary antibody against this compound
-
Synthetic this compound peptide
-
Synthetic arginine vasopressin (AVP) peptide
-
Assay buffer
-
Your chosen immunoassay platform (ELISA, IHC, etc.)
-
Samples to be tested
Procedure:
-
Prepare Antibody Solutions:
-
Control Antibody: Dilute your primary antibody to its optimal working concentration in your assay buffer.
-
This compound Pre-adsorbed Antibody: In a separate tube, dilute the primary antibody to the same working concentration and add a 10-100 fold molar excess of the synthetic this compound peptide.
-
Vasopressin Pre-adsorbed Antibody: In a third tube, dilute the primary antibody to the same working concentration and add a 10-100 fold molar excess of the synthetic AVP peptide.
-
-
Incubation: Gently mix all three antibody preparations and incubate them at room temperature for 1-2 hours, or overnight at 4°C, to allow for the antibody-peptide binding to reach equilibrium.
-
Perform Immunoassay: Proceed with your standard immunoassay protocol, using the three different antibody preparations on identical sets of your samples.
-
Analyze Results:
-
The signal obtained with the Control Antibody represents the total binding.
-
The signal with the This compound Pre-adsorbed Antibody should be significantly reduced or completely absent if the antibody is specific.
-
The signal with the Vasopressin Pre-adsorbed Antibody should be comparable to the control if the antibody does not cross-react with vasopressin.
-
Data Interpretation:
| Antibody Preparation | Expected Result for a Specific Antibody | Interpretation |
| Control Antibody | Strong positive signal | Represents total binding to the target in the sample. |
| This compound Pre-adsorbed | Signal significantly reduced or absent | Confirms that the antibody recognizes and binds to this compound. |
| Vasopressin Pre-adsorbed | Signal is not significantly reduced | Indicates minimal to no cross-reactivity with vasopressin. |
Protocol 2: Solid-Phase Extraction (SPE) of Biological Samples
This protocol provides a general guideline for solid-phase extraction of this compound from plasma or serum using a C18 cartridge. Always refer to the manufacturer's instructions for your specific SPE product.[17]
Materials:
-
C18 SPE cartridges
-
Vacuum manifold
-
Activation solvent (e.g., methanol)
-
Equilibration buffer (e.g., 0.1% trifluoroacetic acid in water)
-
Wash buffer (e.g., a low percentage of organic solvent in water)
-
Elution buffer (e.g., a high percentage of organic solvent in water)
-
Sample (plasma, serum, etc.)
-
Nitrogen evaporator or vacuum centrifuge
Procedure:
-
Column Activation: Pass the activation solvent through the C18 cartridge to activate the stationary phase.
-
Column Equilibration: Wash the cartridge with the equilibration buffer to prepare it for sample loading.
-
Sample Loading: Load your pre-treated sample onto the cartridge. This compound will bind to the C18 stationary phase.
-
Washing: Wash the cartridge with the wash buffer to remove interfering substances and unbound molecules.
-
Elution: Elute the bound this compound from the cartridge using the elution buffer.
-
Drying: Evaporate the elution solvent to dryness using a nitrogen evaporator or vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in your immunoassay buffer, and it is now ready for analysis.
Visualizing Key Concepts
Workflow for Validating this compound Antibody Specificity
Caption: A workflow diagram illustrating the key steps for robust validation of an this compound antibody's specificity.
Competitive ELISA Principle for this compound Measurement
Caption: A diagram illustrating the principle of a competitive ELISA for this compound quantification.
References
- McCullough, M. E., Churchland, P. S., & Mendez, A. J. (2013). Problems with measuring peripheral this compound: can the data on central and peripheral this compound and attachment be reconciled? Psychoneuroendocrinology, 38(9), 1723–1730. [Link]
- An, M., & Kim, S. Y. (2021). Validation of a newly generated this compound antibody for enzyme-linked immunosorbent assays. Journal of Veterinary Science, 22(4), e59. [Link]
- MacLean, E. L., et al. (2019). Challenges for Measuring this compound: The Blind Men and the Elephant?. Psychoneuroendocrinology, 107, 226-235. [Link]
- Tabak, B. A., et al. (2021). Advances in human this compound measurement: challenges and proposed solutions.
- Szeto, A., et al. (2011). Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound.
- Castellanos-García, E., et al. (2022). Validation of two immunoassays for this compound measurements in human saliva. PLOS ONE, 17(11), e0277521. [Link]
- Gnanadesikan, G. E., et al. (2021). Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice. Psychoneuroendocrinology, 132, 105368. [Link]
- López-Gutiérrez, A., et al. (2024). In need of a specific antibody against the this compound receptor for neuropsychiatric research: A KO validation study.
- Leng, G., & Sabatier, N. (2016). Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers. Journal of Neuroendocrinology, 28(10). [Link]
- de Jong, T. R., et al. (2022). Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry. Frontiers in Endocrinology, 13, 888725. [Link]
- An, M., & Kim, S. Y. (2021). Validation of a newly generated this compound antibody for enzyme-linked immunosorbent assays.
- Mitre, M., et al. (2016). A Distributed Network for Social Cognition Enriched for this compound Receptors. The Journal of Neuroscience, 36(8), 2517–2533. [Link]
- Ding, L., et al. (2022). In need of a specific antibody against the this compound receptor for neuropsychiatric research: A KO validation study.
- Lund University Publications. (2015). Use of immunocapture techniques to enable efficient sample preparation for LC-MS/MS analysis of this compound in human plasma. Lund University. [Link]
- Boster Biological Technology. (n.d.). Anti-Oxytocin Receptor Rabbit Monoclonal Antibody. Boster Bio. [Link]
- Swaab, D. F., Pool, C. W., & Nijveldt, F. (1975). Specificity of this compound and vasopressin immunofluorescence. Journal of Neural Transmission, 36(3-4), 195-215. [Link]
- Meyer-Lindenberg, A., Domes, G., Kirsch, P., & Heinrichs, M. (2011). This compound and vasopressin in the human brain: social neuropeptides for translational medicine. Nature Reviews Neuroscience, 12(9), 524–538. [Link]
- Merck Millipore. (n.d.). Anti-Oxytocin Antibody, clone 4G11. Merck Millipore. [Link]
- Assay Genie. (n.d.). Technical Manual OT/Oxytocin ELISA Kit. Assay Genie. [Link]
- Pohl, J., et al. (2022). Synthetic this compound and Vasopressin Act Within the Central Amygdala to Exacerbate Aggression in Female Wistar Rats. Frontiers in Behavioral Neuroscience, 16, 882069. [Link]
- Elabscience. (n.d.). OT(this compound) ELISA Kit. Elabscience. [Link]
- Le, P., et al. (2021). Development and validation of a highly-sensitive, quantitative LC-MS/MS assay to evaluate plasma this compound.
- Ashenafi, D., et al. (2010). Liquid chromatographic analysis of this compound and its related substances. Journal of Pharmaceutical and Biomedical Analysis, 51(1), 24-29. [Link]
- Elabscience. (n.d.). Elabscience® OT(this compound) ELISA Kit. Elabscience. [Link]
- Biocompare. (n.d.). Anti-Oxytocin Antibody Products. Biocompare. [Link]
- ResearchGate. (2018). Analytical methods for the quantitative determination of this compound.
- Synaptic Systems. (n.d.). Antibody Pre-adsorption Protocol. Synaptic Systems. [Link]
Sources
- 1. Challenges for Measuring this compound: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry [frontiersin.org]
- 4. Vasopressin and this compound Receptors [sigmaaldrich.com]
- 5. Validation of two immunoassays for this compound measurements in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and vasopressin: linking pituitary neuropeptides and their receptors to social neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. sysy.com [sysy.com]
- 12. immunostar.com [immunostar.com]
- 13. This compound Antibody - Nordic Biosite [nordicbiosite.com]
- 14. Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In need of a specific antibody against the this compound receptor for neuropsychiatric research: A KO validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. s3.amazonaws.com [s3.amazonaws.com]
Technical Support Center: Optimizing Solid-Phase Oxytocin Synthesis
Welcome to the technical support center for solid-phase oxytocin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this cyclic nonapeptide. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to enhance the efficiency, yield, and purity of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered before and during the synthesis process.
Q1: Which resin is recommended for synthesizing this compound? A: For this compound, which has a C-terminal amide, a Rink Amide resin is the standard choice.[1][2] It allows for direct cleavage to produce the desired peptide amide under standard trifluoroacetic acid (TFA) conditions. Resins like ChemMatrix® are often used to improve solvation and reaction kinetics, especially in automated synthesis.[1]
Q2: What is the most effective coupling strategy for this compound? A: A combination of a carbodiimide, such as diisopropylcarbodiimide (DIC) , with an additive like Oxyma Pure (ethyl cyanohydroxyiminoacetate) is highly efficient and helps suppress racemization.[1][3] Alternatively, aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also robust choices for ensuring complete coupling.[2][4]
Q3: What are the critical side-chain protecting groups for the this compound sequence? A: A standard and effective protecting group strategy for the Fmoc-based synthesis of this compound is as follows:
-
Cys(1) and Cys(6): Trityl (Trt) is common for solution-phase cyclization. For on-resin cyclization, one Cys can be protected with Trt and the other with a more labile group like 4-methoxytrityl (Mmt), which can be selectively removed on the resin.[1] Acetamidomethyl (Acm) is another option, often removed simultaneously with cyclization using iodine.[2]
-
Tyr(2): tert-Butyl (tBu)
-
Gln(4) and Asn(5): Trityl (Trt) is crucial to prevent side reactions like dehydration and nitrile formation during activation.[1]
Q4: Should I perform the cyclization (disulfide bond formation) on-resin or in solution? A: On-resin cyclization is generally preferred.[1][5] The resin matrix provides a "pseudo-dilution" effect that favors the desired intramolecular reaction, significantly minimizing the formation of intermolecular dimers and oligomers which are common in solution-phase cyclization.[1] This simplifies the subsequent purification process.
Q5: How can I monitor the completion of coupling and Fmoc-deprotection steps? A: The Fmoc deprotection step can be monitored quantitatively by measuring the UV absorbance of the fulvene-piperidine adduct released at ~301 nm. For coupling, a qualitative ninhydrin (Kaiser) test can be performed on a few resin beads. A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow/clear result suggests the reaction is complete.
Troubleshooting Guide
This guide is structured by common problems observed during synthesis. Each entry details the symptoms, potential causes, and actionable solutions.
Problem 1: Low Final Yield
Symptom: The final lyophilized peptide weight is significantly lower than the theoretical expectation.
| Potential Cause | Diagnostic Steps | Solution & Protocol |
| Incomplete Coupling | Perform a ninhydrin test on resin beads after coupling. A strong blue color indicates a failed reaction. Analyze a small, cleaved aliquot by HPLC-MS to identify deletion sequences. | For difficult couplings (e.g., Ile, Pro-Leu), perform a "double coupling" by repeating the coupling step with fresh reagents. Consider switching to a more potent coupling reagent like HBTU or HATU. Using microwave assistance can also improve coupling efficiency.[1] |
| Incomplete Fmoc Deprotection | Monitor the UV absorbance of the deprotection solution. If the expected absorbance is not reached, the reaction may be incomplete. | Extend the deprotection time or perform a second deprotection step. Ensure the deprotection reagent (e.g., 20% piperidine in DMF) is fresh, as it can degrade over time. |
| Peptide Aggregation on Resin | The resin may clump or swell poorly. This is common with hydrophobic sequences.[6] | Switch to a "high-swelling" resin like ChemMatrix or use a solvent mixture known to disrupt secondary structures, such as adding a small percentage of DMSO to DMF. |
| Premature Cleavage/Loss of Chains | The linker may be unstable to the repeated Fmoc deprotection steps. | This is rare with standard Rink Amide linkers but can be a concern with more acid-sensitive linkers. Ensure the deprotection solution is free of acidic contaminants. |
| Poor Cleavage from Resin | After the cleavage reaction, the resin remains colored, or a test cleavage shows significant peptide remaining on the resin. | Extend the cleavage time to 2-3 hours. Ensure the TFA cleavage cocktail is fresh and contains appropriate scavengers.[1] Agitate the resin slurry well during the entire cleavage process. |
Problem 2: Low Purity of Crude Peptide
Symptom: The analytical HPLC chromatogram of the crude product shows multiple significant peaks besides the main product peak.
Caption: Workflow for on-resin synthesis and cyclization of this compound.
-
Selective Mmt Deprotection:
-
Swell the dried peptidyl-resin in DCM.
-
Prepare a solution of 1% TFA and 2.5% TIS in DCM.
-
Treat the resin with this solution in multiple short intervals (e.g., 4 additions, each reacting for 20 minutes). [1]Monitor the deprotection by the appearance of a yellow color from the Mmt cation.
-
Wash thoroughly with DCM, then DMF.
-
-
On-Resin Oxidation:
-
Swell the resin in DMF.
-
Add a solution of an oxidizing agent. Common choices include:
-
Iodine (I2): ~10 equivalents in DMF. React for 1-2 hours at room temperature.
-
N-chlorosuccinimide (NCS): ~5 equivalents in DMF. React for 1-2 hours. [1] * Monitor the reaction by taking a small aliquot of resin, cleaving it, and analyzing by HPLC-MS until the linear peptide is consumed.
-
-
Wash the resin extensively with DMF, DCM, and finally dry under vacuum.
-
Protocol 3: Cleavage, Precipitation, and Purification
-
Cleavage:
-
Place the dried, cyclized peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail: TFA/H2O/TIS (95:2.5:2.5 v/v/v) . [1]Use approximately 10 mL per 0.1 mmol of synthesis scale.
-
Stir at room temperature for 2-3 hours.
-
-
Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the filtrate to a small volume (~1-2 mL) using a stream of nitrogen or rotary evaporation.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (~40 mL).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify using preparative Reverse-Phase HPLC (RP-HPLC) with a C18 column. [2] * Use a water/acetonitrile gradient containing an acidic modifier (0.1% TFA). An example gradient might be 10-40% Acetonitrile over 30 minutes. [1] * Collect fractions corresponding to the main product peak.
-
Confirm the purity and identity of the fractions by analytical HPLC-MS. [7][8] * Pool the pure fractions and lyophilize to obtain the final, pure this compound.
-
References
- Biotage. (2018). Fully Automated Optimized Synthesis, On-resin Oxidation, and Purification of Isotopically Labeled this compound.
- Flouret, G., Terada, S., Yang, F., Nakagawa, S. H., & Hechter, O. (1979). Synthesis of this compound using iodine for oxidative cyclization and silica gel adsorption chromatography for purification. International Journal of Peptide and Protein Research, 13(2), 137-141. [Link]
- Huang, T., Zhang, W., & Li, H. (2023). Measurement of the Purity of this compound by Quantitative Nuclear Magnetic Resonance Method with Deconvolution. Journal of Metrology. [Link]
- Fmoc deprotection in the synthesis of cyclic part of this compound like peptides; some biological effects and physical properties. Charles Explorer. [Link]
- Kremsmayr, T., & Muttenthaler, M. (2022). Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. In Methods in Molecular Biology (pp. 175-199). Springer. [Link]
- Hewavitharana, A. K., & van der Merwe, M. (2015). Analytical methods for the quantitative determination of this compound.
- Shaik, F. M., Cergol, K. M., & Payne, R. J. (2014). Revisiting this compound Through the Medium of Isonitriles. Journal of the American Chemical Society, 136(49), 17004–17007. [Link]
- Yang, L., Li, H., Wang, J., & Josephs, R. (2021). Structurally related peptide impurity identification and accurate quantification for synthetic this compound by liquid chromatography-high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 413(7), 1861-1870. [Link]
- Dhandapani, B., et al. (2010). RP-HPLC Method Development and Validation for the Estimation of this compound in Milk. International Journal of ChemTech Research, 2(2), 1340-1343. [Link]
- Kremsmayr, T., & Muttenthaler, M. (2022). Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. UQ eSpace. [Link]
- Valkenburgh, J. C., et al. (2022). Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry. Frontiers in Endocrinology, 13, 888710. [Link]
- Morales-Ramos, A. I., et al. (2020). Building bridges for highly selective, potent and stable this compound and vasopressin analogs. European Journal of Medicinal Chemistry, 199, 112391. [Link]
- On‐resin synthesis of this compound (3). Reagents and conditions...
- Kremsmayr, T., & Muttenthaler, M. (2022). Fmoc Solid Phase Peptide Synthesis of this compound and Analogues. Methods in Molecular Biology, 2384, 175-199. [Link]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Gentle Bio. [Link]
- Improved Fmoc Solid-Phase Peptide Synthesis of this compound with High Bioactivity.
- A kind of preparation method of this compound.
- Inman, J. K. (1968). Synthesis of this compound using the solid phase technique. Canadian Journal of Chemistry, 46(12), 2317-2319. [Link]
- Bodanszky, M., & du Vigneaud, V. (1959). A Synthesis of this compound. Journal of the American Chemical Society, 81(21), 5688-5691. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- (a). Synthetic route for the preparation of this compound analog using...
- A kind of purification process of this compound.
- Extraction of this compound from human plasma using immunocapture techniques.
- Solid phase synthesis of this compound.
- Solid Phase Synthesis-- What are the major problems in the lab? Reddit. [Link]
- Solid-phase peptide syntheses of this compound, this compound analogs and interferon short chain with the amide side-chain functionality of asparagine protected with 1-tetralinyl group. University of Nairobi Repository. [Link]
- Inman, J. K. (1968). Synthesis of this compound using the solid phase technique. Canadian Science Publishing. [Link]
- Extraction of this compound and Vasopressin from Serum using SPE Procedure Prior to LC-MS/MS.
- Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]
Sources
- 1. jasco.hu [jasco.hu]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Solid Phase Peptide Synthesis of this compound and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Structurally related peptide impurity identification and accurate quantification for synthetic this compound by liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oxytocin Delivery to the Central Nervous System
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals dedicated to enhancing the delivery of the neuropeptide oxytocin to the central nervous system (CNS). This compound, a nine-amino acid peptide, holds immense therapeutic promise for a range of neurological and psychiatric disorders.[1][2] However, its clinical translation is significantly hampered by the formidable blood-brain barrier (BBB), which severely restricts its passage from systemic circulation into the brain.[1][3][4][5] Endogenous this compound concentrations within the brain can be up to 1000 times higher than in the periphery, highlighting the challenge of mimicking these physiological levels with exogenous administration.[6]
This guide provides a comprehensive, experience-driven resource designed to address the common challenges and questions encountered during experimental work. It moves beyond simple protocols to explain the underlying scientific principles, offering troubleshooting guides and FAQs to navigate the complexities of CNS this compound delivery. Our goal is to empower your research with the insights needed to generate robust, reproducible, and impactful data.
Section 1: Foundational Concepts & Delivery Pathways
Successfully delivering this compound to the CNS requires a clear understanding of the barriers and available pathways. While invasive methods like intracerebroventricular (ICV) administration are effective in preclinical models, they are generally impractical for human use.[7][8] Therefore, non-invasive strategies are the primary focus of clinical and research efforts.
The Challenge: The Blood-Brain Barrier (BBB)
The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[4][5] As a hydrophilic peptide, this compound is largely unable to cross the BBB in significant amounts via passive diffusion.[9] While some evidence suggests a limited transport mechanism mediated by the Receptor for Advanced Glycation End-products (RAGE), this pathway's capacity is not sufficient for robust therapeutic effects from systemic administration alone.[10][11][12][13]
The Primary Non-Invasive Route: Intranasal (IN) Administration
Intranasal delivery has become the standard non-invasive method for attempting to bypass the BBB and increase central this compound levels.[7][14][15] The proposed mechanisms for nose-to-brain transport are multifaceted and not mutually exclusive.
-
Direct Neuronal Pathways : The most accepted hypothesis is that intranasally administered this compound travels along the olfactory and trigeminal nerve pathways.[16][17] These nerves originate in the upper nasal cavity and provide a direct conduit to the CNS, allowing this compound to enter the cerebrospinal fluid (CSF) and key brain regions like the amygdala and hippocampus.[3][14][17]
-
Systemic Absorption : A portion of the intranasally delivered dose is inevitably absorbed into the peripheral bloodstream through the nasal mucosa.[9][17] While this leads to supraphysiological plasma concentrations, its contribution to central effects is debated. Some effects may arise from peripheral receptor activation leading to indirect feedback to the brain, but this route is generally considered less efficient for direct CNS target engagement.[16][18]
The following diagram illustrates the potential routes for intranasally administered this compound to reach the CNS.
Caption: Proposed pathways for intranasal this compound delivery to the CNS.
Section 2: Troubleshooting Guide & FAQs for Intranasal Delivery
Inconsistent or null findings are a common frustration in intranasal this compound research.[19][20][21] Many variables can influence the outcome of an experiment. This section addresses the most frequent issues in a question-and-answer format.
FAQ 1: My intranasal this compound administration is producing inconsistent behavioral effects. What are the likely causes?
This is the most common challenge. Inconsistent results often stem from variability in one of four key areas: the formulation, the administration technique, the subject, or the experimental design.
Troubleshooting Workflow:
The following workflow can help systematically diagnose the source of inconsistency.
Caption: Troubleshooting workflow for inconsistent behavioral results.
FAQ 2: How critical are the physicochemical properties of my this compound spray formulation?
Extremely critical. Physicochemical properties like pH, viscosity, and the presence of excipients can dramatically impact spray deposition, absorption, and stability.[16]
| Property | Importance & Rationale | Recommended Practice |
| pH | This compound stability and nasal epithelial permeability are pH-dependent. A pH between 4.5-5.0 is often cited for stability, but local irritation must be considered. | Buffer your saline solution (e.g., with citrate) to a stable pH. Always measure and report the final pH of your formulation. |
| Viscosity | Higher viscosity can increase residence time in the nasal cavity but may hinder dispersion to the olfactory region. | For standard research, a simple saline solution is common. If using enhancers, characterize viscosity and its effect on spray plume. |
| Excipients | Permeation enhancers (e.g., chitosan) can increase absorption but may also cause irritation or disrupt the epithelial barrier. | Only include excipients if necessary and with clear justification. If used, run parallel controls to ensure the excipient itself is not causing behavioral effects. |
FAQ 3: Should I include an intravenous (IV) this compound control group in my study?
Yes, whenever feasible. An IV control group is the most rigorous way to distinguish between centrally-mediated effects (from direct nose-to-brain transport) and peripherally-mediated effects (from systemic absorption).[2][14][16] If intranasal administration produces a behavioral effect that is not replicated by an IV dose achieving similar or higher plasma concentrations, it provides strong evidence for a direct CNS mechanism.[2][18]
FAQ 4: What is the optimal dose and timing for my experiment?
There is no universal answer, as the optimal dose and timing are species- and endpoint-dependent.[18]
-
Dose: Human studies often use 24 IU, but recent evidence suggests lower doses (e.g., 8 IU) may be more effective for certain neural targets like the amygdala.[2] Dose-response studies are crucial to identify the optimal concentration for your specific behavioral or physiological measure.[2]
-
Timing: The half-life of exogenous this compound in the CSF is estimated to be around 20 minutes.[2] However, effects on endogenous this compound release and downstream signaling can be longer-lasting. Most human studies test 40-60 minutes post-administration.[2] Preclinical studies should establish their own optimal time window based on pilot data.
Section 3: Advanced & Emerging Delivery Strategies
To overcome the limitations of standard intranasal delivery, researchers are developing novel formulations and technologies to improve CNS bioavailability and therapeutic efficacy.
Nanoparticle-Based Carriers
Encapsulating this compound within nanoparticles (NPs) offers several advantages: protection from enzymatic degradation, sustained release, and the potential for targeted delivery.[1][3][22]
| Nanoparticle Type | Description & Mechanism | Key Considerations |
| Polymeric NPs (e.g., PLGA, BSA) | Biodegradable polymers form a matrix around this compound. Can be surface-functionalized with targeting ligands.[1][22][23] | Particle size (<200 nm is ideal), surface charge, and drug release kinetics must be optimized.[22] |
| Lipid-Based NPs (e.g., Liposomes) | Phospholipid vesicles that can encapsulate hydrophilic drugs like this compound. Can be modified with mucoadhesives to increase nasal residence time.[24][25] | Encapsulation efficiency can be challenging for peptides. Stability during storage is a key factor. |
Targeting Ligands: NPs can be "decorated" with ligands that bind to receptors on the BBB or nasal epithelium to enhance transport.
-
Transferrin (Tf): Binds to the transferrin receptor (TfR), which is highly expressed on brain capillary endothelial cells, to promote receptor-mediated transcytosis.[23][26]
-
Rabies Virus Glycoprotein (RVG): A peptide that targets the nicotinic acetylcholine receptor, facilitating transport across the BBB.[3][23]
Cell-Penetrating Peptides (CPPs)
CPPs are short, often cationic, peptides that can traverse cell membranes and carry molecular cargo, like this compound, with them.[26][27] When co-administered or conjugated with this compound, they can significantly enhance its transport across the nasal epithelium.[28][29][30] This is a promising strategy for improving the efficiency of nose-to-brain delivery.[28]
Focused Ultrasound (FUS)
Focused ultrasound is a non-invasive physical method for transiently and locally opening the BBB.[31][32][33] When low-intensity ultrasound is combined with intravenously injected microbubbles, it creates mechanical forces that temporarily disrupt the tight junctions between endothelial cells, allowing drugs in circulation to enter the targeted brain region.[31][32][34][35] This technique offers high spatial precision but requires specialized equipment and systemic administration of this compound.
Section 4: Validation & Quantification Protocols
Verifying that this compound has reached the CNS and in what concentration is a critical, yet challenging, aspect of this research.
FAQ 5: How can I confirm that my delivery strategy increased central this compound levels?
Direct measurement in the CNS is the gold standard.
-
Cerebrospinal Fluid (CSF) Sampling: In animal models, CSF can be collected via cannulation of the cisterna magna or lumbar puncture. In humans, this is highly invasive and rarely done for research purposes.[19][36] Studies in rodents and non-human primates have shown that intranasal administration can increase CSF this compound levels.[14]
-
Brain Homogenate/Microdialysis: In terminal preclinical studies, brain tissue can be homogenized to measure total this compound content. Microdialysis allows for the sampling of extracellular fluid in specific brain regions in vivo, providing high spatial and temporal resolution.
FAQ 6: What are the best practices for measuring this compound concentrations in biological samples?
Quantifying this compound is notoriously difficult due to its low concentration, short half-life, and potential for interference from other molecules.[37][38][39]
-
Immunoassays (ELISA/RIA): These are the most common methods.[37] However, they can suffer from a lack of specificity and cross-reactivity. Crucially, samples should undergo a solid-phase extraction step to remove interfering proteins and lipids before the assay is run.[36][37] Unextracted samples often yield artificially high and unreliable readings.[36][37]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is emerging as a more specific and reliable method, though it requires specialized equipment and expertise.[38][39]
Protocol: Sample Preparation for this compound Immunoassay
-
Collection: Collect blood in EDTA-coated tubes. Immediately place on ice.
-
Centrifugation: Within 15 minutes, centrifuge at 4°C (e.g., 1600 x g for 15 min) to separate plasma.
-
Acidification & Storage: Transfer the plasma to a new tube containing an appropriate protease inhibitor and acidify (e.g., with HCl) to improve stability. Immediately freeze and store at -80°C until analysis.
-
Extraction: Prior to the immunoassay, thaw samples on ice. Use a solid-phase extraction (SPE) C18 column to extract this compound and eliminate interfering substances, following the manufacturer's protocol.
-
Assay: Elute the extracted peptide and proceed with the validated ELISA or RIA protocol. Always run samples in duplicate or triplicate.[36]
FAQ 7: My lab doesn't have the capability for CSF sampling. Are there indirect ways to validate CNS target engagement?
Yes. While not as direct as measuring concentration, functional readouts can provide strong evidence of central activity.
-
Pharmacodynamic Biomarkers: Measure downstream effects of central this compound receptor activation. For example, fMRI studies in humans have shown that intranasal this compound can dampen amygdala activity in response to emotional stimuli.[14]
-
Gene Expression: In preclinical models, you can measure the expression of immediate early genes like c-Fos or Egr-1 in brain regions rich with this compound receptors (e.g., amygdala, PVN) following administration.[40] An increase in expression indicates neuronal activation.
References
- Quintana, D. S., Smerud, K. T., Andreassen, O. A., & Djupesland, P. G. (2018). Evidence for Intranasal this compound Delivery to the brain: Recent Advances and Future Perspectives. Taylor & Francis Online.
- Born, J., et al. (2002). Intranasal administration of this compound: Behavioral and clinical effects, a review. PMC.
- Quintana, D. S., et al. (2018). Evidence for Intranasal this compound Delivery to the brain: Recent Advances and Future Perspectives. ResearchGate.
- Furube, E., et al. (2018). Delivery of this compound to the Brain for the Treatment of Autism Spectrum Disorder by Nasal Application. ACS Publications.
- Tan, D. W. S., et al. (2021). Effects of Intranasal Administration of this compound and Vasopressin on Social Cognition and Potential Routes and Mechanisms of Action. MDPI.
- Son, Y. J., et al. (2023). Figure 4. This compound and proposed pathways across the blood-brain and... ResearchGate.
- Zaman, R., et al. (2018). Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide this compound. PMC.
- Leng, G., & Sabatier, N. (2016). Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers. PMC.
- Cunha, S., et al. (2022). Lipid and Polymeric Nanoparticles: Successful Strategies for Nose-to-Brain Drug Delivery in the Treatment of Depression and Anxiety Disorders. PMC.
- Modi, M. E., et al. (2018). Nanoparticle encapsulation increases the brain penetrance and duration of action of intranasal this compound. PMC.
- Yamamoto, Y., & Higashida, H. (2020). RAGE regulates this compound transport into the brain. PubMed.
- (2022). Intranasal this compound Derivative Shows Promise as Alzheimer's Treatment. Biocompare.
- Yamamoto, Y., et al. (2024). This compound transported from the blood across the blood-brain barrier by receptor for advanced glycation end-products (RAGE) affects brain function related to social behavior. PubMed.
- Al-Hasani, K. (2018). Tracking effects of this compound crossing the blood brain barrier in vivo and in vitro. UDSpace.
- Yamamoto, Y., & Higashida, H. (2020). RAGE-dependent this compound transport from the blood into the brain via the... ResearchGate.
- Churchland, P. S., & Winkielman, P. (2012). Intranasal this compound effects on social cognition: a critique. PMC.
- Zaman, R., et al. (2018). Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide this compound. PubMed.
- King, M. V., et al. (2024). A Modified Cell-Penetrating Peptide Enhances Insulin and this compound Delivery across an RPMI 2650 Nasal Epithelial Cell Barrier In Vitro. PubMed.
- Crockford, C., et al. (2022). Advances in human this compound measurement: challenges and proposed solutions. PMC.
- Quintana, D. S., et al. (2018). Evidence for intranasal this compound delivery to the brain: recent advances and future perspectives. OSF.
- Son, Y. J., et al. (2023). Navigating Central this compound Transport: Known Realms and Uncharted Territories. PMC.
- Quintana, D. S. (n.d.). Evidence for intranasal this compound delivery to the brain: recent advances and future perspectives. Daniel S. Quintana.
- Martins, D. A., et al. (2020). Effects of route of administration on this compound-induced changes in regional cerebral blood flow in humans. PubMed Central.
- Walum, H., et al. (2015). Statistical and methodological considerations for the interpretation of intranasal this compound studies. PMC.
- O'Reilly, M. A., & Hynynen, K. (2012). Focused ultrasound-mediated drug delivery through the blood-brain barrier. PMC.
- Singh, N., et al. (2023). Emerging need of novel drug delivery systems in management of CNS disorders. DOI.
- Penagarikano, O., et al. (2015). The this compound system in drug discovery for autism: Animal models and novel therapeutic strategies. PMC.
- King, M. V., et al. (2024). A Modified Cell-Penetrating Peptide Enhances Insulin and this compound Delivery across an RPMI 2650 Nasal Epithelial Cell Barrier In Vitro. PMC.
- Shamay-Tsoory, S. G., & Abu-Akel, A. (2020). Advances in the field of intranasal this compound research: lessons learned and future directions for clinical research. PubMed Central.
- Patel, R., et al. (2013). The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain. OMICS Online.
- O'Reilly, M. A., et al. (2017). Focused Ultrasound Induced Opening of the Blood-Brain Barrier Disrupts Inter-Hemispheric Resting State Functional Connectivity in the Rat Brain. PubMed Central.
- Modi, M., et al. (2014). CSF and Blood this compound Concentration Changes following Intranasal Delivery in Macaque. PLOS ONE.
- Cavallaro, G., et al. (2022). Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs. MDPI.
- University of Maryland Medical Center. (2018). Focused Ultrasound to Open Blood-Brain Barrier. YouTube.
- LÜ, F., et al. (2022). Preparation of this compound liposomes modified by cell penetrating peptides and evaluation on brain targeting efficiency via intranasal delivery. BVS.
- (2018). Focused Ultrasound May Open Blood-Brain Barrier. Medimaging.net.
- Chen, H., et al. (2013). Targeted drug delivery with focused ultrasound-induced blood-brain barrier opening using acoustically-activated nanodroplets. PubMed.
- Zhang, G., et al. (2022). Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry. Frontiers.
- (2022). Intranasal this compound Fails to Enhance Emotional Connections. Medscape.
- (2022). Challenges of CNS Drug Delivery. proventainternational.com.
- Zaman, R., et al. (2023). Microfluidics-Assisted Formulation of Polymeric this compound Nanoparticles for Targeted Brain Delivery. MDPI.
- Zhang, G., et al. (2022). Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry. Frontiers.
- Misra, A., et al. (2009). Challenges and opportunities in CNS delivery of therapeutics for neurodegenerative diseases. PubMed.
- (n.d.). This compound. Wikipedia.
- Uvnäs-Moberg, K., et al. (2021). The Role of this compound and the Effect of Stress During Childbirth: Neurobiological Basics and Implications for Mother and Child. PubMed Central.
- Neuroscientifically Challenged. (2018). 2-Minute Neuroscience: this compound. YouTube.
- Boccia, M. L., & Pedersen, C. A. (2016). CNS Region-Specific this compound Receptor Expression: Importance in Regulation of Anxiety and Sex Behavior. PubMed Central.
Sources
- 1. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the field of intranasal this compound research: lessons learned and future directions for clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle encapsulation increases the brain penetrance and duration of action of intranasal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proventainternational.com [proventainternational.com]
- 5. Challenges and opportunities in CNS delivery of therapeutics for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. osf.io [osf.io]
- 8. The Role of this compound and the Effect of Stress During Childbirth: Neurobiological Basics and Implications for Mother and Child - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of route of administration on this compound-induced changes in regional cerebral blood flow in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RAGE regulates this compound transport into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound transported from the blood across the blood-brain barrier by receptor for advanced glycation end-products (RAGE) affects brain function related to social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dsquintana.com [dsquintana.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Intranasal administration of this compound: Behavioral and clinical effects, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Intranasal this compound effects on social cognition: a critique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Statistical and methodological considerations for the interpretation of intranasal this compound studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intranasal this compound Fails to Enhance Emotional Connections [medscape.com]
- 22. mdpi.com [mdpi.com]
- 23. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lipid and Polymeric Nanoparticles: Successful Strategies for Nose-to-Brain Drug Delivery in the Treatment of Depression and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 26. mdpi.com [mdpi.com]
- 27. Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biocompare.com [biocompare.com]
- 29. A Modified Cell-Penetrating Peptide Enhances Insulin and this compound Delivery across an RPMI 2650 Nasal Epithelial Cell Barrier In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A Modified Cell-Penetrating Peptide Enhances Insulin and this compound Delivery across an RPMI 2650 Nasal Epithelial Cell Barrier In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Focused Ultrasound Induced Opening of the Blood-Brain Barrier Disrupts Inter-Hemispheric Resting State Functional Connectivity in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 33. m.youtube.com [m.youtube.com]
- 34. Focused Ultrasound May Open Blood-Brain Barrier - Ultrasound - mobile.Medimaging.net [mobile.medimaging.net]
- 35. Targeted drug delivery with focused ultrasound-induced blood-brain barrier opening using acoustically-activated nanodroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Advances in human this compound measurement: challenges and proposed solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Frontiers | Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry [frontiersin.org]
- 39. Approaches to Improve the Quantitation of this compound in Human Serum by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Tracking effects of this compound crossing the blood brain barrier in vivo and in vitro [udspace.udel.edu]
Technical Support Center: Navigating the Nuances of Oxytocin Behavioral Research
Welcome to the technical support center for oxytocin behavioral studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and refine their experimental designs. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to conduct robust and reproducible research. The complexities of the this compound system demand a nuanced approach, and this guide is structured to address the most common challenges encountered in the field.
Troubleshooting Guides: A Deeper Dive into Experimental Variability
This section addresses specific problems you might be facing in your research, offering explanations and actionable solutions.
Issue 1: My behavioral effects are weak, inconsistent, or even opposite to published findings.
This is one of the most frequently encountered issues in this compound research. The "love hormone" narrative is an oversimplification; this compound's effects are highly context-dependent.[1][2]
Question: Why am I not seeing the expected pro-social effects of this compound?
Answer: The social context of your experiment is a powerful modulator of this compound's effects.[3][4] Consider the following:
-
Familiarity and Social Cues: this compound can enhance pro-social behaviors towards in-group members but may increase defensive or aggressive behaviors towards out-group members or in threatening situations.[2][3] If your experimental subjects perceive the context as stressful or the other individuals as unfamiliar or competitive, you may not observe the anticipated affiliative behaviors.
-
Individual Differences: Factors such as attachment style, personality traits, and early life experiences can significantly influence an individual's response to this compound.[3] It's crucial to characterize your subjects and consider these variables in your analysis.
-
The "Social Salience" Hypothesis: A leading theory suggests that this compound doesn't uniformly enhance pro-sociality but rather increases the salience of social cues.[3] The behavioral outcome then depends on the nature of those cues (positive or negative).
Troubleshooting Steps:
-
Re-evaluate Your Experimental Context: Is the environment novel or stressful? Are the social partners familiar or unfamiliar? Could the task be perceived as competitive?
-
Characterize Your Subjects: If working with human participants, consider validated questionnaires for attachment style or personality. For animal studies, document social housing conditions and history.
-
Refine Your Behavioral Paradigm: Ensure your behavioral assay is sensitive enough to detect subtle changes and is appropriate for the social context you are testing.
Issue 2: I'm observing significant sex differences in my results, making it difficult to draw overall conclusions.
This is not a flaw in your study; it's a fundamental aspect of the this compound system. Ignoring sex differences is a major source of irreproducibility.[5]
Question: Why are males and females responding differently to this compound in my study?
Answer: The behavioral and neural responses to this compound are highly sexually dimorphic.[5][6] This is due to several factors:
-
Hormonal Interactions: Estrogen, for example, has been shown to increase the secretion of this compound and the expression of its receptor in the brain. Fluctuations in gonadal hormones can therefore modulate this compound's effects.
-
Receptor Distribution: The density and distribution of this compound receptors can differ between sexes in various brain regions.[7]
-
Baseline this compound Levels: Some research suggests that baseline levels of endogenous this compound may differ between males and females.[6]
Troubleshooting Steps:
-
Analyze Data by Sex: Always include sex as a biological variable in your statistical analysis. Do not pool data from males and females without first testing for a sex-by-treatment interaction.
-
Control for Hormonal Cycles: In female subjects, consider the stage of the estrous (in rodents) or menstrual (in humans) cycle, as this can influence this compound sensitivity.
-
Power Your Study Appropriately: Ensure you have sufficient statistical power to detect sex-specific effects.[8][9] This may require larger sample sizes than initially planned.
Issue 3: I'm unsure about the correct dose of this compound to use, and I'm concerned about off-target effects.
Dose selection is a critical and often overlooked variable. There is no "one-size-fits-all" dose for this compound.
Question: How do I determine the optimal dose of this compound for my behavioral study?
Answer: The dose-response relationship for this compound is often not linear and may follow an inverted U-shaped curve.[5][10] This means that both low and high doses can have weaker effects than a moderate dose.[11]
-
The 24 IU Standard: While 24 IU has been a common dose in human studies, it is not always the most effective.[10] Some studies suggest that lower doses may be more efficacious.[12]
-
Receptor Cross-Reactivity: At high concentrations, this compound can bind to vasopressin receptors, which can have opposing effects on behavior.[11] This is a potential source of unexpected or null results.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If feasible, perform a pilot study with a range of doses to determine the optimal concentration for your specific behavioral paradigm and species.
-
Justify Your Dose Selection: In your publications, clearly justify the dose you used based on previous literature and, if possible, your own pilot data.
-
Consider the Route of Administration: The bioavailability and pharmacokinetics of this compound vary significantly with the route of administration (e.g., intravenous, intraperitoneal, intranasal).[13][14]
Table 1: Comparison of Common this compound Administration Routes
| Route of Administration | Onset of Action | Duration of Action | Bioavailability to CNS |
| Intravenous (IV) | ~1 minute | ~1 hour | Low (does not readily cross BBB) |
| Intramuscular (IM) | 3-5 minutes | Up to 3 hours | Low (does not readily cross BBB) |
| Intranasal (IN) | Minutes | ~20 minutes (myometrial) | Debated, but some evidence for direct nose-to-brain transport |
Data compiled from multiple sources.[13][14]
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound solutions to ensure stability?
A1: this compound is a peptide and is susceptible to degradation. Proper handling is crucial for reproducible results.
-
Storage: Lyophilized this compound powder should be stored at -20°C. Once reconstituted, it should be stored at 2-8°C and protected from light.[15][16] It is generally recommended to use reconstituted this compound within 30 days.[17]
-
Reconstitution: Use sterile, pyrogen-free water or bacteriostatic water for reconstitution.[17] Gently swirl to dissolve; do not shake vigorously, as this can cause the peptide to degrade.
-
pH: The stability of this compound is pH-dependent, with optimal stability between pH 3 and 5.[15]
Q2: I'm measuring endogenous this compound levels, but my results are highly variable. What could be the cause?
A2: Measuring endogenous this compound is notoriously challenging, and there is considerable controversy in the field regarding the best methods.[18][19]
-
Assay Method: Different measurement techniques (e.g., ELISA vs. RIA vs. LC-MS/MS) can yield vastly different results due to issues like antibody specificity and cross-reactivity.[20]
-
Sample Collection and Processing: The method of sample collection (e.g., plasma, saliva, urine), the use of protease inhibitors, and sample extraction procedures can all significantly impact measured this compound concentrations.[20][21]
-
Pulsatile Release: this compound is released in a pulsatile manner, so a single time-point measurement may not be representative of overall levels.
Q3: My study has a small sample size. How can I be confident in my results?
A3: Many published this compound studies are statistically underpowered, which increases the likelihood of both false positives and false negatives.[8][9][22][23]
-
A Priori Power Analysis: Conduct a power analysis before starting your experiment to determine the necessary sample size to detect a meaningful effect.[24]
-
Effect Size: Be cautious when interpreting p-values alone. Report effect sizes and confidence intervals to provide a better understanding of the magnitude and precision of your findings.
-
Replication: The most robust findings are those that can be replicated. If possible, conduct replication studies or collaborate with other labs to increase sample size and confidence in the results.
Visualizing Experimental Workflows and Concepts
Diagram 1: Troubleshooting Inconsistent Behavioral Results
This decision tree can guide you through the process of diagnosing the source of variability in your this compound behavioral studies.
Caption: A decision tree for troubleshooting common issues in this compound research.
Diagram 2: Key Factors Influencing this compound's Behavioral Effects
This diagram illustrates the interplay of various factors that determine the outcome of an this compound experiment.
Caption: Interacting factors that modulate the behavioral effects of this compound.
References
- Bartz, J. A., Zaki, J., Bolger, N., & Ochsner, K. N. (2011). Social effects of this compound in humans: context and person matter. Trends in Cognitive Sciences, 15(7), 301–309. [Link]
- Rilling, J. K., DeMarco, A. C., Hackett, P. D., Thompson, R. R., Ditzen, B., Patel, R., & Pagnoni, G. (2014). Sex differences in the neural and behavioral response to intranasal this compound and vasopressin during human social interaction. Psychoneuroendocrinology, 39, 237–248. [Link]
- Insel, T. R. (2010). The challenge of translation in social neuroscience: a review of this compound, vasopressin, and affiliative behavior. Neuron, 65(6), 768–779. [Link]
- Wikipedia contributors. (2024, January 5). This compound. In Wikipedia, The Free Encyclopedia. [Link]
- Dumais, K. M., & Veenema, A. H. (2016). Vasopressin and this compound receptor systems in the brain: Sex differences and sex-specific regulation of social behavior. Frontiers in Neuroendocrinology, 40, 1–22. [Link]
- Rilling, J. K., & Young, L. J. (2014). The biology of mammalian parenting and its effect on offspring social development. Science, 345(6198), 771–776. [Link]
- Shamay-Tsoory, S. G., & Abu-Akel, A. (2016). The social salience hypothesis of this compound.
- Gao, S., Becker, B., Luo, L., Geng, Y., Zhao, W., Zhang, Y., ... & Kendrick, K. M. (2016).
- Peptides Lab UK. (n.d.).
- Spengler, F. B., Govindaraj, P., & Gründer, G. (2025). Dose-response effects of exogenous this compound on social cognition: A systematic review. Neuroscience & Biobehavioral Reviews, 161, 106350. [Link]
- USAID Global Health Supply Chain Program. (n.d.). This compound. [Link]
- Promoting the Quality of Medicines (PQM) Program. (2015). Revisiting the Stability and Storage Specifications of this compound Injection: A Literature Review.
- Linköping University. (2023, May 30). Unraveling how social context influences our neurochemical response to touch. ScienceDaily. [Link]
- Walum, H., Waldman, I. D., & Young, L. J. (2016). Statistical and Methodological Considerations for the Interpretation of Intranasal this compound Studies.
- Gao, S., Becker, B., Luo, L., Geng, Y., Zhao, W., Zhang, Y., ... & Kendrick, K. M. (2019).
- Fuxe, K., Borroto-Escuela, D. O., Romero-Fernandez, W., Zhang, Y., Agnati, L. F., & Tanganelli, S. (2022). The this compound receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior. Frontiers in Endocrinology, 13, 1058095. [Link]
- United Nations Population Fund. (n.d.).
- Yoshida, M., Takayanagi, Y., Inoue, K., Kimura, T., Young, L. J., Onaka, T., & Nishimori, K. (2015). This compound Receptor-Expressing Neurons and Nuclei in the Regulation of Social Behaviors. The Journal of Physiological Sciences, 65(Suppl 1), S135. [Link]
- Marsh, J. (2013, October 17). Five Surprising Ways this compound Shapes Your Social Life.
- Grinevich, V., & Stoop, R. (2018). This compound and Sensory Network Plasticity. Cell and Tissue Research, 373(1), 1–17. [Link]
- Crockford, C., Deschner, T., & Wittig, R. M. (2014). Endogenous peripheral this compound measures can give insight into the dynamics of social relationships: a review. Frontiers in Behavioral Neuroscience, 8, 68. [Link]
- Concept Foundation. (n.d.).
- Walum, H., Waldman, I. D., & Young, L. J. (2015). Statistical and methodological considerations for the interpretation of intranasal this compound studies.
- Thippeswamy, T., & Chandra, P. (2025). This compound. In StatPearls.
- Carter, C. S., & Perkeybile, A. M. (2019). Challenges for Measuring this compound: The Blind Men and the Elephant? Psychoneuroendocrinology, 107, 237–244. [Link]
- Li, S., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Li, S. (2025). Variability in this compound Blood Levels in Rats: A Review and Experimental Insights. Clinical Psychopharmacology and Neuroscience, 23(3), 500-512. [Link]
- Li, S., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Li, S. (2025). Variability in this compound Blood Levels in Rats: A Review and Experimental Insights. Clinical Psychopharmacology and Neuroscience, 23(3), 500-512. [Link]
- Becker, B., & Kendrick, K. M. (2018). This compound effects on brain and behavior are influenced by dose-frequency and receptor genotype: therapeutic implications.
- Uvnäs-Moberg, K., & Petersson, M. (2022). Interactions of this compound and Dopamine—Effects on Behavior in Health and Disease. International Journal of Molecular Sciences, 23(15), 8597. [Link]
- Carter, C. S., & Perkeybile, A. M. (2018). Challenges for Measuring this compound: The Blind Men and the Elephant?
- Leng, G., & Ludwig, M. (2016). Intranasal this compound: Myths and Delusions.
- Martins, D., Gabay, A. S., Tapp, Z. M., Iannilli, E., & Wynn, G. H. (2020). Effects of route of administration on this compound-induced changes in regional cerebral blood flow in humans. bioRxiv. [Link]
- Martins, D., Gabay, A. S., Tapp, Z. M., Iannilli, E., & Wynn, G. H. (2020). Effects of route of administration on this compound-induced changes in regional cerebral blood flow in humans.
- Grewen, K. M., Girdler, S. S., & Light, K. C. (2009). Protocol for an experimental investigation of the roles of this compound and social support in neuroendocrine, cardiovascular, and subjective responses to stress across age and gender. BMC Public Health, 9, 476. [Link]
- Green, M. F., Hellemann, G. S., & Lee, J. (2018). A dose-finding study of this compound using neurophysiological measures of social processing. Neuropsychopharmacology, 43(11), 2240–2246. [Link]
- Spilker, B., Domes, G., & Lischke, A. (2019). Kinetics of this compound effects on amygdala and striatal reactivity vary between women and men. Psychoneuroendocrinology, 107, 18–25. [Link]
- Quintana, D. S. (2020). Most this compound administration studies are statistically underpowered to reliably detect (or reject) a wide range of effect sizes. Comprehensive Psychoneuroendocrinology, 4, 100014. [Link]
- ClinicalTrials.gov. (2022).
- Ellegood, J., & Crawley, J. N. (2022).
- Anacker, A. M., & Beery, A. K. (2013). A guide to understand, interpret, and design this compound experiments in non-human mammals. Hormones and Behavior, 64(2), 227–236. [Link]
- Quintana, D. S. (2020). Most this compound administration studies are statistically underpowered to reliably detect (or reject) a wide range of effect sizes. Comprehensive Psychoneuroendocrinology, 4, 100014. [Link]
- Quintana, D. S. (2021, March 4). Rethinking this compound's role in our thoughts, feelings, and behaviours [Video]. YouTube. [Link]
- Perkeybile, A. M., & Carter, C. S. (2019). This compound does not stand alone. Philosophical Transactions of the Royal Society B: Biological Sciences, 374(1779), 20180242. [Link]
- BrainCraft. (2022, June 30). Everything You've Heard About this compound is Wrong [Video]. YouTube. [Link]
Sources
- 1. scan.psych.columbia.edu [scan.psych.columbia.edu]
- 2. Five Surprising Ways this compound Shapes Your Social Life [greatergood.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling how social context influences our neurochemical response to touch - Advanced Science News [advancedsciencenews.com]
- 5. Sex differences in the neural and behavioral response to intranasal this compound and vasopressin during human social interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sex-Specific Differences in this compound Receptor Expression and Function for Parental Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statistical and Methodological Considerations for the Interpretation of Intranasal this compound Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Statistical and methodological considerations for the interpretation of intranasal this compound studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-response effects of exogenous this compound on social cognition: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Endogenous peripheral this compound measures can give insight into the dynamics of social relationships: a review [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. ghsupplychain.org [ghsupplychain.org]
- 16. usp-pqm.org [usp-pqm.org]
- 17. peptideslabuk.com [peptideslabuk.com]
- 18. Challenges for Measuring this compound: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Variability in this compound Blood Levels in Rats: A Review and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Variability in this compound Blood Levels in Rats: A Review and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Most this compound administration studies are statistically underpowered to reliably detect (or reject) a wide range of effect sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of Oxytocin and Vasopressin Signaling Pathways: A Guide for Researchers
Prepared by a Senior Application Scientist
Introduction
Oxytocin (OXT) and arginine vasopressin (AVP) are structurally similar neuropeptides, differing by only two amino acids, that originate from a common ancestral gene.[1][2][3] Despite their structural homology, they orchestrate a diverse and fascinating array of physiological and behavioral functions, from parturition and water balance to complex social behaviors like bonding, trust, and aggression.[4][5][6] The specificity of their actions is determined by their interaction with a family of distinct, yet related, G-protein coupled receptors (GPCRs).[3]
There is a single this compound receptor (OXTR) and three primary vasopressin receptors: V1a (vascular), V1b (pituitary), and V2 (renal).[1][7] All are Class A (rhodopsin-type) GPCRs that, upon ligand binding, trigger intricate intracellular signaling cascades.[8][9] A critical aspect for researchers is the known cross-reactivity between these ligands and receptors; OXT can bind vasopressin receptors and AVP can bind the OXTR, albeit typically with lower affinity.[1][4][10] This phenomenon underscores the importance of understanding the nuanced signaling pathways activated by each ligand-receptor pair.
This guide provides an in-depth comparative analysis of the canonical signaling pathways initiated by this compound and vasopressin. We will dissect the molecular mechanisms, from G-protein coupling to downstream effector activation, and present field-proven experimental protocols to empower researchers to accurately investigate and differentiate these critical signaling networks.
Receptors, Ligand Binding, and G-Protein Coupling
The functional divergence between OXT and AVP signaling begins at the receptor level. While OXTR and the V1a receptor (V1aR) share significant sequence homology and a primary signaling mechanism, the V2 receptor (V2R) utilizes a distinct pathway. This initial divergence in G-protein coupling is the principal determinant of the downstream cellular response.
-
OXTR and V1aR: These receptors predominantly couple to G-proteins of the Gαq/11 family.[10][11][12][13] This interaction initiates the canonical phospholipase C pathway, leading to increases in intracellular calcium and activation of protein kinase C. The OXTR has also been shown to couple to Gαi proteins, which inhibit adenylyl cyclase, adding another layer of complexity to its signaling repertoire.[8][11]
-
V2R: In contrast, the V2R, found primarily in the kidney collecting ducts, couples exclusively to Gαs proteins.[7][14] This coupling activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).
The binding affinities of OXT and AVP for each receptor subtype are crucial parameters that dictate the physiological response at given ligand concentrations.
| Receptor | Primary Ligand | OXT Affinity (nM) | AVP Affinity (nM) | Primary G-Protein Coupling |
| OXTR | This compound | ~1-10[10] | ~100-1000[10] | Gαq/11 , Gαi[10][11][15] |
| V1aR | Vasopressin | Lower than AVP | High | Gαq/11 [7][12] |
| V1bR | Vasopressin | Lower than AVP | High | Gαq/11 [7] |
| V2R | Vasopressin | Very Low | High | Gαs [7][14] |
Core Signaling Cascades: A Mechanistic Comparison
The initial G-protein coupling event dictates two divergent primary signaling cascades.
The Gαq/11 Pathway: Shared by OXTR and V1aR
Activation of OXTR and V1aR by their respective ligands triggers a well-characterized signaling cascade central to processes like smooth muscle contraction and neurotransmission.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit binds to and activates PLC.[10][12]
-
Second Messenger Production: PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[8][10]
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[8][10] This rapid, transient increase in intracellular calcium is a hallmark of Gq activation.
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC), which phosphorylates a multitude of cellular protein targets.[10]
Downstream of Gαq/11: The MAPK/ERK Pathway
A significant downstream consequence of Gαq/11 activation for both OXTR and V1aR is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway.[10][11] This pathway is crucial for regulating long-term cellular processes like gene expression and proliferation.[10] Activation of PKC can lead to the sequential phosphorylation and activation of Raf, MEK1/2, and finally ERK1/2.[16] Activated (phosphorylated) ERK can then translocate to the nucleus to regulate transcription factors like c-fos and CREB.[10][16]
The Gαs Pathway: The Domain of the V2R
The V2R pathway is fundamental to the antidiuretic function of vasopressin.
-
Adenylyl Cyclase (AC) Activation: The activated Gαs subunit stimulates membrane-bound adenylyl cyclase.[7][14]
-
cAMP Production: AC catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP) .[14]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A, causing them to dissociate from and activate the catalytic subunits.[14] PKA then phosphorylates various downstream targets, famously including the aquaporin-2 water channel in the kidney, leading to its translocation to the cell membrane and increased water reabsorption.[14]
Figure 1: Comparative overview of OXTR/V1aR and V2R signaling pathways.
Experimental Methodologies for Pathway Interrogation
To dissect these pathways, researchers must employ assays that specifically probe key nodes of the signaling cascade. Here, we provide validated, step-by-step protocols for quantifying Gαq/11 and downstream MAPK/ERK activation.
Assay 1: Measuring Intracellular Calcium Mobilization
-
Expertise & Experience: This assay provides a direct, real-time measurement of Gαq/11 activation by quantifying the IP3-mediated release of intracellular calcium.[17][18] The choice of a fluorescent calcium indicator allows for high-throughput screening in a plate reader or detailed single-cell imaging via microscopy. This is often the first functional assay performed to confirm receptor activity.
-
Trustworthiness: The protocol's integrity is ensured by including a vehicle control to establish a baseline and a positive control (e.g., ATP, which activates purinergic Gq-coupled receptors present on most cells) to confirm cell viability and assay performance.
Protocol: Microplate-Based Calcium Flux Assay
-
Cell Plating: Seed cells (e.g., HEK293 expressing the receptor of interest) in a 96-well, black-walled, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a physiological buffer like HBSS.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Compound Preparation: During incubation, prepare a separate 96-well plate with your test compounds (OXT, AVP, antagonists) at 2x the final desired concentration. Include vehicle (e.g., 0.1% DMSO in HBSS) and a positive control (e.g., 10 µM ATP).
-
Assay Execution: Place the cell plate into a fluorescence microplate reader equipped with an injector (e.g., FLIPR, FlexStation).
-
Set the reader to record a baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm) for 15-30 seconds.
-
Program the instrument to inject 100 µL from the compound plate into the cell plate.
-
Continue recording the fluorescence signal for at least 120-180 seconds to capture the transient calcium peak and subsequent return to baseline.
-
Data Analysis: Analyze the data by calculating the change in fluorescence (ΔF) over the baseline (F₀) or the peak fluorescence minus the baseline. Plot dose-response curves to determine EC50 values.
Assay 2: Quantifying Inositol Phosphate (IP) Accumulation
-
Expertise & Experience: While calcium flux is transient, IP accumulation provides a more robust and integrated endpoint measurement of PLC activity. The immediate product of PLC, IP3, has a very short half-life. This assay cleverly overcomes this by measuring the accumulation of a more stable downstream metabolite, IP1. The addition of Lithium Chloride (LiCl) is a critical step, as it inhibits the inositol monophosphatase enzyme that would otherwise degrade IP1, thus amplifying the signal.[19]
-
Trustworthiness: This protocol is self-validating through the use of negative (unstimulated) and positive (agonist-stimulated) controls. The generation of a standard curve with known IP1 concentrations ensures accurate quantification of the experimental results.
Protocol: HTRF® IP-One Gq Assay
Figure 2: Experimental workflow for the HTRF IP-One accumulation assay.
-
Cell Plating: Plate cells expressing the receptor of interest in a suitable 96-well plate and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of agonists (OXT, AVP) in stimulation buffer.
-
Cell Stimulation: Aspirate the culture medium. Add 50 µL of stimulation buffer containing the test compounds and LiCl to the appropriate wells.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Detection Reagent Preparation: Reconstitute the HTRF IP1-d2 (acceptor) and anti-IP1-Cryptate (donor) reagents in the supplied lysis buffer according to the manufacturer's protocol.[19][20]
-
Lysis and Detection: Add 25 µL of the IP1-d2 reagent to all wells, followed by 25 µL of the anti-IP1-Cryptate reagent.
-
Final Incubation: Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate signal).
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. A decrease in the HTRF ratio indicates an increase in cellular IP1 accumulation. Plot dose-response curves against the log of agonist concentration to determine EC50.
Assay 3: Detecting MAPK/ERK Pathway Activation by Western Blot
-
Expertise & Experience: To confirm that signaling proceeds downstream of PLC/PKC, it is essential to measure the activation of the MAPK/ERK pathway. Western blotting is the gold-standard method for this. The key is to use a highly specific antibody that only recognizes the dually phosphorylated, active form of ERK1/2 (at Thr202/Tyr204).[16][21] It is critical to also probe for total ERK on the same blot as a loading control, ensuring that any observed changes are due to phosphorylation status, not differences in protein amount.
-
Trustworthiness: This protocol includes loading controls (Total ERK, GAPDH, or β-actin) to validate that equal amounts of protein were loaded in each lane. A positive control, such as treating cells with a known ERK activator like Phorbol 12-myristate 13-acetate (PMA), confirms the antibody and detection system are working correctly.
Figure 3: Standard workflow for Western Blotting to detect protein phosphorylation.
-
Cell Treatment: Plate cells in 6-well plates. Once they reach ~80-90% confluency, serum-starve them for 4-6 hours. Treat with OXT, AVP, or controls for a specified time (ERK phosphorylation is often maximal at 5-15 minutes).
-
Lysis: Place plates on ice, aspirate media, and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load 15-20 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer.[16][21]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.
-
Detection: Wash the membrane again as in step 8. Apply an Enhanced Chemiluminescence (ECL) substrate and image the resulting signal using a digital imager or film.
-
Stripping and Reprobing: To use the same blot for a loading control, strip the membrane of the first set of antibodies and then re-probe with an antibody for total ERK or GAPDH.
-
Analysis: Quantify the band intensities using software like ImageJ. Express the results as a ratio of p-ERK to total ERK.
Summary and Future Directions
The signaling pathways of this compound and vasopressin, while originating from structurally similar peptides, exhibit critical divergences that account for their unique physiological roles. The primary bifurcation occurs at the level of G-protein coupling, with OXTR and V1aR favoring the Gαq/11-PLC-Ca2+ axis, and V2R exclusively utilizing the Gαs-AC-cAMP pathway. This fundamental difference is the key to their distinct cellular and systemic effects.
For researchers in this field, a multi-assay approach is paramount. Confirming Gq activation with both a rapid kinetic assay like calcium imaging and a robust endpoint assay like IP1 accumulation provides a comprehensive picture. Following the signal downstream to confirm MAPK/ERK activation validates the entire cascade from the cell surface to intracellular effectors.
Future research continues to explore the concept of "biased agonism," where specific ligands might preferentially activate one downstream pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), even at the same receptor.[4][23] A thorough understanding of these signaling intricacies, enabled by the robust experimental methodologies detailed here, is essential for the development of next-generation therapeutics that can selectively target these pathways for a wide range of clinical applications.
References
- Busnelli, M., & Chini, B. (2018). The this compound Receptor: From Intracellular Signaling to Behavior. Frontiers in Endocrinology, 9. [Link]
- Jurek, B., & Neumann, I. D. (2018). The this compound Receptor: From Intracellular Signaling to Behavior. Physiological Reviews, 98(3), 1805–1908. [Link]
- Song, Z., & Albers, H. E. (2018). This compound and vasopressin: Signalling, behavioural modulation and potential therapeutic effects. Journal of Neuroendocrinology, 30(9), e12633. [Link]
- Landgraf, R., & Neumann, I. D. (2004). Vasopressin and this compound release within the brain: a dynamic concept of multiple and variable modes of neuropeptide communication. Frontiers in Neuroendocrinology, 25(3-4), 150–176. [Link]
- Kimura, T. (2003). G PROTEIN-COUPLED RECEPTOR SIGNALLING IN NEUROENDOCRINE SYSTEMS Molecular regulation of the this compound receptor in peripheral organs. Journal of Molecular Endocrinology, 30, 109–115. [Link]
- Grinevich, V., & Stoop, R. (2018). This compound and vasopressin: linking pituitary neuropeptides and their receptors to social neurocircuits. Frontiers in Neuroscience, 12, 565. [Link]
- Creative Diagnostics. (n.d.). This compound Signaling Pathway.
- Anjana, S., & Vasantha, V. (2016). An overview of the this compound-oxytocin receptor signaling network. Journal of Cell Communication and Signaling, 10(4), 309–313. [Link]
- Wikipedia. (2024). Vasopressin receptor. Wikipedia. [Link]
- World Scientific Publishing. (n.d.). VASOPRESSIN RECEPTORS, THE SIGNALLING CASCADE AND MECHANISMS OF ACTION. World Scientific Publishing. [Link]
- Hoffert, J. D., et al. (2012). Dynamics of the G protein-coupled vasopressin V2 receptor signaling network revealed by quantitative phosphoproteomics. Molecular & Cellular Proteomics, 11(3), M111.014613. [Link]
- A. F. C. (2017). Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure. Frontiers in Endocrinology, 8. [Link]
- ResearchGate. (n.d.). This compound signaling cascades lead to LTP and behavioral changes.
- Carter, C. S. (2017). The this compound–Vasopressin Pathway in the Context of Love and Fear. Frontiers in Endocrinology, 8. [Link]
- Thibonnier, M. (1992). Signal transduction of V1-vascular vasopressin receptors.
- Wikipedia. (2024). This compound. Wikipedia. [Link]
- van Kesteren, R. E., et al. (2013). Insights into the molecular evolution of this compound receptor ligand binding. Biochemical Society Transactions, 41(1), 197–204. [Link]
- Zeng, Z., et al. (2005). Elucidation of signaling properties of vasopressin receptor-related receptor 1 by using the chimeric receptor approach. Proceedings of the National Academy of Sciences, 102(17), 6079–6084. [Link]
- G. G. (2021). Vasopressin V2 is a promiscuous G protein-coupled receptor that is biased by its peptide ligands. bioRxiv. [Link]
- Beyene, A. G., et al. (2022). Near-infrared nanosensors enable optical imaging of this compound with selectivity over vasopressin in acute mouse brain slices. Proceedings of the National Academy of Sciences, 119(44), e2210851119. [Link]
- ResearchGate. (n.d.). Structure of the antidiuretic hormone vasopressin V2 receptor signalling complex.
- ResearchGate. (n.d.). Arginine-vasopressin (AVP) signal transduction pathway in the collecting duct.
- ResearchGate. (n.d.). This compound and vasopressin signaling in health and disease.
- C. G. (2022). Structures of the arginine-vasopressin and this compound receptor signaling complexes. Vitamins and Hormones, 121, 1–28. [Link]
- NIH. (n.d.). Vasopressin-Induced Cytoplasmic and Nuclear Calcium Signaling in Embryonic Cortical Astrocytes. NIH. [Link]
- Leng, G., & Sabatier, N. (2016). Measuring this compound and vasopressin: bioassays, immunoassays and random numbers. Journal of Neuroendocrinology, 28(10). [Link]
- ResearchGate. (n.d.). Alignment of the vasopressin/oxytocin receptors to that of bovine rhodopsin.
- NIH. (n.d.). Labeling Cells and Analyzing Inositol Phospholipids. NIH. [Link]
- Han, Y., et al. (2021). Involvement of this compound Receptor/Erk/MAPK Signaling in the mPFC in Early Life Stress-Induced Autistic-Like Behaviors. Frontiers in Molecular Neuroscience, 14, 769244. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Vasopressin and this compound receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Bio-protocol. (n.d.). Inositol phosphate (IP)
- Leng, G., & Sabatier, N. (2016). Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers. Journal of Neuroendocrinology, 28(10). [Link]
- Leng, G., & Sabatier, N. (2016). Measuring this compound and vasopressin: bioassays, immunoassays and random numbers. Journal of Neuroendocrinology, 28(10). [Link]
- ResearchGate. (n.d.). This compound and Vasopressin-Induced Calcium Signals in Rat Adipose and Bone Marrow Derived Stem Cells.
- NIH. (n.d.).
- BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP)
- Sabatier, N., et al. (2022). Measuring this compound release in response to gavage: Computational modelling and assay validation. Journal of Neuroendocrinology, 34(12), e13210. [Link]
- Terrillion, C. E., et al. (2024). Calcium Dynamics in Hypothalamic Paraventricular this compound Neurons and Astrocytes Associated with Social and Stress Stimuli. eNeuro, 11(5). [Link]
- Terrillion, C. E., et al. (2024). Calcium Dynamics in Hypothalamic Paraventricular this compound Neurons and Astrocytes Associated with Social and Stress Stimuli. eNeuro, 11(5). [Link]
- Rockland. (n.d.). Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody. Rockland. [Link]
- ResearchGate. (n.d.). Simultaneous this compound and arg-vasopressin measurements in microdialysates using capillary liquid chromatography-mass spectrometry.
- ResearchGate. (n.d.). Western blot analysis for ERK and MEK activation.
- NIH. (n.d.). Activation-induced substrate engagement in ERK signaling. NIH. [Link]
Sources
- 1. This compound and vasopressin: linking pituitary neuropeptides and their receptors to social neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The this compound–Vasopressin Pathway in the Context of Love and Fear [frontiersin.org]
- 3. Structures of the arginine-vasopressin and this compound receptor signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and vasopressin: Signalling, behavioural modulation and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and vasopressin release and their receptor-mediated intracellular pathways that determine their behavioral effects (Chapter 2) - this compound, Vasopressin and Related Peptides in the Regulation of Behavior [cambridge.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Frontiers | this compound Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 11. The this compound Receptor: From Intracellular Signaling to Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An overview of the this compound-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of this compound Receptor/Erk/MAPK Signaling in the mPFC in Early Life Stress-Induced Autistic-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Dynamics in Hypothalamic Paraventricular this compound Neurons and Astrocytes Associated with Social and Stress Stimuli | eNeuro [eneuro.org]
- 18. Calcium Dynamics in Hypothalamic Paraventricular this compound Neurons and Astrocytes Associated with Social and Stress Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 22. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to the Validation of Commercial Oxytocin ELISA Kits
For researchers, clinical scientists, and drug development professionals, the accurate quantification of oxytocin is paramount. This nine-amino-acid peptide plays a pivotal role in a vast array of physiological and behavioral processes, making it a molecule of intense interest. The enzyme-linked immunosorbent assay (ELISA) has become a workhorse for its measurement due to its high throughput and accessibility. However, the apparent simplicity of these kits belies a significant challenge: ensuring the data they produce is accurate, specific, and reproducible.
The scientific literature is fraught with controversy stemming from inconsistent results between different this compound measurement methods, with reported concentrations varying by orders of magnitude.[1][2][3] These discrepancies often arise from methodological differences, particularly in sample preparation and the inherent specificity of the antibodies used in commercial kits.[4][5][6] This guide provides an in-depth framework for the rigorous, in-house validation of any commercial this compound ELISA kit. It is designed not as a rigid template, but as a logical, scientifically-grounded workflow to empower researchers to generate data they can trust.
Part 1: The Foundation - Sample Integrity and Preparation
The validity of your final data point is determined long before the ELISA plate is read. This compound is a labile peptide, susceptible to degradation, and its measurement is notoriously sensitive to interference from the sample matrix.[7] Therefore, the first and most critical phase of validation is establishing a robust sample collection and preparation protocol.
Sample Collection: Preserving the Analyte
Due to the enzymatic degradation of this compound, specific precautions are essential during blood collection.
-
Anticoagulants & Protease Inhibitors: Blood should be drawn into chilled tubes containing an anticoagulant like EDTA.[8][9] Crucially, the addition of a protease inhibitor, such as Aprotinin (e.g., 500 KIU per 1 mL of blood), is highly recommended to prevent this compound degradation.[7]
-
Immediate Processing: Samples should be centrifuged at low temperatures (e.g., 1600 x g for 15 minutes at 4°C) promptly after collection.[7][10] The resulting plasma or serum should be transferred to clean tubes and stored at -70°C or lower, avoiding repeated freeze-thaw cycles.[7][8]
The Extraction Debate: To Purify or Not to Purify?
One of the most significant sources of discrepancy in this compound literature is the decision of whether to perform a sample extraction.[2][3]
-
The Rationale for Extraction: Complex biological matrices like plasma contain proteins and lipids that can interfere with antibody-antigen binding, a phenomenon known as the "matrix effect."[3] This interference can artificially inflate or suppress the measured this compound concentration. Solid-Phase Extraction (SPE) is a purification technique used to remove these interfering substances and concentrate the analyte.[11] Studies have shown that without extraction, measured this compound levels can be over 100-fold higher and show no correlation with values from extracted samples, casting doubt on the specificity of the measurement.[2][11]
-
The Case for Dilution: Conversely, some research suggests that for certain high-quality ELISA kits, a simple dilution of the plasma sample (e.g., 1:8) can be sufficient to mitigate matrix effects, yielding results that correlate strongly with extracted samples.[1][12] This approach is highly dependent on the specificity of the kit's antibody and the nature of the sample matrix.[12]
The core directive of validation is to prove which method is appropriate for your specific kit and sample type. You cannot assume one method is superior without empirical evidence.
Caption: Decision workflow for choosing between SPE and sample dilution.
Protocol 1: Solid-Phase Extraction (C18 Cartridge)
This protocol is a common method for extracting this compound from plasma.
-
Cartridge Activation: Activate a C18 SPE cartridge by rinsing with 2 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.[13]
-
Sample Loading: Acidify the plasma sample by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in water.[7] Load the acidified sample onto the activated cartridge.
-
Washing: Wash the cartridge with 6-10 mL of water to remove hydrophilic impurities. Follow with a wash of 3 mL of 3% acetone in water to remove more polar interfering substances.[13]
-
Drying: Thoroughly dry the cartridge using a vacuum manifold for 2-3 minutes or by letting it air dry for 10-15 minutes.[13]
-
Elution: Elute the this compound from the cartridge using two separate applications of 1 mL of 98% acetone in water. Collect the eluate in a clean tube.[13]
-
Drying Down: Evaporate the eluate to complete dryness using a vacuum centrifuge or under a gentle stream of nitrogen. This step is critical, as residual organic solvent can interfere with the ELISA.[7][13]
-
Reconstitution: Reconstitute the dried extract in a known volume of the ELISA kit's assay buffer (e.g., 250-500 µL). The sample is now ready for analysis.[7]
Part 2: The Core Experiments - A Self-Validating System
Once a sample preparation method is established, the performance of the commercial ELISA kit must be rigorously tested. The following experiments are essential for validating the assay for your specific sample type and ensuring it meets the standards of regulatory bodies like the FDA.[14]
Precision: Intra- and Inter-Assay Variability
Precision measures the closeness of agreement between replicate measurements, expressed as the percent coefficient of variation (%CV).[15]
-
Why It's Critical: This test assesses the reproducibility of your results. Poor precision can obscure real biological changes or create the illusion of effects where none exist.
-
Experimental Protocol:
-
Prepare three pools of your sample matrix (e.g., human plasma) representing low, medium, and high endogenous this compound concentrations.
-
Intra-Assay Precision: Assay at least 5 replicates of each pool on a single ELISA plate.[15]
-
Inter-Assay Precision: Assay at least 3 replicates of each pool across three different plates, preferably on different days, to assess day-to-day variability.[15]
-
Calculation: Use the formula: %CV = (Standard Deviation / Mean) * 100.
-
-
Acceptance Criteria: The %CV should not exceed 15%. For the Lower Limit of Quantification (LLOQ), a %CV of up to 20% is often acceptable.[15]
Accuracy: Spike and Recovery
Accuracy assesses the agreement between the measured concentration and the true concentration. This is typically evaluated via a spike-and-recovery experiment.
-
Why It's Critical: This is the primary method for detecting proportional matrix effects. If substances in the sample matrix inhibit or enhance the antibody binding, the recovery of a known added amount of this compound will be poor.
-
Experimental Protocol:
-
Select a sample with a known baseline concentration of this compound.
-
Spike the sample with a known amount of this compound standard to achieve at least three different concentrations (low, medium, high). The volume of the spike should be minimal (<5% of the sample volume) to avoid significantly diluting the matrix.[11]
-
Assay the spiked and un-spiked samples.
-
Calculation: % Recovery = (Measured Concentration - Endogenous Concentration) / Spiked Concentration * 100.
-
-
Acceptance Criteria: The mean recovery should be within 80-120%.
Linearity of Dilution: Assessing Parallelism
This is arguably the most important validation experiment for immunoassays. It confirms that the endogenous analyte in the sample matrix behaves immunologically identically to the purified standard used to generate the standard curve.
-
Why It's Critical: A lack of parallelism indicates that the antibody is interacting with something in the sample matrix other than, or in addition to, the target analyte. This invalidates the assay for that sample type, as the standard curve cannot be used to accurately quantify the sample.
-
Experimental Protocol:
-
Select a sample with a high endogenous concentration of this compound.
-
Create a series of dilutions of the sample using the kit's assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay the dilutions and the undiluted sample.
-
Calculate the concentration of this compound in each dilution and multiply by the dilution factor to get the corrected concentration.
-
Analysis: Plot the measured concentrations against the dilution factors. The corrected concentration values should be consistent across the dilution series. Visually, when the log-log plots of the standard curve and the sample dilution series are overlaid, they should be parallel.
-
-
Acceptance Criteria: The %CV of the corrected concentrations across the dilution series should be less than 20%.
Caption: Ideal parallelism vs. non-parallelism in dilution linearity tests.
Specificity and Sensitivity
-
Specificity: Refers to the antibody's ability to bind exclusively to this compound. The primary concern is cross-reactivity with structurally similar peptides, such as arginine vasopressin.[13] While manufacturers provide cross-reactivity data, if a related compound is suspected to be present at high concentrations in your samples, it is wise to test it in a spike-recovery experiment. Significant recovery of a spiked interfering substance indicates a problem with specificity.
-
Sensitivity (LOD & LLOQ): The Limit of Detection (LOD) is the lowest concentration of this compound that can be distinguished from zero. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[16] The LLOQ is the more functionally important value and is typically defined as the lowest point on the standard curve that meets the <20% CV and 80-120% accuracy criteria.[15]
Part 3: Comparative Performance Data
To illustrate how these validation parameters translate into a product comparison, the table below presents hypothetical data for three commercial this compound ELISA kits validated for use with extracted human EDTA plasma.
| Validation Parameter | Kit A (Monoclonal Ab) | Kit B (Polyclonal Ab) | Kit C (Competitive ELISA) | Acceptance Criteria |
| Intra-Assay Precision (%CV) | Low: 6.5%Mid: 5.1%High: 4.8% | Low: 11.2%Mid: 9.8%High: 10.5% | Low: 8.9%Mid: 7.2%High: 6.5% | < 15% |
| Inter-Assay Precision (%CV) | Low: 9.8%Mid: 8.2%High: 7.5% | Low: 16.5%Mid: 14.1%High: 13.8% | Low: 12.5%Mid: 10.1%High: 9.8% | < 15% |
| Accuracy (% Recovery) | Low: 95%Mid: 102%High: 98% | Low: 115%Mid: 110%High: 108% | Low: 75%Mid: 85%High: 92% | 80 - 120% |
| Linearity of Dilution | Parallel | Parallel | Non-Parallel | Parallel to Std. Curve |
| LLOQ (pg/mL) | 15 pg/mL | 50 pg/mL | 25 pg/mL | Application-Dependent |
| Cross-Reactivity (Vasopressin) | < 0.1% | < 1.5% | < 0.5% | As low as possible |
| Verdict | Excellent. High precision and accuracy. Valid for use. | Acceptable. Lower precision, but meets criteria. | Not Valid. Fails linearity and accuracy tests for this matrix. |
Final Validation Workflow
The entire validation process can be visualized as a comprehensive workflow, ensuring that every critical check is performed before committing to analyzing valuable study samples.
Caption: A top-down view of the entire ELISA kit validation process.
Conclusion
The quantification of this compound is a challenging but achievable goal. Commercial ELISA kits are powerful tools, but they are not "plug-and-play" solutions. The responsibility for generating reliable data rests with the researcher, and this responsibility begins with rigorous, sample-specific validation. By systematically evaluating precision, accuracy, linearity, and sensitivity, you can select a kit that is fit for your purpose and defend the integrity of your results. Investing time in this validation process is not a preliminary chore; it is the fundamental basis of sound, reproducible science.
References
- MacLean, E. L., et al. (2019). Challenges for Measuring this compound: The Blind Men and the Elephant? PubMed Central. [Link]
- Gnanadesikan, G. E., et al. (2021). Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice. bioRxiv. [Link]
- Lefevre, A., et al. (2017). A comparison of methods to measure central and peripheral this compound concentrations in human and non-human primates.
- Szeto, A., et al. (2011). Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound. PubMed Central. [Link]
- MyBioSource. (n.d.). This compound ELISA Kit Manual. Amazon S3. [Link]
- Gnanadesikan, G. E., et al. (2022). What are this compound assays measuring? Epitope mapping, metabolites, and comparisons of wildtype & knockout mouse urine. PubMed Central. [Link]
- MacLean, E. L., et al. (2019). Challenges for Measuring this compound: The Blind Men and the Elephant?
- Gnanadesikan, G. E., et al. (2021). Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice.
- Tabak, B. A., et al. (2021). Advances in human this compound measurement: challenges and proposed solutions.
- Romano, A., et al. (2017). Validation of a Commercially Available Enzyme ImmunoAssay for the Determination of this compound in Plasma Samples from Seven Domestic Animal Species. PubMed Central. [Link]
- Lefevre, A., et al. (2017).
- Assay Genie. (n.d.). OT/Oxytocin ELISA Kit Technical Manual. Assay Genie. [Link]
- Leng, G., & Sabatier, N. (2016). Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers. PubMed Central. [Link]
- Kager, S., et al. (2020). Validation of a newly generated this compound antibody for enzyme-linked immunosorbent assays. Journal of Veterinary Medical Science. [Link]
- ELK Biotechnology. (n.d.). OT(this compound) ELISA Kit. ELK Biotechnology. [Link]
- Olivares-Moreno, R., et al. (2024). Validation of two immunoassays for this compound measurements in human saliva. PubMed Central. [Link]
- Biocompare. (2024).
- Lemaillet, G., et al. (2014). Challenges In Using A Commercial Kit For Biomarkers Analysis. Celerion. [Link]
Sources
- 1. Specificity of Plasma this compound Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using this compound Knockout and Wildtype Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges for Measuring this compound: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of methods to measure central and peripheral this compound concentrations in human and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Validation of a Commercially Available Enzyme ImmunoAssay for the Determination of this compound in Plasma Samples from Seven Domestic Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. mybiosource.com [mybiosource.com]
- 15. biocompare.com [biocompare.com]
- 16. Validation of two immunoassays for this compound measurements in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
Central vs. Peripheral Oxytocin Administration: A Comparative Guide for Researchers
<
The nonapeptide oxytocin, a cornerstone of social neuroscience research, presents a fascinating duality in its physiological and behavioral effects, largely dictated by its site of action.[1][2] For researchers and drug development professionals, understanding the profound differences between central and peripheral this compound administration is paramount to designing effective experiments and interpreting results with precision. This guide provides an in-depth, objective comparison of these administration routes, grounded in experimental data and field-proven insights.
Introduction: The Two Faces of this compound
This compound's influence on social bonding, stress modulation, and reproductive behaviors is well-documented.[3][4][5] However, the pathways through which administered this compound exerts these effects are a subject of ongoing investigation. The primary distinction lies in whether this compound is delivered directly to the central nervous system (CNS) or administered systemically, where it must navigate the formidable blood-brain barrier (BBB) or act on peripheral targets.[6][7]
-
Central Administration: This approach, typically involving intracerebroventricular (ICV) or direct microinjection into specific brain regions, bypasses the BBB to ensure direct engagement with central this compound receptors (OTRs).[8][9] This method provides certainty about the site of action within the brain.
-
Peripheral Administration: This includes more common and less invasive routes such as intranasal (IN), intravenous (IV), and subcutaneous (SC) injections.[10][11] The critical question with peripheral routes is the extent to which this compound crosses the BBB to exert direct central effects versus acting on peripheral systems that indirectly influence brain function.[6][7]
Pharmacokinetic Profiles: A Tale of Two Pathways
The route of administration dramatically alters the pharmacokinetic profile of this compound, influencing its absorption, distribution, and bioavailability within both the central and peripheral compartments.
| Administration Route | Time to Peak Plasma Concentration (Tmax) | Time to Peak CSF Concentration (Tmax) | Plasma Half-life (t1/2) | Central Bioavailability | Key Considerations |
| Intravenous (IV) | Immediate | ~60 minutes | 1–6 minutes[1] | Very Low (~0.005%)[12] | Rapid systemic distribution, but minimal direct CNS penetration.[6] |
| Intranasal (IN) | 15-30 minutes[10] | ~75 minutes[10] | ~2 hours[1] | Low but debated | Potential for direct nose-to-brain transport bypassing the BBB, though systemic absorption also occurs.[10][13][14] |
| Intracerebroventricular (ICV) | N/A (Direct CNS delivery) | Immediate | N/A | 100% (within CSF) | Invasive; considered the gold standard for studying direct central effects in animal models.[8][9] |
Causality Behind Pharmacokinetic Differences:
The rapid clearance of IV this compound from the plasma is due to enzymatic degradation by oxytocinases in the liver and kidneys.[1] Intranasal administration offers a longer plasma half-life, suggesting a slower, more sustained absorption from the nasal mucosa.[1] The delayed peak in cerebrospinal fluid (CSF) after both IV and IN administration highlights the challenge of crossing the BBB.[10] While IN administration is hypothesized to provide a "privileged pathway" to the brain, studies have shown that the bioavailability in the CSF is not significantly greater than with IV administration, suggesting that a large portion of intranasally delivered this compound enters the systemic circulation.[15]
Mechanisms of Action: Direct Central Engagement vs. Indirect Peripheral Influence
The debate surrounding central versus peripheral this compound effects hinges on the molecule's ability to cross the blood-brain barrier and the potential for peripheral actions to modulate central processes.
The Blood-Brain Barrier: A Formidable Obstacle
This compound, as a peptide, has limited ability to passively diffuse across the BBB.[6] However, recent research suggests that a small percentage may be transported into the brain via the receptor for advanced glycation end products (RAGE).[13][16][17] This transport system appears to be a key mechanism by which circulating this compound can gain access to the CNS.[16][17]
Central Administration: Direct Receptor Activation
When administered centrally, this compound directly binds to OTRs, which are widely distributed throughout the brain, including in key areas for social behavior and emotion regulation like the amygdala, hypothalamus, and nucleus accumbens.[1] This direct engagement allows for the unambiguous study of this compound's role in modulating neural circuits.
Peripheral Administration: A Multi-faceted Impact
The effects of peripherally administered this compound are likely a combination of:
-
Limited BBB Transport: A small fraction of this compound may cross the BBB via RAGE-mediated transport to directly activate central OTRs.[13][16][17]
-
Peripheral OTR Activation: this compound can act on OTRs located on peripheral organs and the vagus nerve.[6][18] Activation of vagal afferents can signal to the brainstem, which in turn can modulate the activity of central this compound neurons and other neurotransmitter systems.[6]
-
Feedback Mechanisms: Peripherally administered this compound can stimulate its own release from the posterior pituitary, creating a positive feedback loop that increases both central and peripheral levels.[19]
Signaling Pathways: Central vs. Peripheral this compound Administration
Caption: Proposed signaling pathways for central and peripheral this compound.
Comparative Behavioral and Physiological Effects
Direct comparisons of central and peripheral this compound administration have revealed both overlapping and distinct effects on behavior and physiology.
| Behavioral/Physiological Outcome | Central Administration (e.g., ICV) | Peripheral Administration (e.g., IN, IV) | Key Findings and Interpretations |
| Social Recognition | Robust enhancement of social memory in rodents.[4] | Can improve social memory, but effects may be context-dependent.[4] | Central this compound appears to be a primary mediator of social recognition. Peripheral effects may be less direct. |
| Maternal Behavior | Can induce full maternal behavior in virgin female rats.[9] | Enhances maternal communication and care.[20] | Both routes effectively promote maternal behaviors, suggesting that peripheral signals can trigger central maternal circuits. |
| Anxiety | Anxiolytic effects observed in some studies.[8] | Generally reduces anxiety and stress responses.[3][7] | The anxiolytic effects of peripheral this compound may be mediated by both direct central actions and peripheral mechanisms like vagal nerve stimulation.[6][7] |
| Brain Activity (fMRI) | Activates brain regions with high OTR density (e.g., septum, accumbens).[21] | Activates olfactory bulb, cerebellum, and brainstem areas related to autonomic function.[21] | The distinct patterns of brain activation suggest that peripheral this compound may not directly engage the same central circuits as centrally administered this compound.[21] |
Expert Insights on Discrepancies:
The differences in behavioral outcomes can often be attributed to the differing pharmacokinetic and pharmacodynamic profiles. The robust and consistent effects of central administration are a direct consequence of bypassing the BBB and achieving high concentrations at the target receptors. The more variable effects of peripheral administration likely reflect the complex interplay of limited CNS penetration, peripheral receptor activation, and individual differences in factors like BBB permeability and this compound metabolism.
Experimental Protocols: A Guide to Best Practices
The choice of administration route is a critical experimental design decision. Below are standardized protocols for central and peripheral this compound administration.
Protocol: Intracerebroventricular (ICV) Cannulation and Injection in Rodents
Objective: To deliver a precise dose of this compound directly into the ventricular system of the rodent brain.
Rationale: This "gold standard" technique for studying central effects ensures that the administered compound reaches the brain parenchyma, bypassing the BBB.
Methodology:
-
Animal Preparation: Anesthetize the rodent using isoflurane or a ketamine/xylazine cocktail. Secure the animal in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda for stereotaxic coordination.
-
Drill a small hole in the skull over the target lateral ventricle (coordinates vary by species and age).
-
Slowly lower a guide cannula to the predetermined depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
-
Post-Operative Care: Administer analgesics and allow the animal to recover for at least one week.
-
ICV Injection:
-
Gently restrain the animal and remove the dummy cannula.
-
Insert an injection cannula connected to a microsyringe pump.
-
Infuse this compound (typically 1-10 ng in artificial CSF) over several minutes to avoid a rapid increase in intracranial pressure.[8][22]
-
Leave the injection cannula in place for a minute post-injection to allow for diffusion.
-
Replace the dummy cannula.
-
Experimental Workflow: Central vs. Peripheral this compound Administration Study
Caption: Workflow for comparing central and peripheral this compound effects.
Protocol: Intranasal (IN) this compound Administration in Humans
Objective: To administer this compound non-invasively for studies of social cognition and behavior.
Rationale: Intranasal delivery is a practical and widely used method in human research, with the potential for both systemic absorption and direct nose-to-brain transport.[23][24][25]
Methodology:
-
Participant Preparation: Have the participant sit comfortably with their head tilted back slightly.
-
Dose Preparation: Use a metered-dose nasal spray device to ensure accurate dosing (typically 24 IU).[23][24][25][26]
-
Administration:
-
Instruct the participant to close one nostril.
-
Insert the spray nozzle into the open nostril and administer one puff.
-
Have the participant inhale gently through the nose.
-
Repeat for the other nostril, alternating puffs until the full dose is delivered.
-
-
Post-Administration: The participant should remain in a seated position for a few minutes to allow for absorption. Behavioral testing typically commences 30-45 minutes post-administration to coincide with peak CSF levels.[10]
Conclusion: Choosing the Right Tool for the Job
The choice between central and peripheral this compound administration is not a matter of one being superior to the other, but rather of selecting the appropriate tool for the research question at hand.
-
Central administration is indispensable for basic neuroscience research aimed at elucidating the direct effects of this compound on specific neural circuits and behaviors. Its invasiveness, however, limits its use to animal models.
-
Peripheral administration , particularly the intranasal route, is the cornerstone of human this compound research due to its non-invasive nature.[23][24][25] However, researchers must acknowledge the complex mechanisms of action, including both potential central and definite peripheral effects, when interpreting their findings.[6][7]
Future research should continue to explore the factors that influence the central bioavailability of peripherally administered this compound and to develop novel delivery systems that can more effectively target the brain. A thorough understanding of the distinct yet interconnected central and peripheral this compound systems will be crucial for translating the therapeutic potential of this remarkable neuropeptide into clinical applications.
References
- Tabak, B. A., et al. (2022). Advances in human this compound measurement: challenges and proposed solutions.
- Crockford, C., et al. (2014). Endogenous peripheral this compound measures can give insight into the dynamics of social relationships: a review. Frontiers in Behavioral Neuroscience. [Link]
- Yamamoto, Y., et al. (2019). This compound and proposed pathways across the blood-brain and blood-cerebrospinal fluid barriers.
- Gossen, A., et al. (2012). Plasma pharmacokinetics of intravenous and intranasal this compound in nonpregnant adults. Psychopharmacology. [Link]
- Leng, G., & Fine, A. (2023). Navigating Central this compound Transport: Known Realms and Uncharted Territories. Endocrinology. [Link]
- Grewen, K. M., et al. (2025). Plasma pharmacokinetics of intravenous and intranasal this compound in nonpregnant adults. American Journal of Obstetrics and Gynecology. [Link]
- Tune, L. (2020). Unraveling this compound's peripheral vs. central mechanisms. Neuropsychopharmacology. [Link]
- Blevins, J. E., & Ho, J. M. (2013). Coming Full Circle: Contributions of Central and Peripheral this compound Actions to Energy Balance. Endocrinology. [Link]
- Valstad, M. A., et al. (2017). The correlation between central and peripheral this compound concentrations: A systematic review and meta-analysis. Neuroscience & Biobehavioral Reviews. [Link]
- National Institute of Mental Health (NIMH). (2022). A Pharmacokinetic Study of Intravenous and Intranasal this compound in Healthy Subjects. ClinicalTrials.gov. [Link]
- National Institute of Mental Health (NIMH). (2022). A Pharmacokinetic Study of Intravenous and Intranasal this compound in Healthy Subjects. ClinicalTrials.gov. [Link]
- Modi, M. E., et al. (2017). This compound by intranasal and intravenous routes reaches the cerebrospinal fluid in rhesus macaques. Psychoneuroendocrinology. [Link]
- Tabak, B. A., et al. (2022). Advances in human this compound measurement: challenges and proposed solutions. PubMed. [Link]
- Wikipedia. (2024). This compound. Wikipedia. [Link]
- Carter, C. S. (2019). Challenges for Measuring this compound: The Blind Men and the Elephant?. Psychoneuroendocrinology. [Link]
- MacDonald, K., & Feifel, D. (2012). This compound and social functioning. Dialogues in Clinical Neuroscience. [Link]
- Higashida, H., et al. (2024). This compound transported from the blood across the blood-brain barrier by receptor for advanced glycation end-products (RAGE) affects brain function related to social behavior. Peptides. [Link]
- Rogers, J. L. (2018). Tracking effects of this compound crossing the blood brain barrier in vivo and in vitro. University of Delaware. [Link]
- Higashida, H., et al. (2022). This compound Dynamics in the Body and Brain Regulated by the Receptor for Advanced Glycation End-Products, CD38, CD157, and Nicotinamide Riboside. Frontiers in Neuroscience. [Link]
- Bowen, M. T., et al. (2016). INTRACEREBROVENTRICULAR this compound SELF-ADMINISTRATION IN FEMALE RATS. Journal of Neuroendocrinology. [Link]
- Winter, J., et al. (2022). The modulation of emotional and social behaviors by this compound signaling in limbic network. Frontiers in Neuroscience. [Link]
- Churchland, P. S., & Winkielman, P. (2012). Modulating Social Behavior with this compound: How does it work? What does it mean?. Hormones and Behavior. [Link]
- Quintana, D. S., et al. (2016). The correlation between central and peripheral this compound concentrations: a systematic review and meta-analysis. bioRxiv. [Link]
- Quintana, D. S., et al. (2016). The relationship between central and peripheral this compound concentrations: A systematic review and meta-analysis protocol.
- Quintana, D. S., et al. (2017). The correlation between central and peripheral this compound concentrations: A systematic review and meta-analysis.
- Gimpl, G., & Fahrenholz, F. (2001).
- University of California, Los Angeles. (2017). Detailed Protocol Effect of Intranasal this compound on Social Cognition. ClinicalTrials.gov. [Link]
- Bowen, M. T., et al. (2016). Intracerebroventricular this compound Self-Administration in Female Rats. Journal of Neuroendocrinology. [Link]
- Salas-Gomez, D., et al. (2018).
- Grewen, K. M., et al. (2008). Protocol for an experimental investigation of the roles of this compound and social support in neuroendocrine, cardiovascular, and subjective responses to stress across age and gender. BMC Public Health. [Link]
- Rash, J. A., et al. (2018). Protocol for a placebo-controlled, within-participants crossover trial evaluating the efficacy of intranasal this compound to improve pain and function among women with chronic pelvic musculoskeletal pain. BMJ Open. [Link]
- Zheng, J. J., & Kendrick, K. M. (2021). Effects of Intranasal Administration of this compound and Vasopressin on Social Cognition and Potential Routes and Mechanisms of Action. International Journal of Molecular Sciences. [Link]
- Grinevich, V., & Neumann, I. D. (2021). Central and peripheral release of this compound: Relevance of neuroendocrine and neurotransmitter actions for physiology and behavior. Progress in Brain Research. [Link]
- Pedersen, C. A., et al. (1982). Induction of maternal behavior in virgin rats after intracerebroventricular administration of this compound.
- Stanford University Medical Center. (2014). This compound levels in blood, cerebrospinal fluid are linked, study finds. ScienceDaily. [Link]
- Febo, M., et al. (2017).
- Rash, J. A., et al. (2022). Evaluating the efficacy of intranasal this compound on pain and function among individuals who experience chronic pain: a protocol for a multisite, placebo-controlled, blinded, sequential, within-subjects crossover trial.
- Folio 2.0 / EU Jacksonville. (2026). The Nonapeptide this compound – Beyond Reproduction into Research Innovation. Folio 2.0 / EU Jacksonville. [Link]
- Takeda, S., et al. (2020). Intracerebroventricular administration of this compound and intranasal administration of the this compound derivative improve β‐amyloid peptide (25–35)‐induced memory impairment in mice. British Journal of Pharmacology. [Link]
- Saltzman, W. R., et al. (2017). An acute dose of intranasal this compound rapidly increases maternal communication and maintains maternal care in primiparous postpartum California mice. PLoS One. [Link]
- Omidvar, S., et al. (2012). The comparative examination of the effect of two this compound administration methods of labor induction on labor duration stages. Journal of Research in Medical Sciences. [Link]
- Ai, W., et al. (2023). Side-effects of intravenously versus intramuscularly this compound for postpartum hemorrhage: a systematic review and meta-analysis of randomized controlled trials. Frontiers in Pharmacology. [Link]
- Li, Y., et al. (2023). Which approach is better for labor induction: simultaneous or sequential administration of this compound and intrauterine balloon-a systematic review and a meta-analysis.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. folioweekly.com [folioweekly.com]
- 3. Frontiers | Endogenous peripheral this compound measures can give insight into the dynamics of social relationships: a review [frontiersin.org]
- 4. This compound and social functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The modulation of emotional and social behaviors by this compound signaling in limbic network [frontiersin.org]
- 6. Unraveling this compound’s peripheral vs. central mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating Social Behavior with this compound: How does it work? What does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INTRACEREBROVENTRICULAR this compound SELF-ADMINISTRATION IN FEMALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Tracking effects of this compound crossing the blood brain barrier in vivo and in vitro [udspace.udel.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Navigating Central this compound Transport: Known Realms and Uncharted Territories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound by intranasal and intravenous routes reaches the cerebrospinal fluid in rhesus macaques: determination using a novel this compound assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound transported from the blood across the blood-brain barrier by receptor for advanced glycation end-products (RAGE) affects brain function related to social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | this compound Dynamics in the Body and Brain Regulated by the Receptor for Advanced Glycation End-Products, CD38, CD157, and Nicotinamide Riboside [frontiersin.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Coming Full Circle: Contributions of Central and Peripheral this compound Actions to Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An acute dose of intranasal this compound rapidly increases maternal communication and maintains maternal care in primiparous postpartum California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distinct BOLD Activation Profiles Following Central and Peripheral this compound Administration in Awake Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intracerebroventricular this compound Self-Administration in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 24. Protocol for an experimental investigation of the roles of this compound and social support in neuroendocrine, cardiovascular, and subjective responses to stress across age and gender - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bmjopen.bmj.com [bmjopen.bmj.com]
- 26. researchgate.net [researchgate.net]
Introduction: The Oxytocin System and its Significance in Neuroscience Research
Sources
- 1. This compound and the Social Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. In situ hybridization technique to localize rRNA and mRNA in mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lab-danielolazabal.com [lab-danielolazabal.com]
- 5. Using Receptor Autoradiography to Visualize and Quantify this compound and Vasopressin 1a Receptors in the Human and Nonhuman Primate Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. This compound receptors in non-human primate brain visualized with monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemical localization of this compound receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry (IHC) protocol [hellobio.com]
- 12. [Ultrastructural localization of mRNA coding for this compound by in situ hybridization. Study by high resolution autoradiography using a tritiated oligonucleotide probe] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spatiotemporal Mapping of the this compound Receptor at Single-Cell Resolution in the Postnatally Developing Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]
- 15. jneurosci.org [jneurosci.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparative analysis of this compound receptor density in the nucleus accumbens: an adaptation for female and male alloparental care? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fisio.fmed.edu.uy [fisio.fmed.edu.uy]
- 19. This compound receptor expression patterns in the human brain across development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Comparative analysis of this compound receptor density in the nucleus accumbens: An adaptation for female and male alloparental care? | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Validating the Specificity of Oxytocin Receptor Antagonists
For researchers navigating the complexities of the oxytocinergic system, the selection of a specific oxytocin receptor (OTR) antagonist is a critical decision that dictates the reliability and interpretability of experimental outcomes. The OTR, a Class A G-protein-coupled receptor (GPCR), shares significant structural homology with its evolutionary cousins, the vasopressin receptors (V1a, V1b, and V2). This familial resemblance is the root of a persistent pharmacological challenge: ensuring that an antagonist intended for the OTR does not exert confounding off-target effects by interacting with vasopressin receptors.
This guide provides a comprehensive framework for validating the specificity of OTR antagonists. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, empowering you to design and execute self-validating studies that produce robust and publishable data.
The Foundation: this compound Receptor Signaling
A thorough validation strategy begins with a clear understanding of the target's mechanism of action. The OTR is predominantly coupled to Gαq/11 proteins.[1] Upon binding of its endogenous ligand, this compound, a canonical signaling cascade is initiated:
-
Gαq/11 Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The Gαq-GTP complex activates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2] This surge in cytosolic Ca2+ is the primary driver of many this compound-mediated physiological responses, such as uterine smooth muscle contraction.[2]
While the Gαq pathway is primary, OTR can also couple to other G-proteins like Gαi or activate downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, adding further layers to its signaling complexity.[3][4][5][6] An effective antagonist must demonstrably block the functionally relevant pathway(s) for the experimental system .
Caption: Canonical Gαq/11 signaling pathway of the this compound Receptor.
Comparative Pharmacological Profiles of Common OTR Antagonists
The first step in selecting an antagonist is to review its known pharmacological profile. The ideal antagonist exhibits high affinity for the OTR (low Ki or IC50 value) and substantially lower affinity for vasopressin receptor subtypes, resulting in a high selectivity ratio.
| Antagonist | Receptor | Binding Affinity (Kᵢ or IC₅₀, nM) | Selectivity (Fold vs. OTR) | Key Characteristics |
| Atosiban | hOTR | 7.6 - 10 | - | Peptide; also a V1a antagonist.[7] Clinically used for preterm labor.[8][9] |
| hV1aR | 5.1[10] | ~0.7x | ||
| hV2R | 570[11] | ~57x | ||
| L-368,899 | hOTR | 8.9 [11] | - | Non-peptide, orally active, brain-penetrant.[11][12] Widely used in behavioral research.[12][13] |
| hV1aR | 370[11] | ~42x | ||
| hV2R | 570[11] | ~64x | ||
| Retosiban | hOTR | 0.65 [14] | - | Non-peptide, orally active, highly selective.[14][15] |
| hV1aR, V1bR, V2R | >910 (>1400-fold)[14][16] | >1400x | ||
| Epelsiban | hOTR | ~0.13 (pKi 9.9) [1][17] | - | Non-peptide, orally bioavailable, highly selective.[1][17] |
| hV1aR, V1bR, V2R | >4000 (>31000-fold)[17] | >31000x | ||
| Barusiban | hOTR | High Affinity[9] | - | Peptide; highly selective over V1a.[9][18] |
| hV1aR | ~300-fold lower affinity[18] | ~300x | ||
| Cligosiban | hOTR | 5.7 [19] | - | Non-peptide, brain-penetrant, highly selective.[19] |
| hV1aR, V1bR, V2R | >570 (>100-fold)[19][20] | >100x |
Note: Binding affinities can vary based on experimental conditions (e.g., radioligand, tissue source). Data is compiled for human (h) receptors where specified.
This table serves as a starting point. For instance, a researcher studying central mechanisms of social behavior might prioritize a brain-penetrant antagonist like L-368,899 or Cligosiban.[12][19] Conversely, an investigation into peripheral uterine contractions might find Atosiban or Retosiban suitable. The critical next step is to empirically validate these properties within your specific experimental context.
Core Methodologies for Specificity Validation
A multi-tiered approach, combining binding and functional assays, is essential for a rigorous validation of antagonist specificity.
Competitive Radioligand Binding Assays
Causality: This is the foundational experiment to quantify the affinity of your antagonist for the target receptor (OTR) and relevant off-target receptors (V1a, V1b, V2). The principle is simple: the antagonist's ability to displace a known high-affinity radioligand from the receptor is directly proportional to its binding affinity. The output, an inhibitory constant (Ki), is a fundamental measure of potency.
Caption: Workflow for a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test antagonist for the human this compound receptor.
Materials:
-
Cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293-hOTR, HEK293-hV1aR).[21]
-
Radioligand: e.g., [³H]-Oxytocin or a selective radiolabeled antagonist.
-
Test Antagonist and a known reference antagonist.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (cold Assay Buffer).
-
96-well plates, glass fiber filter mats, scintillation counter, and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 5-20 µg protein/well) in cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add Assay Buffer, the test antagonist at various concentrations (typically a 10-point serial dilution), and the radioligand at a constant concentration (near its Kd value).[21]
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., 1 µM cold this compound).
-
Test Compound Wells: Contain membranes, radioligand, and serial dilutions of the test antagonist.
-
-
Incubation: Add the diluted membrane preparation to all wells to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 30°C) to reach equilibrium.[22]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat. This traps the membranes with bound radioligand while unbound radioligand passes through.[23]
-
Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and measure the retained radioactivity using a scintillation counter.[7]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of antagonist that displaces 50% of the specific radioligand binding).[21]
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7][21]
-
Self-Validation: The protocol is validated by running a known reference antagonist in parallel to ensure the assay produces Ki values consistent with published literature. This entire process must be repeated for each vasopressin receptor subtype (V1a, V1b, V2) to build a complete selectivity profile.
Functional Assays
Causality: High binding affinity does not always equate to functional antagonism. A compound could bind tightly but fail to prevent receptor activation (or even act as an agonist). Functional assays are therefore non-negotiable. They validate that the antagonist binding effectively blocks the downstream signaling cascade initiated by the natural agonist, this compound.
Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit this compound-induced intracellular calcium mobilization.
Materials:
-
A cell line expressing the receptor of interest (e.g., CHO-hOTR).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (agonist) and the test antagonist.
-
A fluorescence plate reader with kinetic reading capability and injectors.
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to near confluency.
-
Dye Loading: Aspirate the growth medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Antagonist Pre-incubation: Wash the cells with Assay Buffer. Add the test antagonist at various concentrations to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Measurement: Place the plate in the fluorescence reader.
-
Agonist Challenge: Program the reader to take a baseline fluorescence reading, then inject a concentration of this compound known to produce a robust response (typically the EC80 concentration) into all wells.
-
Kinetic Reading: Immediately following injection, measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the baseline (no agonist) as 0%.
-
Plot the percent inhibition versus the log concentration of the antagonist.
-
Use non-linear regression to calculate the IC50 value, representing the antagonist concentration that inhibits 50% of the this compound-induced calcium response.
-
Trustworthiness: This assay directly measures the blockade of the canonical Gαq signaling pathway. Repeating this experiment on cells expressing vasopressin receptors provides a direct functional measure of selectivity, confirming the findings from the binding assays.
Integrated Strategy for Validating Antagonist Specificity
A truly self-validating system for confirming antagonist specificity involves a logical progression of experiments. Each step confirms the findings of the last and adds a new layer of evidence.
Caption: A multi-tiered workflow for validating OTR antagonist specificity.
Conclusion
The rigorous validation of an this compound receptor antagonist's specificity is not a preliminary chore but a fundamental component of sound scientific inquiry. By moving from binding affinity determination to functional confirmation across the target receptor and its close relatives, researchers can proceed with confidence. This systematic approach ensures that the observed experimental effects can be confidently attributed to the modulation of the this compound receptor, thereby generating data that is both reliable and impactful. The investment in this validation process is an investment in the integrity of your research.
References
- The this compound-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. (n.d.). PMC.
- An overview of the this compound-oxytocin receptor signaling network. (2016). PMC.
- The this compound Receptor: From Intracellular Signaling to Behavior. (2015). Physiological Reviews.
- This compound Receptor Signaling in Vascular Function and Stroke. (2019). Frontiers in Neuroscience.
- This compound receptor signalling. (2003). PubMed.
- This compound Signaling Pathway. (n.d.). Creative Diagnostics.
- Binding Affinity, Selectivity, and Pharmacokinetics of the this compound Receptor Antagonist L-368,899 in the Coyote (Canis latrans). (2020). PMC.
- L-368,899. (n.d.). Wikipedia.
- Epelsiban. (2026). Grokipedia.
- Barusiban. (n.d.). Wikipedia.
- Cligosiban, A Novel Brain-Penetrant, Selective this compound Receptor Antagonist, Inhibits Ejaculatory Physiology in Rodents. (2018). The Journal of Sexual Medicine.
- Retosiban. (n.d.). Wikipedia.
- This compound and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics. (2008). PMC.
- The this compound Antagonist Cligosiban Prolongs Intravaginal Ejaculatory Latency and Improves Patient-Reported Outcomes in Men with Lifelong Premature Ejaculation. (2019). ResearchGate.
- Summary of pharmacokinetics of OT antagonists a Barusiban Atosiban. (n.d.). ResearchGate.
- Barusiban, a selective this compound receptor antagonist: placental transfer in rabbit, monkey, and human. (2020). PubMed.
- This compound receptor is a promising therapeutic target of malignant mesothelioma. (2021). PMC.
- Retosiban. (2023). AdisInsight.
- Cligosiban. (n.d.). Patsnap Synapse.
- Barusiban, a selective this compound receptor antagonist: placental transfer in rabbit, monkey, and human. (2020). PMC.
- Atosiban. (2025). MedPath.
- This compound- and vasopressin-binding sites in the rat uterus: competition binding and inhibitory pA2 studies with this compound and this compound antagonists. (1989). PubMed.
- Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose-ranging study. (2017). British Journal of Clinical Pharmacology.
- GSK announces start of phase III programme to evaluate retosiban for spontaneous preterm labour. (2015). GSK.
- Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse this compound Receptors. (2016). PubMed Central.
- This compound Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. (2019). Scientific Reports.
- Binding experiments on the this compound receptor expressed in membrane... (n.d.). ResearchGate.
- Atosiban: a comprehensive approach to preterm labour management. (2024). International Journal of Reproduction, Contraception, Obstetrics and Gynecology.
- Measuring Affinity of Ligands to the this compound Receptor Using Radioligand Binding. (2023). Springer.
- Design of peptide this compound antagonists with strikingly higher affinities and selectivities for the human this compound receptor than atosiban. (2012). ResearchGate.
- Agonist/Antagonist Activity of this compound Variants Obtained from Free Cyclic Peptide Libraries Generated via Amino Acid Substitution. (2021). ACS Omega.
- Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers. (2016). PMC.
- Binding domains of the this compound receptor for the selective this compound receptor antagonist barusiban in comparison to the agonists this compound and carbetocin. (2005). PubMed.
- Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study. (2013). PubMed.
- Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers. (2016). Journal of Neuroendocrinology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. An overview of the this compound-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | this compound Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 6. This compound receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. The this compound-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-368,899 hydrochloride | this compound Receptors | Tocris Bioscience [tocris.com]
- 12. L-368,899 - Wikipedia [en.wikipedia.org]
- 13. Binding Affinity, Selectivity, and Pharmacokinetics of the this compound Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Barusiban, a selective this compound receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cligosiban, A Novel Brain-Penetrant, Selective this compound Receptor Antagonist, Inhibits Ejaculatory Physiology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound receptor is a promising therapeutic target of malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nasal Passages: A Comparative Guide to Intranasal Oxytocin Delivery Devices for CNS Research
The intranasal administration of oxytocin has emerged as a important non-invasive method for exploring its effects on the central nervous system (CNS) and its potential as a therapeutic for psychiatric disorders.[1][2][3][4] However, the efficacy of this delivery route is critically dependent on the device used, as it dictates the deposition of this compound within the nasal cavity and, consequently, its ability to reach the brain. This guide provides a comparative analysis of different intranasal this compound delivery devices, supported by experimental data, to assist researchers in selecting the optimal device for their specific research needs.
The Critical Challenge: Bypassing the Blood-Brain Barrier
The primary challenge in delivering therapeutics to the brain is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most substances from entering the CNS.[5][6] Intranasal delivery offers a promising solution by exploiting the unique anatomical connection between the nasal cavity and the brain, primarily through the olfactory and trigeminal nerve pathways.[4][7][8] This "nose-to-brain" route allows for direct access to the CNS, bypassing the BBB and potentially leading to a more rapid onset of action and reduced systemic side effects.[9][10]
A Comparative Analysis of Intranasal Delivery Devices
The choice of delivery device is paramount for successful nose-to-brain drug delivery. The ideal device should ensure that a sufficient concentration of this compound reaches the upper nasal cavity, where the olfactory epithelium is located.[8] This region is richly innervated by olfactory neurons that provide a direct pathway to the olfactory bulb and other brain regions.[4][7]
Here, we compare the most common types of intranasal this compound delivery devices:
| Device Type | Mechanism of Action | Advantages | Disadvantages | Key Experimental Findings |
| Standard Nasal Sprays | Manual pump delivers a metered dose as a plume of droplets. | Widely available, cost-effective, and easy to use. | Inconsistent deposition, with a large portion of the dose often landing in the anterior, non-olfactory region of the nose and being cleared by mucociliary action.[5] | Studies have shown that standard nasal sprays can increase this compound levels in both plasma and cerebrospinal fluid (CSF).[11][12] However, the efficiency of CNS delivery is often questioned due to the suboptimal deposition pattern.[5] |
| Nebulizers/Atomizers | Generate a fine aerosol of small droplets that can be inhaled deeper into the nasal cavity. | Can achieve broader and potentially deeper deposition within the nasal passages compared to standard sprays.[13] | May be more complex to use and less portable. The particle size needs to be carefully controlled for optimal delivery. | Some studies suggest that nebulizers can achieve similar or even greater increases in CSF this compound levels compared to standard sprays, potentially with lower systemic exposure.[11][12] One study comparing a standard spray to a PARI SINUS nebulizer found that while both increased peripheral this compound levels, the nebulizer produced a more robust pattern of changes in regional cerebral blood flow, suggesting enhanced CNS effects.[5][14] |
| Precision Delivery Systems (e.g., OptiNose, POD) | Employ novel mechanisms, such as using the patient's own breath, to actively deliver the drug to the upper and posterior regions of the nasal cavity.[8] | Designed to specifically target the olfactory region, potentially leading to significantly higher and more consistent CNS delivery.[8][15] | May be more expensive and less widely available. | A clinical trial using the OptiNose device demonstrated improved deposition in the upper posterior regions of the nasal cavity.[15] Another novel spray with enhanced bioavailability showed a dose-dependent effect on autism spectrum disorder symptoms, highlighting the importance of optimized formulations and delivery.[16] |
Visualizing the Pathway: From Nasal Cavity to the Brain
The following diagram illustrates the proposed pathways for intranasal this compound delivery to the central nervous system.
Caption: Proposed pathways of intranasal this compound to the CNS.
Experimental Protocols for Evaluating Device Efficacy
To objectively compare the efficacy of different intranasal delivery devices, a robust experimental design is crucial. Below are step-by-step methodologies for key experiments.
Pharmacokinetic Analysis in Plasma and Cerebrospinal Fluid (CSF)
This protocol aims to quantify the amount of this compound that reaches the systemic circulation and the CNS.
Methodology:
-
Subject Preparation: Recruit healthy volunteers and obtain informed consent. Subjects should fast overnight before the experiment.
-
Catheter Placement: Insert an intravenous catheter for blood sampling and, if ethically permissible and scientifically justified, a lumbar catheter for CSF sampling.
-
Baseline Sampling: Collect baseline blood and CSF samples before this compound administration.
-
Device Administration: Administer a standardized dose of this compound using the delivery device being tested (e.g., standard nasal spray, nebulizer, precision device).
-
Serial Sampling: Collect blood and CSF samples at predefined time points post-administration (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes).
-
Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma and CSF samples at -80°C until analysis.
-
This compound Quantification: Measure this compound concentrations in plasma and CSF using a validated method, such as a sensitive and specific radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[17][18]
-
Data Analysis: Calculate pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), for both plasma and CSF. Compare these parameters between different delivery devices.
Caption: Workflow for a pharmacokinetic study of intranasal this compound.
Neuroimaging to Assess Central Nervous System Effects
Functional magnetic resonance imaging (fMRI) can be used to investigate the effects of intranasally administered this compound on brain activity.
Methodology:
-
Subject Recruitment: Recruit healthy volunteers and screen for contraindications to MRI.
-
Study Design: Employ a double-blind, placebo-controlled, crossover design where each participant receives this compound via the test device and a placebo on separate occasions.
-
Device Administration: Administer this compound or placebo using the intranasal device.
-
fMRI Acquisition: Acquire fMRI data while participants perform a task known to engage brain regions rich in this compound receptors, such as a social cognition or emotion processing task.[15]
-
Data Preprocessing: Preprocess the fMRI data, including motion correction, spatial normalization, and smoothing.
-
Statistical Analysis: Perform statistical analysis to identify brain regions showing differential activation between the this compound and placebo conditions.
-
Comparative Analysis: Compare the magnitude and spatial extent of brain activation changes induced by this compound delivered via different devices.
Conclusion and Future Directions
The choice of an intranasal delivery device has a profound impact on the efficacy of this compound in reaching the CNS. While standard nasal sprays are widely used, their deposition pattern is suboptimal for consistent nose-to-brain delivery. Nebulizers and, in particular, precision delivery systems that target the olfactory region, offer the potential for significantly improved CNS bioavailability and more reliable research outcomes.
Future research should focus on direct, head-to-head comparisons of these advanced delivery systems using robust pharmacokinetic and neuroimaging methodologies. Furthermore, the development of novel formulations that enhance the absorption of this compound across the nasal mucosa could further improve the efficiency of this promising delivery route.[16] By carefully selecting the delivery device and optimizing administration protocols, researchers can enhance the precision and reproducibility of their findings, ultimately advancing our understanding of this compound's role in the brain and its therapeutic potential.
References
- Quintana, D. S., Smerud, K. T., Andreassen, O. A., & Djupesland, P. G. (2018). Evidence for intranasal this compound delivery to the brain: recent advances and future perspectives. OSF Preprints.
- Quintana, D. S., & Woolley, J. D. (2021). Improving the precision of intranasal this compound research.
- Quintana, D. S. (n.d.). Evidence for intranasal this compound delivery to the brain: recent advances and future perspectives. Daniel S. Quintana.
- Quintana, D. S., Smerud, K. T., Andreassen, O. A., & Djupesland, P. G. (2018). Evidence for intranasal this compound delivery to the brain: recent advances and future perspectives. OSF.
- Quintana, D. S., Smerud, K. T., Andreassen, O. A., & Djupesland, P. G. (2018). Evidence for Intranasal this compound Delivery to the brain: Recent Advances and Future Perspectives. Taylor & Francis Online.
- Martins, D. C., et al. (2020). Effects of route of administration on this compound-induced changes in regional cerebral blood flow in humans.
- Uchida, M., et al. (2018). Novel Methods for Intranasal Administration Under Inhalation Anesthesia to Evaluate Nose-to-Brain Drug Delivery.
- Quintana, D. S. (n.d.). Improving the precision of intranasal this compound research. Daniel S. Quintana.
- Quintana, D. S., Smerud, K. T., Andreassen, O. A., & Djupesland, P. G. (2018). (PDF) Evidence for Intranasal this compound Delivery to the brain: Recent Advances and Future Perspectives.
- Fang, A. (2021).
- Martins, D. C., et al. (2020). Effects of route of administration on this compound-induced changes in regional cerebral blood flow in humans. PubMed Central.
- Gazy, F., et al. (2023). In vitro and ex vivo experimental models for evaluation of intranasal systemic drug delivery as well as direct nose-to-brain drug delivery. PubMed.
- ClinicalTrials.gov. (2013). Effects of Intranasal Administration of a Single Dose of this compound Using a Novel Device in Healthy Adults. ClinicalTrials.gov.
- Lee, M. R., et al. (2021). Effects of Intranasal Administration of this compound and Vasopressin on Social Cognition and Potential Routes and Mechanisms of Action. PubMed Central.
- Jha, N. K., et al. (2021). Intranasal Administration for Pain: this compound and Other Polypeptides. MDPI.
- Modi, M. E., et al. (2017). This compound by intranasal and intravenous routes reaches the cerebrospinal fluid in rhesus macaques. PubMed Central.
- Lee, S. Y., et al. (2024). (PDF) Effects of Nasal Dominance on Intranasal this compound Delivery: A Pilot Study.
- Fortenberry, A., et al. (2021). Evaluation of Recent Intranasal Drug Delivery Systems to the Central Nervous System. MDPI.
- Anonymous. (2018). A REVIEW ON INTRANASAL DRUG DELIVERY SYSTEM: TARGETING BRAIN. JBINO.
- Modi, M. E., et al. (2017). This compound by intranasal and intravenous routes reaches the cerebrospinal fluid in rhesus macaques: determination using a novel this compound assay.
- Crowe, T. P., et al. (2018). Evaluation of intranasal delivery route of drug administration for brain targeting. ScienceDirect.
- University of Electronic Science and Technology of China. (2019).
- Born, J., et al. (2013). Intranasal administration of this compound: Behavioral and clinical effects, a review. PMC.
- University of Arkansas for Medical Sciences. (2024).
- Al-Otaibi, W. A., et al. (2024). Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport. PMC.
- Martins, D., et al. (2019). Do direct nose-to-brain pathways underlie intranasal this compound-induced changes in regional cerebral blood flow in humans?. bioRxiv.
- Martins, D. C., et al. (2020). Effects of route of administration on this compound-induced changes in regional cerebral blood flow in humans. PubMed.
- Modi, M. E., et al. (2014). CSF and blood this compound concentration changes following intranasal delivery in macaque. PubMed.
- Rocket Science Health Corp. (2025). Rocket Science Health Secures U.
- Yamasue, H., et al. (2022). Effect of a novel nasal this compound spray with enhanced bioavailability on autism: a randomized trial. PubMed.
- Modi, M. E., et al. (2018). This compound by intranasal and intravenous routes reaches the cerebrospinal fluid in rhesus macaques. DigitalCommons@URI.
- Quintana, D. S., et al. (2018). Evidence for intranasal this compound delivery to the brain: recent advances and future perspectives. Semantic Scholar.
- Modi, M. E., et al. (2014). CSF and Blood this compound Concentration Changes following Intranasal Delivery in Macaque. PLOS ONE.
- Miller, J. (2021). Phase 2 Study: Intranasal this compound vs. Placebo for the Treatment of Hyperphagia in Prader-Willi Syndrome. Clinical Trials.
- Martins, D. C., et al. (2021). “Less is more”: a dose-response account of intranasal this compound pharmacodynamics in the human brain. bioRxiv.
- Kim, Y., et al. (2024).
- Li, W., et al. (2024). Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions. MDPI.
- Rash, J. A., et al. (2019). Protocol for a placebo-controlled, within-participants crossover trial evaluating the efficacy of intranasal this compound to improve pain and function among women with chronic pelvic musculoskeletal pain. BMJ Open.
- Kaan, A., et al. (2018).
- Anonymous. (2015). Recent Patents Review on Intranasal Administration for CNS Drug Delivery.
Sources
- 1. Improving the precision of intranasal this compound research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dsquintana.com [dsquintana.com]
- 3. osf.io [osf.io]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of route of administration on this compound-induced changes in regional cerebral blood flow in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jbino.com [jbino.com]
- 10. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF and blood this compound concentration changes following intranasal delivery in macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] CSF and Blood this compound Concentration Changes following Intranasal Delivery in Macaque | Semantic Scholar [semanticscholar.org]
- 13. Effects of Intranasal Administration of this compound and Vasopressin on Social Cognition and Potential Routes and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Effect of a novel nasal this compound spray with enhanced bioavailability on autism: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound by intranasal and intravenous routes reaches the cerebrospinal fluid in rhesus macaques: determination using a novel this compound assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Oxytocin Enigma: A Critical Guide to Correlating Central and Peripheral Levels
For Researchers, Scientists, and Drug Development Professionals
The nonapeptide oxytocin, a key modulator of social behavior and physiological processes, presents a significant challenge to researchers. While its central effects on trust, empathy, and bonding are of immense interest, directly measuring brain this compound levels is highly invasive. Consequently, peripheral measurements from blood, saliva, or urine are often used as a proxy. This guide provides a critical examination of the validity of this approach, offering an in-depth comparison of measurement techniques and a framework for rigorous experimental design and data interpretation.
The Dual Realms of this compound: A Central Neuromodulator and a Peripheral Hormone
This compound is synthesized in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus. From here, it is released into two distinct compartments:
-
Central Nervous System (CNS): this compound acts as a neuromodulator, influencing a wide range of social behaviors and cognitive functions.[1][2]
-
Peripheral Circulation: Released from the posterior pituitary, this compound functions as a hormone, most notably regulating uterine contractions during childbirth and lactation.[1][2]
The anatomical separation of these two systems by the blood-brain barrier raises a critical question for researchers: Do peripheral this compound levels accurately reflect central this compound concentrations and activity? [1] This guide will delve into the complexities of this relationship, which is far from straightforward.
The Measurement Conundrum: A Comparative Analysis of Methodologies
The accurate measurement of this compound is fraught with challenges, leading to significant variability in reported concentrations across studies.[3][4] This discrepancy is often likened to the parable of the "blind men and the elephant," where different analytical methods may be sensitive to different forms of the this compound molecule (e.g., free, protein-bound, fragments).[3][4] Researchers must carefully consider the strengths and limitations of each available assay.
Human studies measuring this compound in peripheral (plasma, saliva, urine) or central (cerebrospinal fluid) samples have employed a variety of techniques, further complicating direct comparisons of findings.[5][6]
Table 1: Comparison of Common this compound Measurement Methods
| Method | Principle | Sample Types | Advantages | Disadvantages |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled this compound to a specific antibody. | Plasma, Saliva, Urine, CSF | High sensitivity. | Requires radioactive materials; can have cross-reactivity issues. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An enzyme-conjugated antibody binds to this compound, and a substrate is added to produce a measurable color change. | Plasma, Saliva, Urine, CSF | High throughput; no radioactive materials; commercially available kits. | Prone to matrix effects; results can vary significantly between kits and with or without sample extraction.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates this compound from other molecules based on its physical and chemical properties, followed by highly specific mass-based detection. | Plasma, CSF | High specificity and accuracy; can distinguish between this compound and related peptides. | Lower throughput; requires expensive equipment and specialized expertise. |
It is crucial to note that different measurement methods often do not correlate well with each other.[8] For instance, one study found no correlation between this compound concentrations in the same samples measured by different ELISAs and an RIA.[8][9] Furthermore, sample preparation techniques, such as extraction, can dramatically alter measured this compound concentrations.[7]
The Correlation Debate: A Critical Review of the Evidence
The central question of whether peripheral this compound can serve as a reliable biomarker for central levels has been the subject of extensive research, with conflicting results. A systematic review and meta-analysis of 17 studies, encompassing 516 participants, revealed a nuanced picture.[10][11][12][13]
Overall, a positive, albeit weak, association between central and peripheral this compound concentrations was found (r=0.29).[10][11][12][13] However, this correlation was significantly moderated by the experimental context.[10][11][12][13]
-
Basal Conditions: Under normal, resting conditions, there is no significant correlation between central and peripheral this compound levels (r=0.08).[10][11][12][14] This finding challenges the validity of using peripheral measures as a proxy for central this compound in studies examining baseline traits or behaviors.[1][14]
-
Stimulated Conditions: A significant positive correlation emerges under specific circumstances:
These findings suggest a coordinated release of this compound into both the central and peripheral compartments in response to specific stimuli.[10][11]
Figure 1. The correlation between peripheral and central this compound is context-dependent.
Best Practices for this compound Research: Standardized Experimental Protocols
Given the complexities outlined above, adherence to rigorous and standardized protocols is paramount for generating reliable and reproducible data.
Protocol 1: Peripheral Blood Sample Collection and Processing
-
Sample Collection:
-
Collect whole blood into chilled EDTA-containing tubes to prevent coagulation and peptide degradation.
-
Immediately place the tubes on ice.
-
-
Centrifugation:
-
Within 30 minutes of collection, centrifuge the blood at 1600g for 15 minutes at 4°C.
-
-
Plasma Extraction:
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
-
Storage:
-
Immediately freeze the plasma samples at -80°C until analysis. Repeated freeze-thaw cycles should be avoided.
-
Protocol 2: Saliva Sample Collection
-
Sample Collection:
-
Participants should rinse their mouths with water 10 minutes prior to collection.
-
Collect saliva using a passive drool method into chilled tubes.
-
-
Processing and Storage:
-
Immediately place the tubes on ice and then freeze at -80°C.
-
Protocol 3: Cerebrospinal Fluid (CSF) Collection (Human Research - Clinical Setting)
-
Procedure: CSF is typically collected via a lumbar puncture by a trained medical professional.
-
Processing: Samples should be immediately placed on ice, centrifuged to remove any cellular debris, and stored at -80°C.
Interpreting the Numbers: A Guide for Researchers
The current body of evidence necessitates a cautious and informed approach to interpreting this compound data.
-
Acknowledge the Limitations: Be aware of the significant challenges in this compound measurement and the lack of a "gold standard" assay.[3]
-
Context is Key: The correlation between peripheral and central this compound is context-dependent. Basal peripheral levels should not be assumed to reflect central concentrations.
-
Methodological Transparency: Clearly report all details of sample collection, processing, storage, and the specific assay used, including information on sample extraction.
-
Validation is Crucial: Whenever possible, validate immunoassays against a more specific method like LC-MS.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Challenges for Measuring this compound: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in human this compound measurement: challenges and proposed solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring this compound and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of methods to measure central and peripheral this compound concentrations in human and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The correlation between central and peripheral this compound concentrations: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. How Can We Measure Human this compound Levels? | Discover Magazine [discovermagazine.com]
A Comparative Guide to the Behavioral Effects of Oxytocin and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuropharmacology, the nonapeptide oxytocin stands as a molecule of immense interest, renowned for its profound influence on a spectrum of social behaviors.[1] As research delves deeper into the therapeutic potential of modulating the oxytocinergic system, a growing number of synthetic analogues have emerged. This guide provides a comprehensive comparison of the behavioral effects of endogenous this compound and its key synthetic counterparts, offering insights into their nuanced pharmacological profiles and the experimental methodologies used to elucidate them.
The Oxytocinergic System: A Primer on its Behavioral Significance
This compound, classically recognized for its peripheral roles in parturition and lactation, exerts significant influence within the central nervous system, acting as a neuromodulator of complex social behaviors.[1] Its effects are mediated through the this compound receptor (OXTR), a G-protein coupled receptor expressed in various brain regions critical for social cognition, including the amygdala, nucleus accumbens, and hypothalamus.
The development of synthetic this compound analogues has been driven by the need for compounds with improved pharmacokinetic properties, such as longer half-life and greater receptor selectivity, to enhance their therapeutic utility. These analogues can be broadly categorized into agonists, which mimic the effects of this compound, and antagonists, which block its action.
Comparative Behavioral Pharmacology: this compound vs. Synthetic Analogues
The behavioral consequences of engaging the oxytocinergic system are multifaceted and context-dependent. This section compares the known behavioral effects of this compound with its prominent synthetic analogues.
This compound Agonists: Enhancing Pro-Social Behaviors
Carbetocin: A long-acting this compound analogue, carbetocin has been primarily studied for its uterotonic effects. However, preclinical studies have begun to unravel its behavioral profile.
-
Exploratory and Anxiety-Like Behavior: In male Wistar rats, intraperitoneal administration of carbetocin has been shown to increase exploratory activity in an open-field arena, an effect that can persist for several days.[2][3] This contrasts with this compound, which at higher doses, tends to reduce locomotion and rearing.[2][3] The anxiolytic-like effects of both this compound and carbetocin, indicated by increased activity, are blocked by this compound receptor antagonists.[2][3] Studies on restraint stress in rats have shown that both this compound and carbetocin can partly prevent stress-induced reductions in locomotion.[4][5] Notably, carbetocin, but not this compound, was found to prevent long-term post-stress behavioral changes.[4]
-
Grooming Behavior: A marked difference between the two is the significant increase in grooming behavior induced by this compound, which is absent after carbetocin administration.[2][3] This suggests a divergence in the downstream signaling pathways activated by these two agonists.
-
Social Behavior: In the nucleus accumbens, carbetocin, a biased OTR-Gq agonist, has been shown to increase social approach in stressed female California mice while inhibiting social vigilance.[6]
This compound Antagonists: Probing the Necessity of Oxytocinergic Signaling
Atosiban: As an antagonist of the this compound receptor, atosiban is clinically used to halt premature labor. Its behavioral effects provide critical insights into the role of endogenous this compound signaling.
-
Social and Anxiety-Like Behavior: In a female rat model of valproic acid-induced autism, administration of atosiban was found to ameliorate several autism-like deficits, including impairments in social interaction and anxiety.[7] This finding suggests that in some neurodevelopmental conditions, an excess of oxytocinergic signaling may contribute to behavioral abnormalities. In unstressed female California mice, infusion of atosiban into the nucleus accumbens reduced social approach.[6] Furthermore, intraperitoneal injections of atosiban were shown to suppress allogrooming behavior in observer mice interacting with a stressed demonstrator mouse.[8]
Barusiban: A highly selective this compound receptor antagonist, barusiban has been investigated primarily for its tocolytic properties.[9][10][11][12]
-
Maternal and Offspring Behavior: In a study involving pregnant cynomolgus monkeys treated with barusiban, detailed examination of the offspring for up to 9 months postnatally revealed no drug-related effects on developing organ systems or behavior.[13] This suggests that, at the doses tested, barusiban does not appear to have adverse long-term behavioral consequences for the offspring. However, comprehensive studies directly assessing the impact of barusiban on a wider range of social, anxiety, and cognitive behaviors are currently limited.
Summary of Behavioral Effects
| Compound | Class | Social Behavior | Anxiety-Like Behavior | Other Notable Effects |
| This compound | Agonist | Enhances social approach and bonding | Anxiolytic at low doses, can be anxiogenic at high doses | Increases grooming behavior |
| Carbetocin | Agonist | Increases social approach, particularly in stressed individuals | Anxiolytic, with long-lasting effects | Does not increase grooming |
| Atosiban | Antagonist | Can ameliorate social deficits in a model of autism; reduces social approach | Can reduce anxiety-like behaviors in a model of autism | Suppresses allogrooming |
| Barusiban | Antagonist | Limited data; no reported adverse behavioral effects on offspring | Limited data | Primarily studied for tocolytic effects |
Experimental Protocols for Assessing Behavioral Effects
The following are detailed, step-by-step methodologies for key experiments used to evaluate the behavioral effects of this compound and its analogues in rodents.
Assessment of Social Behavior: The Three-Chamber Social Interaction Test
This test assesses social preference and social novelty preference in rodents.[14][15]
Protocol:
-
Apparatus: A three-chambered box with removable partitions. The center chamber is the starting point, and the two side chambers contain small, transparent wire cages.
-
Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for a 5-10 minute habituation period.
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the other side chamber. The subject mouse is returned to the center chamber, the partitions are removed, and it is allowed to explore all three chambers for 10 minutes. The time spent in each chamber and the time spent sniffing each wire cage are recorded. A healthy, sociable mouse will typically spend more time in the chamber with the stranger mouse.[14]
-
Social Novelty Preference Phase: A second, novel stranger mouse is placed in the previously empty wire cage. The subject mouse is again allowed to explore all three chambers for 10 minutes. The time spent interacting with the now-familiar mouse versus the novel mouse is recorded. A mouse with normal social memory will spend more time with the novel stranger.[14]
Causality Behind Experimental Choices: The use of wire cages allows for sensory interaction (visual, olfactory, auditory) without direct physical contact, which could lead to aggression and confound the results. The phased approach (habituation, sociability, social novelty) allows for a clear distinction between a general interest in a social stimulus and the ability to recognize and prefer a novel social partner.
Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[16][17][18][19]
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Habituation: The animal should be habituated to the testing room for at least one hour before the test.[17]
-
Procedure: The rodent is placed in the center of the maze, facing one of the open arms.[19] It is then allowed to freely explore the maze for a 5-minute period.
-
Data Collection: A video tracking system records the animal's movements.[17] Key parameters measured include the time spent in the open arms versus the closed arms, and the number of entries into each arm type.[17]
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety. Conversely, anxiogenic compounds decrease open arm exploration.
Causality Behind Experimental Choices: The conflict between the rodent's desire to explore a novel environment and its innate fear of open, elevated spaces creates a measurable anxiety-like state. The enclosed arms provide a sense of security, making the time spent in the open arms a sensitive measure of anxiety levels.
Assessment of Cognition (Recognition Memory): The Novel Object Recognition (NOR) Test
The NOR test is used to evaluate an animal's ability to recognize a previously encountered object.[20][21][22]
Protocol:
-
Apparatus: An open-field arena.
-
Habituation: The mouse is allowed to explore the empty arena for a set period (e.g., 5-10 minutes) on the first day to acclimate to the environment.[20]
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a specified time (e.g., 10 minutes).[20]
-
Retention Interval: The mouse is returned to its home cage for a defined period, which can be varied to test short-term or long-term memory.
-
Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set time (e.g., 5-10 minutes).[20]
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index is often calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.[23]
Causality Behind Experimental Choices: This test leverages the innate tendency of rodents to explore novel items in their environment.[22] If the animal remembers the familiar object, it will spend significantly more time investigating the novel one. This provides a quantifiable measure of recognition memory without the need for reinforcement or punishment.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
This compound Receptor Signaling Pathway
Caption: Simplified this compound Receptor Signaling Cascade.
Experimental Workflow for Behavioral Assessment
Caption: General Experimental Workflow for Behavioral Phenotyping.
Conclusion and Future Directions
The study of this compound and its synthetic analogues has provided invaluable insights into the neurobiology of social behavior. While agonists like carbetocin show promise in mimicking and even prolonging some of the pro-social effects of this compound with a potentially different side-effect profile, antagonists such as atosiban are crucial tools for understanding the necessity of endogenous oxytocinergic tone.
The behavioral pharmacology of newer analogues like barusiban remains an area ripe for further investigation. Future research should focus on direct, head-to-head comparisons of a wider range of synthetic analogues across a battery of standardized behavioral tests. Such studies will be instrumental in developing novel therapeutics for psychiatric disorders characterized by social deficits, such as autism spectrum disorder and social anxiety disorder. The continued refinement of experimental protocols and the use of advanced techniques, such as biased agonism studies at the receptor level, will undoubtedly accelerate progress in this exciting field.
References
- Elevated plus maze protocol. (2023). protocols.io. [Link]
- 3-Chamber Sociability Test Step-by-Step Protocol. Anilocus. [Link]
- SOP Elevated Plus Maze.ppt by Dr Ipshita. (2025). Slideshare. [Link]
- Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1.
- Jamain, S., et al. (2008). Using the Three-Chamber Social Interaction Test.
- Walz, K., Spencer, C., & Riegel, A. (2016). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of visualized experiments: JoVE, (109), 53541. [Link]
- Three Chamber Social Test. Scantox. [Link]
- Kim, J. Y., et al. (2019). Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice. Experimental neurobiology, 28(2), 265–276. [Link]
- A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. (2018). Journal of Visualized Experiments. [Link]
- A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. (2022). Bio-protocol. [Link]
- Klenerova, V., et al. (2010). This compound and carbetocin ameliorating effects on restraint stress-induced short- and long-term behavioral changes in rats. Neuro endocrinology letters, 31(6), 755–763. [Link]
- Laman-Maharg, A., et al. (2021). Social approach and social vigilance are differentially regulated by this compound receptors in the nucleus accumbens. Hormones and behavior, 134, 105020. [Link]
- Novel object recognition. (A) NOR protocol consisted of three 5-minute... (n.d.).
- Novel Object Recognition Test. B-Neuro. [Link]
- Klenerova, V., et al. (2009). This compound and carbetocin effects on spontaneous behavior of male rats: modulation by this compound receptor antagonists. Neuro endocrinology letters, 30(5), 627–634. [Link]
- Klenerova, V., et al. (2009). This compound and carbetocin effects on spontaneous behavior of male rats: Modulation by this compound receptor antagonists.
- Barusiban, a selective this compound receptor antagonist: placental transfer in rabbit, monkey, and human. (2020). Biology of Reproduction. [Link]
- Experimental protocol for novel object recognition testing. (n.d.).
- Klenerova, V., et al. (2010).
- Sýkora, T., et al. (2009). Modulary effects of this compound and carbetocin on stress-induced changes in rat behavior in the open-field. Neuro endocrinology letters, 30(3), 387–392. [Link]
- Leger, M., et al. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments: JoVE, (126), 55718. [Link]
- Higashida, H., et al. (2021). Increase in Comforting Behavior (Allogrooming) During Social Interaction in Male Mice Deficient for the Slp Gene of Complement Component C4. International journal of molecular sciences, 22(16), 8887. [Link]
- Zhang, T., et al. (2024). Administration of Atosiban, an this compound receptor antagonist, ameliorates autistic-like behaviors in a female rat model of valproic acid-induced autism. Behavioural brain research, 469, 115052. [Link]
- Ku-Blau, C., et al. (2020). Barusiban, a selective this compound receptor antagonist: placental transfer in rabbit, monkey, and human†. Biology of reproduction, 103(1), 108–116. [Link]
- Barusiban. (n.d.). Wikipedia. [Link]
- Reinheimer, T. M., et al. (2009). Barusiban suppresses this compound-induced preterm labour in non-human primates. Reproductive biology and endocrinology: RB&E, 7, 117. [Link]
- Barusiban - Ferring Pharmaceuticals. (2021). AdisInsight. [Link]
- Laman-Maharg, A., et al. (2019). This compound Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice. eNeuro, 6(5), ENEURO.0241-19.2019. [Link]
- This compound. (n.d.). Wikipedia. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and carbetocin effects on spontaneous behavior of male rats: modulation by this compound receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and carbetocin ameliorating effects on restraint stress-induced short- and long-term behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulary effects of this compound and carbetocin on stress-induced changes in rat behavior in the open-field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Social approach and social vigilance are differentially regulated by this compound receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Atosiban, an this compound receptor antagonist, ameliorates autistic-like behaviors in a female rat model of valproic acid-induced autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Barusiban, a selective this compound receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Barusiban - Wikipedia [en.wikipedia.org]
- 11. Barusiban suppresses this compound-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Barusiban - Ferring Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 13. Barusiban, a selective this compound receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice [en-journal.org]
- 16. protocols.io [protocols.io]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. researchgate.net [researchgate.net]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. b-neuro.com [b-neuro.com]
- 22. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Pharmacology of Oxytocin and Vasopressin Receptor Agonists
For researchers navigating the nuanced world of social behavior, cardiovascular regulation, and water homeostasis, the oxytocin (OT) and vasopressin (AVP) systems present a fascinating and complex signaling network. The structural similarity between the nonapeptide hormones, this compound and arginine vasopressin, is mirrored by the high homology among their respective G-protein coupled receptors (GPCRs): the this compound receptor (OTR) and the vasopressin V1a, V1b, and V2 receptors (V1aR, V1bR, V2R).[1][2] This evolutionary closeness creates a landscape of potential cross-reactivity, making the choice of a truly selective agonist a critical determinant for experimental success.
This guide provides an in-depth comparison of commonly used agonists, offering a technical resource for drug development professionals and researchers. We will dissect their pharmacological profiles, explore the underlying signaling pathways, and provide validated experimental protocols to empower you to make informed decisions in your research.
The this compound-Vasopressin Receptor Family: An Overview
The OTR and the three vasopressin receptor subtypes form a closely related subfamily of Class A GPCRs.[1][2] Despite their structural similarities, they couple to distinct primary signaling pathways, leading to diverse physiological outcomes.
-
This compound Receptor (OTR): Primarily coupled to Gαq/11 proteins, OTR activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] This cascade results in the release of intracellular calcium (Ca²⁺) stores, a key event in smooth muscle contraction (e.g., uterine contractions during labor) and neurotransmission.[3][4]
-
Vasopressin V1a Receptor (V1aR): Similar to OTR, the V1aR couples to Gαq/11, activating the PLC-IP₃-Ca²⁺ pathway.[3] This signaling is crucial for its role in vasoconstriction, glycogenolysis, and the regulation of social behaviors like aggression and pair bonding.[1][5]
-
Vasopressin V1b Receptor (V1bR): Also known as the V3 receptor, the V1bR is predominantly found in the anterior pituitary and also couples to Gαq/11.[2][6] Its activation by AVP is a key step in the regulation of adrenocorticotropic hormone (ACTH) release, playing a significant role in the stress response.[2]
-
Vasopressin V2 Receptor (V2R): In contrast to the other receptors, the V2R primarily couples to Gαs.[7][8] Activation of the V2R leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[7] This pathway is central to its antidiuretic function in the kidney, where it promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, enhancing water reabsorption.[8]
The significant overlap in ligand and receptor structures necessitates a careful examination of agonist selectivity to avoid confounding experimental results due to off-target effects.[9]
Signaling Pathways at a Glance
To visualize these primary signaling cascades, the following diagrams illustrate the activation sequence for each receptor type.
Caption: Canonical Gq signaling pathway for OTR, V1aR, and V1bR.
Caption: Canonical Gs signaling pathway for the V2 Receptor.
Comparative Pharmacological Profiles of Key Agonists
The selection of an appropriate agonist hinges on its affinity (how tightly it binds), potency (how much is needed for a response), and selectivity (its preference for one receptor over others). The following tables summarize available data for endogenous ligands and key synthetic agonists at human receptors.
Disclaimer: The following data has been compiled from multiple sources. Direct comparison of absolute values between studies should be approached with caution due to variations in experimental conditions (e.g., cell lines, radioligands, assay formats). The primary utility of these tables is to illustrate the relative selectivity profiles.
Table 1: Binding Affinities (Kᵢ, nM) of Agonists at Human this compound and Vasopressin Receptors
| Agonist | OTR | V1aR | V1bR | V2R |
| This compound | 0.75 - 7.1[10][11] | 20.38 - 495.2[12] | 36.1 - 36.32[12][13] | >1000 |
| Arginine Vasopressin (AVP) | 2.99 - 36.1[11][13] | 0.87 - 4.70[12][13] | 0.43 - 2[12][14] | 7.49[14] |
| Carbetocin | 1.96 - 7.1[10][15] | 7.24[16] | Antagonist activity reported[3] | 61.3[16] |
| Desmopressin (dDAVP) | >1000 | >1000 | 5.84[17] | 23.9 - 65.9[17] |
| Selepressin | Low Affinity | High Affinity (Selective Agonist)[18] | Low Affinity | Low Affinity |
Table 2: Functional Potency (EC₅₀, nM) of Agonists at Human this compound and Vasopressin Receptors
| Agonist | OTR (Ca²⁺) | V1aR (Ca²⁺) | V1bR (IP Turnover) | V2R (cAMP) |
| This compound | 5.47 - 9.7[3][11] | Potent | Potent | Weak/Inactive |
| Arginine Vasopressin (AVP) | 1190[11] | 2.1[14] | Potent | Potent |
| Carbetocin | 48.8[3] | Inactive/Antagonist[3] | Inactive/Antagonist[3] | Inactive |
| Desmopressin (dDAVP) | Inactive | Inactive | 11.4 (full agonist)[17] | 23.9 (full agonist)[17] |
| Selepressin | Inactive | Potent Agonist[19][18] | Inactive | Inactive |
Analysis of Agonist Profiles:
-
This compound (OT): While it displays the highest affinity and potency for its cognate receptor, OTR, this compound demonstrates significant cross-reactivity, particularly at V1aR and V1bR.[11][12][13] This lack of high selectivity is a critical consideration in studies aiming to isolate OTR-specific effects.
-
Arginine Vasopressin (AVP): The endogenous ligand for vasopressin receptors is notably promiscuous, binding with high affinity to OTR, V1aR, V1bR, and V2R.[12][13][14] This broad activity profile makes it unsuitable for studies requiring subtype-specific receptor activation.
-
Carbetocin: This long-acting OTR agonist shows a binding affinity for OTR comparable to this compound itself.[10][15] Importantly, it exhibits significantly lower affinity for V1aR and V2R and acts as an antagonist at V1aR and V1bR, making it a more selective tool for studying OTR-mediated Gq signaling.[3][16]
-
Desmopressin (dDAVP): A synthetic analog of vasopressin, desmopressin is a highly selective and potent agonist for the V2R.[7][20] Its antidiuretic to vasopressor activity ratio is estimated to be 2000-4000:1 compared to AVP's ratio of 1:1, highlighting its minimal activity at the V1aR.[8] However, it's noteworthy that desmopressin also acts as a full agonist at the V1b receptor.[17]
-
Selepressin: Developed as a selective V1aR agonist, selepressin shows potent vasoconstrictor effects with minimal activity at V2 receptors, thereby avoiding the antidiuretic and potential vasodilatory effects associated with non-selective vasopressin agonists.[19][21] This makes it a valuable tool for investigating the specific roles of V1aR in cardiovascular regulation and septic shock.[21][22][23]
The Concept of Biased Agonism
Traditional pharmacology often assumes a ligand will activate all signaling pathways downstream of a receptor. However, the concept of "biased agonism" or "functional selectivity" posits that some ligands can stabilize receptor conformations that preferentially activate a subset of signaling pathways.[24]
Recent studies have revealed that carbetocin is a biased agonist at the OTR. While this compound can activate coupling to Gq, Gi, and Go proteins, carbetocin selectively activates only the OTR/Gq pathway.[3] It does not recruit β-arrestins and promotes a β-arrestin-independent internalization of the OTR, without subsequent recycling to the plasma membrane.[3] This unique pharmacological profile suggests that carbetocin's effects are not simply a longer-lasting version of this compound's and has significant implications for its therapeutic use and as a research tool.
There is also emerging evidence for biased agonism at the V2R, where certain agonists can stimulate the Gs-cAMP pathway without significantly engaging β-arrestin recruitment and receptor internalization pathways.[24][25] This could be therapeutically advantageous, potentially separating the desired antidiuretic effects from receptor desensitization.
Experimental Protocols for Agonist Characterization
Validating the pharmacological profile of an agonist is paramount. Below are detailed, step-by-step methodologies for key in vitro assays.
Experimental Workflow Overview
Caption: General workflow for characterizing receptor agonists.
Protocol 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the receptor.
Causality: This assay quantifies the direct interaction between the agonist and the receptor's binding site. The Kᵢ value is a measure of the ligand's affinity; a lower Kᵢ indicates a higher affinity.
Materials:
-
Cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR, V1bR, V2R.
-
Unlabeled test agonists (this compound, Carbetocin, AVP, Desmopressin, Selepressin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters (e.g., GF/C), and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target receptor.
-
Homogenize cells in ice-cold homogenization buffer and centrifuge at low speed (1,000 x g) to remove debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in Assay Buffer. Determine protein concentration (e.g., via BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
Assay Buffer.
-
Increasing concentrations of the unlabeled test agonist.
-
A fixed concentration of the appropriate radioligand (typically at or near its Kₔ value).
-
A constant amount of membrane protein (e.g., 20-50 µg).
-
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled endogenous ligand, e.g., 1 µM this compound or AVP).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Harvesting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold Wash Buffer to minimize dissociation of the bound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test agonist to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of agonist that displaces 50% of the specific radioligand binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay (Gq-coupled Receptors)
Objective: To measure the functional potency (EC₅₀) of agonists at Gq-coupled receptors (OTR, V1aR, V1bR) by quantifying the resulting increase in intracellular calcium.
Causality: Agonist binding to a Gq-coupled receptor activates PLC, which generates IP₃, triggering calcium release from the endoplasmic reticulum. This assay directly measures this key second messenger response.
Materials:
-
A cell line expressing the receptor of interest (e.g., CHO-V1a or HEK293-OTR).
-
96-well black-wall, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127 (for dye solubilization).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test agonists.
-
A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
Methodology:
-
Cell Plating:
-
Seed cells into 96-well plates at an optimized density (e.g., 40,000-80,000 cells/well) and incubate overnight to allow for attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and wash once with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
Wash the cells twice with Assay Buffer to remove excess dye, leaving a final volume in each well.
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Prepare a separate plate with serial dilutions of the test agonists at a concentration higher than the final desired concentration.
-
Initiate the kinetic read, establishing a stable baseline fluorescence for 10-20 seconds.
-
The instrument's injectors will then automatically add the agonist solutions to the cell plate.
-
Continue recording the fluorescence intensity for 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
-
Protocol 3: cAMP Accumulation Assay (Gs-coupled Receptors)
Objective: To measure the functional potency (EC₅₀) of agonists at Gs-coupled receptors (V2R) by quantifying the increase in intracellular cyclic AMP.
Causality: Agonist binding to a Gs-coupled receptor activates adenylyl cyclase, which converts ATP to cAMP. This assay measures the accumulation of this second messenger.
Materials:
-
A cell line expressing the V2 receptor (e.g., HEK293-V2R).
-
96- or 384-well assay plates.
-
Stimulation Buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Test agonists.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A plate reader compatible with the chosen detection kit.
Methodology:
-
Cell Plating:
-
Seed cells into the assay plate and incubate overnight.
-
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with pre-warmed Stimulation Buffer.
-
Add serial dilutions of the test agonists to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP kit manufacturer's protocol. This step releases the intracellular cAMP.
-
Perform the cAMP detection assay following the kit's instructions. These are typically competitive immunoassays where cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the cell samples to cAMP concentrations using the standard curve.
-
Plot the calculated cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion and Future Perspectives
The choice between this compound, vasopressin, and their synthetic analogs is not trivial and requires a deep understanding of their comparative pharmacology. While endogenous ligands offer physiological relevance, their lack of receptor selectivity can be a significant experimental confounder. Synthetic agonists like carbetocin, desmopressin, and selepressin provide invaluable tools for dissecting the specific contributions of the OTR, V2R, and V1aR, respectively.
The emerging understanding of biased agonism adds another layer of complexity and opportunity.[24] Ligands like carbetocin, which selectively engage specific downstream pathways, challenge the traditional view of agonist action and open new avenues for therapeutic development, potentially allowing for the separation of desired clinical effects from unwanted side effects.
As research in this field progresses, the continued development of highly selective and potentially biased agonists will be crucial. The experimental frameworks provided in this guide offer a self-validating system for researchers to meticulously characterize these compounds, ensuring the integrity and reproducibility of their findings and ultimately advancing our understanding of these critical physiological systems.
References
A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided here.
Sources
- 1. This compound and vasopressin: Signalling, behavioural modulation and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin and this compound receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote this compound Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Comparison of the pharmacologic profiles of arginine vasopressin and this compound analogs at marmoset, titi monkey, macaque, and human this compound receptors. | Sigma-Aldrich [merckmillipore.com]
- 6. [PDF] Vasopressin V1a and V1b receptors: from molecules to physiological systems. | Semantic Scholar [semanticscholar.org]
- 7. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. Exploring bioactive peptides from natural sources for this compound and vasopressin drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. Pharmacologic characterization of the this compound receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and vasopressin: Signalling, behavioural modulation and potential therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding affinities of this compound, vasopressin, and Manning Compound at this compound and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vasopressin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Comparison of the pharmacologic profiles of arginine vasopressin and this compound analogs at marmoset, titi monkey, macaque, and human this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and this compound receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective V1a agonist, Selepressin: a promising alternative for treatment of septic shock? - ESICM [esicm.org]
- 22. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biased agonist pharmacochaperones of the AVP V2 receptor may treat congenital nephrogenic diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biased activation of the vasopressin V2 receptor probed by molecular dynamics simulations, NMR and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect of Social Bonds: A Comparative Guide to Oxytocin's Role in Social Memory
For Researchers, Scientists, and Drug Development Professionals
The neuropeptide oxytocin, often dubbed the "love hormone," plays a deeply conserved and critical role in shaping the social behaviors of mammals.[1][2] Its influence extends from maternal bonding and pair-bond formation to the more nuanced processes of social cognition.[1][2][3] A cornerstone of this cognitive function is social memory—the ability to recognize and remember individuals, which forms the very foundation of all social relationships. This guide provides an in-depth, comparative analysis of this compound's role in the formation of social memory across species, synthesizes the underlying neurobiology, presents detailed experimental protocols, and explores the translational implications for therapeutic development.
The Neurobiological Core: this compound's Mechanism of Action
This compound exerts its effects by binding to the this compound receptor (OXTR), a G protein-coupled receptor (GPCR) found in various brain regions critical for social processing.[1][4][5] The activation of OXTR can trigger several intracellular signaling cascades, including MAPK and CaMK pathways, which ultimately regulate neuronal excitability, synaptic plasticity, and even gene expression.[1]
Key brain regions with high OXTR expression are integral to the social memory circuit:
-
Medial Amygdala (MeA): This region is crucial for processing olfactory and pheromonal cues essential for social recognition in many species.[6][7] Studies have shown that this compound acts directly on the MeA to facilitate the acquisition of social memories.[6][8] In fact, local administration of this compound into the MeA can rescue social recognition deficits in this compound knockout (OTKO) mice, demonstrating that OXTR activation in this area is both necessary and sufficient for this function.[6][7][8]
-
Hippocampus: Traditionally known for its role in spatial and episodic memory, the hippocampus is now understood to be a key player in social memory.[4][9][10] Specifically, the CA2/CA3 subfield appears to be a critical locus for this compound-dependent social memory formation.[9][11] this compound signaling in the hippocampus enhances the precision of neural signals by strengthening synaptic connections and reducing background noise, thereby helping to distinguish between familiar and novel individuals.[10][12]
-
Lateral Septum (LS): The LS is another critical node in the social memory network. This compound receptors in this region are involved in modulating the emotional valence of social encounters, which in turn impacts memory formation.[13]
The interplay between these regions, orchestrated by this compound, allows for the encoding and consolidation of social information.
Diagram: Simplified this compound Signaling Pathway
The following diagram illustrates the general mechanism of this compound action at a synapse.
Caption: this compound binds to its GPCR, initiating a cascade that modulates synaptic function.
A Comparative Toolkit for Assessing Social Memory
The methodologies used to study social memory vary across species, reflecting their unique sensory and social systems. However, the core principle remains the same: measuring an animal's differential investigation of familiar versus novel conspecifics.
Rodent Models: The Social Recognition Test
The most common paradigm in rodents is the Social Recognition Test (SRT), which leverages their natural tendency to investigate novel individuals more than familiar ones.[14]
This protocol is designed to assess memory over a short inter-exposure interval (e.g., 30-60 minutes).
Materials:
-
Subject mice (e.g., adult males).
-
Juvenile male stimulus mice (to reduce aggression).
-
Clean testing cages, identical to home cages.
-
Timer.
-
Video recording equipment (optional, but recommended for unbiased scoring).
Procedure:
-
Habituation (Day 1):
-
Causality: This step minimizes novelty-induced stress from the testing environment, ensuring that the behavior measured is specific to the social stimulus.
-
Place the subject mouse individually into a clean testing cage for 30 minutes. Handle the mouse gently to minimize stress.
-
-
Training/Acquisition Trial (T1) (Day 2):
-
Place the habituated subject mouse back into the same testing cage. Allow 5-10 minutes for reacclimation.
-
Introduce a juvenile stimulus mouse (S1) into the cage.
-
Allow the subject mouse to freely investigate S1 for a set duration (typically 4-5 minutes). Investigation is defined as direct sniffing of any part of the stimulus mouse's body.
-
Self-Validation: Record the total time spent investigating S1. This provides a baseline of social interest. A minimum investigation time (e.g., >5 seconds) should be met to ensure the subject attended to the stimulus.
-
After the trial, remove S1 and return the subject mouse to its home cage.
-
-
Inter-Exposure Interval (IEI):
-
The duration between T1 and T2 is critical. For short-term memory, an IEI of 30-60 minutes is standard. For long-term memory, a 24-hour IEI is used.
-
-
Test/Recall Trial (T2) (Day 2):
-
Place the subject mouse back into the testing cage.
-
Present the subject mouse with the same stimulus mouse (S1) from the training trial.
-
Record the investigation time over a 4-5 minute period.
-
-
Dishabituation Trial (Optional but Recommended):
-
Causality: This trial confirms that any reduction in investigation during T2 is due to memory and not general fatigue or loss of social interest.
-
Immediately after T2, introduce a novel juvenile stimulus mouse (S2).
-
Record the investigation time. A healthy animal with intact social memory should show a significant increase in investigation time towards S2 compared to S1 in the T2 trial.
-
Data Analysis:
-
Compare the investigation time between T1 and T2. A significant decrease in investigation time during T2 indicates successful social recognition.
-
Calculate a Discrimination Index: (Time with Novel - Time with Familiar) / (Total Investigation Time). A positive index indicates a preference for the novel stimulus.
Diagram: Social Recognition Test Workflow
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound, vasopressin and social behavior in the age of genome editing: A comparative perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Perspectives on this compound and Vasopressin Receptor Research in Rodents and Primates: Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of this compound Signaling at the Synaptic Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound in the Medial Amygdala is Essential for Social Recognition in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of this compound in shaping complex social behaviours: possible interactions with other neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Social memory | Harvard Medical School [hms.harvard.edu]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Molecular mechanisms: this compound boosts brain signals | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 13. Role of this compound Receptors in Modulation of Fear by Social Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
comparative studies on the organizational effects of oxytocin during development
Introduction: Beyond Parturition—Oxytocin as a Developmental Architect
For decades, the neuropeptide this compound (OXT) was primarily recognized for its acute, "activational" roles in parturition and lactation.[1][2] However, a growing body of evidence has recast OXT as a critical architect of the developing brain.[1][2] Drawing a parallel to the foundational "organizational/activational hypothesis" established for gonadal steroids, researchers now appreciate that OXT exposure during sensitive perinatal and peripubertal periods has profound, long-lasting organizational effects on neural circuitry and subsequent adult behavior.[1]
This guide provides a comparative analysis of these organizational effects, synthesizing data from key animal models to inform researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, detail validated protocols, and present a framework for understanding the complex, often sex-specific, impact of developmental OXT signaling.
Core Concepts: Organizational vs. Activational Effects
It is crucial to distinguish between the two modes of hormonal action to appreciate the significance of developmental OXT studies.
-
Organizational Effects: Occur during critical developmental windows (e.g., prenatal, early postnatal, puberty), are generally irreversible, and involve permanent structural and functional changes to neural substrates.
-
Activational Effects: Occur in adulthood, are transient and reversible, and involve the modulation of pre-existing neural circuits to influence behavior.
This guide focuses exclusively on the organizational effects of this compound.
Caption: Organizational vs. Activational hormone effects.
The Molecular Gateway: this compound Receptor Signaling
The organizational effects of OXT are mediated by its specific G protein-coupled receptor, the this compound receptor (OXTR). Understanding this pathway is fundamental to interpreting experimental manipulations. Upon OXT binding, the OXTR activates various intracellular signaling cascades that can influence gene expression, cytoskeletal arrangement, and synaptogenesis—key processes in neural development.[3][4] This signaling is crucial for the maturation of newborn neurons and their integration into existing circuits.[4][5][6][7]
Caption: Simplified this compound receptor signaling pathway.
Comparative Analysis of Organizational Effects Across Species
The long-term behavioral consequences of early-life OXT manipulation are highly dependent on the species, sex, and the specific timing of the intervention.[1] Rodent models have been instrumental in elucidating these effects.
| Species | Developmental Manipulation | Key Adult Behavioral Outcomes | Sex-Specificity | Supporting Evidence |
| Rat (Rattus norvegicus) | Single intracisternal OXT injection on Postnatal Day (PND) 3. | Increased novelty-induced grooming. | Not specified in initial study. | [1][8] |
| Prairie Vole (Microtus ochrogaster) | Single OXT injection on PND 0. | Males: Increased partner preference and social contact. Females: Appears to increase pair bond formation. | Effects are sex-specific.[1] | [1] |
| Mandarin Vole (Microtus mandarinus) | Single postnatal OXT injection. | Males: Increased mounting behavior at PND 60. | Male-specific effect reported. | [1] |
| Mouse (Mus musculus) | OXT antagonist (OTA) on PND 0. | Females: Decreased social approach and investigation. Males: No significant effect on social approach. | OXT appears to promote affiliative behavior in females but not males.[1] | [1] |
Expert Interpretation: The diverse outcomes highlight that OXT's organizational role is not uniform. In socially monogamous species like the prairie vole, developmental OXT appears to prime the circuitry for adult pair-bonding behaviors. In contrast, in mice, its role may be more focused on organizing female-specific affiliative behaviors.[1] The lack of effect in male mice after neonatal OTA treatment suggests that the baseline OXT exposure during this period may not be as critical for organizing their social approach behavior, or that other compensatory mechanisms are at play.[1]
The Critical Role of Sex and the Social Brain Network
A consistent theme across studies is the sexually dimorphic nature of OXT's organizational effects.[1][9] These differences are not surprising, as the OXT system itself is sexually dimorphic in numerous species.[1] The behavioral outcomes are rooted in OXT-driven modifications to key neurochemical systems and brain structures.
Developmental OXT exposure influences:
-
The this compound/Vasopressin Systems: Early life OXT or OTA administration can have opposite effects on adult vasopressin receptor (Avpr1a) expression in males and females.[1]
-
Gonadal Steroid Systems: OXT can alter the expression of estrogen receptor alpha (ERα), a critical component for many sexually dimorphic behaviors.[1]
-
The "Social Behavior Network": OXT influences a constellation of interconnected brain regions that regulate social behaviors, including the Bed Nucleus of the Stria Terminalis (BNST), Medial Preoptic Area (MPOA), and amygdala.[1]
Recent studies in rats have also shown that exposure to OXT during induced birth can lead to sex-specific deficits in empathy-like behaviors and widespread changes in functional brain connectivity, particularly in male offspring.[10]
Environmental and Epigenetic Interactions
The developmental programming by this compound does not occur in a vacuum. Early life experiences, particularly stress and adversity, can profoundly interact with the OXT system.[11][12][13]
Mechanism of Interaction: DNA Methylation One of the key mechanisms through which early life adversity leaves a lasting mark is via epigenetic modifications, such as DNA methylation of the this compound receptor gene (OXTR).[14][15][16]
-
Early Life Adversity (ELA): ELA has been associated with increased OXTR methylation, particularly in females.[14][15]
-
Behavioral Consequences: Higher OXTR methylation has been linked to conditions like autism and callous-unemotional traits and can alter the neural response to social cues.[16][17]
-
Gene x Environment Interaction: The impact of childhood trauma on brain development (e.g., on Brain-Derived Neurotrophic Factor, BDNF) can be moderated by an individual's OXTR genotype, highlighting a complex interplay between genetics, epigenetics, and environment.[18]
These findings suggest that females may be more sensitive to the impact of ELA on the epigenetic regulation of the this compound system.[14][15] This has significant implications for understanding the sex-specific risk for developing psychopathologies after early life stress.[12]
Experimental Workflows & Protocols
Conducting comparative studies on the organizational effects of OXT requires rigorous, validated methodologies. The choice of administration route, dosage, and timing is critical and can dramatically influence outcomes.
General Experimental Workflow
Caption: Workflow for a neonatal this compound manipulation study.
Protocol 1: Neonatal Subcutaneous (s.c.) this compound Administration in Rat Pups
This protocol is adapted from methodologies used to study the long-term effects of early postnatal OXT treatment in rat models of autism.[19]
Objective: To systemically administer a known dose of this compound to neonatal rat pups daily for the first week of life to assess its organizational effects on adult behavior.
Materials:
-
This compound (Bachem or equivalent)
-
Sterile 0.9% Saline
-
Hamilton syringe (or similar, for accurate low-volume delivery)
-
30-gauge needles
-
Heating pad
-
Handling gloves
-
70% Ethanol
Procedure:
-
Preparation: Within 24 hours of birth (PND 0), prepare a fresh solution of this compound in sterile saline. A typical dose is 3 µg dissolved in 20 µl of saline per pup.[19] Prepare a vehicle-only control (20 µl sterile saline).
-
Pup Handling: Briefly remove pups from the dam. To minimize stress and maternal rejection, handle pups with gloves lightly scented with home cage bedding. Place pups on a heating pad to maintain body temperature.
-
Identification & Weighing: Quickly weigh each pup and identify them using a non-toxic marker (if required for repeated measures).
-
Injection:
-
Gently secure the pup.
-
Lift the skin between the scapulae to form a "tent."
-
Insert the 30-gauge needle bevel-up at the base of the skin tent, parallel to the spine. Ensure the needle is in the subcutaneous space and not intramuscular.
-
Slowly inject the 20 µl volume.
-
Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.
-
-
Return to Dam: Once all pups in a litter are treated, wipe them with home cage bedding to ensure a uniform scent and return them to the nest together.
-
Repeated Dosing: Repeat this procedure daily at the same time from PND 0 to PND 6.[19]
-
Post-Procedure Monitoring: Monitor the pups for any adverse reactions and ensure the dam has accepted them back into the nest.
Causality & Trustworthiness: This subcutaneous protocol is chosen for its relative ease, minimal invasiveness compared to intracerebral routes, and its ability to provide systemic exposure.[19] Daily administration during the first postnatal week targets a critical period of synaptogenesis and neural circuit organization. The use of a vehicle-only control group is essential to validate that observed effects are due to the peptide itself and not the injection procedure.
Protocol 2: Intraperitoneal (i.p.) Injection in Neonatal Mice
This protocol provides an alternative systemic administration route, useful for compounds that are well-absorbed from the peritoneal cavity. It is based on established methods for neonatal mouse injections.[20][21]
Objective: To deliver a substance systemically to neonatal mice (PND 1-5) via intraperitoneal injection.
Materials:
-
Substance to be injected (e.g., OXT, OTA) dissolved in sterile vehicle.
-
Hamilton syringe with custom-made cannula (30-gauge needle inserted into polyethylene tubing).[21]
-
Heating pad
-
Handling gloves
-
70% Ethanol
Procedure:
-
Preparation: Prepare the injection solution. Ensure the volume is minimal (typically 1-10 µL for PND 1-5 pups) to avoid injury.[21]
-
Pup Handling: As described in Protocol 1, remove the pup and place it on a heating pad.
-
Injection Site: Restrain the pup with the ventral side facing upwards. The injection site is the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder.
-
Injection:
-
With the bevel facing upwards, insert the cannula needle at a shallow angle into the peritoneal cavity.[21]
-
A slight change in resistance will be felt upon entering the cavity.
-
Slowly depress the plunger to inject the solution. Do not aspirate.
-
Withdraw the needle smoothly.
-
-
Return to Dam: Return the pup to the home cage as described previously.
Causality & Trustworthiness: The i.p. route provides rapid systemic absorption.[21] Using a custom, fine-gauge cannula minimizes tissue damage in the delicate neonate.[21] This self-validating system requires a control group injected with the vehicle alone to isolate the effects of the experimental compound from the stress of the procedure.
Conclusion and Future Directions
The evidence is clear: this compound is a potent neurodevelopmental signaling molecule with significant and lasting organizational effects on the brain and behavior.[1][2] Comparative studies have been essential in revealing the species- and sex-specific nature of these effects, which are rooted in OXT's ability to shape the "social brain network."
Future research must continue to unravel the complex interplay between developmental OXT signaling, genetic background, and the early-life environment. Key areas for investigation include:
-
Prenatal Effects: The role of OXT during fetal development remains largely unexplored but is a critical frontier.[1]
-
Translational Relevance: Understanding how these preclinical findings translate to human neurodevelopment is paramount, especially given the widespread clinical use of synthetic this compound for labor induction and its potential link to neurodevelopmental outcomes.[10][22]
-
Therapeutic Potential: Manipulating the OXT system during development could offer novel therapeutic avenues for neurodevelopmental disorders characterized by social deficits, but this requires a much deeper understanding of the precise mechanisms and critical windows.[23][24][25]
By employing rigorous, comparative, and mechanistically-driven approaches, the scientific community can fully illuminate the role of this compound as a fundamental architect of the social brain.
References
- Miller, T. V., & Caldwell, H. K. (2015). This compound during Development: Possible Organizational Effects on Behavior. Frontiers in Endocrinology, 6, 76. [Link]
- Verhulst, B., Mattson, W. I., & Beall, A. (2017). Associations among this compound receptor gene (OXTR) DNA methylation in adulthood, exposure to early life adversity, and childhood trajectories of anxiousness. PubMed, 2017 Aug 7. [Link]
- Verhulst, B., Mattson, W. I., & Beall, A. (2017). Associations among this compound receptor gene (OXTR) DNA methylation in adulthood, exposure to early life adversity. CORE, . [Link]
- Baylor College of Medicine. (2022). This compound drives development of neural connections in adult-born neurons, study finds. ScienceDaily. [Link]
- Baylor College of Medicine. (2022). This compound drives development of neural connections in adult-born neurons. BCM.edu. [Link]
- Puglia, M. H., Lillard, T. S., & Morris, J. P. (2015). Epigenetic regulation of the this compound receptor gene: implications for behavioral neuroscience. Frontiers in Behavioral Neuroscience, 9, 24. [Link]
- Neuroscience News. (2022). This compound Drives Development of Neural Connections in Adult-Born Neurons. Neuroscience News. [Link]
- Gozsdu, K., & Toth, I. (2021). Molecular Mechanisms of this compound Signaling at the Synaptic Connection. International Journal of Molecular Sciences, 22(11), 5971. [Link]
- Pekarek, B. T., Kochukov, M., & Lozzi, B. (2022). This compound signaling is necessary for synaptic maturation of adult-born neurons. Genes & Development, 36(21-24), 780-792. [Link]
- van der Meij, L., Gorter, R., & van IJzendoorn, M. H. (2022). Methylation of this compound related genes and early life trauma together shape the N170 response to human faces. Utrecht University Repository. [Link]
- Miller, T. V., & Caldwell, H. K. (2015). This compound during Development: Possible Organizational Effects on Behavior. PubMed, 2015 May 19. [Link]
- Wang, S., Qi, C., & Li, D. (2023). The Role of this compound in Early-Life-Stress-Related Neuropsychiatric Disorders. International Journal of Molecular Sciences, 24(13), 10557. [Link]
- Noll, L. K., & Saxbe, D. (2018). The Role of this compound in Early Life Adversity and Later Psychopathology: a Review of Preclinical and Clinical Studies.
- Kenkel, W. M., & Yee, J. R. (2024). This compound-induced birth causes sex-specific behavioral and brain connectivity changes in developing rat offspring. iScience, 27(2), 108878. [Link]
- Kim, H. S., Lee, S. H., & Kim, S. H. (2022). This compound receptor genes moderate BDNF epigenetic methylation by childhood trauma. Journal of Affective Disorders, 306, 128-135. [Link]
- van der Kooij, M. A., & Brinks, V. (2021). Early Life Adversity and Adult Social Behavior: Focus on Arginine Vasopressin and this compound as Potential Mediators. Frontiers in Neuroendocrinology, 60, 100884. [Link]
- Bales, K. L., & Perkeybile, A. M. (2012). Developmental Perspectives on this compound and Vasopressin. Neuropsychopharmacology, 37(1), 22-35. [Link]
- Miller, T. V., & Caldwell, H. K. (2015). This compound during Development: Possible Organizational Effects on Behavior. OUCI. [Link]
- Caldwell, H. K. (2017). This compound and sex differences in behavior.
- Feldman, R., & Gordon, I. (2015). Early Social Environment Affects the Endogenous this compound System: A Review and Future Directions. Frontiers in Endocrinology, 6, 37. [Link]
- van den Dries, M. A., & Shah, D. (2022). The Role of this compound in Abnormal Brain Development: Effect on Glial Cells and Neuroinflammation. International Journal of Molecular Sciences, 23(23), 15234. [Link]
- Ghazy, M. A., & El-Say, R. H. (2023). Role of this compound in Different Neuropsychiatric, Neurodegenerative, and Neurodevelopmental Disorders. Reviews of Physiology, Biochemistry and Pharmacology, 186, 95-134. [Link]
- Grieb, Z. A., & Becker, E. A. (2021). An acute dose of intranasal this compound rapidly increases maternal communication and maintains maternal care in primiparous postpartum California mice. PLoS One, 16(1), e0245340. [Link]
- Ghazy, M. A., & El-Say, R. H. (2022). Role of this compound in Different Neuropsychiatric, Neurodegenerative, and Neurodevelopmental Disorders.
- Noonan, L. R., & Continella, G. (1989). Neonatal administration of this compound increases novelty-induced grooming in the adult rat. Pharmacology Biochemistry and Behavior, 33(3), 555-558. [Link]
- Teng, S., & Xiao, L. (2019). Neonatal this compound Treatment Ameliorates Autistic-Like Behaviors and this compound Deficiency in Valproic Acid-Induced Rat Model of Autism. Frontiers in Neuroscience, 13, 762. [Link]
- Roy, R., & Ghosh, A. (2019). Alteration of rodent estrous cycle length following intraperitoneal administration of exogenous this compound to neonates.
- Pocratsky, A. M., & Sleigh, J. N. (2023).
- Bell, A. F., & Erickson, E. N. (2021). The Role of this compound and the Effect of Stress During Childbirth: Neurobiological Basics and Implications for Mother and Child. Frontiers in Endocrinology, 12, 742542. [Link]
- Bell, A. F., & Erickson, E. N. (2021). The Role of this compound and the Effect of Stress During Childbirth: Neurobiological Basics and Implications for Mother and Child. Frontiers in Endocrinology, 12, 742542. [Link]
Sources
- 1. This compound during Development: Possible Organizational Effects on Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound during Development: Possible Organizational Effects on Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of this compound Signaling at the Synaptic Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. This compound drives development of neural connections in adult-born neurons | BCM [bcm.edu]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Neonatal administration of this compound increases novelty-induced grooming in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-induced birth causes sex-specific behavioral and brain connectivity changes in developing rat offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of this compound in Early-Life-Stress-Related Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.miami.edu]
- 13. Frontiers | Early Life Adversity and Adult Social Behavior: Focus on Arginine Vasopressin and this compound as Potential Mediators [frontiersin.org]
- 14. Associations among this compound receptor gene (OXTR) DNA methylation in adulthood, exposure to early life adversity, and childhood trajectories of anxiousness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Frontiers | Epigenetic regulation of the this compound receptor gene: implications for behavioral neuroscience [frontiersin.org]
- 17. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 18. This compound receptor genes moderate BDNF epigenetic methylation by childhood trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neonatal this compound Treatment Ameliorates Autistic-Like Behaviors and this compound Deficiency in Valproic Acid-Induced Rat Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. The Role of this compound and the Effect of Stress During Childbirth: Neurobiological Basics and Implications for Mother and Child - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Role of this compound in Abnormal Brain Development: Effect on Glial Cells and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of this compound in Different Neuropsychiatric, Neurodegenerative, and Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Link Between Oxytocin Receptor Gene (OXTR) Variations and Social Behavior
The neuropeptide oxytocin is a key modulator of complex social behaviors, from maternal bonding to empathy and trust.[1][2] Consequently, the gene encoding its receptor, OXTR, has become a primary candidate for understanding the genetic underpinnings of individual differences in social cognition and behavior.[3][4] However, establishing a definitive causal link between specific OXTR variations and observable social traits is a multifaceted challenge, fraught with the complexities inherent in behavioral genetics.[5][6] This guide provides a comparative overview of the methodologies employed to validate these associations, offering insights into experimental design, data interpretation, and the integration of findings across different levels of analysis.
Section 1: The Landscape of OXTR and Social Behavior Research
The investigation into OXTR's role in social behavior has largely been driven by association studies linking single nucleotide polymorphisms (SNPs) to various social phenotypes. These phenotypes range from prosocial behaviors like empathy and trust to conditions characterized by social deficits, such as Autism Spectrum Disorder (ASD) and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][7][8]
A number of OXTR SNPs have been recurrently studied. The table below summarizes some of the most frequently investigated variants and their putative associations with social behaviors. It is crucial to note that many of these findings are correlational and require further functional validation.[1][9]
| SNP ID | Alleles | Associated Social Phenotypes/Disorders | Key Findings & Citations |
| rs53576 | G/A | Empathy, trust, stress reactivity, prosocial behavior, ASD risk. | The G allele is often associated with higher empathy, trust, and better stress regulation.[3][4][10][11][12][13] The A allele has been linked to lower empathy and increased risk for ASD in some studies.[9][13] However, a large meta-analysis did not find a significant association with trust-related behavior.[9] |
| rs2254298 | G/A | Autism Spectrum Disorder (ASD), anxiety, depression. | Some studies have associated the A allele with an increased risk for ASD.[14] However, other large-scale studies and meta-analyses have failed to replicate this association.[9][14] |
| rs237887 | A/G | Social recognition, empathy, emotional reactions to betrayal. | The A allele has been associated with impaired facial recognition memory.[14][15] Haplotypes involving this SNP have been linked to emotional reactions after a betrayal of trust.[16] |
| rs4686302 | C/T | Social cognition in ADHD. | The CT/TT genotypes have been associated with lower performance on facial emotion recognition tasks in children with ADHD.[7] |
| rs7632287 | A/G | Pair-bonding behavior, social problems in childhood. | Associated with pair-bonding behaviors in women and social interaction deficits in girls.[1] |
| rs2268491 | C/T | Empathy, ASD risk. | The T allele, associated with ASD, leads to an increase in the activity of a functional OXTR enhancer.[17] The CT genotype has been linked to the highest levels of empathy in one study.[4] |
Note: The associations listed are based on published studies, but the field of behavioral genetics is characterized by challenges in replication.[6][18] These findings should be interpreted with caution.
A significant hurdle in behavioral genetics is the difficulty in replicating initial findings.[6][18] This can be attributed to several factors, including small effect sizes of individual genes, the influence of numerous genes on complex traits, and the critical role of gene-environment interactions.[5][19] Therefore, a robust validation strategy cannot rely solely on genetic association studies. It requires a multi-level, convergent evidence approach that integrates data from molecular, cellular, and organismal levels.
Caption: A multi-level framework for validating gene-behavior links.
Section 2: Comparative Methodologies for Validation
Validating the link between OXTR variants and social behavior necessitates a combination of techniques that bridge the gap from genetic code to complex behavior. Below is a comparison of key experimental approaches.
Genetic association studies, particularly genome-wide association studies (GWAS), are typically the first step in identifying candidate genes and variants.[5]
Experimental Protocol: Case-Control Genetic Association Study
-
Cohort Selection: Recruit a large, well-phenotyped cohort of individuals with a specific social trait or disorder (cases) and a matched control group.[7]
-
Genotyping: Extract DNA from samples (e.g., blood, saliva) and perform genotyping for a panel of OXTR SNPs using platforms like TaqMan assays or microarray chips.
-
Statistical Analysis: Use statistical software (e.g., PLINK) to test for associations between SNP genotypes and case-control status, controlling for potential confounders like age, sex, and population stratification.[6]
-
Replication: Replicate significant findings in an independent cohort to reduce the likelihood of false positives.[6][18]
Strengths:
-
Hypothesis-generating for identifying novel candidate variants.
-
Can be conducted on a large scale.
Limitations:
-
Prone to false positives and challenges in replication.[6]
-
Does not establish causality.
-
Susceptible to population stratification and other confounding factors.[20]
Once a candidate SNP is identified, functional assays are crucial to determine if the genetic variation alters the function of the this compound receptor.
Alternative Approaches for Functional Characterization:
| Assay Type | Principle | Information Gained | Key Considerations |
| Luciferase Reporter Assays | A non-coding OXTR variant is cloned into a vector containing a luciferase reporter gene. Changes in light output reflect altered enhancer or promoter activity.[17] | Effect of non-coding variants on gene expression. | Choice of cell line is critical to ensure relevant transcription factors are present.[17] |
| In Vitro Receptor Signaling Assays | Cells are engineered to express different OXTR variants. Receptor activation is measured by downstream signaling events, such as calcium influx or β-arrestin recruitment.[21][22][23][24] | Impact of coding variants on receptor signaling, ligand binding, and desensitization.[21][22][23] | The specific signaling pathway assayed may influence the results. |
| Quantitative PCR (qPCR) | Measures OXTR mRNA levels in tissues or cells from individuals with different genotypes. | Correlation between SNP genotype and gene expression levels in relevant tissues. | Access to appropriate human tissue can be a limitation. |
Experimental Protocol: In Vitro Calcium Mobilization Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect cells with plasmids encoding either the wild-type or variant OXTR.[23]
-
Cell Loading: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
This compound Stimulation: Stimulate the cells with varying concentrations of this compound.
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot dose-response curves to determine the EC50 (potency) and Emax (efficacy) of this compound for each receptor variant.[21]
Caption: Workflow for a typical in vitro functional assay.
Animal models, particularly rodents, are indispensable for investigating the causal role of OXTR in social behavior and for preclinical testing of potential therapeutics.[25]
Comparison of Animal Model Approaches:
| Model Type | Description | Advantages | Disadvantages |
| Knockout Models | The Oxtr gene is completely inactivated. | Allows for the study of the complete absence of receptor function. | May have developmental effects that confound the interpretation of adult behavior. Recent studies show surprisingly normal social behavior in Oxtr-null prairie voles, suggesting compensatory mechanisms.[26] |
| Pharmacological Manipulation | Administration of this compound or Oxtr antagonists. | Reversible and allows for the study of acute effects. | May have off-target effects and does not perfectly mimic genetic variation. |
| Viral-Mediated Gene Transfer | Use of viruses to overexpress or knockdown Oxtr in specific brain regions. | Allows for region-specific and temporally controlled manipulation of gene expression. | Technically challenging and may not fully recapitulate the effects of naturally occurring genetic variants. |
Experimental Protocol: Social Recognition Test in Mice
-
Habituation: Place a subject mouse in a test arena and allow it to habituate.
-
Social Exposure 1: Introduce a juvenile "stimulus" mouse into the arena for a set period and measure the duration of social investigation by the subject mouse.
-
Inter-trial Interval: Remove the stimulus mouse for a defined period.
-
Social Exposure 2 (Familiar): Re-introduce the same stimulus mouse and measure the duration of social investigation. A reduction in investigation time indicates social memory.
-
Social Exposure 3 (Novel): Introduce a novel juvenile mouse and measure the duration of social investigation. An increase in investigation time compared to the familiar mouse indicates social discrimination.[27]
This protocol can be used to compare the social recognition abilities of wild-type mice with those of mice with genetic manipulations of the Oxtr gene.[27][28][29]
Section 3: Synthesis and Future Directions
The validation of the link between OXTR variations and social behavior is an ongoing endeavor that requires a convergence of evidence from multiple methodologies. While genetic association studies provide valuable starting points, they must be followed by rigorous functional and behavioral validation.
Future research should focus on:
-
Large-scale, well-powered GWAS with diverse populations to identify novel variants and replicate existing findings.[18][20]
-
Advanced functional genomics techniques , such as CRISPR-based genome editing, to precisely model the effects of specific SNPs in cellular and animal models.[30]
-
Integration of neuroimaging data to understand how OXTR variants influence brain structure and function related to social cognition.[1]
-
Consideration of gene-environment interactions , as the influence of genetic predispositions on behavior is often moderated by environmental factors.[19][31]
By employing a comprehensive and multi-faceted approach, the scientific community can move closer to a more complete understanding of the intricate relationship between our genes and our social selves.
References
- Park, J., et al. (2019). Variation in the this compound Receptor Gene Is Associated With Social Cognition and ADHD. Journal of Attention Disorders, 23(7), 702-711. [Link]
- Walum, H., et al. (2012). Variation in the this compound receptor gene (OXTR) is associated with pair-bonding and social behavior.
- Skuse, D. H., et al. (2014). Common polymorphism in the this compound receptor gene (OXTR) is associated with human social recognition skills. Proceedings of the National Academy of Sciences, 111(5), 1987-1992. [Link]
- Verbeke, W. J., et al. (2014). Variation in this compound receptor gene (OXTR) polymorphisms is associated with emotional and behavioral reactions to betrayal. Social Cognitive and Affective Neuroscience, 9(6), 810-816. [Link]
- Krueger, F., et al. (2012). This compound Receptor Genetic Variation Promotes Human Trust Behavior. Frontiers in Human Neuroscience, 6, 4. [Link]
- Anacker, A. M. J., & Beery, A. K. (2013). Social creatures: Model animal systems for studying the neuroendocrine mechanisms of social behaviour. Journal of Neuroendocrinology, 25(10), 891-901. [Link]
- Rodrigues, S. M., et al. (2009). This compound receptor genetic variation relates to empathy and stress reactivity in humans. Proceedings of the National Academy of Sciences, 106(50), 21437-21441. [Link]
- Zimmer, C. T., et al. (2023). From GWAS to signal validation: An approach for estimating genetic effects while preserving genomic context. PLoS Genetics, 19(3), e1010658. [Link]
- Skuse, D. H., et al. (2014). Common polymorphism in the this compound receptor gene (OXTR) is associated with human social recognition skills.
- Parker, K. J., et al. (2014). Variation in the this compound receptor gene is associated with increased risk for anxiety, stress and depression in individuals with a history of exposure to early life stress.
- Bales, K. L. (2023). Animals build social relationships without this compound receptors. Drug Discovery News. [Link]
- SelfHacked. (2023). This compound Genes (OXTR) & SNPs: Are You High or Low in it?. [Link]
- St. John, J. L., et al. (2021). Naturally Occurring Genetic Variants in the this compound Receptor Alter Receptor Signaling Profiles.
- Wu, N., et al. (2017). Revisiting the impact of OXTR rs53576 on empathy: A population-based study and a meta-analysis. Psychoneuroendocrinology, 80, 131-136. [Link]
- Smith, K. E., et al. (2014). This compound receptor gene variation predicts empathic concern and autonomic arousal while perceiving harm to others. Social Neuroscience, 9(1), 1-9. [Link]
- Decoding Empathy. (2025). How the OXTR Gene Shapes Our Ability to Connect and Forgive. [Link]
- Chen, F. S., et al. (2011). Common this compound receptor gene (OXTR) polymorphism and social support interact to reduce stress in humans. Proceedings of the National Academy of Sciences, 108(50), 19937-19942. [Link]
- Luo, S., et al. (2015). Interaction between this compound receptor polymorphism and interdependent culture values on human empathy. Social Cognitive and Affective Neuroscience, 10(12), 1273-1281. [Link]
- Siu, J. C. H., et al. (2022). Involvement of this compound receptor deficiency in psychiatric disorders and behavioral abnormalities. Frontiers in Neuroscience, 16, 1042509. [Link]
- Chabris, C. F., et al. (2012). Why It Is Hard to Find Genes Associated With Social Science Traits: Theoretical and Empirical Considerations. American Journal of Public Health, 102(4), 564-576. [Link]
- Leppink, J., et al. (2016). Association between Genetic Variation in the this compound Receptor Gene and Emotional Withdrawal, but not between this compound Pathway Genes and Diagnosis in Psychotic Disorders.
- Peñagarikano, O., et al. (2015). Rescue of this compound response and social behavior in a rodent model of autism.
- Myburgh, E. (2022). Functional characterisation of gene variants of this compound and vasopressin receptors implicated in psychological disorders. University of Pretoria. [Link]
- Brain & Behavior Research Foundation. (2015). This compound––the “Love Hormone”––Improves Social Interaction in a Mouse Model of Autism. [Link]
- ScienceDaily. (2015). Treatment restores sociability in autism mouse model. [Link]
- St. John, J. L., et al. (2021). Naturally Occurring Genetic Variants in the this compound Receptor Alter Receptor Signaling Profiles.
- Meinshausen, N., et al. (2016). Methods for causal inference from gene perturbation experiments and validation. Proceedings of the National Academy of Sciences, 113(27), 7361-7368. [Link]
- Siu, J. C. H., et al. (2022). Involvement of this compound receptor deficiency in psychiatric disorders and behavioral abnormalities. PMC. [Link]
- Rietveld, C. A., et al. (2014). Replicability and Robustness of Genome-Wide-Association Studies for Behavioral Traits. Psychological Science, 25(11), 1975-1986. [Link]
- Rietveld, C. A., et al. (2014). Replicability and Robustness of GWAS for Behavioral Traits. PMC. [Link]
- Choe, Y., et al. (2025).
- Munafo, M. R., & Flint, J. (2013). Challenges in reproducibility of genetic association studies: lessons learned from the obesity field. International Journal of Obesity, 37(4), 559-567. [Link]
- Singh-Blom, U. M., et al. (2013). Prediction and Validation of Gene-Disease Associations using Methods Inspired by Social Network Analyses.
- Strande, N. T., et al. (2017). Evaluating the clinical validity of gene-disease associations: an evidence-based framework developed by the Clinical Genome Resource. bioRxiv. [Link]
- Kim, S., et al. (2013). A novel method to identify high order gene-gene interactions in genome-wide association studies: Gene-based MDR. BMC Genomics, 14(Suppl 8), S11. [Link]
- ScienceDaily. (2024). Addressing societal concerns of genetic determinism of human behavior by linking environmental influences and genetic research. [Link]
Sources
- 1. Variation in the this compound receptor gene (OXTR) is associated with pair-bonding and social behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. regene.ai [regene.ai]
- 3. Frontiers | this compound Receptor Genetic Variation Promotes Human Trust Behavior [frontiersin.org]
- 4. selfhacked.com [selfhacked.com]
- 5. Why It Is Hard to Find Genes Associated With Social Science Traits: Theoretical and Empirical Considerations [dash.harvard.edu]
- 6. Challenges in reproducibility of genetic association studies: lessons learned from the obesity field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variation in the this compound Receptor Gene Is Associated With Social Cognition and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Involvement of this compound receptor deficiency in psychiatric disorders and behavioral abnormalities [frontiersin.org]
- 9. Association between Genetic Variation in the this compound Receptor Gene and Emotional Withdrawal, but not between this compound Pathway Genes and Diagnosis in Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound receptor genetic variation relates to empathy and stress reactivity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting the impact of OXTR rs53576 on empathy: A population-based study and a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound receptor gene variation predicts empathic concern and autonomic arousal while perceiving harm to others - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common this compound receptor gene (OXTR) polymorphism and social support interact to reduce stress in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Variation in this compound receptor gene (OXTR) polymorphisms is associated with emotional and behavioral reactions to betrayal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional characterization of OXTR-associated enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Replicability and Robustness of Genome-Wide-Association Studies for Behavioral Traits | Semantic Scholar [semanticscholar.org]
- 19. sciencedaily.com [sciencedaily.com]
- 20. Replicability and Robustness of GWAS for Behavioral Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Naturally Occurring Genetic Variants in the this compound Receptor Alter Receptor Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. repository.up.ac.za [repository.up.ac.za]
- 23. pubs.acs.org [pubs.acs.org]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Social creatures: Model animal systems for studying the neuroendocrine mechanisms of social behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animals build social relationships without this compound receptors | Drug Discovery News [drugdiscoverynews.com]
- 27. Rescue of this compound response and social behavior in a rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound––the “Love Hormone”––Improves Social Interaction in a Mouse Model of Autism | Brain & Behavior Research Foundation [bbrfoundation.org]
- 29. sciencedaily.com [sciencedaily.com]
- 30. From GWAS to signal validation: An approach for estimating genetic effects while preserving genomic context - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Variation in the this compound receptor gene is associated with increased risk for anxiety, stress and depression in individuals with a history of exposure to early life stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Oxytocin
As researchers and drug development professionals, our work with potent biomolecules like oxytocin demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of this compound is a critical, yet often overlooked, aspect of laboratory protocol that safeguards our personnel, our institutions, and the ecosystem. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound waste, grounded in scientific principles and regulatory awareness.
The core principle underpinning these procedures is the potential for biologically active compounds to disrupt ecosystems if not handled correctly.[1][2][3] Traces of pharmaceuticals, including hormonal agents, have been detected in waterways, where they can have unintended effects on wildlife.[2][3][4][5][6] Therefore, our primary objective is to denature and contain any this compound waste, rendering it biologically inactive before its final disposal.
Risk Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is paramount. This compound, a peptide hormone, requires careful handling.[7][8] All personnel involved in the disposal process must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended PPE for Handling this compound Waste
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against splashes of liquid waste.[9][10][11] |
| Hand Protection | Compatible chemical-resistant gloves | Prevents skin contact with this compound.[9][10][11] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[9][10][11] |
All handling and preparation of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9][12]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that begins at the point of generation. Meticulous segregation of waste streams is the foundation of a safe and compliant disposal plan.[9]
Workflow for this compound Waste Disposal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [peerscientist.com]
- 3. securewaste.net [securewaste.net]
- 4. getbiomed.com [getbiomed.com]
- 5. The Environmental Risks of Improper Medicine Disposal [ecomena.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Peptide hormone - Wikipedia [en.wikipedia.org]
- 8. Regulation of hormone synthesis, storage, release, transport and deactivation (Chapter 7) - An Introduction to Neuroendocrinology [resolve.cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nkfr.org [nkfr.org]
- 11. eurogentec.com [eurogentec.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Handling of Oxytocin: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Oxytocin, a potent neuropeptide, is a cornerstone of research in fields ranging from social neuroscience to obstetrics. However, its potent physiological effects necessitate a robust understanding and implementation of safety protocols to protect researchers from occupational exposure. This guide provides an in-depth, experience-driven framework for the safe handling of this compound in a laboratory setting, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). We will move beyond a simple checklist to explain the causality behind these crucial safety measures, ensuring a culture of safety and scientific integrity.
Understanding the Risks: The "Why" Behind the Precautions
This compound is classified as a hazardous substance with several key risk factors that dictate our handling procedures.[1][2][3] According to its Safety Data Sheet (SDS), this compound is toxic if swallowed or inhaled, can cause allergic skin reactions, and may lead to allergy or asthma-like symptoms if inhaled.[1] Most critically, it is recognized as a reproductive toxicant, suspected of damaging fertility or the unborn child.[1][2] The National Institute for Occupational Safety and Health (NIOSH) includes this compound on its list of hazardous drugs due to its reproductive risks.[4] These hazards are the fundamental drivers for the stringent PPE and handling protocols that follow. Exposure can occur through inhalation of aerosolized powder, dermal contact with solutions, or accidental ingestion.[2][5]
Core Directive: Personal Protective Equipment (PPE) for this compound
The selection of PPE is not a one-size-fits-all approach; it is dictated by the physical form of the this compound being handled (powder or liquid) and the specific procedure being performed.
Handling Powdered this compound
When weighing or reconstituting powdered this compound, the risk of aerosolization and subsequent inhalation is at its highest. Therefore, the most stringent protective measures are required.
-
Respiratory Protection : A NIOSH-approved respirator is essential. For weighing small quantities in a well-ventilated enclosure, a surgical N-95 respirator can provide both respiratory and splash protection.[5]
-
Gloves : Double gloving with chemotherapy-rated nitrile gloves is required.[4] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. This minimizes the risk of skin exposure at the wrist. Gloves must be changed immediately if they become contaminated.
-
Eye and Face Protection : Chemical safety goggles and a face shield are necessary to protect against splashes and airborne particles.[6][7]
-
Body Protection : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory. This should be worn over a standard lab coat.
Handling Liquid this compound Solutions
While the risk of inhalation is lower with liquid solutions, the potential for skin and eye contact remains significant.
-
Gloves : Double gloving with chemotherapy-rated nitrile gloves is still the standard.[4]
-
Eye Protection : Chemical safety goggles are required to protect against splashes.[6][7]
-
Body Protection : A protective laboratory coat is the minimum requirement.[8] For procedures with a higher risk of splashing, a disposable gown should be worn.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on the physical form of this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk.
Preparation and Engineering Controls
-
Designated Area : All work with this compound, particularly in its powdered form, should be conducted in a designated area with restricted access.[9]
-
Ventilation : Handling of powdered this compound must be performed within a chemical fume hood or a similar containment device to minimize inhalation exposure.[10][11]
-
Emergency Equipment : An eyewash station and safety shower must be readily accessible.[8]
Donning PPE
Follow a systematic approach to donning PPE to ensure complete coverage and prevent contamination.
-
Wash hands thoroughly.
-
Don the inner pair of gloves.
-
Don the disposable gown, ensuring cuffs are snug over the inner gloves.
-
Don the outer pair of gloves, ensuring they extend over the gown cuffs.
-
Don eye and face protection.
-
Don respiratory protection (if handling powder).
Handling Procedures
-
Weighing Powder : Use a dedicated, clean spatula and weighing paper. Perform this task within a chemical fume hood. Clean the balance and surrounding area immediately after use.
-
Reconstituting Powder : Add the solvent slowly to the vial to avoid splashing. Cap the vial and vortex or invert gently to dissolve.
-
Handling Solutions : Use a pipette with a fresh, disposable tip for each transfer. Avoid creating aerosols.
Doffing PPE
The removal of PPE is a critical step to prevent self-contamination.
-
Remove the outer pair of gloves.
-
Remove the disposable gown.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Remove respiratory protection (if used).
-
Wash hands thoroughly.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[12]
Waste Segregation
-
Solid Waste : Contaminated gloves, gowns, pipette tips, and vials should be placed in a clearly labeled, sealed hazardous waste container.[12]
-
Liquid Waste : Unused this compound solutions should be collected in a designated, leak-proof hazardous waste container.[12]
Decontamination and Inactivation
For spills or glassware decontamination, a chemical inactivation step is recommended before final disposal.[12]
-
Bleach Solution (10%) : A 10% bleach solution can be used to denature the peptide. A minimum contact time of 30 minutes is recommended.[12]
-
Acid/Base Hydrolysis : Treatment with 1 M hydrochloric acid or 1 M sodium hydroxide for at least 1-2 hours will also break down the peptide.[12]
Important : After any chemical inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before being collected as hazardous waste.[12]
Summary of Hazard Information and Recommended PPE
| Hazard Classification | Description | Recommended PPE |
| Acute Toxicity (Oral, Inhalation) | Toxic if swallowed or inhaled.[1] | Powder : NIOSH-approved respirator, double gloves, gown, eye/face protection. Liquid : Double gloves, eye protection, lab coat. |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Double nitrile gloves (chemotherapy-rated). |
| Respiratory Sensitization | May cause allergy or asthma symptoms if inhaled.[1] | NIOSH-approved respirator when handling powder. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2] | Strict adherence to all recommended PPE and handling procedures to minimize any potential exposure. |
Conclusion
The potent biological activity of this compound demands a culture of respect for its potential hazards. By understanding the rationale behind each safety precaution and diligently following the operational and disposal plans outlined in this guide, researchers can confidently and safely advance our understanding of this fascinating neuropeptide. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of a safe and productive research environment.
References
- Cayman Chemical Company. (2025). This compound (acetate)
- Santa Cruz Biotechnology, Inc. (2013).
- ChemicalBook. (2025).
- Merck. (2025).
- Thermo Fisher Scientific. (2025).
- BenchChem. (2025). Proper Disposal Procedures for (Phe2,Orn8)
- ASHP. (n.d.). ADMINISTERING HAZARDOUS DRUGS.
- University of Wisconsin-Madison. (n.d.). Use of Reproductive Hormones - Environment, Health & Safety.
- (2020).
- Merck. (n.d.).
- Fresenius Kabi USA. (2019).
- (n.d.).
- Sentry Air Systems, Inc. (2013). Reducing Exposure to Airborne Hormones during Compounding.
- (n.d.). Using personal protective equipment (PPE) for safe handling of hazardous drugs.
- Bimeda USA. (2015).
- González-Bueno, J., et al. (2017). Implementation of new recommendations for handling hazardous drugs. Farmacia Hospitalaria.
- The National Institute for Occupational Safety and Health (NIOSH). (2009). PPE for Health Care Workers Who Work with Hazardous Drugs.
- (n.d.).
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 08: Reproductive Hazards.
- American Society of Anesthesiologists. (2020). ASA Comments on NIOSH Hazardous Drug List.
- Ndoun, T. N., & Le, A. G. (2021). What to Expect When Expecting in Lab: A Review of Unique Risks and Resources for Pregnant Researchers in the Chemical Laboratory. ACS chemical health & safety, 28(4), 246–260.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. nkfr.org [nkfr.org]
- 3. fishersci.com [fishersci.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. gerpac.eu [gerpac.eu]
- 6. merck.com [merck.com]
- 7. merck.com [merck.com]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
